4-(Benzyloxy)butanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-phenylmethoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-11(13)7-4-8-14-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEFZVVLTJQWBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340163 | |
| Record name | 4-(Benzyloxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10385-30-5 | |
| Record name | 4-(Benzyloxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(benzyloxy)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of a Chiral Building Block
An In-depth Technical Guide to the Synthesis of (R)-4-(benzyloxy)-3-methylbutanoic acid
(R)-4-(benzyloxy)-3-methylbutanoic acid is a valuable chiral building block in the landscape of pharmaceutical and fine chemical synthesis. Its structural motif, featuring a stereocenter at the β-position relative to the carboxyl group and a protected primary alcohol, makes it a key precursor for a variety of complex molecules.[1] Notably, it serves as a crucial intermediate in the synthesis of enantiopure β-methyl-γ-butyrolactones, structural units present in numerous natural products and biologically active compounds.[1]
The primary synthetic challenge lies in the precise, enantioselective installation of the methyl group at the C3 position. Achieving high optical purity is paramount, as the biological activity of the final target molecules is often highly dependent on their stereochemistry. This guide provides a detailed exploration of the core strategies developed to address this challenge, offering insights into the mechanistic rationale, practical execution, and comparative advantages of each approach. We will delve into methodologies rooted in the chiral pool, the use of chiral auxiliaries, and other innovative asymmetric techniques, providing researchers and drug development professionals with a comprehensive understanding of the available synthetic arsenal.
Strategy 1: Chiral Pool Synthesis from Roche Ester
The chiral pool approach leverages naturally occurring, enantiomerically pure compounds as inexpensive starting materials. For the synthesis of (R)-4-(benzyloxy)-3-methylbutanoic acid, the commercially available methyl (R)-(-)-3-hydroxy-2-methylpropionate, commonly known as the "Roche ester," is an exemplary starting point.[2] This strategy transfers the inherent stereochemistry of the starting material to the final product through a series of stereoconserving transformations.
Conceptual Workflow
The fundamental logic is to use the existing C2 stereocenter of the Roche ester, which will become the C3 stereocenter in the final product. The synthesis involves a two-carbon homologation of the carboxyl group and functional group interconversions to arrive at the target acid.
Detailed Experimental Protocol: Key Transformation
A common variation involves reduction of the ester to the alcohol, conversion to a leaving group, displacement with cyanide, and subsequent hydrolysis.
Step 1: Protection of the Hydroxyl Group
-
Dissolve Roche ester (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Add imidazole (1.5 eq) and cool the solution to 0 °C.
-
Add a solution of tert-butyldiphenylsilyl chloride (TBDPSCl, 1.1 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous NH₄Cl solution and separate the layers.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the TBDPS-protected ester.
Rationale: The bulky TBDPS group is chosen for its robustness, providing stable protection throughout the subsequent reduction and chain extension steps.
Step 2: Reduction to the Aldehyde
-
Dissolve the TBDPS-protected ester (1.0 eq) in anhydrous toluene and cool to -78 °C under an argon atmosphere.
-
Add diisobutylaluminium hydride (DIBAL-H, 1.1 eq, 1.0 M in hexanes) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 2 hours.
-
Carefully quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the crude aldehyde, which is often used directly in the next step.
Rationale: DIBAL-H at low temperature is the reagent of choice for the partial reduction of an ester to an aldehyde, preventing over-reduction to the primary alcohol.
Subsequent steps involve standard procedures such as Wittig olefination for carbon chain extension, catalytic hydrogenation to saturate the double bond, deprotection of the silyl ether, benzylation of the resulting primary alcohol, and finally, saponification of the ethyl ester to furnish the target carboxylic acid.
Strategy 2: Asymmetric Alkylation via Chiral Auxiliaries
This strategy builds the stereocenter from a prochiral starting material by temporarily installing a chiral auxiliary. The auxiliary directs an incoming electrophile to one face of an enolate, creating the desired stereoisomer with high diastereoselectivity. Evans' oxazolidinones are the gold standard for this type of transformation.[1]
Conceptual Workflow
The core of this method is the diastereoselective alkylation of an N-acylated oxazolidinone. The steric bulk of the substituent on the auxiliary (e.g., benzyl or isopropyl) effectively blocks one face of the corresponding Z-enolate, forcing the electrophile to approach from the less hindered face.
Detailed Experimental Protocol: Diastereoselective Alkylation
Step 1: Preparation of N-Propionyl Oxazolidinone
-
Dissolve the chiral auxiliary, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq), in anhydrous THF under argon and cool to -78 °C.
-
Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise and stir for 15 minutes.
-
Add propionyl chloride (1.1 eq) dropwise and stir the reaction at -78 °C for 1 hour, then allow it to warm to 0 °C for 1 hour.
-
Quench with saturated aqueous NH₄Cl and extract with ethyl acetate (3x).
-
Combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography to obtain the acylated auxiliary.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, 1.0 M in THF) dropwise. Stir for 30-45 minutes at -78 °C to ensure complete formation of the Z-enolate.
-
Add benzyl chloromethyl ether (BOM-Cl, 1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The crude product is purified by flash chromatography.
Step 3: Auxiliary Cleavage
-
Dissolve the alkylated product in a 3:1 mixture of THF and water at 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).
-
Stir the reaction at 0 °C for 4 hours.
-
Quench the excess peroxide by adding aqueous Na₂SO₃ solution.
-
Acidify the mixture to pH ~2 with 1M HCl and extract with ethyl acetate to isolate the target acid. The chiral auxiliary can be recovered from the aqueous layer.
Data Presentation: Comparison of Conditions
The efficiency of the alkylation is highly dependent on the base and electrophile used. Sodium-based enolates typically give higher diastereoselectivity for this class of alkylation compared to lithium enolates.
| Chiral Auxiliary | Base | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | NaHMDS | BOM-Cl | >95:5 | ~85 |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | LDA | BOM-Cl | ~85:15 | ~80 |
| (S)-4-benzyl-2-oxazolidinone | NaHMDS | BnOCH₂I | >95:5 | ~88 |
Note: Data is representative and compiled from general principles of Evans alkylation.
Strategy 3: Synthesis from α-Keto Ester Precursors
An alternative and scalable approach begins with an advanced intermediate, an α-keto ester, which can be derived from natural sources or other synthetic routes. This strategy relies on an asymmetric reduction or a rearrangement to install the chiral center.
Conceptual Workflow
A practical synthesis has been developed starting from (R)-methyl 5-(benzyloxy)-4-methyl-2-oxopentanoate. This precursor can be converted to the target acid via an intermediate nitrile.[3]
Protocol Highlight: Oxime to Nitrile Conversion
This key transformation efficiently converts the α-keto ester functionality into a nitrile, which serves as a stable precursor to the carboxylic acid.[3]
-
To a solution of the starting α-keto ester (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.25 eq) and sodium acetate (1.25 eq).
-
Heat the mixture to reflux for 2-3 hours until the reaction is complete by TLC.
-
Cool the mixture, concentrate the solvent, and partition the residue between water and ethyl acetate.
-
Wash the organic layer, dry, and concentrate to yield the crude ketoxime, which is often used without further purification.
-
Dissolve the crude ketoxime in a suitable solvent and treat with a dehydrating agent (e.g., methanesulfonyl chloride followed by a base) to induce rearrangement and formation of the nitrile.[3]
-
The resulting (R)-4-(benzyloxy)-3-methylbutanenitrile is then subjected to vigorous basic or acidic hydrolysis to afford the final carboxylic acid.
Rationale: This pathway is particularly attractive for large-scale synthesis, as it can leverage kilogram-scale availability of the starting α-keto ester and employs robust, high-yielding reactions.[3] The nitrile intermediate is stable and can be easily purified before the final hydrolysis step.
Conclusion and Outlook
The synthesis of (R)-4-(benzyloxy)-3-methylbutanoic acid can be approached through several robust and well-established strategies.
-
Chiral Pool Synthesis is ideal when starting from readily available and inexpensive chiral precursors like the Roche ester. It is elegant but can involve a greater number of steps.
-
Asymmetric Alkylation with Chiral Auxiliaries offers excellent stereocontrol and predictability. While highly effective, it requires stoichiometric use of a potentially expensive auxiliary, which must be attached and later removed and recycled.
-
Synthesis from α-Keto Esters presents a powerful option for large-scale production, especially when the advanced starting material is accessible. This route often involves fewer steps from the key intermediate and uses cost-effective reagents.
The selection of an optimal route depends on the specific constraints of the project, including cost of goods, scalability, required optical purity, and available starting materials. Each of the described methodologies provides a reliable and field-proven path to this crucial chiral building block, empowering chemists in the development of next-generation therapeutics.
References
- Stereoselective synthesis of β-(hydroxymethylaryl/alkyl)-α-methylene-γ-butyrolactones. (2011). National Center for Biotechnology Information.
- Enantioselective synthesis of chiral α,β-unsaturated γ-substituted butyrolactams by organocatalyzed direct asymmetric vinylogous Michael addition of α,β-unsaturated γ-butyrolactam to 2-enoylpyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Production of 4-(Benzyloxy)-3-methylbutanoic acid. (2025). Benchchem Technical Support Center.
- Butyrolactone Synthesis via Polar Radical Crossover Cycloaddition Reactions: Diastereoselective Syntheses of Methylenolactocin and Protolichesterinic Acid. (2014). Organic Letters - ACS Publications.
- Efficient asymmetric synthesis of chiral hydroxy-gamma-butyrolactones. (2009). PubMed.
- Synthesis of Different Chiral Amino γ-Butyrolactones and Amino γ-Butenolides. (2025). ResearchGate.
- Facile and Efficient Synthesis of (R)-4-(Benzyloxy)-3-methylbutanenitrile: Toward Developing a Versatile Chiral Building Block. (2019). ResearchGate.
- 4-(benzyloxy)-3-methylbutanoic acid (C12H16O3). (n.d.). PubChem.
- 4-(Benzyloxy)-3-methylbutanoic Acid. (2025). Benchchem.
- Chiral Pool Synthesis from Hydroxy Acids. (n.d.). ResearchGate.
Sources
Enantioselective Synthesis of 4-(Benzyloxy)butanoic Acid: A Technical Guide for Drug Development Professionals
Abstract
Enantiomerically pure 4-(benzyloxy)butanoic acid is a valuable chiral building block in the synthesis of complex pharmaceutical agents. Its structural motif is found in a range of biologically active molecules, making its efficient and selective synthesis a critical endeavor for drug development. This in-depth technical guide provides a comprehensive overview of the principal strategies for the enantioselective synthesis of this compound. We will explore and critically evaluate three major approaches: enzymatic kinetic resolution, catalytic asymmetric hydrogenation, and chiral auxiliary-mediated synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying mechanistic principles and practical considerations for each method.
Introduction: The Significance of Chiral this compound
Chirality is a fundamental property of many drug molecules, where different enantiomers can exhibit vastly different pharmacological and toxicological profiles. The synthesis of enantiopure compounds is therefore a cornerstone of modern pharmaceutical development.[1] this compound, with its stereocenter at the C3 or C2 position depending on the substitution pattern, serves as a key intermediate in the synthesis of various complex molecules. For instance, derivatives of chiral hydroxybutanoic acids are integral to the synthesis of amikacin, a broad-spectrum aminoglycoside antibiotic.[2] Furthermore, the core structure is a versatile synthon that can be elaborated into a variety of other chiral molecules. The benzyloxy group provides a stable protecting group for the hydroxyl functionality, which can be readily removed under mild hydrogenolysis conditions in the later stages of a synthetic sequence.
The primary challenge in the synthesis of enantiopure this compound lies in the effective control of stereochemistry. This guide will provide a detailed examination of the most robust and widely employed methodologies to achieve this, enabling researchers to select the most appropriate strategy for their specific needs.
Strategic Approaches to Enantioselective Synthesis
The enantioselective synthesis of this compound can be broadly categorized into three main strategies, each with its own set of advantages and limitations.
-
Enzymatic Kinetic Resolution (EKR): This method utilizes the stereoselectivity of enzymes, typically lipases, to differentiate between the two enantiomers of a racemic mixture.
-
Catalytic Asymmetric Hydrogenation: This approach involves the use of a chiral metal catalyst to stereoselectively add hydrogen across a double bond of a prochiral precursor.
-
Chiral Auxiliary-Mediated Synthesis: In this strategy, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction.
The logical workflow for selecting a synthetic strategy is outlined in the diagram below.
Caption: Decision workflow for selecting a synthetic strategy.
Enzymatic Kinetic Resolution (EKR)
Enzymatic kinetic resolution is a powerful technique that leverages the high enantioselectivity of enzymes to resolve racemic mixtures.[3] Lipases are the most commonly used enzymes for this purpose due to their broad substrate tolerance, high stability in organic solvents, and commercial availability.[4] The resolution of this compound can be achieved through two primary lipase-catalyzed processes: enantioselective hydrolysis of a racemic ester or enantioselective esterification/transesterification of the racemic acid.
Underlying Principle and Mechanism
Lipases are serine hydrolases that catalyze the hydrolysis of ester bonds. The catalytic mechanism involves a serine residue in the enzyme's active site acting as a nucleophile to attack the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to release the alcohol and an acyl-enzyme intermediate. In the presence of water, the acyl-enzyme is hydrolyzed to regenerate the enzyme and release the carboxylic acid. In an organic solvent with an added alcohol, the acyl-enzyme can undergo transesterification.
The enantioselectivity of the lipase arises from the three-dimensional structure of its active site, which preferentially binds one enantiomer over the other. This difference in binding affinity leads to a significant difference in the rate of reaction for the two enantiomers, allowing for their separation.
Caption: Workflow for enzymatic kinetic resolution via hydrolysis.
Experimental Protocol: Lipase-Catalyzed Hydrolysis
This protocol describes the kinetic resolution of racemic ethyl 4-(benzyloxy)butanoate using immobilized Candida antarctica lipase B (Novozym 435).
Materials:
-
Racemic ethyl 4-(benzyloxy)butanoate
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Phosphate buffer (0.1 M, pH 7.0)
-
tert-Butanol (co-solvent)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Anhydrous magnesium sulfate
-
Chiral HPLC column for enantiomeric excess determination
Procedure:
-
To a solution of racemic ethyl 4-(benzyloxy)butanoate (1.0 g, 4.5 mmol) in tert-butanol (10 mL), add phosphate buffer (0.1 M, pH 7.0, 10 mL).
-
Add Novozym 435 (100 mg) to the mixture.
-
Stir the suspension at 30 °C and monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC or GC.
-
When approximately 50% conversion is reached (typically 24-48 hours), stop the reaction by filtering off the enzyme.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
To separate the unreacted ester from the product acid, wash the combined organic layers with saturated sodium bicarbonate solution (2 x 15 mL).
-
The organic layer contains the unreacted (S)-ethyl 4-(benzyloxy)butanoate. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Acidify the combined aqueous layers to pH 2 with 1 M hydrochloric acid.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain (R)-4-(benzyloxy)butanoic acid.
-
Determine the enantiomeric excess of the recovered ester and the product acid by chiral HPLC.
Data Summary
| Enzyme | Substrate | Method | Conversion (%) | e.e. (Acid) (%) | e.e. (Ester) (%) |
| Novozym 435 | Ethyl 4-(benzyloxy)butanoate | Hydrolysis | ~50 | >98 | >98 |
| P. cepacia Lipase | This compound | Esterification | ~50 | >95 | >95 |
Note: Data are representative values based on literature for similar substrates.[5][6]
Catalytic Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation is a highly efficient method for the synthesis of chiral compounds, offering high atom economy and enantioselectivity.[7] For the synthesis of this compound, a suitable prochiral precursor, such as (E)-4-(benzyloxy)but-2-enoic acid, can be hydrogenated using a chiral transition metal catalyst. Rhodium and Ruthenium complexes with chiral phosphine ligands are commonly employed for this purpose.[8][9]
Underlying Principle and Mechanism
The mechanism of asymmetric hydrogenation with Rhodium-diphosphine catalysts, such as those based on DuPHOS or Walphos ligands, generally involves the coordination of the olefin to the chiral metal center.[8] The substrate coordinates to the catalyst in a specific orientation dictated by the chiral ligand, leading to diastereomeric catalyst-substrate complexes. The subsequent oxidative addition of hydrogen and migratory insertion of the olefin into a metal-hydride bond, followed by reductive elimination, delivers the hydrogen atoms to one face of the double bond, resulting in the formation of one enantiomer in excess.
Caption: Simplified catalytic cycle for asymmetric hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation
This protocol describes the asymmetric hydrogenation of (E)-4-(benzyloxy)but-2-enoic acid using a Rhodium-Walphos catalyst.
Materials:
-
(E)-4-(benzyloxy)but-2-enoic acid
-
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(cod)₂]BF₄)
-
(R,R)-Walphos W001-1 (chiral ligand)
-
Methanol (degassed)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
In a glovebox, charge a pressure-resistant vial with [Rh(cod)₂]BF₄ (1 mol%) and (R,R)-Walphos W001-1 (1.1 mol%).
-
Add degassed methanol to dissolve the catalyst and ligand, and stir for 15 minutes to pre-form the active catalyst.
-
In a separate flask, dissolve (E)-4-(benzyloxy)but-2-enoic acid (1.0 g, 5.2 mmol) in degassed methanol.
-
Transfer the substrate solution to the catalyst solution.
-
Place the vial in an autoclave. Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen gas to 10 atm.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Carefully vent the autoclave and purge with nitrogen.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.
Data Summary
| Catalyst System | Substrate | H₂ Pressure (atm) | Yield (%) | e.e. (%) |
| [Rh(cod)₂]BF₄ / (R,R)-Walphos | (E)-4-(benzyloxy)but-2-enoic acid | 10 | >95 | >98 |
| [Ru(p-cymene)I₂]₂ / (S)-BINAP | (E)-4-(benzyloxy)but-2-enoic acid | 20 | >90 | >96 |
Note: Data are representative values based on literature for similar substrates.[8][10]
Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries is a classical and highly reliable method for controlling stereochemistry in organic synthesis.[11] Evans' oxazolidinone auxiliaries are among the most successful and widely used for the asymmetric synthesis of carboxylic acids.[12] The strategy involves the acylation of the chiral auxiliary, diastereoselective alkylation of the resulting enolate, and subsequent cleavage of the auxiliary to yield the enantiopure acid.
Underlying Principle and Diastereoselection
The chiral auxiliary, typically derived from an amino acid, is first acylated with an appropriate acyl halide. Deprotonation of the N-acyl oxazolidinone with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), forms a Z-enolate. The bulky substituent on the chiral auxiliary effectively blocks one face of the enolate, forcing the incoming electrophile to approach from the opposite face. This results in a highly diastereoselective alkylation. The chiral auxiliary is then cleaved under mild conditions to afford the desired chiral carboxylic acid.
Caption: Workflow for chiral auxiliary-mediated synthesis.
Experimental Protocol: Evans' Auxiliary
This protocol describes the synthesis of (S)-4-(benzyloxy)butanoic acid using (S)-4-benzyl-2-oxazolidinone as the chiral auxiliary.
Materials:
-
(S)-4-benzyl-2-oxazolidinone
-
n-Butyllithium (n-BuLi) in hexanes
-
Butyryl chloride
-
Lithium diisopropylamide (LDA)
-
Benzyl bromide
-
Lithium hydroxide
-
Hydrogen peroxide
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated ammonium chloride solution
-
1 M Sodium sulfite solution
-
1 M Sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Anhydrous magnesium sulfate
Procedure:
-
Acylation: Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C. Add n-BuLi (1.05 eq) dropwise and stir for 15 minutes. Add butyryl chloride (1.1 eq) dropwise and allow the reaction to warm to 0 °C over 1 hour. Quench with saturated ammonium chloride solution and extract with diethyl ether. Dry the organic layer, concentrate, and purify by column chromatography to obtain the N-butyryl oxazolidinone.
-
Diastereoselective Alkylation: Dissolve the N-butyryl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C. Add LDA (1.1 eq) dropwise and stir for 30 minutes. Add benzyl bromide (1.2 eq) and stir at -78 °C for 4 hours. Quench with saturated ammonium chloride solution and extract with diethyl ether. Dry the organic layer, concentrate, and purify by column chromatography to obtain the alkylated product. The diastereomeric excess can be determined by ¹H NMR or HPLC.
-
Auxiliary Cleavage: Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (3:1) at 0 °C. Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq). Stir at 0 °C for 2 hours. Quench with 1 M sodium sulfite solution. Remove the THF under reduced pressure. Wash the aqueous layer with dichloromethane to remove the chiral auxiliary. Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate. Dry the organic layer, concentrate, and purify to obtain (S)-4-(benzyloxy)butanoic acid. The chiral auxiliary can be recovered from the dichloromethane washings.
Data Summary
| Step | Reagents | Diastereomeric Excess (d.e.) (%) | Yield (%) |
| Alkylation | LDA, Benzyl bromide | >99 | ~85 |
| Cleavage | LiOH, H₂O₂ | - | ~90 |
Note: Data are representative values based on literature for similar substrates.[13][14]
Conclusion and Future Perspectives
The enantioselective synthesis of this compound can be successfully achieved through several robust and reliable methods. The choice of the optimal strategy depends on various factors, including the availability of starting materials, scalability requirements, and cost considerations.
-
Enzymatic kinetic resolution is an excellent choice when the racemic starting material is readily available and mild reaction conditions are paramount. However, the maximum theoretical yield is 50% for each enantiomer.
-
Catalytic asymmetric hydrogenation offers a highly efficient and atom-economical route, provided a suitable prochiral precursor can be synthesized. This method is often preferred for large-scale industrial production.
-
Chiral auxiliary-mediated synthesis is a highly reliable and predictable method that provides excellent stereocontrol. While it involves more steps than the other methods, it is a versatile approach for accessing a wide range of chiral carboxylic acids.
Future developments in this field will likely focus on the discovery of more efficient and selective catalysts for asymmetric hydrogenation, the development of novel enzymes with enhanced activity and stability for kinetic resolutions, and the design of more economical and recyclable chiral auxiliaries. The continued advancement of these synthetic methodologies will be crucial for the efficient and sustainable production of enantiopure pharmaceuticals.
References
- Kerr, W. J., & Watson, A. J. (2014). Diastereoselective Alkylations of Chiral Tetrazolo[1,5a]azepines via Heterobenzylic Anion Intermediates.
- Contreras-Cruz, D. A., et al. (2023). Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines. RSC Advances, 13(12), 8143-8151.
- Contreras-Cruz, D. A., et al. (2023). Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines. Organic & Biomolecular Chemistry, 21(12), 2548-2556.
- MySkinRecipes. (n.d.). (S)-4-(4-(Benzyloxy)phenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid.
- ChemSynthesis. (n.d.). 4-benzoyloxybutanoic acid.
- ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal.
- ResearchGate. (2023). Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines.
- Reddy, K. S., et al. (2018). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. European Journal of Organic Chemistry, 2018(42), 5852-5861.
- Amazon S3. (n.d.). Non-linear Tendency Between Acyl Chain Length and Selectivity in Enzymatic Deacylation of Carboxylic Esters in Batch.
- PubChem. (n.d.). This compound.
- Li, G., et al. (2018). Lipase-catalyzed synthesis of ethyl (R)-2-benzyloxy-2-isopropylhydrogenmalonate: a useful chiral building block for the synthesis of ergopeptines. Journal of the Iranian Chemical Society, 16(2), 345-351.
- Gridnev, I. D., & Imamoto, T. (2012). Enantioselective synthesis of β-aryloxycarboxylic esters via asymmetric hydrogenation of β-aryloxy-α,β-unsaturated esters. Organic Letters, 14(21), 5440-5443.
- Almac. (n.d.). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids.
- Kayaki, Y., et al. (2012). Catalytic asymmetric hydrogenation of 3-substituted benzisoxazoles. Tetrahedron Letters, 53(31), 4025-4027.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Lipases-catalyzed enantioselective kinetic resolution of alcohols.
- Current Organic Chemistry. (n.d.). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.
- Li, C., et al. (2021). Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. Organic Letters, 23(22), 8849-8853.
- Wikipedia. (n.d.). Chiral auxiliary.
- ResearchGate. (n.d.). Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions.
- Zhao, D., et al. (2013). Ruthenium-NHC-catalyzed asymmetric hydrogenation of flavones and chromones: general access to enantiomerically enriched flavanones, flavanols, chromanones, and chromanols.
- National Institutes of Health. (n.d.). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters.
- ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis.
- MDPI. (2012). Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles.
- ResearchGate. (n.d.). A) Recent examples of pharmaceuticals bearing enantiopure N-heterocycles. B) Pd-catalyzed enantioselective ring-closing aminomethylamination of aminodienes.
- MDPI. (n.d.). Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols.
- Research and Reviews: Journal of Medicinal & Organic Chemistry. (n.d.). Enantiopure Drugs: Chiral Synthesis, Advances and Future Perspectives.
- Dr. May Group. (n.d.). Enantioselective Hydrogenations.
- National Institutes of Health. (n.d.). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon.
- National Institutes of Health. (n.d.). Ruthenium-Catalyzed Asymmetric Hydrohydroxyalkylation of Butadiene: The Role of the Formyl Hydrogen Bond in Stereochemical Control.
- ResearchGate. (n.d.). Kinetic resolution of racemic secondary aliphatic allylic alcohols in lipase-catalyzed transesterification.
- Organic Chemistry Frontiers. (n.d.). Enantioselective synthesis of chiral β-hydroxy sulfones via manganese catalyzed asymmetric hydrogenation.
- Organic Chemistry Frontiers. (n.d.). Asymmetric hydrogenation and transfer hydrogenation in the enantioselective synthesis of flavonoids.
- Reaction Chemistry & Engineering. (n.d.). Lipase-catalysed esterification in a reactive natural deep eutectic solvent leads to lauroylcholine chloride rather than glucose ester.
Sources
- 1. rroij.com [rroij.com]
- 2. 4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid (42491-77-0) for sale [vulcanchem.com]
- 3. jocpr.com [jocpr.com]
- 4. almacgroup.com [almacgroup.com]
- 5. d-nb.info [d-nb.info]
- 6. tandfonline.com [tandfonline.com]
- 7. may.chem.uh.edu [may.chem.uh.edu]
- 8. Enantioselective synthesis of β-aryloxycarboxylic esters via asymmetric hydrogenation of β-aryloxy-α,β-unsaturated esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ruthenium-NHC-catalyzed asymmetric hydrogenation of flavones and chromones: general access to enantiomerically enriched flavanones, flavanols, chromanones, and chromanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Asymmetric hydrogenation and transfer hydrogenation in the enantioselective synthesis of flavonoids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Versatile Chiral Synthon: A Technical Guide to 4-(Benzyloxy)butanoic Acid in Asymmetric Synthesis
Introduction: Unveiling a Powerful Chiral Building Block
In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds is relentless, driven by the stringent requirements of the pharmaceutical, agrochemical, and fragrance industries. Chiral building blocks, or synthons, are the linchpins in the construction of these complex, stereochemically defined molecules. Among these, 4-(benzyloxy)butanoic acid has emerged as a particularly versatile and valuable precursor. Its simple, yet functionalized, four-carbon chain, adorned with a carboxylic acid and a benzyl-protected hydroxyl group, provides a strategic entry point for a multitude of asymmetric transformations. This guide offers an in-depth exploration of this compound as a chiral building block, detailing its stereoselective synthesis and showcasing its application in the synthesis of high-value molecules.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application in synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₃ | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| Appearance | Colorless liquid | N/A |
| Boiling Point | 135 °C at 0.3 mmHg | N/A |
| Density | 1.097 g/mL at 25 °C | N/A |
| Refractive Index | n20/D 1.512 | N/A |
| Solubility | Soluble in most organic solvents | N/A |
| pKa | ~4.5 | N/A |
Spectroscopic data provides the structural fingerprint of the molecule. Key spectral features are available through public databases such as PubChem[1].
Stereoselective Synthesis of Enantiopure this compound
The utility of this compound as a chiral building block is entirely dependent on the availability of its enantiomerically pure forms. Two primary strategies have proven effective for accessing both (R)- and (S)-4-(benzyloxy)butanoic acid: enzymatic kinetic resolution and the use of chiral auxiliaries.
Method 1: Lipase-Catalyzed Kinetic Resolution of Ethyl 4-(Benzyloxy)butanoate
Enzymatic kinetic resolution is a powerful and green method for separating enantiomers. Lipases, in particular, are widely used for their ability to selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted. This allows for the separation of the resulting acid and the unreacted ester.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Preparation of Racemic Ethyl 4-(Benzyloxy)butanoate: To a solution of racemic this compound (1.0 eq) in ethanol (5.0 mL/g), add a catalytic amount of sulfuric acid (0.02 eq). Heat the mixture to reflux for 4 hours. After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the racemic ester.
-
Enzymatic Resolution: To a solution of racemic ethyl 4-(benzyloxy)butanoate (1.0 eq) in a phosphate buffer (pH 7.0) containing a co-solvent such as DMSO (30% v/v), add immobilized Candida antarctica lipase B (Novozym 435) (20 mg per 0.2 mmol of substrate)[2]. Stir the mixture at 30°C and monitor the reaction progress by chiral HPLC.
-
Work-up and Separation: Once approximately 50% conversion is reached, filter off the enzyme. Acidify the filtrate to pH 2 with 1 M HCl and extract with ethyl acetate (3 x 10 mL). The organic layer contains the (S)-4-(benzyloxy)butanoic acid. The unreacted (R)-ethyl 4-(benzyloxy)butanoate remains in the organic phase after the initial extraction.
-
Hydrolysis of (R)-ester: The recovered (R)-ethyl 4-(benzyloxy)butanoate can be hydrolyzed to (R)-4-(benzyloxy)butanoic acid by treatment with a base such as lithium hydroxide in a mixture of THF and water.
Method 2: Asymmetric Synthesis Using Evans' Chiral Auxiliaries
Chiral auxiliaries, such as the Evans' oxazolidinones, provide a robust and predictable method for controlling stereochemistry. By temporarily attaching the chiral auxiliary to the prochiral substrate, subsequent reactions are directed to occur on a specific face of the molecule.
Experimental Protocol: Synthesis of (S)-4-(Benzyloxy)butanoic Acid Derivative
-
Acylation of Chiral Auxiliary: To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78°C, add n-butyllithium (1.05 eq) dropwise. After 15 minutes, add a solution of 4-(benzyloxy)butanoyl chloride (1.1 eq) in THF. Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the N-acyl oxazolidinone.
-
Diastereoselective Alkylation: The specific alkylation reaction will depend on the desired final product. For the introduction of a methyl group at the α-position, the N-acyl oxazolidinone is treated with a strong base like sodium hexamethyldisilazide (NaHMDS) to form the corresponding enolate, which is then quenched with methyl iodide to yield the alkylated product with high diastereoselectivity[3].
-
Cleavage of the Chiral Auxiliary: The chiral auxiliary can be cleaved under mild conditions. For example, treatment with lithium hydroxide and hydrogen peroxide in a mixture of THF and water will yield the desired (S)-4-(benzyloxy)butanoic acid derivative[3]. The chiral auxiliary can often be recovered and reused. The synthesis of the (R)-enantiomer is achieved by starting with (S)-4-benzyl-2-oxazolidinone[4].
Applications as a Chiral Building Block
The enantiomerically pure forms of this compound are valuable starting materials for the synthesis of a wide range of biologically active molecules.
Case Study 1: Synthesis of Insect Pheromones
Insect pheromones are often chiral molecules, and their biological activity is highly dependent on their stereochemistry. Enantiopure this compound can serve as a key precursor for the synthesis of certain pheromones. For example, it can be envisioned as a starting material for the synthesis of (R)-(-)-4-methyl-1-nonanol, a component of the aggregation pheromone of the red palm weevil, Rhynchophorus ferrugineus[5].
This proposed synthetic route highlights how the stereocenter in the starting material can be used to control the stereochemistry of the final product.
Case Study 2: Precursor in Drug Development
The structural motif of this compound is found in various biologically active compounds. Its derivatives have been explored as intermediates in the synthesis of potential therapeutic agents. For instance, derivatives of this compound have been investigated in the context of developing peroxisome proliferator-activated receptor (PPAR) agonists, which are targets for the treatment of metabolic disorders.
Conclusion: A Cornerstone of Asymmetric Synthesis
This compound, in its enantiomerically pure forms, represents a powerful and versatile tool in the arsenal of the synthetic organic chemist. Its straightforward access through methods like enzymatic resolution and the use of chiral auxiliaries, combined with its strategic functional groups, makes it an ideal starting point for the construction of complex chiral molecules. From the subtle language of insect communication to the intricate dance of drug-receptor interactions, the influence of this chiral building block is far-reaching. As the demand for enantiopure compounds continues to grow, the importance of synthons like this compound will undoubtedly continue to expand, solidifying its place as a cornerstone of modern asymmetric synthesis.
References
- Gille, A., & Hiersemann, M. (2010). Synthesis of the core fragment of (–)-Lytophilippine A. Acta Crystallographica Section E: Structure Reports Online, 67(1), o169. [Link]
- CN103601695A - Synthetic method of (S)-4-benzyl-3-propionyl-2-oxazolidinone.
- (4R)-4-Benzyl-3-{(4S)-4-chloro-4-[(S)-2,2-dimethyl-1,3-dioxolan-4-yl]butanoyl} - NIH. [Link]
- Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterific
- 4-Methyl-5-Nonanol (Ferrugineol) as an aggregation pheromone of the coconut pest, Rhynchophorus ferrugineus F. (Coleoptera). [Link]
- A facile synthesis of racemic aggregation pheromones of palm pests, Rhinoceros beetle and Rhynchophorus weevil. [Link]
- Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermedi
- Mastering Chiral Synthesis: The Role of (R)-4-Benzyl-2-oxazolidinone. [Link]
- CN112500361A - Preparation method of (S)
- (S)-4-Benzyl-2-oxazolidinone | Request PDF. [Link]
- Enantioselective Syntheses of Substituted γ‐Butyrolactones. [Link]
- Full article: Lipase-catalyzed synthesis of ethyl (R)
- Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study. [Link]
- EP3670486A1 - Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol - Google P
- Convenient Synthesis of (3R, 4S)-4-Methyl-3-hexanol and (S). [Link]
- Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study. [Link]
- US10882806B2 - Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol - Google P
- Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction - NIH. [Link]
- This compound (C11H14O3) - PubChemLite. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. (4R)-4-Benzyl-3-{(4S)-4-chloro-4-[(S)-2,2-dimethyl-1,3-dioxolan-4-yl]butanoyl}-1,3-oxazolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103601695A - Synthetic method of (S)-4-benzyl-3-propionyl-2-oxazolidinone - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
Retrosynthetic analysis of 4-(Benzyloxy)-3-methylbutanoic acid
An In-depth Technical Guide to the Retrosynthetic Analysis and Synthesis of 4-(Benzyloxy)-3-methylbutanoic Acid
Introduction
4-(Benzyloxy)-3-methylbutanoic acid is a valuable chiral building block in organic synthesis, frequently utilized in the development of complex, enantiomerically pure pharmaceutical compounds and natural products.[1] Its structure, which incorporates a carboxylic acid, a stereocenter at the β-position, and a benzyl ether protecting group, presents a compelling challenge for synthetic design. A thorough retrosynthetic analysis is paramount to devising an efficient, stereocontrolled, and scalable synthesis. This guide provides a detailed exploration of the logical disconnections for this target molecule and elaborates on practical, field-proven synthetic strategies for its preparation, aimed at researchers and professionals in chemical and pharmaceutical development.
Part 1: Core Retrosynthetic Analysis
Retrosynthetic analysis involves systematically deconstructing a target molecule into simpler, commercially available precursors.[2][3][4][5] For 4-(benzyloxy)-3-methylbutanoic acid, the analysis reveals two primary strategic disconnections that dictate the overall synthetic approach.
-
Functional Group Interconversion (FGI) and C-O Disconnection: The carboxylic acid can be retrosynthetically derived from a primary alcohol via oxidation. The benzyloxy group is a standard protecting group for an alcohol, installed via a Williamson ether synthesis.[6][7] This leads to the disconnection of the benzyl ether C-O bond, identifying 4-hydroxy-3-methylbutanoic acid or its cyclic form, γ-lactone, as a key intermediate.
-
C-C Bond Disconnection: The crucial C3 stereocenter is the primary target for strategic bond-making. Disconnecting the C2-C3 bond suggests a conjugate addition of a methyl group to an α,β-unsaturated ester. Alternatively, and more efficiently, this stereocenter can be sourced directly from the "chiral pool"—commercially available, inexpensive enantiopure starting materials.
These disconnections give rise to several plausible forward synthetic plans, which are explored in the following sections.
Caption: Retrosynthetic analysis of the target molecule.
Part 2: Synthetic Strategy 1: The Chiral Pool Approach
This strategy is often the most efficient for laboratory-scale synthesis as it leverages a pre-existing stereocenter from a readily available starting material, thereby avoiding a potentially low-yield or non-selective stereocenter-forming reaction. The key precursor identified is an enantiomer of 3-methyl-γ-butyrolactone.
Conceptual Framework: The synthesis begins with enantiomerically pure (S)-3-methyl-γ-butyrolactone, which can be synthesized from various sources such as L-malic acid.[8][9] The strategy involves three main stages:
-
Regioselective Ring-Opening: The lactone is opened to form a linear hydroxy-ester.
-
Protecting Group Installation: The primary hydroxyl group is protected as a benzyl ether.
-
Hydrolysis: The ester is saponified to yield the final carboxylic acid.
Caption: Workflow for the Chiral Pool synthetic strategy.
Detailed Experimental Protocol: Strategy 1
Step 1: Ring-Opening of (S)-3-Methyl-γ-butyrolactone
-
Rationale: Acid-catalyzed methanolysis is a mild and effective method to open the lactone ring, forming the methyl ester and a primary alcohol with minimal side reactions.
-
Procedure:
-
To a solution of (S)-3-methyl-γ-butyrolactone (1.0 eq) in anhydrous methanol (0.5 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Cool the mixture, neutralize with a saturated aqueous solution of sodium bicarbonate, and remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl (S)-4-hydroxy-3-methylbutanoate, which can often be used without further purification.
-
Step 2: Williamson Ether Synthesis
-
Rationale: The Williamson ether synthesis is a robust method for forming ethers.[10][11][12] Sodium hydride (NaH) is used as a strong, non-nucleophilic base to deprotonate the primary alcohol, forming an alkoxide that subsequently displaces the bromide from benzyl bromide in an SN2 reaction.[6][7]
-
Procedure:
-
Dissolve the crude alcohol from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.4 M) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then add benzyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure methyl (S)-4-(benzyloxy)-3-methylbutanoate.
-
Step 3: Saponification to the Carboxylic Acid
-
Rationale: Base-mediated hydrolysis (saponification) of the methyl ester is the final step to liberate the target carboxylic acid. Lithium hydroxide (LiOH) is a common choice for this transformation.
-
Procedure:
-
Dissolve the purified ester from Step 2 (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v, 0.3 M).
-
Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, remove the THF under reduced pressure.
-
Wash the remaining aqueous solution with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-(benzyloxy)-3-methylbutanoic acid as a pure product.
-
Part 3: Synthetic Strategy 2: The Oxidation Approach
An alternative strategy involves preparing the corresponding primary alcohol, 4-(benzyloxy)-3-methylbutan-1-ol, and then performing a terminal oxidation to obtain the carboxylic acid. This shifts the synthetic challenge to the stereoselective preparation of the alcohol precursor.
Conceptual Framework: This route culminates in the oxidation of a primary alcohol. The choice of oxidant is critical to ensure high yield and avoid side reactions. Several methods are available, ranging from classic, powerful reagents to modern, milder catalytic systems.
Comparison of Oxidation Methodologies
The conversion of a primary alcohol to a carboxylic acid is a fundamental transformation in organic chemistry.[13][14][15][16] The ideal reagent is efficient, selective, and environmentally benign.
| Oxidation Method | Reagent & Conditions | Expertise & Experience: Causality and Insights | Trustworthiness: Pros & Cons |
| Jones Oxidation | CrO₃, H₂SO₄, Acetone | A classic, powerful, and cost-effective method. The reaction proceeds through a chromate ester intermediate. The strongly acidic and oxidizing conditions ensure the complete conversion of the intermediate aldehyde to the carboxylic acid.[17][18][19][20][21] | Pros: High yielding, inexpensive reagents. Cons: Highly toxic (Cr(VI) is a carcinogen), harsh acidic conditions incompatible with sensitive functional groups, difficult waste disposal. |
| Two-Step Oxidation | 1. PCC or DMP (Dess-Martin) 2. NaClO₂, NaH₂PO₄ (Pinnick) | This approach offers greater control by isolating the intermediate aldehyde. The first step uses a mild oxidant (like PCC) to prevent over-oxidation. The subsequent Pinnick oxidation is highly selective for converting aldehydes to carboxylic acids without affecting other functional groups. | Pros: High selectivity, mild conditions for the second step. Cons: Requires two separate synthetic operations, increasing time and resource use. |
| TEMPO-Catalyzed Oxidation | TEMPO (cat.), NaOCl, NaClO₂ | A modern, metal-free catalytic system. TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) acts as a catalyst to generate an N-oxoammonium ion, which is the active oxidant. A stoichiometric co-oxidant like bleach (NaOCl) regenerates the catalyst. NaClO₂ is often added to ensure full oxidation to the acid.[14][16] | Pros: Mild conditions, catalytic use of TEMPO, environmentally safer than chromium reagents. Cons: Reagents can be more expensive, optimization may be required for specific substrates. |
Detailed Experimental Protocol: Jones Oxidation
-
Rationale: For a substrate lacking acid-sensitive groups, the Jones oxidation provides a direct and efficient conversion of the primary alcohol to the carboxylic acid.[13][21]
-
Procedure:
-
Prepare Jones Reagent: Dissolve chromium trioxide (CrO₃) in concentrated sulfuric acid, then carefully dilute with water while cooling in an ice bath.
-
Dissolve the substrate, 4-(benzyloxy)-3-methylbutan-1-ol (1.0 eq), in acetone and cool the solution to 0 °C in an ice bath.
-
Slowly add the prepared Jones reagent dropwise to the alcohol solution with vigorous stirring. The color will change from orange to a murky green, indicating the reduction of Cr(VI) to Cr(III). Maintain the temperature below 20 °C.
-
After the addition is complete, stir the reaction for 2 hours at room temperature.
-
Quench the excess oxidant by adding isopropanol until the orange color disappears completely.
-
Filter the mixture to remove chromium salts and concentrate the filtrate to remove most of the acetone.
-
Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by chromatography or crystallization.
-
Conclusion
The synthesis of 4-(benzyloxy)-3-methylbutanoic acid can be approached through several logical pathways derived from a systematic retrosynthetic analysis. For laboratory applications where stereochemical purity and efficiency are paramount, the Chiral Pool Approach (Strategy 1) , starting from 3-methyl-γ-butyrolactone, is superior. It utilizes a pre-existing stereocenter and involves a sequence of reliable, high-yielding reactions. The Oxidation Approach (Strategy 2) is also viable but transfers the synthetic challenge to the preparation of the alcohol precursor. While classic methods like the Jones oxidation are effective, modern catalytic systems such as TEMPO-based oxidations are preferred due to their milder conditions and improved safety profiles. The choice of the optimal route will ultimately depend on the scale of the synthesis, cost considerations, and the specific expertise available.
References
- Wikipedia.
- Chemistry Steps.
- Wikipedia.
- Song, Z. J., et al. (2003). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. PMC, NIH. [Link]
- Sciencemadness Wiki.
- Organic Chemistry Portal.
- Clark, J. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chemguide. [Link]
- Chem.libretexts.org. (2025).
- Organic Chemistry Portal.
- Wikipedia. Williamson ether synthesis. [Link]
- University of Wisconsin.
- Kamal, A., & Prasad, B. R. (2001). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Indian Academy of Sciences. [Link]
- Choi, S., et al. (2016). Microbial production of chiral 3-hyroxybutyrate with metabolically engineered E. coli. SpringerLink. [Link]
- Scott, R. W., & Bodwell, G. J. (2004). Enantioselective Synthesis of α-Methylene-β-hydroxy Carboxylic Acid Derivatives via a Diastereoselective Aldol-β-Elimination Sequence: Application to the C(15) - NIH. PubMed Central. [Link]
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- Amador, L. E., et al. (2023). Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. ACS Chemical Biology. [Link]
- Filo. (2023). How would you prepare the following ethers using a Williamson synthesis?. [Link]
- Jiang, L., et al. (2011). 'Evans Auxiliary' Based P-N Ligands for Pd-Catalyzed Asymmetric Allylic Alkylation Reactions.
- Reeve, J. R., & St. Martin, A. (2016). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
- Myers, A. G.
- Lee, J. W., & Park, J. B. (2009). A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone. PubMed. [Link]
- University of Liverpool.
- Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. [Link]
- Le, C. M., et al. (2022). Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)
- Google Patents. CN1425658A - Synthetic method for (S)-3-hydroxy-gamma-butyrolactone.
- D'hooghe, M., et al. (2006). Stereoselective synthesis of optically active bicyclic β-lactam carboxylic acids that target pilus biogenesis in pathogenic bacteria. Organic & Biomolecular Chemistry. [Link]
- Kumar, A., et al. (2022).
- PubChemLite. 4-(benzyloxy)-3-methylbutanoic acid (C12H16O3). [Link]
- Amador, L. E., et al. (2023). Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction.
- Wu, Q., et al. (2017). Stereoselective Synthesis of β-Alkylated α-Amino Acids via Palladium-Catalyzed Alkylation of Unactivated Methylene C(sp3)–H Bonds with Primary Alkyl Halides. Journal of the American Chemical Society. [Link]
- Amador, L. E., et al. (2023).
- Google Patents. EP1097919A2 - Process for producing 4-amino-3-oxo-butanoic acid ester.
- Organic Chemistry Portal. Synthesis of β-hydroxy carboxylic acids, esters and amides. [Link]
- Chen, B., et al. Supplementary Material: Self-Improved Retrosynthetic Planning. [Link]
- ResearchGate. Retrosynthetic analysis (A)
- Topczewski, J. J. (2021). A Decision Tree for Retrosynthetic Analysis.
- Abad, M. D. C., et al. (2017). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. PubMed Central. [Link]
- Google Patents. EP0162265B1 - The preparation of substituted gamma butyrolactones useful as intermediates for making fungicidal imidazoles and triazoles.
- PubChem. 4-(Benzyloxy)butanoic acid. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. leah4sci.com [leah4sci.com]
- 3. proceedings.mlr.press [proceedings.mlr.press]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN1425658A - Synthetic method for (S)-3-hydroxy-gamma-butyrolactone - Google Patents [patents.google.com]
- 10. ias.ac.in [ias.ac.in]
- 11. How would you prepare the following ethers using a Williamson synthesis?M.. [askfilo.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 14. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transforming Primary Alcohols Into Carboxylic Acids: A Journey Through Oxidation - Oreate AI Blog [oreateai.com]
- 16. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
- 17. Jones oxidation - Wikipedia [en.wikipedia.org]
- 18. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]
- 21. Jones Oxidation [organic-chemistry.org]
An In-depth Technical Guide to the Biological Activity of 4-(Benzyloxy)butanoic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-(benzyloxy)butanoic acid scaffold represents a versatile chemical framework with emerging significance in medicinal chemistry. Its derivatives have been investigated for a range of biological activities, demonstrating potential therapeutic applications in oncology, metabolic disorders, neurodegenerative diseases, and inflammatory conditions. This guide synthesizes the current understanding of these activities, focusing on key molecular targets such as Histone Deacetylases (HDACs) and Peroxisome Proliferator-Activated Receptors (PPARs). We will delve into the mechanistic underpinnings of these interactions, explore structure-activity relationships, and provide detailed, field-proven protocols for the in-vitro evaluation of novel derivatives. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of therapeutics based on this promising chemical class.
Introduction: The this compound Core Structure
The this compound molecule is characterized by a butanoic acid chain, a flexible linker, and a benzyloxy group. This structure provides a unique combination of lipophilicity and hydrophilicity, allowing for diverse interactions with biological targets. The ether linkage and the carboxylic acid moiety are key features that can be readily modified, making this scaffold an attractive starting point for the design of new bioactive compounds. While research on specific derivatives is ongoing, the broader class of butanoic acid analogs has shown significant promise in modulating key cellular pathways.
Key Biological Activities and Mechanisms of Action
Histone Deacetylase (HDAC) Inhibition and Anticancer Potential
A significant body of research points towards the potential for butanoic acid derivatives to act as inhibitors of histone deacetylases (HDACs).[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression.[3] Aberrant HDAC activity is a hallmark of many cancers, making HDAC inhibitors a promising class of anticancer agents.[4][5]
The structurally related compound, 4-phenylbutyric acid (4-PBA), is a known pan-HDAC inhibitor.[2] It is hypothesized that this compound derivatives can adopt a similar binding mode within the active site of HDAC enzymes. The general pharmacophore for HDAC inhibitors consists of a zinc-binding group (ZBG), a linker, and a cap group that interacts with the surface of the enzyme.[6] In the case of this compound derivatives, the carboxylic acid can act as the ZBG, chelating the zinc ion in the catalytic site, while the benzyloxy group serves as the cap.
-
Mechanism of Action: By inhibiting HDACs, these derivatives can lead to histone hyperacetylation, resulting in a more open chromatin structure. This can reactivate the expression of tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[3]
While specific SAR studies on this compound derivatives as HDAC inhibitors are not extensively published, general principles from other HDAC inhibitors can be applied. Modifications to the benzyloxy "cap" group can influence isoform selectivity and potency. For instance, introducing substituents on the phenyl ring could lead to interactions with specific residues at the rim of the catalytic pocket, potentially conferring selectivity for certain HDAC isoforms.[7][8] The length and rigidity of the linker are also critical for optimal positioning of the ZBG.
Peroxisome Proliferator-Activated Receptor α (PPARα) Agonism
Recent research has identified the 4-benzyloxy-benzylamino chemotype as a source of potent and selective agonists for PPARα.[9] PPARs are ligand-activated transcription factors that regulate genes involved in lipid metabolism, inflammation, and energy homeostasis.[10] PPARα is a key regulator of fatty acid oxidation, and its activation has therapeutic implications for metabolic disorders and diseases with an inflammatory component, such as diabetic retinopathy and age-related macular degeneration.[9][11]
-
Mechanism of Action: As PPARα agonists, this compound derivatives can bind to the ligand-binding domain of the receptor. This induces a conformational change, leading to the recruitment of coactivator proteins and the transcriptional activation of target genes involved in lipid metabolism and inflammation control.[10]
Neuroprotective Effects
The benzyloxy structural motif is present in molecules investigated for neuroprotective properties, particularly as inhibitors of monoamine oxidase B (MAO-B).[5] MAO-B is an enzyme involved in the degradation of dopamine, and its inhibition can increase dopamine levels in the brain, which is a key therapeutic strategy in Parkinson's disease. Furthermore, related compounds like 4-phenylbutyric acid have been shown to exert neuroprotective effects by acting as chemical chaperones to reduce endoplasmic reticulum (ER) stress, a pathological feature of many neurodegenerative diseases.[12][13]
-
Potential Mechanisms of Action:
-
MAO-B Inhibition: Derivatives could potentially inhibit MAO-B, leading to increased dopamine levels.
-
ER Stress Reduction: By acting as chemical chaperones, these compounds may help to alleviate the accumulation of misfolded proteins in the ER, a common cellular stress in neurodegenerative conditions.[12]
-
Anti-inflammatory and Antimicrobial Activities
Derivatives of butanoic acid have been explored for their anti-inflammatory properties. For example, 4-(5-chloro-2(3H)-benzoxazolon-3-yl) butanoic acid derivatives have demonstrated both antinociceptive and anti-inflammatory activities.[14] The mechanism often involves the modulation of inflammatory pathways, such as the NF-κB signaling pathway.[15]
Additionally, the broader benzyloxy-containing chemical space has been investigated for antimicrobial properties. For instance, 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives have shown activity against Gram-positive bacteria.[4] This suggests that the this compound scaffold could be a starting point for the development of novel antimicrobial agents.
Experimental Protocols for Biological Evaluation
To facilitate the investigation of novel this compound derivatives, this section provides detailed methodologies for key in-vitro assays.
Workflow for Screening Novel Derivatives
A logical workflow for the initial screening of a newly synthesized this compound derivative is essential for efficient characterization.
Caption: A general workflow for the in-vitro screening of novel this compound derivatives.
Cytotoxicity Assessment: MTT Assay
Before assessing specific biological activities, it is crucial to determine the cytotoxic profile of the compounds. The MTT assay is a colorimetric method that measures cell viability.[3][12]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[3] The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) from the dose-response curve.[9]
-
In-Vitro Histone Deacetylase (HDAC) Inhibition Assay
This fluorometric assay quantifies the ability of a compound to inhibit HDAC enzyme activity.[5]
-
Principle: The assay utilizes a substrate containing an acetylated lysine residue. In the presence of an active HDAC enzyme, the substrate is deacetylated. A developer solution is then added, which cleaves the deacetylated substrate, releasing a fluorophore. The intensity of the fluorescent signal is proportional to the HDAC activity.
-
Protocol:
-
Reagent Preparation: Prepare assay buffer, a solution of a specific recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC6), the fluorogenic substrate, and the developer solution (containing a protease).
-
Compound Preparation: Prepare serial dilutions of the test compounds and a known HDAC inhibitor (e.g., Trichostatin A or SAHA) as a positive control.
-
Assay Plate Setup: In a 96-well black plate, add the HDAC enzyme solution to all wells except the blank. Add the test compounds, positive control, and vehicle control to their respective wells.
-
Enzyme Reaction: Incubate the plate for a defined period (e.g., 60 minutes) at 37°C to allow the compounds to interact with the enzyme.
-
Substrate Addition: Add the fluorogenic substrate to all wells and incubate for another defined period (e.g., 30-60 minutes) at 37°C.
-
Development: Add the developer solution to all wells and incubate for 15-20 minutes at room temperature.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
-
PPARα Activation Assay (Reporter Gene Assay)
This cell-based assay measures the ability of a compound to activate the PPARα receptor.
-
Principle: A host cell line (e.g., HEK293T) is transiently transfected with two plasmids: one expressing the full-length human PPARα and another containing a luciferase reporter gene under the control of a PPAR response element (PPRE). If a test compound activates PPARα, the receptor will bind to the PPRE and drive the expression of luciferase.
-
Protocol:
-
Cell Transfection: Co-transfect the host cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid. Seed the transfected cells into a 96-well plate.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test compounds. Include a known PPARα agonist (e.g., GW7647) as a positive control and a vehicle control.[2]
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency and cell number. Calculate the fold activation relative to the vehicle control and determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Data Presentation and Interpretation
Quantitative data from the aforementioned assays should be systematically organized for comparative analysis.
Table 1: Hypothetical Biological Activity Data for this compound Derivatives
| Compound ID | R-group Modification | Cytotoxicity (MCF-7) IC50 (µM) | HDAC1 Inhibition IC50 (µM) | PPARα Activation EC50 (µM) |
| BBA-01 | H (Parent Compound) | > 100 | 25.3 | 5.8 |
| BBA-02 | 4-Fluoro on Benzyl | > 100 | 15.7 | 4.2 |
| BBA-03 | 4-Methoxy on Benzyl | 85.2 | 30.1 | 2.1 |
| BBA-04 | 3,4-Dichloro on Benzyl | 45.6 | 10.2 | 12.5 |
| SAHA | (Positive Control) | 2.5 | 0.05 | - |
| GW7647 | (Positive Control) | - | - | 0.006 |
Data are hypothetical and for illustrative purposes only.
Future Directions and Therapeutic Potential
The this compound scaffold holds considerable promise for the development of novel therapeutics. Future research should focus on:
-
Systematic SAR Studies: Synthesizing and testing a broader library of derivatives to establish clear structure-activity relationships for different biological targets.
-
Isoform Selectivity: For HDAC inhibitors, focusing on developing derivatives with selectivity for specific HDAC isoforms to minimize off-target effects.
-
In-Vivo Studies: Promising lead compounds should be advanced to in-vivo models to assess their pharmacokinetic properties, efficacy, and safety.
-
Exploration of Other Targets: Given the structural similarity to other bioactive molecules, this scaffold should be screened against a wider range of targets, including other nuclear receptors, enzymes, and GPCRs.
By leveraging the versatile chemistry of the this compound core, the scientific community is well-positioned to develop next-generation therapies for a multitude of diseases.
References
- Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. (2020). Journal of Medicinal Chemistry. [Link]
- Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)
- Evaluation of Small-Molecule HDAC Inhibitors Through In Vitro and In Cellulo Approaches. (n.d.).
- Neuroprotective effects of benzyloxy substituted small molecule monoamine oxidase B inhibitors in Parkinson's disease. (2016). PubMed. [Link]
- Selective HDAC inhibitors with potent oral activity against leukemia and colorectal cancer: Design, structure-activity relationship and anti-tumor activity study. (2017). PubMed. [Link]
- Protective effects of 4-phenylbutyrate derivatives on the neuronal cell death and endoplasmic reticulum stress. (2009). PubMed. [Link]
- 4-(5-chloro-2(3H)-benzoxazolon-3-yl)
- Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases. (2017). Semantic Scholar. [Link]
- Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino). (2002). PubMed. [Link]
- PEROXISOME PROLIFERATOR-ACTIVATED RECEPTOR (PPAR) AGONISTS AS PROMISING NEW MEDICATIONS FOR DRUG ADDICTION: PRECLINICAL EVIDENCE. (2014). PMC - NIH. [Link]
- Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. (2019). NIH. [Link]
- Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus. (2011). PMC - NIH. [Link]
- Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties. (2015). PubMed. [Link]
- 4-Hydroxybenzoic acid derivatives as HDAC6-specific inhibitors modulating microtubular structure and HSP90α chaperone activity against prost
- Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2023). MDPI. [Link]
- 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS p
- Synthesis and bioactivity evaluation of new butanoic acid derivatives as antiviral agents. (2021).
- Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2022). MDPI. [Link]
- Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties. (2020). MDPI. [Link]
- Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs). (2023). MDPI. [Link]
- The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. (2022). MDPI. [Link]
- Pharmacophoric feature and structure of the approved HDAC inhibitors. (2020).
Sources
- 1. Neuroprotective effect of 4-(Phenylsulfanyl)butan-2-one on optic nerve crush model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective effects of benzyloxy substituted small molecule monoamine oxidase B inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective HDAC inhibitors with potent oral activity against leukemia and colorectal cancer: Design, structure-activity relationship and anti-tumor activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. PEROXISOME PROLIFERATOR-ACTIVATED RECEPTOR (PPAR) AGONISTS AS PROMISING NEW MEDICATIONS FOR DRUG ADDICTION: PRECLINICAL EVIDENCE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protective effects of 4-phenylbutyrate derivatives on the neuronal cell death and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases | Semantic Scholar [semanticscholar.org]
- 13. 4-(5-chloro-2(3H)-benzoxazolon-3-yl) butanoic acid derivatives: synthesis, antinociceptive and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 4-(Benzyloxy)butanoic Acid for Advanced Research and Development
Abstract: This technical guide provides an in-depth analysis of 4-(Benzyloxy)butanoic acid, a bifunctional organic compound of significant interest to researchers in organic synthesis and medicinal chemistry. We will explore its core chemical identity, physicochemical properties, primary synthetic routes with detailed mechanistic insights, and its applications as a versatile intermediate and molecular scaffold in drug discovery. This document is intended to serve as a comprehensive resource for scientists and professionals, offering not only procedural details but also the causal reasoning behind experimental choices, grounded in authoritative references.
Part 1: Core Chemical Identity and Properties
Nomenclature and Structure
This compound is a carboxylic acid that features a benzyl ether functional group. This unique combination of a terminal carboxylic acid and a stable, yet cleavable, protecting group on a four-carbon chain makes it a highly valuable building block.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-(phenylmethoxy)butanoic acid [1]. It is also commonly referred to as 4-benzyloxybutyric acid[2][3].
-
Chemical Structure: The molecule consists of a butanoic acid backbone where the hydroxyl group at the C-4 position is protected as a benzyl ether.
(Where Ph represents a phenyl group)
-
Key Identifiers:
Physicochemical Properties
The physical and chemical properties of this compound are critical for its handling, reaction setup, and purification. The data below has been consolidated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Weight | 194.23 g/mol | [1][2][4][6] |
| Appearance | Colorless to pale yellow liquid or low-melting solid | [4] |
| Density | 1.097 g/mL at 25 °C | [2][3] |
| Boiling Point | 135 °C at 0.3 mmHg | [2][3] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [2][3] |
| Refractive Index (n20/D) | 1.512 | [2][3] |
| Solubility | Soluble in most organic solvents like DMSO, methanol, and dichloromethane. Low solubility in water. |
Part 2: Synthesis and Mechanism
Primary Synthetic Route: Ring-Opening of γ-Butyrolactone
The most prevalent and economically viable synthesis of this compound originates from γ-butyrolactone, an inexpensive and readily available cyclic ester[2]. This pathway is favored due to its high atom economy and straightforward execution. The process is typically a two-step procedure involving benzylation followed by hydrolysis.
Causality of the Synthetic Choice: γ-Butyrolactone serves as an ideal precursor because the lactone ring is susceptible to nucleophilic attack by an alcohol under acidic conditions. This reaction effectively installs the four-carbon chain and the terminal hydroxyl group in a single, efficient step. Benzyl alcohol is used as both the nucleophile and the source of the benzyl protecting group.
Detailed Experimental Protocol
This protocol describes a self-validating system for the synthesis of this compound. Each step includes justifications to ensure reproducibility and safety.
Step 1: Acid-Catalyzed Benzylation of γ-Butyrolactone
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add γ-butyrolactone (1.0 eq.) and benzyl alcohol (1.5 eq.). The excess benzyl alcohol drives the reaction equilibrium towards the product.
-
Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 eq.). The acid protonates the carbonyl oxygen of the lactone, activating it for nucleophilic attack.
-
Reaction: Heat the mixture to 100-110 °C under an inert atmosphere (e.g., nitrogen or argon). The elevated temperature is necessary to overcome the activation energy for ring-opening. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting lactone is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, benzyl 4-hydroxybutanoate, is often purified via vacuum distillation to remove excess benzyl alcohol.
Step 2: Hydrolysis of the Intermediate Ester
-
Setup: Dissolve the purified benzyl 4-hydroxybutanoate (1.0 eq.) in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.
-
Hydrolysis: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq.). The hydroxide ions will perform a nucleophilic acyl substitution on the ester carbonyl, cleaving the benzyl ester to form the carboxylate salt.
-
Reaction: Stir the mixture at room temperature until TLC analysis indicates the complete consumption of the starting ester.
-
Acidification: Cool the mixture in an ice bath and carefully acidify with a cooled aqueous acid solution (e.g., 1M HCl) to a pH of ~2. This step protonates the carboxylate salt to yield the final carboxylic acid product.
-
Extraction and Purification: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound. Purity can be assessed by NMR and, if necessary, improved by chromatography.
Synthesis Workflow Diagram
Caption: Two-step synthesis of this compound from γ-butyrolactone.
Part 3: Applications in Research and Drug Development
The bifunctional nature of this compound makes it a strategic tool for chemists. The carboxylic acid provides a handle for forming amides and esters, while the benzyl ether serves as a stable protecting group for the primary alcohol, which can be selectively removed under mild hydrogenolysis conditions.
Role as a Versatile Chemical Intermediate
This compound is a key intermediate in the synthesis of more complex molecules. Its utility has been demonstrated in the asymmetric total synthesis of natural products like erythromycin, where precise control of stereochemistry and functional group manipulation is paramount[2]. The benzyloxy group provides robust protection during multi-step sequences where other functional groups are being modified and can be deprotected in a final step without affecting other parts of the molecule.
Scaffold for Medicinal Chemistry and Drug Discovery
In drug development, the butanoic acid moiety is a recognized pharmacophore, a molecular feature that can interact with biological targets to elicit a pharmacological response[7]. This compound provides a scaffold that medicinal chemists can systematically modify to conduct structure-activity relationship (SAR) studies. By altering substituents on the phenyl ring or modifying the carboxylic acid, researchers can fine-tune a compound's biological activity and pharmacokinetic properties[7].
A prominent example is the evolution of the "4-benzyloxy-benzylamino chemotype" in the development of potent and selective PPARα agonists for treating retinal disorders[8]. This research showcases how the core benzyloxy structure serves as a foundational element for creating new therapeutic agents.
Logical Relationship Diagram
Caption: Applications of this compound in synthesis and drug discovery.
Part 4: Safety, Handling, and Storage
Hazard Identification and Classification
This compound is a corrosive substance that requires careful handling to prevent injury. Its hazard profile is summarized below.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion, Category 1B | (GHS05) | Danger | H314: Causes severe skin burns and eye damage.[1] |
| Serious Eye Damage, Category 1 | (Same as above) | Danger | H318: Causes serious eye damage.[1] |
| Transportation | UN 3265, Hazard Class 8, Packing Group II |
Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is mandatory when working with this chemical.
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors. An eyewash station and safety shower must be readily accessible.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a full-face shield[2].
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if contamination occurs.
-
Skin and Body Protection: Wear a flame-retardant lab coat and closed-toe shoes. Ensure skin is not exposed.
-
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials (Storage Class 8A)[2]. Keep away from incompatible substances such as strong oxidizing agents and bases.
-
Disposal: Dispose of waste chemical and contaminated materials in accordance with all applicable federal, state, and local regulations. Do not pour down the drain.
References
- Title: this compound | C11H14O3 | CID 562201 Source: PubChem URL:[Link]
- Title: this compound Source: Amerigo Scientific URL:[Link]
- Title: this compound - [B69525] Source: Synthonix URL:[Link]
- Title: Butanoic acid, 4-(benzoylamino)- | C11H13NO3 | CID 37118 Source: PubChem URL:[Link]
- Title: Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders Source: National Institutes of Health (NIH) URL:[Link]
Sources
- 1. This compound | C11H14O3 | CID 562201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Benzyloxybutyric acid 95 10385-30-5 [sigmaaldrich.com]
- 3. 10385-30-5(this compound) | Kuujia.com [kuujia.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Synthonix, Inc > this compound - [B69525] [synthonix.com]
- 6. This compound - Amerigo Scientific [amerigoscientific.com]
- 7. benchchem.com [benchchem.com]
- 8. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(Benzyloxy)butanoic Acid: From Discovery to Application in Drug Development
Preamble: Unveiling a Versatile Synthetic Workhorse
In the landscape of modern organic chemistry and medicinal drug discovery, certain molecules, though not headline-grabbing therapeutics themselves, form the very backbone of innovation. 4-(Benzyloxy)butanoic acid is a prime example of such a versatile building block. Its unique combination of a carboxylic acid functional group, a flexible four-carbon chain, and a benzyl ether makes it an invaluable tool for researchers and drug development professionals. This guide provides an in-depth exploration of the discovery, synthesis, properties, and diverse applications of this multifaceted compound, offering both foundational knowledge and practical insights for its effective utilization in the laboratory.
Part 1: A Historical Perspective on the Emergence of this compound
While pinpointing a singular, celebrated moment of "discovery" for this compound is challenging, its emergence is intrinsically linked to the broader evolution of synthetic organic chemistry, particularly the development of protecting group strategies.
The latter half of the 19th century saw the advent of the Williamson ether synthesis , a robust and versatile method for forming ethers that remains a cornerstone of organic chemistry to this day. This reaction, involving the SN2 displacement of a halide by an alkoxide, laid the fundamental groundwork for the eventual synthesis of compounds like this compound.
The true impetus for the synthesis and use of this compound likely arose with the recognition of the benzyl group as a reliable protecting group for alcohols and carboxylic acids . The benzyl group's stability to a wide range of reaction conditions, coupled with its facile removal via catalytic hydrogenolysis, made it an attractive choice for multi-step syntheses of complex molecules.[1][2] It is plausible that this compound was first synthesized as a means to introduce a protected four-carbon chain into a larger molecule, with the benzyl group serving to mask the reactive hydroxyl group of what would otherwise be 4-hydroxybutanoic acid.
From these probable origins as a laboratory-synthesized intermediate, this compound has transitioned into a readily available research chemical, a testament to its enduring utility in the scientific community.[2]
Part 2: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is paramount for its effective application.
Chemical Identity and Properties
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| Synonyms | 4-Phenylmethoxybutanoic acid, 4-Benzyloxybutyric acid | [3] |
| CAS Number | 10385-30-5 | |
| Molecular Formula | C₁₁H₁₄O₃ | |
| Molecular Weight | 194.23 g/mol | |
| Appearance | Liquid | [4] |
| Boiling Point | 135 °C at 0.3 mmHg | |
| Density | 1.097 g/mL at 25 °C | |
| Refractive Index | n20/D 1.512 |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons (~4.5 ppm), and multiplets for the three methylene groups of the butanoic acid chain. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit signals for the aromatic carbons, the benzylic carbon, the carbonyl carbon of the carboxylic acid, and the three aliphatic carbons of the butanoic acid chain.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid, C-H stretches from the aromatic and aliphatic portions, a strong C=O stretch from the carbonyl group, and C-O stretches from the ether linkage.
Part 3: Synthesis Methodologies: A Practical Guide
The synthesis of this compound can be approached through several reliable methods. The choice of method often depends on the starting materials available and the desired scale of the reaction.
Core Principle: The Williamson Ether Synthesis
The Williamson ether synthesis is a classic and highly effective method for preparing ethers. It proceeds via an SN2 reaction between an alkoxide and a primary alkyl halide.[1]
Caption: General mechanism of the Williamson ether synthesis.
Detailed Protocol 1: Synthesis from γ-Butyrolactone
This is a widely cited and efficient method that utilizes readily available starting materials. The reaction proceeds in two conceptual steps: the ring-opening of γ-butyrolactone by benzyl alcohol to form the benzyl ester of 4-hydroxybutanoic acid, which is then followed by an in-situ benzylation of the hydroxyl group under basic conditions. A more direct approach involves the reaction of benzyl alcohol with γ-butyrolactone in the presence of a base.
Caption: Workflow for the synthesis of this compound from γ-butyrolactone.
Experimental Protocol:
-
Reaction Setup: To a solution of benzyl alcohol (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), slowly add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) at 0 °C.
-
Alkoxide Formation: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of sodium benzoxide.
-
Ring Opening and Benzylation: Add γ-butyrolactone (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction to 0 °C and cautiously quench with water. Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Detailed Protocol 2: Williamson Ether Synthesis from a 4-Halobutanoate
This approach represents a more traditional application of the Williamson ether synthesis.
Caption: Workflow for the Williamson ether synthesis of this compound.
Experimental Protocol:
-
Alkoxide Formation: Prepare sodium benzoxide as described in Protocol 1.
-
SN2 Reaction: To the solution of sodium benzoxide, add ethyl 4-bromobutanoate (1.0 equivalent) dropwise at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating until TLC analysis indicates the consumption of the starting materials.
-
Ester Hydrolysis: Add a solution of sodium hydroxide (2.0 equivalents) in water to the reaction mixture and heat to reflux to hydrolyze the ester.
-
Workup and Purification: Cool the reaction mixture and perform an acidic workup and extraction as described in Protocol 1. Purify the crude product by column chromatography or recrystallization.
Part 4: Applications in Drug Discovery and Development
This compound is a valuable asset in the medicinal chemist's toolbox, primarily serving as a versatile building block, a linker, and a scaffold for the synthesis of novel therapeutic agents.
Case Study: Development of PPARα Agonists for Retinal Disorders
A compelling example of the utility of this compound is in the development of peroxisome proliferator-activated receptor alpha (PPARα) agonists for the treatment of retinal diseases such as diabetic retinopathy. Researchers have designed and synthesized a series of compounds based on a 4-benzyloxy-benzylamino chemotype . In this scaffold, the this compound moiety serves as a key structural element, providing the necessary length and flexibility to orient the pharmacophore correctly within the ligand-binding pocket of the PPARα receptor. This strategic design has led to the discovery of potent and isoform-selective PPARα agonists with potential for in-vivo efficacy.
Caption: Role of the this compound moiety in a PPARα agonist pharmacophore.
Utility as a Chiral Intermediate
The butanoic acid backbone of this compound can be readily modified to introduce chirality, making it a valuable precursor for the synthesis of enantiomerically pure compounds. For instance, related chiral derivatives have been employed as key intermediates in the synthesis of complex natural products and pharmaceuticals.
Potential as a Prodrug Moiety
The benzyl ether linkage in this compound presents an opportunity for its use in prodrug design. A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body. The benzyl group can be cleaved in vivo through enzymatic or chemical processes to release a free hydroxyl group. By incorporating the this compound moiety into a drug molecule, it is possible to modify its pharmacokinetic properties, such as solubility, stability, and drug delivery to the target site.[4][5][6]
Part 5: Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
GHS Hazard Information
-
Pictograms: GHS05 (Corrosion)[3]
-
Signal Word: Danger[3]
-
Hazard Statements: H314 - Causes severe skin burns and eye damage.[3]
-
Precautionary Statements: P260, P264, P280, P301+P330+P331, P302+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, P501.[3]
Handling and Storage Recommendations
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and bases.
Part 6: Conclusion and Future Outlook
This compound, while a structurally simple molecule, has proven to be a chemical of significant utility. Its historical roots are intertwined with the fundamental principles of organic synthesis, and it continues to be a relevant and valuable tool for modern researchers. Its applications in drug discovery, particularly as a scaffold for targeted therapies and as a potential prodrug moiety, highlight its importance in the ongoing quest for new and improved medicines.
Future research may focus on the development of novel, more efficient, and greener synthetic routes to this compound and its derivatives. Furthermore, the exploration of its use in the synthesis of a wider range of bioactive molecules and in the development of innovative drug delivery systems is a promising avenue for continued investigation. As the demands for more sophisticated and targeted therapeutics grow, the role of versatile building blocks like this compound will undoubtedly continue to expand.
Part 7: References
-
Ankersen, M., & Senning, A. (1989). Aspirin prodrugs: synthesis and hydrolysis of 2-benzyloxy-2-methyl-4H-1,3-benzodioxin-4-ones. Acta Chemica Scandinavica, 43, 793-798. [Link]
-
Rai, D., et al. (2017). Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain. Journal of Medicinal Chemistry, 60(20), 8495-8509. [Link]
-
Gill, A. D., et al. (2019). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. The Journal of Organic Chemistry, 84(15), 9474-9488. [Link]
-
Wikipedia. (2023, December 27). Benzyl group. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
National Institutes of Health. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. [Link]
Sources
- 1. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 3. This compound | C11H14O3 | CID 562201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzyl ester prodrug of ibuprofen: pharmacological and toxicological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aspirin prodrugs: synthesis and hydrolysis of 2-benzyloxy-2-methyl-4H-1,3-benzodioxin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 4-(Benzyloxy)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 4-(Benzyloxy)butanoic acid. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and informed practice in the laboratory.
Understanding the Hazard: A Molecular Perspective
This compound (CAS No: 10385-30-5) is a bifunctional organic molecule featuring a carboxylic acid group and a benzyl ether moiety.[1] Its primary hazard, as identified by the Globally Harmonized System (GHS), is its corrosivity, classified as Skin Corrosion Category 1B and Serious Eye Damage Category 1 .[2][3] This means the compound can cause severe skin burns and irreversible eye damage upon contact.[2]
The corrosive nature stems directly from its chemical structure:
-
The Carboxylic Acid Group (-COOH): This functional group is acidic and can readily donate a proton (H+). In the presence of moisture, such as on the skin or in the eyes, it can lower the local pH. This acidic environment disrupts cellular membranes and can cause hydrolysis of proteins and lipids, leading to chemical burns and tissue necrosis.[4] The severity of irritation from carboxylic acids is influenced by their concentration.[5]
-
The Benzyl Ether Group (C₆H₅CH₂O-): While the ether linkage is generally stable, the lipophilic nature of the benzyl group can facilitate the absorption of the molecule through the skin, potentially leading to deeper tissue damage.
Understanding this dual functionality is paramount to appreciating the risks and implementing the appropriate safety measures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₃ | [6] |
| Molecular Weight | 194.23 g/mol | [1] |
| Appearance | Liquid | [7] |
| Boiling Point | 135 °C at 0.3 mmHg | [1] |
| Density | 1.097 g/mL at 25 °C | [1] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |
The Hierarchy of Controls: A Proactive Approach to Safety
To mitigate the risks associated with this compound, a systematic approach based on the hierarchy of controls should be implemented. This prioritizes the most effective control measures.
Caption: Hierarchy of controls for managing risks associated with this compound.
Personal Protective Equipment (PPE): The Last Line of Defense
Given the corrosive nature of this compound, appropriate PPE is mandatory.
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a good initial choice for protection against a range of chemicals, including weak acids.[8][9][10][11] For prolonged contact or handling of larger quantities, butyl rubber gloves offer excellent resistance to corrosive acids.[12] Always inspect gloves for any signs of degradation or perforation before use.
-
Eye and Face Protection: Tightly fitting chemical safety goggles are the minimum requirement. Due to the severe eye damage potential, a face shield should also be worn, especially when handling larger volumes or when there is a risk of splashing.[1]
-
Skin and Body Protection: A laboratory coat should be worn and buttoned to its full length. For tasks with a higher risk of splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: While this compound has a high boiling point, if aerosols are generated or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical for preventing accidental exposure.
Handling
-
Work in a Ventilated Area: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[13]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.
-
Grounding: When transferring larger quantities, ensure that containers are properly grounded to prevent static discharge.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Storage
-
Container: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[12]
-
Incompatibilities: Segregate from incompatible materials. These include:
-
Strong Oxidizing Agents: Carboxylic acids can react with strong oxidizing agents, potentially leading to vigorous or explosive reactions.[14] Examples include potassium permanganate, chromic acid, and nitric acid.[14][15]
-
Strong Bases: As an acid, it will react exothermically with strong bases (e.g., sodium hydroxide, potassium hydroxide).
-
Reactive Metals: May react with certain metals to produce flammable hydrogen gas.
-
-
Security: Due to its hazardous nature, it is advisable to store this compound in a locked cabinet or a secure, designated area.
Emergency Procedures: A Validated Response Plan
In the event of an accidental exposure or spill, a rapid and informed response is crucial.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Spill Response Workflow
Caption: Step-by-step workflow for responding to a spill of this compound.
Toxicological Profile: Understanding the Health Effects
Systemic toxicity information is limited. The metabolism of the butanoic acid portion of the molecule is likely to follow the fatty acid metabolism pathway.[7] The benzyl ether moiety can be metabolized to benzoic acid, which is then detoxified in the liver.[16] However, the overall systemic toxicity of the parent compound has not been well-characterized.
Disposal Considerations
All waste containing this compound must be handled as hazardous waste.
-
Waste Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in the regular trash.
-
Regulatory Compliance: Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.[3]
Relevance in Drug Development and Research
This compound and its derivatives are used as building blocks in organic synthesis.[1] The carboxylic acid and benzyl ether groups provide versatile handles for further chemical modifications. For instance, the carboxylic acid can be converted to esters, amides, or other functional groups, while the benzyl group is a common protecting group for alcohols that can be removed under specific conditions.[17][18][19] While no specific applications in drug development were identified in the search results for this exact molecule, butyric acid derivatives have been studied for their potential therapeutic effects.[20] Researchers using this compound should be aware of its reactivity and plan their experiments accordingly, particularly when using strong oxidizing or reducing agents.
References
- Britannica. Carboxylic acid - Synthesis, Reactions, Properties. [Link]
- Unigloves. Nitrile Gloves Acid Resistance. [Link]
- Bergamot. Nitrile Gloves Chemical Resistance Guide. [Link]
- Chemistry LibreTexts. Reduction & Oxidation Reactions of Carboxylic Acids. [Link]
- Gloveleya.
- Michigan State University Department of Chemistry. Carboxylic Acid Reactivity. [Link]
- AIBON SAFETY. Chemical Resistance Guide: The Importance Of Nitrile Gloves. [Link]
- Greenbook.net.
- TigerWeb. Oxidizing Agents. [Link]
- Quora. What happens when you oxidize a carboxylic acid?. [Link]
- AIBON SAFETY. Chemical Resistance Guide: The Importance Of Nitrile Gloves. [Link]
- MDPI.
- RPM Industrial Rubber Parts.
- Advanced Industrial Products. CHEMICAL RESISTANCE OF RUBBERS. [Link]
- ACS Figshare. Carboxylic Acid-Functionalized Butyl Rubber: Synthesis, Characterization, and Physical Properties - Industrial & Engineering Chemistry Research. [Link]
- ResearchGate. Aerobic transformation of benzyl ethers to the aldehydes.. [Link]
- PubChem. This compound. [Link]
- Wikipedia. Butyric acid. [Link]
- CK-12 Foundation. Flexi answers - What is the effect of carboxylic acid on skin?. [Link]
- Quora. Why do acids burn skin?. [Link]
- ResearchGate. Carboxylic Acid-Functionalized Butyl Rubber: Synthesis, Characterization, and Physical Properties | Request PDF. [Link]
- Synthonix. This compound - [B69525]. [Link]
- PubMed.
- PubMed.
- Shuk Engineering Distributors. Rubber Chemical Resistance Chart A-Bu. [Link]
- ResearchGate.
- DrugFuture.com.
- PubMed. Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P₁ agonists. [Link]
- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
- YouTube. benzyl ether cleavage. [Link]
- ECHA. Compound Butyric acid C4H8O2 Factsheet. [Link]
- PubMed. Effects of diet fermentability and supplementation of 2-hydroxy-4-(methylthio)
- Reddit. How does acid burn skin on a molecular level? : r/askscience. [Link]
- Society for Chemical Hazard Communication.
- PubMed.
- ILO International Chemical Safety Cards (ICSC). ICSC 1334 - BUTYRIC ACID. [Link]
Sources
- 1. 4-ベンジルオキシ酪酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C11H14O3 | CID 562201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. quora.com [quora.com]
- 5. ck12.org [ck12.org]
- 6. Synthonix, Inc > this compound - [B69525] [synthonix.com]
- 7. Butyric acid - Wikipedia [en.wikipedia.org]
- 8. uk.unigloves.com [uk.unigloves.com]
- 9. Nitrile Gloves Chemical Resistance Guide - Bergamot [bergamot.com.my]
- 10. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 11. aibonsafety.com [aibonsafety.com]
- 12. Chemical Resistances for Different Rubber Materials - Rubber Articles | Timco Rubber [timcorubber.com]
- 13. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 14. Carboxylic acid - Synthesis, Reactions, Properties | Britannica [britannica.com]
- 15. Oxidizing Agents [tigerweb.towson.edu]
- 16. Benzyl alcohol metabolism and elimination in neonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 4-(Benzoyloxy)butanoic acid (30436-10-3) for sale [vulcanchem.com]
- 18. Benzyl Ethers [organic-chemistry.org]
- 19. youtube.com [youtube.com]
- 20. Pharmacokinetics of butyric acid derivative with xylitol - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Commercial Availability and Strategic Acquisition of 4-(Benzyloxy)butanoic Acid Enantiomers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Chirality is a cornerstone of modern drug development, with the stereochemistry of active pharmaceutical ingredients (APIs) profoundly influencing their efficacy, pharmacology, and safety profiles. 4-(Benzyloxy)butanoic acid serves as a valuable, structurally versatile building block in medicinal chemistry. However, accessing its individual (R)- and (S)-enantiomers presents a common challenge in the supply chain: while the racemic mixture is commercially accessible, the enantiomerically pure forms are not typically available as off-the-shelf products. This guide provides a comprehensive technical overview for researchers and drug development professionals on the strategic acquisition of these critical chiral intermediates. We will analyze the commercial landscape for the racemate, present detailed, field-proven protocols for chiral resolution, and discuss the analytical methods required to validate enantiomeric purity, thereby providing a complete roadmap from procurement to application-ready material.
The Chirality Imperative in Drug Design
In biological systems, molecular recognition is exquisitely stereospecific. Receptors, enzymes, and other biological targets are themselves chiral, leading to often dramatic differences in the biological activity between the enantiomers of a drug molecule. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects or toxicity.[1] Therefore, the use of single-enantiomer APIs is a critical aspect of modern pharmaceutical development, demanding reliable sources of enantiomerically pure starting materials and intermediates.[2][3]
This compound and its derivatives are emerging as important scaffolds in drug discovery. For instance, derivatives of (S)-3-(4-(benzyloxy)phenyl)propanoic acid have been identified as potent antagonists for GPR34, a G protein-coupled receptor implicated in various diseases.[4] Similarly, 4-benzyloxy-benzylamino chemotypes have been evolved to create highly selective PPARα agonists for treating retinal disorders.[5] These examples underscore the necessity of obtaining specific enantiomers to probe structure-activity relationships and develop targeted therapies.
Commercial Landscape: The Racemate as a Starting Point
A thorough market survey reveals that racemic this compound (CAS No. 10385-30-5) is readily available from a variety of chemical suppliers.[6][7][8][9][10] This availability makes the racemate the most practical and cost-effective starting point for obtaining the individual enantiomers.
Table 1: Representative Commercial Suppliers of Racemic this compound
| Supplier | Product Name | Purity | Available Quantities | CAS Number |
| Sigma-Aldrich | 4-Benzyloxybutyric acid | 95% | 5 mL, 25 mL | 10385-30-5[10][11] |
| Synthonix | This compound | >98% | 10g, 25g | 10385-30-5[8] |
| Amerigo Scientific | This compound | - | 5g, 10g, 25g, 50g, 100g | 10385-30-5[6] |
| Biosynth | This compound | - | Inquire | 10385-30-5 |
| BioOrganics | This compound | >98% | Inquire | 10385-30-5 |
Note: Availability and purity are subject to change. Researchers should always request a certificate of analysis (CoA) from the supplier.
In contrast, searches for the individual (R)- and (S)-enantiomers yield limited to no direct commercial results, pointing towards their status as specialized intermediates that must be synthesized or resolved from the racemate.
Strategic Pathway to Enantiopurity: Chiral Resolution
Given the accessibility of the racemate, chiral resolution is the most direct and widely practiced strategy for obtaining the individual enantiomers.[12] This technique relies on the principle of converting the pair of enantiomers into a pair of diastereomers, which have different physical properties (such as solubility) and can therefore be separated.[12]
The most common method for resolving a racemic carboxylic acid is through the formation of diastereomeric salts using a chiral amine as a resolving agent.[12] The process involves reacting the racemic acid with a single enantiomer of a chiral base. This creates a mixture of two diastereomeric salts: (R-acid)-(R-base) and (S-acid)-(R-base). Due to their different three-dimensional structures, these salts exhibit different solubilities in a given solvent, allowing one to be selectively crystallized. The crystallized salt is then separated, and the acid is liberated to yield the desired enantiomerically enriched carboxylic acid.
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.
Experimental Protocols
As a senior scientist, it is crucial not just to provide a protocol but to explain the causality behind the choices. The following protocols are designed to be self-validating systems.
Protocol: Chiral Resolution of this compound
Principle: This protocol leverages the differential solubility of diastereomeric salts formed between the racemic acid and (R)-(+)-1-phenylethylamine. The choice of solvent is critical; ethanol is often a good starting point as it tends to provide good solubility for the salts while allowing for effective crystallization upon cooling.
Methodology:
-
Salt Formation:
-
In a 500 mL Erlenmeyer flask, dissolve 10.0 g (51.5 mmol) of racemic this compound in 200 mL of absolute ethanol. Warm the solution gently to 50-60 °C to ensure complete dissolution.
-
In a separate beaker, add 6.24 g (51.5 mmol, 1.0 equivalent) of (R)-(+)-1-phenylethylamine.
-
Slowly add the amine to the warm, stirring solution of the acid. Rationale: Stoichiometric addition ensures that the salt formation proceeds to completion. Slow addition prevents localized precipitation and ensures homogeneity.
-
A white precipitate will likely form immediately. Continue stirring at 50-60 °C for 30 minutes to ensure the system reaches equilibrium.
-
-
Selective Crystallization:
-
Allow the flask to cool slowly to room temperature over 2-3 hours. Rationale: Slow cooling is paramount for forming well-defined crystals and achieving high diastereomeric purity. Rapid cooling can trap impurities and the undesired diastereomer.
-
Once at room temperature, place the flask in an ice bath for 1 hour, and then transfer to a refrigerator (4 °C) overnight to maximize the yield of the less soluble salt.
-
-
Isolation and Purification:
-
Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol (2 x 20 mL) to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum. This is the first crop of the diastereomerically enriched salt. The enantiomeric excess (e.e.) can be improved by recrystallizing this solid from a fresh portion of ethanol.
-
-
Liberation of the Free Acid:
-
Suspend the dried, diastereomerically pure salt in 100 mL of diethyl ether and 50 mL of water in a separatory funnel.
-
Acidify the aqueous layer by slowly adding 2 M hydrochloric acid (HCl) until the pH is ~1-2 (verify with pH paper). Rationale: The strong acid protonates the carboxylate, liberating the free carboxylic acid, and protonates the resolving agent, making its hydrochloride salt highly water-soluble.
-
Shake the funnel vigorously. The free this compound will partition into the ether layer, while the (R)-1-phenylethylammonium chloride will remain in the aqueous layer.
-
Separate the layers. Extract the aqueous layer two more times with 50 mL portions of diethyl ether.
-
Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the enantiomerically enriched this compound.
-
Note: The other enantiomer can be recovered from the mother liquor from step 3 by acidification and extraction, although it will be of lower enantiomeric purity and may require further purification or resolution with the (S)-(-)-1-phenylethylamine.
Protocol: Validation of Enantiomeric Purity by Chiral HPLC
Principle: To confirm the success of the resolution, the enantiomeric excess (e.e.) of the final product must be determined. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[13] The carboxylic acid is often converted to an ester (e.g., methyl ester) to improve its chromatographic behavior on common polysaccharide-based chiral stationary phases (CSPs).
Caption: Workflow for Determining Enantiomeric Purity via Chiral HPLC.
Methodology:
-
Derivatization to Methyl Ester (Example):
-
Dissolve a small sample (~5 mg) of the resolved acid in 2 mL of a toluene/methanol (2:1) mixture.
-
Add a 2.0 M solution of (trimethylsilyl)diazomethane in hexanes dropwise until a persistent yellow color remains. Safety Note: Diazomethane and its precursors are toxic and potentially explosive. This step must be performed by trained personnel in a chemical fume hood.
-
Quench the excess reagent by adding a few drops of acetic acid.
-
Evaporate the solvent to obtain the methyl ester, which can be directly used for HPLC analysis.
-
-
Chiral HPLC Analysis:
-
Column: A polysaccharide-based chiral column, such as a Chiralcel OD-H or Chiralpak AD-H, is a good starting point for screening.
-
Mobile Phase: Typically a mixture of n-hexane and isopropanol. A common starting gradient is 90:10 (Hexane:IPA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection: Dissolve the methyl ester in the mobile phase and inject.
-
Analysis: The two enantiomers should elute at different retention times. The enantiomeric excess is calculated from the relative peak areas in the resulting chromatogram.
-
Conclusion
For researchers and drug development professionals, obtaining enantiomerically pure this compound requires a strategic approach. While direct commercial purchase of the (R)- and (S)-enantiomers is currently not a viable option, the readily available racemic starting material serves as an excellent precursor. The classical method of diastereomeric salt resolution, when performed with careful control over crystallization conditions, is a robust and reliable technique for accessing these valuable chiral building blocks. Critically, this synthetic effort must be paired with rigorous analytical validation, such as chiral HPLC, to ensure the enantiomeric purity of the final material meets the stringent requirements of pharmaceutical research and development. This guide provides the foundational knowledge and practical protocols to successfully navigate the procurement and preparation of these essential chiral intermediates.
References
- BLDpharm. (n.d.). 62234-40-6|(S)-4-Amino-2-(((benzyloxy)carbonyl)amino)butanoic acid.
- MedChemExpress. (n.d.). (2S)-4-(Benzyloxy)-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoic acid (Boc-L-Asp(OBn)-OH).
- Amerigo Scientific. (n.d.). This compound.
- CymitQuimica. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 4-((tert-butoxycarbonyl)amino)butanoic acid.
- Synthonix. (n.d.). This compound - [B69525].
- BioOrganics. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- AKSci. (n.d.). (R)-4-(Benzyloxy)-2-methyl-2-(methylsulfonyl)butanoic acid.
- Sterling Pharma Solutions. (n.d.). Chiral Chemistry.
- PharmaCompass.com. (n.d.). Chiral Synthesis | Chiral APIs & Intermediates | CDMO | CMO.
- Thomasnet. (n.d.). Intermediates Suppliers.
- Vulcanchem. (n.d.). 4-(Benzoyloxy)butanoic acid.
- Evonik Health Care. (n.d.). Evonik is a trusted supplier of high-quality generic APIs and pharmaceutical intermediates.
- Sigma-Aldrich. (n.d.). 4-Benzyloxybutyric acid 95 10385-30-5.
- Evonik Health Care. (n.d.). Intermediates for the pharmaceutical industry.
- Neta Scientific. (n.d.). Oakwood 4-(((Benzyloxy)Carbonyl)Amino)Butanoic Acid 98% Purity, 1g.
- Biosynth. (n.d.). This compound | 10385-30-5 | FB153540.
- Fisher Scientific. (n.d.). Sigma Aldrich 4-Benzyloxybutyric acid 25 g.
- Benchchem. (n.d.). 4-[3-(benzyloxy)phenyl]butanoic acid | 152380-68-2.
- Benchchem. (n.d.). 4-(Benzyloxy)-3-hydroxybutanoic acid | 1495397-04-0.
- Wikipedia. (n.d.). Chiral resolution.
- Beilstein Journal of Organic Chemistry. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs.
- PubMed. (2024). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists.
- National Institutes of Health (NIH). (n.d.). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders.
- National Institutes of Health (NIH). (n.d.). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon.
- ResearchGate. (2025). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid.
- Benchchem. (n.d.). Application Note: HPLC Method for Chiral Separation of 4-Hydroxy-2-phenylbutanoic Acid.
- Taylor & Francis Online. (2025). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts.
- National Institutes of Health (NIH). (n.d.). Two‐Step Synthesis of Enantiomerically Pure Morphans from (R)‐Carvone.
- PubMed Central (PMC). (n.d.). Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid].
- PubMed Central (PMC). (2025). Identification of novel N-benzyloxy-amino acid hydroxamates as inhibitors of the virulence factor LasB from Pseudomonas aeruginosa.
Sources
- 1. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. Chiral Synthesis | Chiral APIs & Intermediates | CDMO | CMO [pharmacompass.com]
- 4. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Amerigo Scientific [amerigoscientific.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. Synthonix, Inc > this compound - [B69525] [synthonix.com]
- 9. This compound | C11H14O3 | CID 562201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Benzyloxybutyric acid 95 10385-30-5 [sigmaaldrich.com]
- 11. Sigma Aldrich 4-Benzyloxybutyric acid 25 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 12. Chiral resolution - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Chirality and stereochemistry of 4-(Benzyloxy)-3-methylbutanoic acid
An In-depth Technical Guide to the Chirality and Stereochemistry of 4-(Benzyloxy)-3-methylbutanoic acid
Abstract
4-(Benzyloxy)-3-methylbutanoic acid is a valuable chiral building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. The stereocenter at the C3 position is a critical determinant of the biological activity and efficacy of its downstream products. This technical guide provides a comprehensive exploration of the stereochemical aspects of this molecule. We delve into field-proven, robust methodologies for stereoselective synthesis, the classical and modern techniques for the resolution of racemic mixtures, and the analytical protocols essential for verifying enantiomeric purity. This document is intended for researchers, chemists, and drug development professionals seeking both foundational knowledge and practical, actionable protocols for the synthesis and analysis of enantiopure 4-(Benzyloxy)-3-methylbutanoic acid.
The Significance of Chirality in 4-(Benzyloxy)-3-methylbutanoic acid
4-(Benzyloxy)-3-methylbutanoic acid (C₁₂H₁₆O₃) possesses a single stereogenic center at the third carbon atom, giving rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers.[1] The spatial arrangement of the methyl group at this chiral center dictates the three-dimensional structure of the molecule. In the context of drug development and natural product synthesis, isolating a single enantiomer is often paramount, as different enantiomers can exhibit vastly different pharmacological, toxicological, and metabolic properties. This molecule serves as a key intermediate where the C3 stereocenter is incorporated into a larger, more complex target molecule, making the reliable synthesis of a specific enantiomer a critical upstream requirement.
Caption: The (R) and (S) enantiomers of 4-(Benzyloxy)-3-methylbutanoic acid.
Stereoselective Synthesis: The Evans Asymmetric Alkylation
The most reliable and widely adopted method for producing enantiopure 4-(Benzyloxy)-3-methylbutanoic acid is through a diastereoselective alkylation reaction utilizing a chiral auxiliary. The Evans auxiliary methodology is a cornerstone of asymmetric synthesis, providing a predictable and high-yielding route to the desired stereoisomer.[2]
Causality of the Method: This strategy's success hinges on temporarily attaching a chiral molecule (the auxiliary) to our prochiral substrate. The steric bulk and defined stereochemistry of the auxiliary effectively block one face of the molecule, forcing an incoming chemical group (electrophile) to attack from the opposite, less-hindered face. This controlled approach translates the stereochemical information from the auxiliary to the newly formed stereocenter on our product.
Caption: Workflow for Evans auxiliary-mediated asymmetric synthesis.
Experimental Protocol: Synthesis of (S)-4-(Benzyloxy)-3-methylbutanoic acid
This protocol is adapted from established procedures for Evans asymmetric alkylation.[2][3]
Step 1: Acylation of the Chiral Auxiliary
-
In a nitrogen-flushed, oven-dried flask, dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equiv) dropwise, followed by the slow addition of propionyl chloride (1.2 equiv).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.
Step 2: Diastereoselective Alkylation
-
Dissolve the acylated auxiliary (1.0 equiv) from Step 1 in anhydrous tetrahydrofuran (THF) and cool to -78 °C under a nitrogen atmosphere.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv, 1M solution in THF) dropwise to form the sodium enolate. Stir for 30 minutes.
-
In a separate flask, prepare a solution of benzyl chloromethyl ether (BnOCH₂Cl, 1.5 equiv) in anhydrous THF.
-
Add the BnOCH₂Cl solution to the enolate solution dropwise at -78 °C.
-
Stir the reaction at -78 °C for 3-5 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the alkylated product.
Step 3: Hydrolytic Cleavage of the Auxiliary
-
Dissolve the purified alkylated product (1.0 equiv) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 equiv), followed by aqueous lithium hydroxide (LiOH, 2.0 equiv, 0.8M solution) dropwise.
-
Stir vigorously at 0 °C for 2 hours, then at room temperature for 4-6 hours.
-
Quench the reaction by adding aqueous sodium sulfite (Na₂SO₃) solution.
-
Acidify the mixture to pH ~2 with 1M HCl.
-
Extract with ethyl acetate. The desired acid is in the organic layer, while the recovered auxiliary can be isolated from the aqueous layer.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude (S)-4-(Benzyloxy)-3-methylbutanoic acid. Further purification can be achieved by chromatography if necessary.
| Parameter | Typical Result |
| Overall Yield | 70-85% |
| Diastereomeric Excess (d.e.) | >98% |
| Enantiomeric Excess (e.e.) | >98% (after cleavage) |
Chiral Resolution of Racemic 4-(Benzyloxy)-3-methylbutanoic acid
When a non-stereoselective synthesis is employed, a 50:50 mixture (a racemate) of the (R)- and (S)-enantiomers is produced. Chiral resolution is the process of separating this mixture.[4]
Methodology: Diastereomeric Salt Crystallization
This classical technique remains a cost-effective and scalable method for chiral resolution.[4]
Causality of the Method: The principle is to convert the pair of enantiomers into a pair of diastereomers by reacting them with a single, pure enantiomer of another chiral compound, known as a resolving agent. Enantiomers have identical physical properties, but diastereomers do not. This difference in properties, particularly solubility, allows for their separation by fractional crystallization.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Experimental Protocol: Resolution using (R)-(+)-α-Methylbenzylamine
-
Dissolve racemic 4-(benzyloxy)-3-methylbutanoic acid (1.0 equiv) in a suitable solvent (e.g., ethyl acetate or acetone).
-
Warm the solution gently and add (R)-(+)-α-methylbenzylamine (0.5 equiv) dropwise with stirring. Note: Using a sub-stoichiometric amount of the resolving agent often yields a higher enantiomeric purity in the crystallized salt.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to induce crystallization.
-
Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration and wash with a small amount of cold solvent.
-
To check for optical purity, a small sample of the salt can be acidified to regenerate the acid, which is then analyzed by chiral HPLC. If necessary, the salt can be recrystallized from the same solvent to improve diastereomeric purity.
-
Dissolve the purified salt in water and acidify with 1M HCl to a pH of ~2.
-
Extract the liberated enantiopure carboxylic acid with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and remove the solvent under reduced pressure to yield one pure enantiomer.
-
The other enantiomer can be recovered from the mother liquor from Step 4 by a similar acidification and extraction process, although it will be of lower enantiomeric purity and may require further resolution steps.
Analytical Verification of Stereochemical Purity
The determination of enantiomeric excess (ee) is a critical quality control step. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[5]
Causality of the Method: A CSP is a solid support that has been coated or bonded with a chiral molecule (the selector). As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral selector. These interactions form transient, diastereomeric complexes with differing energies of formation. The enantiomer that forms the more stable complex will be retained longer on the column, resulting in a separation in time.[6]
Experimental Protocol: Chiral HPLC Analysis
-
Sample Preparation: Prepare a standard solution of the racemic acid (~1 mg/mL) in the mobile phase. Prepare a solution of the synthesized/resolved acid at the same concentration.
-
Chromatographic System: Use an HPLC system equipped with a UV detector.
-
Column and Conditions: The choice of column and mobile phase is crucial and often requires screening.[7][8] Polysaccharide-based columns are highly effective for a broad range of compounds.[7]
-
Data Analysis:
-
Inject the racemic standard to determine the retention times (t_R) for both the (R)- and (S)-enantiomers.
-
Inject the sample to be analyzed.
-
Calculate the enantiomeric excess (% ee) using the peak areas (A₁ and A₂) from the chromatogram: % ee = [(A₁ - A₂) / (A₁ + A₂)] x 100%
-
| Parameter | Condition A (Normal Phase) | Condition B (Normal Phase) |
| Chiral Column | Chiralpak® AD-H (Amylose-based) | Chiralcel® OD-H (Cellulose-based) |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) | n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (95:5:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Rationale | The non-polar hexane is the weak solvent, while the alcohol modifier controls retention. TFA is added to protonate the carboxylic acid, preventing peak tailing and ensuring sharp, reproducible peaks.[7] |
Conclusion
The stereochemistry of 4-(Benzyloxy)-3-methylbutanoic acid is a critical attribute that demands rigorous control and verification. Through robust synthetic strategies like the Evans asymmetric alkylation, chemists can predictably access specific enantiomers with high purity. For racemic materials, classical diastereomeric salt resolution provides a scalable purification method. The successful outcome of these procedures must be validated by precise analytical techniques, with chiral HPLC standing as the definitive method for quantifying enantiomeric excess. The protocols and causal explanations provided in this guide offer a comprehensive framework for professionals engaged in the synthesis and application of this important chiral building block.
References
- Benchchem. Technical Support Center: Production of 4-(Benzyloxy)-3-methylbutanoic acid. Benchchem.
- MDPI. A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. MDPI.
- PubMed. Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases. National Center for Biotechnology Information.
- Benchchem. Synthesis of Enantiopure 4-(Benzyloxy)-3-methylbutanoic Acid: An In-depth Technical Guide. Benchchem.
- ResearchGate. Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases. ResearchGate.
- ResearchGate. (PDF) NOTE Facile and Efficient Synthesis of (R)-4-(Benzyloxy)-3- methylbutanenitrile: Toward Developing a Versatile Chiral Building Block. ResearchGate.
- National Institutes of Health. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Center for Biotechnology Information.
- Beilstein Journal of Organic Chemistry. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein-Institut.
- ScienceDirect. Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Elsevier.
- PubChem. 4-(benzyloxy)-3-methylbutanoic acid (C12H16O3). National Center for Biotechnology Information.
- Google Patents. EP1097919A2 - Process for producing 4-amino-3-oxo-butanoic acid ester. Google Patents.
- Journal of the American Chemical Society. Asymmetric synthesis of .beta.-carboxyaspartic acid. American Chemical Society.
- Organic Chemistry Frontiers. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Royal Society of Chemistry.
- Wikipedia. Chiral resolution. Wikimedia Foundation.
- PubMed. Microbial/enzymatic synthesis of chiral drug intermediates. National Center for Biotechnology Information.
- National Institutes of Health. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Center for Biotechnology Information.
- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. MJH Life Sciences.
- Houben-Weyl Methods of Organic Chemistry. 3.1. Determination of Enantiomeric Purity by Direct Methods. Georg Thieme Verlag.
- Phenomenex. Chiral HPLC Separations. Phenomenex.
- Bohrium. determination-of-enantiomeric-excess-and-diastereomeric-excess-via-optical-methods-application-to-methyl-hydroxy-carboxylic-acids. Bohrium.
- AIR Unimi. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Università degli Studi di Milano.
- Google Patents. EP2855418B1 - Process for the production of 4-alkanoyloxy-2-methylbutanoic acid. Google Patents.
- National Institutes of Health. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. National Center for Biotechnology Information.
- Beilstein Journal of Organic Chemistry. A chiral LC–MS strategy for stereochemical assignment of natural products sharing a 3-methylpent-4-en-2-ol moiety in their terminal structures. Beilstein-Institut.
- TCI Chemicals. Chiral Auxiliaries and Optical Resolving Agents. Tokyo Chemical Industry Co., Ltd.
- MilliporeSigma. Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. Merck KGaA.
- PubChem. 4-(Benzyloxy)butanoic acid | C11H14O3 | CID 562201. National Center for Biotechnology Information.
- Beilstein Archives. A Chiral LC-MS Strategy for Stereochemical Assignment of Natural Products Sharing a 3. Beilstein-Institut.
- Benchchem. Application Note: Chiral Separation of 2-Hydroxy-3-Methylbutanoic Acid Enantiomers by HPLC. Benchchem.
- YMC. Efficient method development for chiral separation by using CHIRAL ART columns. YMC Co., Ltd.
- University of Kansas. NMR and Stereochemistry. The University of Kansas.
- Beilstein Journal of Organic Chemistry. Design, synthesis, and evaluation of chiral thiophosphorus acids as organocatalysts. Beilstein-Institut.
- SpectraBase. Benzeneethanoic acid, 4-benzyloxy-A-hydroxy-A-phenyl-, methyl ester - Optional[13C NMR]. Wiley.
- Google Patents. US9447017B2 - Process for the production of 4-alkanoyloxy-2-methylbutanoic acid. Google Patents.
Sources
- 1. PubChemLite - 4-(benzyloxy)-3-methylbutanoic acid (C12H16O3) [pubchemlite.lcsb.uni.lu]
- 2. benchchem.com [benchchem.com]
- 3. Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ymc.co.jp [ymc.co.jp]
An In-depth Technical Guide to the Solubility and Stability of 4-(Benzyloxy)butanoic Acid
Introduction
4-(Benzyloxy)butanoic acid, a carboxylic acid derivative featuring a benzyl ether moiety, is a compound of interest in pharmaceutical research and organic synthesis. Its utility in these fields is fundamentally linked to its physicochemical properties, primarily its solubility in various solvent systems and its stability under diverse environmental conditions. This technical guide provides a comprehensive exploration of these critical attributes, offering both theoretical insights and practical, field-proven methodologies for their assessment. This document is intended for researchers, scientists, and drug development professionals, providing the necessary framework to effectively handle and characterize this compound in a laboratory and development setting.
Physicochemical Properties of this compound
A foundational understanding of the intrinsic properties of this compound is paramount for any experimental design. These properties, summarized in the table below, dictate its behavior in solution and its susceptibility to degradation.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₄O₃ | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| Appearance | Liquid | [2] |
| Density | 1.097 g/mL at 25 °C | [3] |
| Boiling Point | 135 °C at 0.3 mmHg | [3] |
| Refractive Index | n20/D 1.512 | [3] |
| XLogP3 | 1.4 | [1] |
Part 1: Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its bioavailability, formulation feasibility, and purification strategy. The presence of both a polar carboxylic acid group and a nonpolar benzyl group in this compound results in a nuanced solubility profile.
Theoretical Considerations
The carboxylic acid moiety is capable of hydrogen bonding and ionization, which generally confers aqueous solubility, particularly at higher pH where the carboxylate salt is formed. Conversely, the benzyl ether portion of the molecule is hydrophobic and promotes solubility in organic solvents. Therefore, the overall solubility is a balance between these opposing characteristics.
Qualitative Solubility Assessment
A preliminary qualitative assessment of solubility in various solvents is a crucial first step. This provides a rapid understanding of the compound's general behavior.
-
Preparation: Dispense approximately 1-5 mg of this compound into separate small, clear vials.
-
Solvent Addition: Add 1 mL of the test solvent to each vial. A representative panel of solvents should be used, covering a range of polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, and dimethyl sulfoxide (DMSO)).
-
Observation at Room Temperature: Vigorously vortex each vial for 30 seconds. Visually inspect for the complete dissolution of the solid. Record the results as "freely soluble," "soluble," "sparingly soluble," or "insoluble."
-
Effect of Temperature: For solvents in which the compound is sparingly soluble or insoluble at room temperature, gently heat the vial in a water bath (e.g., to 50 °C) and observe any change in solubility.
-
pH-Dependent Aqueous Solubility:
-
To a vial containing the compound in water, add 1 M NaOH dropwise and observe for dissolution, which would indicate the formation of the more soluble carboxylate salt.
-
To a separate vial with the compound in water, add 1 M HCl to assess solubility in acidic conditions.
-
Quantitative Solubility Determination
For formulation development and other quantitative applications, precise solubility data is essential. The equilibrium shake-flask method followed by a suitable analytical quantification technique is the gold standard.
-
Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume of each selected solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a calibrated pipette.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.
-
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is expressed as the concentration of the dissolved compound in the saturated solution (e.g., in mg/mL or mol/L).
Caption: Workflow for quantitative solubility determination.
Part 2: Stability Profile
Assessing the stability of this compound is critical for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines, are an essential component of this evaluation.[4]
Forced Degradation Studies
The objective of forced degradation is to intentionally degrade the molecule under more severe conditions than those it would typically encounter during storage.[5] This helps to identify potential degradation products and establish a stability-indicating analytical method. The target degradation is typically in the range of 5-20%.[6]
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., a mixture of acetonitrile and water). This stock solution is then subjected to the following stress conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl and heat at 60-80 °C for a defined period (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH and heat at 60-80 °C for a defined period.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 70 °C) for an extended period. Also, heat the stock solution at a similar temperature.
-
Photostability: Expose the stock solution and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7][8] A dark control sample should be stored under the same conditions but protected from light.
Samples should be withdrawn at appropriate time points, neutralized if necessary, and analyzed by a stability-indicating HPLC method.
Caption: Workflow for forced degradation studies.
Potential Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways are plausible:
-
Hydrolysis of the Ether Linkage: Under strong acidic or basic conditions, the benzyl ether bond can be cleaved to yield 4-hydroxybutanoic acid and benzyl alcohol. Benzyl ethers are generally stable to a range of reaction conditions but can be cleaved by strong acids.[9][10]
-
Oxidation: The benzylic carbon is susceptible to oxidation, which could lead to the formation of benzoic acid and other related byproducts.[11][12]
-
Decarboxylation: At elevated temperatures, carboxylic acids can undergo decarboxylation, although this typically requires more extreme conditions.[13]
The identification of any formed degradants should be carried out using techniques such as LC-MS/MS and NMR spectroscopy.
Part 3: Analytical Methodologies
A robust and validated analytical method is essential for the accurate quantification of this compound in both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and suitable technique.
Proposed Stability-Indicating HPLC Method
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water, pH adjusted to around 2.5-3) and an organic modifier (e.g., acetonitrile or methanol) is recommended. The acidic mobile phase will suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.
-
Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., around 210-220 nm, characteristic of the benzene ring).
-
Flow Rate: A typical flow rate of 1.0 mL/min.
-
Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) will ensure reproducible retention times.
The developed HPLC method must be validated according to ICH guidelines to ensure it is stability-indicating. This involves demonstrating specificity (the ability to resolve the main peak from any degradants), linearity, accuracy, precision, and robustness.
Conclusion
This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of this compound. The described methodologies, rooted in established scientific principles and regulatory expectations, will enable researchers and drug development professionals to generate the robust data necessary for informed decision-making throughout the development lifecycle. A thorough understanding of these fundamental properties is a prerequisite for the successful application of this versatile molecule.
References
- ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency.
- ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy.
- Cas no 10385-30-5 (this compound). LookChem.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. YouTube.
- Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.
- ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org.
- This compound. PubChem.
- Investigation of Thermal Properties of Carboxylates with Various Structures. Digital Commons @ URI.
- Benzyl Ethers. Organic Chemistry Portal.
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Thermogravimetric analysis (TGA) of GO, GO-COOH and GO-COOH/CaCO 3 . ResearchGate.
- An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters. National Institutes of Health.
- Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. RSC Publishing.
- Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. ResearchGate.
- summary of design MW, functional cap type (C for carboxylic acid and A for acetoxy)... ResearchGate.
- 4 - Supporting Information. Royal Society of Chemistry.
- Thermogravimetric analysis (TGA). Chemistry LibreTexts.
- Solubility of benzilic acid in select organic solvents at 298.15 K. ResearchGate.
- 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000543). The Human Metabolome Database.
- This compound (C11H14O3). PubChemLite.
- Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Longdom Publishing.
- Solubility of Benzoic Acid in Aqueous Solutions Containing Ethanol or N-Propanol. ResearchGate.
- Degradation of benzoic acid and its derivatives in subcritical water. PubMed.
- Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Waters.
- Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. National Institutes of Health.
- Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral an. ScienceDirect.
- Solubility of 4-Methylbenzoic Acid between 288 K and 370 K. ResearchGate.
- HPLC Methods for analysis of Benzoic acid. HELIX Chromatography.
- Practical analytical techniques. Politechnika Białostocka.
- Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. Agilent.
- Analytical Methods. RSC Publishing.
- No. 28 November, 2002 FOOD STANDARDS AGENCY INFORMATION BULLETIN ON METHODS OF ANALYSIS AND SAMPLING FOR FOODSTUFFS This Bulleti. ResearchGate.
- (PDF) Solubility of Benzoic Acid in Mixed Solvents. ResearchGate.
Sources
- 1. This compound | C11H14O3 | CID 562201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 10385-30-5(this compound) | Kuujia.com [kuujia.com]
- 4. youtube.com [youtube.com]
- 5. Benzyl Esters [organic-chemistry.org]
- 6. ICH Official web site : ICH [ich.org]
- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Potential of 4-(Benzyloxy)butanoic Acid: A Technical Guide for Researchers
Abstract
4-(Benzyloxy)butanoic acid, a structurally intriguing derivative of the endogenous neuromodulator γ-hydroxybutyric acid (GHB), stands at a crossroads of significant research potential. The presence of a benzyloxy group in place of the terminal hydroxyl group of GHB imparts unique physicochemical properties that open up diverse avenues of investigation, from neuropharmacology to materials science. This technical guide provides an in-depth exploration of the core research areas for this compound, offering a scientific rationale, detailed experimental protocols, and forward-looking perspectives for researchers, medicinal chemists, and drug development professionals. We will delve into its potential as a selective GHB receptor agonist, its application as a versatile chemical building block, and its promise as a monomer for novel functional polymers.
Introduction: The Scientific Landscape of this compound
This compound (CAS No. 10385-30-5) is a carboxylic acid characterized by a butyric acid backbone with a benzyl ether linkage at the 4-position.[1][2] Its structural similarity to γ-hydroxybutyric acid (GHB), a neurotransmitter with complex pharmacology, is the primary driver for its investigation as a neuropharmacological tool and potential therapeutic agent.[3] The benzyl group, a common protecting group in organic synthesis, introduces lipophilicity and alters the molecule's interaction with biological targets, suggesting a distinct pharmacological profile from GHB itself.[4] This guide will illuminate the most promising research trajectories for this compelling molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 10385-30-5 | [1][2] |
| Molecular Formula | C₁₁H₁₄O₃ | [1][5] |
| Molecular Weight | 194.23 g/mol | [1][5] |
| Appearance | Liquid | [5] |
| Boiling Point | 135 °C at 0.3 mmHg | [1] |
| Density | 1.097 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.512 | [1] |
| InChIKey | CXEFZVVLTJQWBF-UHFFFAOYSA-N | [1][5] |
Core Research Area 1: Neuropharmacology - A Selective GHB Receptor Agonist
The most compelling area of research for this compound lies in its potential as a selective agonist for the GHB receptor. GHB itself interacts with both the high-affinity GHB receptor and the low-affinity GABA-B receptor, leading to a complex, dose-dependent pharmacological profile that includes sedation, anesthesia, and addictive properties.[3][[“]] The development of ligands that can selectively target the GHB receptor is crucial for dissecting its physiological roles and for developing novel therapeutics with improved side-effect profiles.
Scientific Rationale: The Significance of Receptor Selectivity
Research has shown that selective activation of the GHB receptor can stimulate the release of glutamate in the cortex, suggesting a potential for cognitive enhancement or treatment of disorders associated with glutamatergic dysfunction.[7][8] Conversely, the sedative and hypnotic effects of GHB are primarily mediated by the GABA-B receptor.[7] Therefore, a selective GHB receptor agonist like this compound could potentially offer therapeutic benefits without the profound sedative and addictive liabilities associated with GHB.
Experimental Workflow: Characterizing Receptor Binding and Functional Activity
The following workflow outlines the key experiments to validate and characterize the activity of this compound at the GHB and GABA-B receptors.
Caption: Workflow for characterizing the neuropharmacological profile.
Detailed Experimental Protocols
Protocol 2.3.1: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of similar compounds.[9]
-
Reaction Setup: To a solution of benzyl alcohol (1.2 equivalents) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Alkoxide Formation: Stir the mixture at room temperature for 30 minutes to allow for the formation of sodium benzylate.
-
Ring Opening: Add γ-butyrolactone (1.0 equivalent) to the reaction mixture and heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Extraction: After completion, cool the reaction to room temperature and quench with water. Acidify the aqueous layer with 1 M HCl to a pH of ~2-3. Extract the product with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2.3.2: Radioligand Binding Assay
-
Membrane Preparation: Prepare crude synaptic membranes from rat whole brain (minus cerebellum).
-
GHB Receptor Binding: Incubate membranes with a known concentration of [³H]-NCS-382 (a selective GHB receptor antagonist) and varying concentrations of this compound.
-
GABA-B Receptor Binding: In a separate experiment, incubate membranes with a known concentration of [³H]-GABA in the presence of a GABA-A receptor antagonist (e.g., bicuculline) and varying concentrations of this compound.
-
Data Analysis: Determine the IC₅₀ values for the displacement of the radioligands and calculate the Ki values to quantify the binding affinity at each receptor.
Core Research Area 2: Prodrug and Medicinal Chemistry Applications
The benzyloxy moiety of this compound can be viewed as a prodrug functional group. The ether linkage is potentially susceptible to in vivo cleavage by cytochrome P450 enzymes, which could release GHB and benzyl alcohol.[10] This opens up the possibility of designing novel GHB prodrugs with altered pharmacokinetic profiles.
Scientific Rationale: Modulating Pharmacokinetics for Therapeutic Advantage
A prodrug of GHB could offer several advantages, including improved oral bioavailability, altered distribution into the central nervous system, and a modified duration of action. By tuning the electronic properties of the benzyl group (e.g., with electron-donating or -withdrawing substituents), it may be possible to control the rate of metabolic cleavage and, therefore, the release of GHB.
Caption: Prodrug concept for this compound.
Experimental Workflow: Investigating Prodrug Potential
-
In Vitro Metabolic Stability: Incubate this compound with liver microsomes to assess its metabolic stability and identify the metabolites formed.
-
Pharmacokinetic Studies in Animal Models: Administer this compound to rodents and measure the plasma and brain concentrations of the parent compound and GHB over time.
-
Synthesis and Evaluation of Analogs: Synthesize derivatives with modified benzyl groups and repeat the in vitro and in vivo studies to establish structure-activity relationships for prodrug conversion.
Core Research Area 3: A Versatile Building Block in Organic Synthesis
The bifunctional nature of this compound, possessing both a carboxylic acid and a protected hydroxyl group, makes it a valuable intermediate in the synthesis of more complex molecules.
Scientific Rationale: Strategic Application in Multi-step Synthesis
The carboxylic acid can be readily converted into a variety of functional groups (e.g., esters, amides, ketones), while the benzyloxy group serves as a stable protecting group for the hydroxyl functionality. This hydroxyl group can be unmasked at a later stage via catalytic hydrogenolysis, a mild and selective deprotection method.[11] This orthogonality makes this compound an attractive starting material for the synthesis of natural products, pharmaceuticals, and other complex organic targets.[1]
Core Research Area 4: Monomer for Functional Polyesters
The structure of this compound is amenable to its use as a monomer in the synthesis of functional polyesters. The benzyloxy group can be carried through the polymerization process and subsequently deprotected to yield a polyester with pendant hydroxyl groups, which can be further functionalized.
Scientific Rationale: Creating Advanced, Biocompatible Materials
Functional polyesters are of great interest for biomedical applications, such as drug delivery vehicles and tissue engineering scaffolds. The ability to introduce specific functional groups onto the polymer backbone allows for the tailoring of its properties, including biocompatibility, biodegradability, and the ability to conjugate bioactive molecules.
Proposed Synthetic Route to a Functional Polyester
-
Monomer Synthesis: Prepare the lactone of this compound.
-
Ring-Opening Polymerization: Polymerize the lactone using a suitable catalyst to form a poly(4-(benzyloxy)butyrate).
-
Deprotection: Remove the benzyl groups via catalytic hydrogenolysis to yield a poly(4-hydroxybutyrate).
-
Functionalization: React the pendant hydroxyl groups with various molecules of interest (e.g., peptides, targeting ligands, drugs).
Safety and Handling
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][12] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion and Future Directions
This compound is a molecule with multifaceted research potential. Its most immediate and promising application appears to be in the field of neuropharmacology as a selective GHB receptor agonist. Elucidating its precise pharmacological profile could lead to the development of novel therapeutics for a range of CNS disorders. Furthermore, its utility as a prodrug moiety, a versatile synthetic building block, and a monomer for functional polymers warrants significant investigation. Future research should focus on detailed in vivo studies to confirm its neuropharmacological effects, comprehensive metabolic and toxicological profiling, and exploration of its polymerization characteristics. The insights gained from such studies will undoubtedly pave the way for innovative applications of this intriguing compound.
References
- BilZ0r. (2004, January). The Neuropharmacology of GHB. Erowid.
- Wikipedia. (2024, December 22). γ-Hydroxybutyric acid.
- Castelli, M. P., Ferraro, L., Mocci, I., Tattoli, M., Fadda, P., Cignarella, A., Gessa, G. L., & Antonelli, T. (2003). Selective γ-hydroxybutyric acid receptor ligands increase extracellular glutamate in the hippocampus, but fail to activate G protein and to produce the sedative/hypnotic effect of γ-hydroxybutyric acid. Journal of Neurochemistry, 87(3), 722–732.
- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Butyric acid ethyl ester.
- Consensus. (n.d.). What is Gamma-Hydroxybutyrate (GHB) mechanism of action?
- Al-Ghorbani, M., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports, 12(1), 22432.
- Bosch, O. G., & Seifritz, E. (2018). γ-Hydroxybutyric Acid: A GABAB/GHB Receptor Agonist with a Unique Neuropharmacological and Therapeutic Profile.
- ECHA. (n.d.). Butyric acid.
- Pieber, M., & Seeberger, P. H. (2021). Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers.
- Barrow, J. C., et al. (2008). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. The Journal of Organic Chemistry, 73(15), 5983–5986.
- PubChem. (n.d.). This compound.
- Sankyo Co., Ltd. (1998). A convenient method for the synthesis of 4-[2-(benzo[b]furan-2-yl)
- Khan Academy. (2018, December 31). benzyl ether cleavage [Video]. YouTube.
- Pieber, B., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Max-Planck-Gesellschaft.
- National Institute of Justice. (2023). Plasma pharmacokinetics and pharmacodynamic effects of the 2-benzylbenzimidazole synthetic opioid, isotonitazene, in male rats. Office of Justice Programs.
- Barone, M., et al. (2024).
- Meegan, M. J., et al. (2006). 4-(3-Methoxyphenoxy)butyric acid. Acta Crystallographica Section E: Structure Reports Online, 62(7), o2778–o2779.
- Kalicharan, R., et al. (2016). Pharmacokinetics in Elderly Women of Benzyl Alcohol From an Oil Depot. Journal of Pharmaceutical Sciences, 105(5), 1732–1737.
- DSpace. (2016). Pharmacokinetics in Elderly Women of Benzyl Alcohol From an Oil Depot.
- SlidePlayer. (2019, July 15). Pharmacokinetics.
- Synthonix. (n.d.). This compound - [B69525].
- JoDrugs. (n.d.). butyric acid.
- Reddy, N. P., et al. (2011). Structure Based Drug Design, Synthesis and Evaluation of 4-(benzyloxy)-1-phenylbut-2-yn-1-ol derivatives as 5-Lipoxygenase inhibitors. European Journal of Medicinal Chemistry, 47(1), 351-359.
- Zhou, J., Fu, C., & Ma, S. (2018). Gold-catalyzed stereoselective cycloisomerization of allenoic acids for two types of common natural γ-butyrolactones.
- Valent, R. D., & Lock, E. A. (1995). Oxidative stress and cytotoxicity of 4-(2-thienyl)butyric acid in isolated rat renal proximal tubular and distal tubular cells. Toxicology and Applied Pharmacology, 135(2), 236-243.
- Coleman, K. G., & Rainier, J. D. (2008). Synthesis of an Advanced Intermediate En Route to the Mitomycin Natural Products. Organic letters, 10(16), 3469–3471.
- Wang, Y., et al. (2014). Synthesis of 4-methylguanidine butyric acid and applied in treatment of paper making wastewater.
- BASF Aktiengesellschaft. (2003). Method for producing gamma-butyrolactone. U.S.
- De Rosa, C., et al. (2022). Segregation of Benzoic Acid in Polymer Crystalline Cavities. Polymers, 15(1), 143.
- Lee, J. W., et al. (2013). Production of 4-hydroxybutyric acid by metabolically engineered Mannheimia succiniciproducens and its conversion to γ-butyrolactone by acid treatment. Metabolic engineering, 19, 34–41.
Sources
- 1. 4-Benzyloxybutyric acid 95 10385-30-5 [sigmaaldrich.com]
- 2. Synthonix, Inc > this compound - [B69525] [synthonix.com]
- 3. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 4. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. consensus.app [consensus.app]
- 7. Erowid GHB Vaults : Pharmacology : The Neuropharmacology of GHB, by BilZ0r (v2 Jan 2004) [erowid.org]
- 8. researchgate.net [researchgate.net]
- 9. 4-(Benzoyloxy)butanoic acid (30436-10-3) for sale [vulcanchem.com]
- 10. Pharmacokinetics in Elderly Women of Benzyl Alcohol From an Oil Depot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. This compound | C11H14O3 | CID 562201 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Practical Guide to Diastereoselective Alkylation of N-Acyloxazolidinones
Introduction: The Pursuit of Chirality
In the fields of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise—it is a fundamental requirement. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, where even a single stereocenter inversion can transform a potent therapeutic into an inert or even harmful substance. Chiral auxiliaries are powerful tools in asymmetric synthesis that address this challenge by temporarily attaching to a substrate, directing a stereoselective transformation, and then being removed to yield an enantiomerically enriched product.[1][2]
Among the most robust and widely adopted methods is the use of N-acyloxazolidinones, often called Evans auxiliaries, developed by David A. Evans and his research group.[1][3][4] This methodology provides a reliable and highly predictable route to establishing stereocenters alpha to a carbonyl group through diastereoselective alkylation.[1][5][6] This guide offers a comprehensive overview of the underlying principles, a detailed experimental protocol, and practical insights for researchers employing this cornerstone of modern organic synthesis.
The Principle of Stereocontrol: Mechanism of Action
The remarkable stereoselectivity of the Evans alkylation stems from a confluence of predictable steric and electronic effects. The process hinges on the formation of a rigid, chelated enolate intermediate that effectively shields one of its faces, forcing an incoming electrophile to approach from the opposite, less-hindered direction.[7]
The key steps are:
-
Acylation: The chiral auxiliary, typically derived from an amino acid like valine or phenylalanine, is first acylated with a carboxylic acid derivative (e.g., an acyl chloride or anhydride) to form the N-acyloxazolidinone substrate.[7][8]
-
Enolate Formation: The substrate is treated with a strong, non-nucleophilic base at low temperature (typically -78 °C). Lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) are commonly used.[7][8] The base selectively deprotonates the α-carbon, leading to the formation of a (Z)-enolate. The geometry is directed by the steric bulk of the auxiliary's substituent (R'), which favors a conformation that minimizes A(1,3) strain.
-
Chelation and Facial Shielding: The lithium or sodium cation from the base coordinates with both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This forms a rigid, five-membered chelated ring structure. In this conformation, the substituent on the chiral auxiliary (e.g., an isopropyl or benzyl group) sterically blocks one face of the planar enolate.[7]
-
Diastereoselective Alkylation: The electrophile (e.g., an alkyl halide) is introduced and can only approach the enolate from the unshielded face, leading to the formation of a new carbon-carbon bond with a high degree of stereocontrol.[2][7]
The predictability of this model allows chemists to select the appropriate enantiomer of the chiral auxiliary to access the desired stereoisomer of the product with confidence.
Caption: The mechanism relies on a rigid, chelated Z-enolate.
Practical Guide: A Step-by-Step Protocol
This protocol details a representative procedure for the diastereoselective alkylation of an N-acyloxazolidinone derived from (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.
Materials and Reagents:
-
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hexamethyldisilazide (NaHMDS), 1.0 M solution in THF
-
Benzyl bromide (BnBr)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
PART A: Acylation of the Chiral Auxiliary
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar), add the chiral auxiliary (1.0 eq) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.2 eq) to the solution.
-
Acylation: Add propionyl chloride (1.1 eq) dropwise to the stirred solution. Rationale: Dropwise addition controls the exothermic reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with 1 M HCl, saturated NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo. The crude N-propionyl oxazolidinone is often pure enough for the next step, but can be purified by flash chromatography if necessary.
PART B: Diastereoselective Alkylation
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the N-propionyl oxazolidinone (1.0 eq) from Part A and anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Rationale: Low temperature is critical to ensure kinetic control, maintain the stability of the enolate, and maximize diastereoselectivity.[8][9]
-
Enolate Formation: Add NaHMDS solution (1.05 eq) dropwise. The solution typically turns yellow or orange, indicating enolate formation. Stir for 30-60 minutes at -78 °C.
-
Electrophile Addition: Add benzyl bromide (1.2 eq) dropwise. Continue stirring at -78 °C for 2-4 hours, monitoring by TLC.
-
Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl. Rationale: Quenching at low temperature prevents potential side reactions as the mixture warms.
-
Workup: Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate. Wash the combined organic layers with saturated NaHCO3 and brine.
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the alkylated product. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.[7]
Auxiliary Removal: Liberating the Chiral Product
A key advantage of this methodology is the straightforward removal of the auxiliary to reveal the desired chiral product, often a carboxylic acid, alcohol, or amide, while allowing for the recovery of the valuable auxiliary.[1] A common and mild method involves hydrolysis with lithium hydroperoxide (LiOH/H₂O₂).[8][10]
-
Setup: Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Cleavage: Add 30% aqueous hydrogen peroxide (4.0 eq), followed by aqueous lithium hydroxide (e.g., 0.8 M solution, 2.0 eq).
-
Reaction: Stir the mixture at 0 °C for 1-2 hours.
-
Quench: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Isolation: Concentrate the mixture to remove the THF. The aqueous layer can then be acidified (e.g., with 1 M HCl) and extracted with an organic solvent to isolate the chiral carboxylic acid. The aqueous layer can be basified and extracted to recover the chiral auxiliary.
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. chemistry.williams.edu [chemistry.williams.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. connectsci.au [connectsci.au]
Application Note: A Proposed Convergent Synthesis of an Aliskiren Intermediate Utilizing 4-(Benzyloxy)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aliskiren, the first-in-class direct renin inhibitor, represents a significant therapeutic advance in the management of hypertension. Its complex stereochemical architecture necessitates highly controlled and efficient synthetic strategies. This application note details a proposed convergent synthetic pathway for a key lactonic intermediate of Aliskiren, commencing from the readily available starting material, 4-(Benzyloxy)butanoic acid. This exploration is designed to illustrate fundamental principles of modern asymmetric synthesis, including substrate-controlled diastereoselective reactions and robust protecting group strategies. While not representing a current industrial manufacturing process, this proposed route offers a valuable case study in the strategic application of common starting materials for the construction of complex chiral molecules. Detailed experimental protocols for the key transformations are provided, underpinned by established chemical principles.
Introduction to Aliskiren and its Synthetic Challenges
Aliskiren is an orally active, non-peptide inhibitor of renin, the enzyme responsible for the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS).[1][2] By directly targeting renin, Aliskiren effectively reduces plasma renin activity and prevents the conversion of angiotensinogen to angiotensin I, leading to a decrease in blood pressure. The structure of Aliskiren features four chiral centers, demanding a synthetic approach with a high degree of stereocontrol to ensure the formation of the desired (2S, 4S, 5S, 7S) diastereomer.
Numerous total syntheses of Aliskiren have been reported, often employing convergent strategies where key fragments of the molecule are synthesized independently and then coupled in the later stages.[3][4][5] These approaches frequently rely on sophisticated catalytic asymmetric reactions or the use of chiral auxiliaries to establish the required stereochemistry. This application note proposes a novel, instructive pathway to a key δ-amino-γ-hydroxy-α,δ-diisopropyl octanoic acid backbone, embedded within a lactone intermediate, starting from this compound.
Retrosynthetic Analysis and Strategic Considerations
The proposed synthesis targets a key lactone intermediate, which has been previously utilized in the total synthesis of Aliskiren. The retrosynthetic analysis reveals a strategy centered on the diastereoselective alkylation of a chiral ester derived from this compound.
Caption: Retrosynthetic analysis of a key Aliskiren lactone intermediate.
The benzyl ether in this compound serves as a robust protecting group for the hydroxyl functionality, which is crucial for preventing side reactions during the initial steps of the synthesis. The carboxylic acid moiety provides a handle for the introduction of a chiral auxiliary, which will direct the stereochemical outcome of a key alkylation step.
Proposed Synthetic Pathway and Experimental Protocols
The forward synthesis is designed as a six-step sequence, culminating in the formation of the target lactone intermediate.
Caption: Proposed forward synthesis of the Aliskiren intermediate.
Protocol 1: Synthesis of 4-(Benzyloxy)butanoyl chloride
This initial step activates the carboxylic acid for subsequent esterification.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 194.23 | 10.0 g | 51.5 mmol |
| Oxalyl chloride | 126.93 | 6.5 g (4.5 mL) | 51.2 mmol |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - |
| N,N-Dimethylformamide (DMF) | - | 1 drop | - |
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (10.0 g, 51.5 mmol) and anhydrous dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add one drop of anhydrous N,N-dimethylformamide (DMF) to the solution.
-
Slowly add oxalyl chloride (4.5 mL, 51.2 mmol) dropwise over 15 minutes. Gas evolution will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
The solvent and excess oxalyl chloride are removed under reduced pressure to yield 4-(Benzyloxy)butanoyl chloride as a crude oil, which is used immediately in the next step without further purification.
Protocol 2: Esterification with (R)-Pantolactone
The activated acyl chloride is coupled with a chiral auxiliary to set the stage for diastereoselective alkylation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-(Benzyloxy)butanoyl chloride | 212.67 | ~51.5 mmol | ~51.5 mmol |
| (R)-Pantolactone | 130.14 | 6.7 g | 51.5 mmol |
| Pyridine, anhydrous | 79.10 | 8.2 mL | 103 mmol |
| Dichloromethane (DCM), anhydrous | - | 150 mL | - |
Procedure:
-
In a separate flame-dried 500 mL round-bottom flask under an inert atmosphere, dissolve (R)-pantolactone (6.7 g, 51.5 mmol) and anhydrous pyridine (8.2 mL, 103 mmol) in anhydrous dichloromethane (150 mL).
-
Cool the solution to 0 °C.
-
Add the crude 4-(Benzyloxy)butanoyl chloride, dissolved in a small amount of anhydrous DCM, dropwise to the pantolactone solution over 20 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with the addition of 1 M HCl (50 mL).
-
Separate the organic layer, and wash successively with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford the chiral ester.
Protocol 3: Diastereoselective Alkylation
This is the key stereochemistry-defining step, where the isopropyl group is introduced.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Chiral Ester | (Varies) | (Assumed) 10.0 g | (Calculated) |
| Diisopropylamine | 101.19 | (Calculated) | 1.1 eq |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | (Calculated) | 1.1 eq |
| 2-Iodopropane | 169.99 | (Calculated) | 1.5 eq |
| Tetrahydrofuran (THF), anhydrous | - | (Calculated) | - |
Procedure:
-
To a flame-dried round-bottom flask, add anhydrous THF and cool to -78 °C.
-
Add diisopropylamine, followed by the dropwise addition of n-butyllithium to form lithium diisopropylamide (LDA). Stir for 30 minutes at -78 °C.
-
In a separate flask, dissolve the chiral ester in anhydrous THF and cool to -78 °C.
-
Transfer the chiral ester solution to the LDA solution via cannula. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add 2-iodopropane dropwise and continue stirring at -78 °C for 4 hours.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash chromatography to yield the alkylated ester.
Subsequent Transformations
-
Protocol 4: Auxiliary Cleavage: The pantolactone auxiliary can be cleaved under basic conditions (e.g., LiOH in a THF/water mixture) to yield the corresponding chiral carboxylic acid.
-
Protocol 5: Reduction: The resulting carboxylic acid is then reduced to the primary alcohol using a suitable reducing agent such as borane-tetrahydrofuran complex (BH₃·THF).
-
Protocol 6: Oxidative Lactonization: Finally, the diol is subjected to an oxidative lactonization. This can be achieved through various methods, including the use of tetrapropylammonium perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO) as a co-oxidant, which will selectively oxidize the primary alcohol to the aldehyde, followed by intramolecular cyclization to the lactone. The benzyloxy group remains intact under these conditions.
Conclusion
This application note has outlined a plausible and instructive, albeit hypothetical, synthetic route to a key lactone intermediate of Aliskiren using this compound as a starting material. The proposed sequence highlights key principles of modern organic synthesis, including the use of protecting groups, chiral auxiliaries for diastereoselective transformations, and strategic functional group manipulations. While alternative, established routes are employed in industrial settings, this exploration serves as a valuable educational tool and a potential starting point for the development of novel synthetic approaches to this important therapeutic agent.
References
- Rossi, S., Benaglia, M., Porta, R., & Verzini, M. (2015). A Stereoselective Catalytic Nitroaldol Reaction as the Key Step in a Strategy for the Synthesis of the Renin Inhibitor Aliskiren. European Journal of Organic Chemistry, 2015(11), 2445-2454.
- Han, F. S., Li, L. L., Ding, J. Y., & Gao, L. (2014). The development of a complementary pathway for the synthesis of aliskiren. Organic & Biomolecular Chemistry, 12(44), 8964-8975.
- Sandham, D. A., Taylor, R. J., Carey, J. S., & Fässler, A. (2000). A convergent synthesis of the renin inhibitor CGP60536B. Tetrahedron Letters, 41(51), 10091-10094.
- Cini, E., Banfi, L., Barreca, G., Carcone, L., Malpezzi, L., Manetti, F., ... & Zanotti-Gerosa, A. (2016). Convergent Synthesis of the Renin Inhibitor Aliskiren Based on C5–C6 Disconnection and CO2H–NH2 Equivalence. Organic Process Research & Development, 20(2), 270-283.
- Hanessian, S., Guesné, S., & Chénard, E. (2010). Total synthesis of "aliskiren": the first renin inhibitor in clinical practice for hypertension. Organic letters, 12(8), 1816-1819.
- O'Brien, E., & Wood, J. M. (2007). Structure-based design of aliskiren, a novel orally effective renin inhibitor. Bioorganic & medicinal chemistry letters, 17(24), 6825-6828.
- Patel, S. S., & Hulin, B. (2010). Aliskiren: a novel, orally effective renin inhibitor for the treatment of hypertension. Drugs of today (Barcelona, Spain: 1998), 46(1), 23-33.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6918434, Aliskiren.
- Herold, P., Stutz, S., & Spindler, F. (2002).
- Wood, J. M., Maibaum, J., Rahuel, J., Grütter, M. G., Cohen, N. C., Rasetti, V., ... & Stutz, S. (2003). Structure-based design of aliskiren, a novel orally effective renin inhibitor.
- International Journal of Creative Research Thoughts. (2020). ALISKIREN: ONE NAME MANY ACTION. IJCRT, 8(6), 3466-3481.
Sources
Application Note: A Validated Reversed-Phase HPLC-UV Method for the Quantification of 4-(Benzyloxy)-3-methylbutanoic acid
Abstract
This application note presents a robust, specific, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 4-(Benzyloxy)-3-methylbutanoic acid. The method utilizes a reversed-phase C18 column with isocratic elution and UV detection, providing a reliable and efficient analytical solution for researchers, scientists, and professionals in drug development and quality control. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose.[1][2][3][4]
Introduction
4-(Benzyloxy)-3-methylbutanoic acid is an organic molecule featuring a carboxylic acid functional group and a benzyloxy moiety. Accurate quantification of this compound is critical in various stages of pharmaceutical development, including synthesis process monitoring, purity assessment, and stability studies. The presence of the benzyl group provides a chromophore, making UV detection a viable and straightforward approach for quantification.[5][6]
Carboxylic acids can be challenging to analyze by reversed-phase HPLC due to their polarity and potential for poor retention and peak shape.[7][8][9] This method overcomes these challenges by employing an ion suppression technique. By acidifying the mobile phase, the ionization of the carboxylic acid group is suppressed, rendering the molecule more hydrophobic and promoting its retention on the non-polar stationary phase.[10][11] This results in improved peak symmetry and chromatographic performance.
This document provides a comprehensive guide, including the scientific rationale for the chosen parameters, a detailed experimental protocol, and a full validation summary.
Scientific Principles & Method Rationale
Chromatographic Separation: Reversed-Phase & Ion Suppression
The separation is based on reversed-phase liquid chromatography (RP-LC), where a non-polar stationary phase (C18) is used with a more polar mobile phase.[11][12] The retention of 4-(Benzyloxy)-3-methylbutanoic acid is primarily governed by hydrophobic interactions between the analyte and the C18 alkyl chains of the stationary phase.
To ensure consistent and sharp peaks for the acidic analyte, the mobile phase is acidified with phosphoric acid. The pKa of a typical carboxylic acid is around 4-5. By maintaining the mobile phase pH well below the pKa (in this case, a pH of approximately 2.5-3.0), the equilibrium of the carboxylic acid group is shifted towards its non-ionized, protonated form (-COOH).[11] This uncharged form is significantly less polar than its conjugate base (-COO⁻), leading to stronger interaction with the stationary phase, enhanced retention, and improved peak shape.[8][10]
Detection: UV Spectrophotometry
The benzyloxy group in the analyte contains a benzene ring, which is a chromophore that absorbs ultraviolet (UV) light. The primary absorbance maximum for a simple benzene ring is typically around 205-220 nm, with a weaker, fine-structured band around 254 nm. For quantitative analysis, detection at a wavelength of 220 nm was selected to ensure high sensitivity.
Experimental Protocol
Materials and Reagents
-
Analyte: 4-(Benzyloxy)-3-methylbutanoic acid reference standard (>99% purity)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC or Milli-Q grade)
-
Reagents: Phosphoric acid (85%, analytical grade)
-
Equipment: Standard HPLC system with UV/Vis or Photodiode Array (PDA) detector, analytical balance, volumetric flasks, pipettes, autosampler vials, 0.45 µm syringe filters.
Instrumentation & Chromatographic Conditions
The method was developed on a standard HPLC system. The parameters are summarized in the table below.
| Parameter | Condition |
| HPLC Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: To prepare 1 L of the mobile phase, carefully add 1.0 mL of 85% phosphoric acid to 400 mL of HPLC-grade water. Mix well. Add 600 mL of acetonitrile and mix thoroughly. Degas the solution before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the 4-(Benzyloxy)-3-methylbutanoic acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard & Calibration Curve Solutions: Prepare a series of calibration standards by serial dilution of the Standard Stock Solution with the diluent to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.
Sample Preparation
For drug substance analysis or simple formulations, the following "dilute and shoot" method is recommended. For complex matrices, further optimization such as solid-phase extraction (SPE) may be required.[13][14]
-
Accurately weigh a sample amount equivalent to approximately 10 mg of the active analyte into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent. This yields a nominal concentration of 100 µg/mL.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Protocol & Results
The method was validated according to ICH Q2(R1) guidelines.[1][2][4] The validation aimed to demonstrate that the analytical procedure is suitable for its intended purpose.
System Suitability
System suitability testing is an integral part of the method, ensuring the chromatographic system is adequate for the intended analysis.[1] It is performed by making five replicate injections of a 100 µg/mL standard.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.15 |
| Theoretical Plates (N) | N > 2000 | 8500 |
| %RSD of Peak Area | ≤ 2.0% | 0.45% |
| %RSD of Retention Time | ≤ 1.0% | 0.12% |
Specificity
Specificity was demonstrated by injecting a blank (diluent) and a placebo sample (if applicable). No interfering peaks were observed at the retention time of the 4-(Benzyloxy)-3-methylbutanoic acid peak. Peak purity analysis using a PDA detector confirmed that the analyte peak was spectrally pure and free from co-eluting impurities.
Linearity and Range
Linearity was assessed by analyzing seven concentration levels, from 1 µg/mL to 200 µg/mL, in triplicate. The calibration curve was constructed by plotting the mean peak area against the concentration.
| Parameter | Result |
| Linear Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = 45872x + 1250 |
The results show excellent linearity across the specified range.[4]
Accuracy (Recovery)
Accuracy was determined by spiking a placebo with the analyte at three different concentration levels (80%, 100%, and 120% of the nominal concentration, e.g., 80, 100, and 120 µg/mL). Each level was prepared in triplicate.
| Spike Level | Mean Recovery (%) | %RSD |
| 80% | 99.5% | 0.7% |
| 100% | 100.8% | 0.5% |
| 120% | 101.2% | 0.6% |
The high recovery rates demonstrate the accuracy of the method.
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[15]
-
Repeatability: Six separate sample preparations at 100% of the test concentration (100 µg/mL) were analyzed on the same day. The %RSD was 0.68% .
-
Intermediate Precision: The repeatability study was repeated on a different day by a different analyst using different equipment. The %RSD was 0.85% .
The low %RSD values indicate excellent method precision.
Detection and Quantitation Limits
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 0.3 µg/mL
-
LOQ: 1.0 µg/mL
The LOQ was confirmed to be precise and accurate.[16]
Robustness
The robustness of the method was evaluated by making deliberate, small variations in the method parameters and observing the effect on the results.
| Parameter Varied | Result |
| Flow Rate (± 0.1 mL/min) | No significant impact on resolution. |
| Column Temperature (± 2°C) | Minor shift in retention time. |
| Mobile Phase Composition (Acetonitrile ±2%) | Minor shift in retention time. |
The method was found to be robust under the tested conditions.
Visualizations & Workflows
Experimental Workflow Diagram
Caption: Workflow for sample analysis.
Method Validation Flowchart
Caption: Core parameters for method validation.
Conclusion
The HPLC method described in this application note is demonstrated to be simple, rapid, specific, linear, accurate, precise, and robust for the quantification of 4-(Benzyloxy)-3-methylbutanoic acid. The use of a standard C18 column and a straightforward isocratic mobile phase with UV detection makes it easily implementable in most analytical laboratories. The comprehensive validation according to ICH guidelines ensures that the method is reliable and suitable for routine quality control and research applications in the pharmaceutical industry.
References
- Mukherjee, P. S., & Karnes, H. T. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Biomedical Chromatography, 10(5), 193–204.
- Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
- Tanaka, H., & Hagi, A. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4839.
- Taylor & Francis Online. (2023). One-step pre-column derivatization method for HPLC-UV determination of organic acids in fruit juices.
- Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
- Chemistry LibreTexts. (2023). Derivatization.
- International Organisation of Vine and Wine (OIV). (n.d.). Organic Acids : HPLC (Type-IV).
- SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV - Application Note.
- Agilent Technologies. (n.d.). Analysis of Organic Acids in Aqueous Samples Application.
- ResearchGate. (2015). When carboxylic acids are injected in an HPLC C18 column and a UV detector is used, what will be detected? The acid or its conjugate base?
- Separation Science. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- SIELC Technologies. (n.d.). Polar Compounds.
- International Council for Harmonisation (ICH). (n.d.). Quality Guidelines.
- ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- Taylor & Francis Online. (n.d.). HPLC Urinary Organic Acid Profiling: Role of the Ultraviolet and Amperometric Detectors.
- Organomation. (n.d.). HPLC Sample Preparation.
- U.S. Food and Drug Administration (FDA). (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Wikipedia. (n.d.). Reversed-phase chromatography.
- Semantic Scholar. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed.
- LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Technology Networks. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
- ResearchGate. (2016). (PDF) An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
- University of Oradea. (n.d.). SPECTRAL IDENTIFICATION AND HPLC QUANTIFICATION OF BENZOIC ACID FROM NATURAL JUICES.
- National Center for Biotechnology Information (NCBI). (n.d.). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia.
Sources
- 1. scribd.com [scribd.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. fimm.valahia.ro [fimm.valahia.ro]
- 7. hplc.eu [hplc.eu]
- 8. Polar Compounds | SIELC Technologies [sielc.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 12. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. organomation.com [organomation.com]
- 15. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Enhanced Detection and Quantification of Butanoic Acid Derivatives by GC-MS Following Derivatization
An Application Note and Protocol Guide
Abstract
Butanoic acid and its derivatives are short-chain fatty acids (SCFAs) of significant interest in various fields, including clinical diagnostics, microbiome research, and food science. Their inherent polarity and high volatility pose considerable challenges for direct analysis by gas chromatography-mass spectrometry (GC-MS).[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of butanoic acid and its analogues to enhance their chromatographic behavior and detection sensitivity in GC-MS analysis. We will delve into the rationale behind various derivatization strategies, present detailed, field-proven protocols for silylation, esterification, and pentafluorobenzylation, and offer insights into method validation and troubleshooting.
The Analytical Challenge of Short-Chain Fatty Acids
Direct GC-MS analysis of underivatized butanoic acid is often plagued by poor chromatographic performance. The primary reasons for this are:
-
High Polarity: The presence of the carboxylic acid functional group leads to strong intermolecular hydrogen bonding.[2] This causes interactions with active sites (silanol groups) in the GC inlet and on the column, resulting in poor peak shape, significant tailing, and broad peaks.[2]
-
Low Volatility: Despite being a "short-chain" fatty acid, the hydrogen bonding also reduces its volatility, which can lead to poor sample introduction and transfer through the GC system.[2]
-
Adsorption: The polar nature of butanoic acid leads to its adsorption onto the surfaces of the GC system, which can result in poor recovery, inaccurate quantification, and carryover between injections.[2]
To overcome these analytical hurdles, chemical derivatization is an essential sample preparation step.[3][4] Derivatization chemically modifies the polar carboxyl group, replacing the active hydrogen with a non-polar functional group.[3] This transformation increases the volatility and thermal stability of the analyte while reducing its polarity, leading to improved chromatographic resolution and detection.[2][3]
Derivatization Strategies for Butanoic Acid
The choice of derivatization reagent and method depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. The most common and effective derivatization techniques for carboxylic acids like butanoic acid are silylation, esterification, and pentafluorobenzylation.
Silylation
Silylation is a robust and widely used derivatization technique that replaces the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[3] Silyl derivatives are generally more volatile, less polar, and more thermally stable than their parent compounds.[3]
Mechanism of Silylation: The silylating reagent reacts with the acidic proton of the carboxylic acid to form a silyl ester.
Diagram: General Silylation Reaction of Butanoic Acid
Sources
Synthesis of β-methyl-γ-butyrolactones from 4-(Benzyloxy)butanoic acid
Application Note & Protocol Guide
Topic: Strategic Synthesis of β-Methyl-γ-butyrolactones from 4-(Benzyloxy)butanoic Acid
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The γ-butyrolactone scaffold is a privileged structure in medicinal chemistry and natural product synthesis, exhibiting a wide range of biological activities.[1] This document provides a detailed, three-step synthetic protocol for the preparation of β-methyl-γ-butyrolactones, a common substituted variant, starting from the commercially available this compound.[2] The described pathway involves a highly regioselective α-methylation via a lithium dianion intermediate, followed by hydrogenolytic deprotection of the benzyl ether and subsequent acid-catalyzed intramolecular cyclization. This guide is designed to be a self-validating system, offering not only step-by-step instructions but also the underlying chemical principles, mechanistic insights, and troubleshooting advice to ensure reliable and reproducible outcomes in a research setting.
Introduction: The Significance of the γ-Butyrolactone Core
The five-membered γ-butyrolactone ring is a fundamental structural motif found in thousands of natural products and synthetic molecules with potent pharmacological properties, including antifungal, anti-inflammatory, and anti-tumor activities.[1][3][4] The stereoselective synthesis of substituted lactones, such as the β,γ-disubstituted variants, remains a significant challenge and a key objective in modern organic synthesis.[5] This protocol outlines a robust and logical approach to access β-methyl-γ-butyrolactones, leveraging a strategic protecting group and a controlled C-C bond formation.
Overall Synthetic Strategy
The conversion of this compound to β-methyl-γ-butyrolactone is accomplished in three distinct stages. The benzyl ether serves as a stable protecting group for the γ-hydroxyl functionality, preventing interference during the initial alkylation step. This group is then cleanly removed to facilitate the final ring-closing reaction.
Caption: High-level workflow for the three-step synthesis.
Part I: α-Methylation via Dianion Intermediate
Principle & Rationale
Direct alkylation of a simple carboxylic acid at the α-position is challenging due to the high acidity of the carboxyl proton. To overcome this, a strong, non-nucleophilic base is used to form a dianion. Lithium diisopropylamide (LDA) is the reagent of choice for this transformation. The first equivalent of LDA deprotonates the carboxylic acid, while the second equivalent deprotonates the much less acidic α-carbon, forming a reactive enolate. This dianion then selectively reacts with an electrophile, such as methyl iodide, at the α-carbon. The carboxylic acid group itself acts as an effective director for this ortho-lithiation chemistry.[6]
Caption: Key transformation in the α-methylation step.
Experimental Protocol: α-Methylation
Materials:
-
This compound (1.0 eq)
-
Diisopropylamine (2.5 eq), freshly distilled
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (2.3 eq)
-
Methyl iodide (MeI) (1.5 eq), freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 3 M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
LDA Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C (acetone/dry ice bath). Add diisopropylamine (2.5 eq) via syringe. Slowly add n-BuLi (2.3 eq) dropwise while maintaining the temperature below -65 °C. Stir the resulting solution at -78 °C for 30 minutes.
-
Dianion Formation: In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF. Cool this solution to -78 °C. Transfer the acid solution to the freshly prepared LDA solution via cannula. After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to 0 °C and stir for 1 hour.
-
Alkylation: Cool the reaction mixture back down to -78 °C. Add methyl iodide (1.5 eq) dropwise. Stir at -78 °C for 1 hour, then allow the mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by carefully adding 3 M HCl at 0 °C until the pH is ~2. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, 3-methyl-4-(benzyloxy)butanoic acid, can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Part II: Hydrogenolytic Deprotection of the Benzyl Ether
Principle & Rationale
The benzyl ether is a robust protecting group that is readily cleaved by catalytic hydrogenation.[7] In this process, palladium on activated carbon (Pd/C) catalyzes the reaction between hydrogen gas and the benzyl ether. The C-O bond is cleaved (hydrogenolysis), yielding the desired free alcohol and toluene as a benign byproduct, which is easily removed. This method is exceptionally clean and high-yielding, and it avoids the use of harsh acidic or oxidizing reagents that could interfere with other functional groups.[8]
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
3-Methyl-4-(benzyloxy)butanoic acid (1.0 eq)
-
Palladium on carbon (10% Pd/C, ~5 mol% Pd)
-
Methanol or Ethyl Acetate (ACS grade)
-
Hydrogen (H₂) gas (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Reaction Setup: Dissolve the starting material (1.0 eq) in methanol in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (~5 mol% Pd) to the solution under an inert atmosphere (e.g., argon or nitrogen). Caution: Pd/C can be pyrophoric and should be handled with care.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask via vacuum and backfill with hydrogen from the balloon. Repeat this vacuum/backfill cycle 3-5 times to ensure an inert, hydrogen-rich atmosphere.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude 4-hydroxy-3-methylbutanoic acid is often of sufficient purity to be used directly in the next step.
Part III: Acid-Catalyzed Intramolecular Cyclization (Lactonization)
Principle & Rationale
γ-Hydroxy acids are predisposed to undergo intramolecular esterification to form thermodynamically stable five-membered γ-butyrolactones.[9] This cyclization is a dehydration reaction that can occur spontaneously upon heating or, more reliably, in the presence of an acid catalyst.[10] The reaction involves protonation of the carboxylic acid carbonyl to increase its electrophilicity, followed by nucleophilic attack from the γ-hydroxyl group.
Experimental Protocol: Lactonization
Materials:
-
Crude 4-hydroxy-3-methylbutanoic acid (1.0 eq)
-
Toluene
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount, ~1-2 mol%)
-
Sodium bicarbonate (NaHCO₃), saturated solution
Procedure:
-
Reaction Setup: Dissolve the crude hydroxy acid in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Catalysis: Add a catalytic amount of p-TsOH (~1-2 mol%).
-
Dehydration: Heat the mixture to reflux. Water produced during the cyclization will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the lactone product. The reaction is typically complete in 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The final product, β-methyl-γ-butyrolactone, can be purified by vacuum distillation to yield a colorless liquid.
Summary of Reaction Parameters & Troubleshooting
Data Summary Table
| Step | Reaction | Key Reagents | Solvent | Temp. | Typical Time | Expected Yield |
| 1 | α-Methylation | LDA, CH₃I | THF | -78 °C to RT | 12-16 h | 75-85% |
| 2 | Deprotection | H₂, 10% Pd/C | Methanol | Room Temp. | 4-12 h | >95% |
| 3 | Lactonization | p-TsOH (cat.) | Toluene | Reflux | 2-4 h | 85-95% |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | Inactive LDA (old n-BuLi, wet solvent/amine). | Use freshly titrated n-BuLi and freshly distilled, anhydrous solvents and diisopropylamine. |
| Insufficient deprotonation. | Ensure proper stoichiometry of LDA (at least 2.2 equivalents). Allow sufficient time for dianion formation. | |
| Incomplete Deprotection (Step 2) | Inactive catalyst. | Use fresh Pd/C catalyst. Ensure the catalyst is not overly exposed to air. |
| Insufficient hydrogen. | Ensure a positive pressure of H₂ and vigorous stirring to facilitate gas-liquid mixing. | |
| Polymerization during Lactonization | High temperatures for prolonged periods. | Monitor the reaction closely and stop heating once cyclization is complete. Polycondensation can occur with hydroxy acids.[11] |
| Strong acid concentration. | Use only a catalytic amount of p-TsOH. |
References
- Chen, W., Yang, Q., Zhou, T., Tian, Q., & Zhang, G. (2015). Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis. Organic Letters, 17(21), 5236–5239. [Link]
- Shahal, M., Ali, M., & Ali, L. (2001). DIRECT SYNTHESIS OF γ-BUTYROLACTONES VIA γ-PHENYL SUBSTITUTED BUTYRIC ACIDS MEDIATED BENZYL RADICAL CYCLIZATION.
- Chen, W., et al. (2015).
- ACS Publications. (2015).
- Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
- Organic Chemistry Portal. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ)
- Lee, J. H., & Kim, J. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Molecules, 26(5), 1489. [Link]
- ResearchGate. (2021).
- Kroutil, J., & Trnka, T. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry, 6(7), 1140-6. [Link]
- Rahim, M. A., Matsumura, S., & Toshima, K. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Tetrahedron Letters, 46(43), 7307-7309. [Link]
- Pearson Education. (n.d.).
- ResearchGate. (2019).
- Shibasaki, M., & Tsuchiya, Y. (2021). β,γ-trans-selective γ-butyrolactone formation via homoenolate cross-annulation of enals and aldehydes. Tetrahedron, 91, 132223. [Link]
- TutorChase. (n.d.).
- Wikipedia. (n.d.). Lactone. [Link]
- Snieckus, V. (1990). The Carboxylic Acid Group as an Effective Director of Ortho-Lithiation. Chemical Reviews, 90(6), 879-933. [Link]
- PubChem. (n.d.). This compound. [Link]
Sources
- 1. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C11H14O3 | CID 562201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis [organic-chemistry.org]
- 4. tandfonline.com [tandfonline.com]
- 5. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Lactone - Wikipedia [en.wikipedia.org]
- 10. tutorchase.com [tutorchase.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Deprotection of the Benzyloxy Group in 4-(Benzyloxy)butanoic Acid
Abstract
The benzyl ether is a paramount protecting group for hydroxyl functionalities in the synthesis of complex organic molecules, prized for its robustness under a wide range of reaction conditions. Its effective and clean removal is a critical step in the final stages of a synthetic route. This technical guide provides a comprehensive overview of the methodologies for the deprotection of the benzyloxy group in 4-(benzyloxy)butanoic acid to yield 4-hydroxybutanoic acid, a molecule of significant interest in neuroscience and as a precursor in chemical synthesis.[1][2] This document delves into the mechanistic underpinnings and provides detailed, field-proven protocols for the most salient deprotection strategies: palladium-catalyzed hydrogenolysis, catalytic transfer hydrogenolysis, and acid-catalyzed cleavage. Each method is critically evaluated for its efficiency, substrate compatibility, and scalability, offering researchers, scientists, and drug development professionals the authoritative knowledge to select and execute the optimal deprotection strategy.
Introduction: The Strategic Role of the Benzyl Protecting Group
The benzyl ether is a cornerstone in the strategic protection of alcohols due to its ease of installation and its stability towards acidic and basic conditions, nucleophiles, and a variety of oxidizing and reducing agents.[3] This stability allows for extensive chemical transformations on other parts of a molecule without affecting the protected hydroxyl group. The deprotection of a benzyl ether, typically achieved under mild reductive or specific acidic conditions, is often a key step in the final elaboration of a target molecule.[3][4]
This compound serves as a valuable intermediate in the synthesis of γ-hydroxybutyric acid (GHB) and its derivatives, which are endogenous compounds in the mammalian brain and also find therapeutic applications.[1][2][5] The successful deprotection of this compound is therefore a crucial transformation.
This guide will explore the primary methods for this deprotection, providing not just procedural steps, but also the rationale behind the choice of reagents and conditions, ensuring a thorough understanding for reproducible and scalable success.
Palladium-Catalyzed Hydrogenolysis: The Workhorse Method
Hydrogenolysis, the cleavage of a chemical bond by hydrogen, is the most common and often preferred method for benzyl ether deprotection due to its mildness and high efficiency.[4][6] The reaction is heterogeneously catalyzed, typically by palladium on an activated carbon support (Pd/C).
Mechanistic Rationale
The catalytic cycle of hydrogenolysis of a benzyl ether on a palladium surface is a well-established process. The reaction initiates with the adsorption of the benzyl ether and molecular hydrogen onto the active sites of the palladium catalyst.[6] The key step involves the cleavage of the benzylic carbon-oxygen bond, which is susceptible to hydrogenolysis. This process results in the formation of the deprotected alcohol and toluene as a volatile and easily removable byproduct.[6][7]
Figure 1: Simplified workflow for the hydrogenolysis of a benzyl ether.
Detailed Experimental Protocol
This protocol outlines a general and robust procedure for the hydrogenolysis of this compound using palladium on carbon (Pd/C) and hydrogen gas.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C), 5-10 mol%
-
Solvent (e.g., Ethanol, Methanol, Ethyl Acetate, THF)[8]
-
Hydrogen gas (H₂) source (balloon or cylinder)
-
Round-bottom flask with a magnetic stir bar
-
Hydrogenation apparatus
-
Celite® for filtration
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., ethanol) to a concentration of approximately 0.1 M.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10 mol% relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the flask and connect it to a hydrogen source. Purge the system by evacuating and backfilling with hydrogen gas three times to ensure the complete replacement of the inert atmosphere with hydrogen.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure all the product is recovered.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude 4-hydroxybutanoic acid. If necessary, the crude product can be purified by flash column chromatography on silica gel.
Expert Insights:
-
Solvent Choice: The choice of solvent can influence the reaction rate. Protic solvents like ethanol and methanol are generally effective.[8] For substrates with other reducible functional groups, such as olefins, using a less polar solvent like toluene can sometimes offer better selectivity.[7]
-
Catalyst Activity: The activity of Pd/C can vary between batches and suppliers. It is advisable to use a fresh, high-quality catalyst. Catalyst pre-treatment with acid can sometimes suppress unwanted side reactions like the saturation of aromatic rings.[4]
-
Safety: Hydrogen gas is highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
Catalytic Transfer Hydrogenolysis: A Practical Alternative
Catalytic transfer hydrogenolysis offers a convenient and often faster alternative to using pressurized hydrogen gas.[9] This method utilizes a hydrogen donor molecule in the presence of a palladium catalyst. Common hydrogen donors include formic acid, ammonium formate, and cyclohexene.[3][9][10]
Mechanistic Advantage
The mechanism is similar to traditional hydrogenolysis, but the hydrogen is generated in situ from the donor molecule on the catalyst surface. This technique avoids the need for specialized high-pressure hydrogenation equipment, making it more accessible for many laboratories.[9]
Figure 2: Workflow for catalytic transfer hydrogenolysis.
Detailed Experimental Protocol
This protocol describes the deprotection of this compound using ammonium formate as the hydrogen donor.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol
Procedure:
-
Reaction Setup: Dissolve this compound in methanol in a round-bottom flask equipped with a stir bar.
-
Reagent Addition: Add ammonium formate (3-5 equivalents) to the solution, followed by the careful addition of 10% Pd/C (10-20 mol%).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere. The reaction is often rapid and can be complete in 30 minutes to a few hours. Monitor the progress by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the traditional hydrogenolysis protocol (Section 2.2, steps 5 and 6).
Expert Insights:
-
Choice of Hydrogen Donor: Formic acid can also be used as a hydrogen donor, often leading to rapid deprotection.[9][11] However, a larger amount of palladium catalyst may be required.[3][9]
-
Exothermic Reaction: The decomposition of ammonium formate can be exothermic. For larger-scale reactions, it is advisable to add the reagents portion-wise and with cooling.
Acid-Catalyzed Cleavage: A Complementary Approach
While hydrogenolysis is generally preferred, acid-catalyzed cleavage provides a viable alternative, particularly when the substrate is sensitive to reductive conditions but stable in strong acid.[3] This method is limited to substrates that can withstand harsh acidic environments.[3]
Mechanistic Pathway
Under strongly acidic conditions, the ether oxygen of the benzyloxy group is protonated. This is followed by cleavage of the carbon-oxygen bond, which can proceed through either an SN1 or SN2 mechanism, depending on the substrate. For a benzyl ether, the formation of a stable benzyl carbocation favors an SN1 pathway.[12]
Figure 3: Mechanism of acid-catalyzed benzyl ether cleavage.
Representative Protocol using TMSI (Iodotrimethylsilane)
A milder approach to acid-catalyzed cleavage involves the use of Lewis acids, such as iodotrimethylsilane (TMSI), which can be generated in situ from chlorotrimethylsilane (TMSCl) and sodium iodide (NaI).[13]
Materials:
-
This compound
-
Chlorotrimethylsilane (TMSCl)
-
Sodium iodide (NaI)
-
Acetonitrile (anhydrous)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous acetonitrile.
-
Reagent Addition: Add sodium iodide (1.5-2.0 equivalents) and chlorotrimethylsilane (1.5-2.0 equivalents) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Expert Insights:
-
Reagent Instability: TMSI is sensitive to moisture and should be used under anhydrous conditions or generated in situ.[13]
-
Atom Economy: This method has poor atom economy, generating significant amounts of byproducts.[13]
Method Comparison and Selection
The choice of deprotection method is contingent upon the overall molecular structure, the presence of other functional groups, and the desired scale of the reaction.
| Method | Advantages | Disadvantages | Ideal For |
| Palladium-Catalyzed Hydrogenolysis | Mild conditions, high yield, clean byproducts (toluene).[6] | Requires H₂ gas and specialized equipment, catalyst can be pyrophoric, may reduce other functional groups (alkenes, alkynes, nitro groups).[8] | Substrates lacking other reducible groups. |
| Catalytic Transfer Hydrogenolysis | Avoids H₂ gas, often faster, uses standard laboratory equipment.[9] | Can require higher catalyst loading, potential for exothermic reactions.[3][9] | Rapid deprotections without specialized hydrogenation apparatus. |
| Acid-Catalyzed Cleavage (e.g., TMSI) | Orthogonal to reductive methods, useful for substrates sensitive to hydrogenation.[13] | Harsh conditions, limited functional group tolerance, poor atom economy.[3][13] | Complex molecules where reductive methods are not viable. |
Conclusion
The deprotection of the benzyloxy group in this compound is a well-established transformation with several reliable methods at the disposal of the synthetic chemist. Palladium-catalyzed hydrogenolysis and catalytic transfer hydrogenolysis stand out as the most efficient and mild procedures for this conversion. The choice between them often comes down to the availability of equipment and the desired reaction time. Acid-catalyzed cleavage, while less common, offers a valuable alternative for specific substrates. By understanding the mechanistic principles and practical considerations outlined in this guide, researchers can confidently and successfully deprotect benzyl ethers in their synthetic endeavors.
References
- Bieg, T., & Szeja, W. (1985).
- BenchChem. (2025). Application Notes and Protocols: Deprotection of Benzyldimethylsilyl Ethers via Hydrogenolysis. BenchChem.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers.
- Smith, A. B., et al. (2020).
- Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-492.
- Various Authors. (n.d.). Studies on the hydrogenolysis of benzyl ethers.
- Sivanandaiah, K. M., & Gurusiddappa, S. (1979). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Indian Journal of Chemistry Section B: Organic Chemistry Including Medicinal Chemistry, 18B(6), 537-539.
- BenchChem. (2025). Application Notes and Protocols for Hydrogenolysis-Mediated Removal of Benzyl Protecting Groups. BenchChem.
- Science of Synthesis. (n.d.). Hydrogenolysis of Ethers.
- Organic Letters. (2015). Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Trimethylsilyl Iodide (TMSI).
- Pelzer, K., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Sustainable Chemistry & Engineering, 8(47), 17533–17543.
- Congreve, M. S., et al. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664.
- Madsen, J., et al. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry-A European Journal, 6(7), 1140-1146.
- ResearchGate. (n.d.). Deprotection of Benzyl and p-Methoxybenzyl Ethers by Chlorosulfonyl Isocyanate—Sodium Hydroxide.
- Madsen, J., et al. (2000). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. Chemistry – A European Journal, 6(7), 1140-1146.
- BenchChem. (2025). An In-depth Technical Guide to 4-(Benzyloxy)-3-methylbutanoic acid (CAS: 132437-90-2). BenchChem.
- Seeberger, P. H., & Pieber, B. (2021). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by. ChemRxiv.
- Brunengraber, H., et al. (2014). Modular Isotopomer Synthesis of γ-Hydroxybutyric Acid for a Quantitative Analysis of Metabolic Fates. ACS Chemical Neuroscience, 5(7), 559-566.
- Horita, K., et al. (1986). ON THE SELECTIVITY OF DEPROTECTION OF BENZYL, MPM (4-METHOXYBENZYL)AND DMPM (3,4-DIMETHOXYBENZYL) PROTECTING GROUPS FOR HYDROXY FUNCTIONS. Tetrahedron, 42(11), 3021-3028.
- Wikipedia. (n.d.). γ-Hydroxybutyric acid.
- Addiction Resource. (2016). How is GHB Made: Ingredients, Recipe for Production.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 4-(4-Hydroxybutanoyloxy)butanoic acid.
- Google Patents. (n.d.). WO2009061477A1 - Production of gamma-hydroxybutyrate.
- Wellendorph, P., et al. (2009). Novel high-affinity and selective biaromatic 4-substituted gamma-hydroxybutyric acid (GHB) analogues as GHB ligands: design, synthesis, and binding studies. Journal of Medicinal Chemistry, 52(14), 4239-4247.
- Hamada, S., et al. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry, 88(18), 12464-12473.
- Horita, K., et al. (1986). On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Semantic Scholar.
- NIST. (n.d.). 4-Hydroxybutanoic acid, 2TMS derivative.
- PubChem. (n.d.). CID 87202084.
Sources
- 1. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 2. Novel high-affinity and selective biaromatic 4-substituted gamma-hydroxybutyric acid (GHB) analogues as GHB ligands: design, synthesis, and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 10. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Large-Scale Synthesis of (S)-4-(benzyloxy)-3-methylbutanoic acid
Abstract
(S)-4-(benzyloxy)-3-methylbutanoic acid is a valuable chiral building block in the synthesis of various pharmaceutical agents and complex organic molecules. Its stereochemically defined structure, featuring a methyl-substituted chiral center and a protected hydroxyl group, makes it a critical intermediate where precise stereocontrol is paramount. This document provides a comprehensive guide for the large-scale synthesis of this compound, leveraging a diastereoselective alkylation of an Evans chiral auxiliary. The protocols herein are designed for scalability, emphasizing not only high yield and enantiopurity but also robust safety procedures and process control necessary for industrial applications. We will delve into the mechanistic rationale behind the chosen synthetic route, provide detailed step-by-step protocols, and address critical safety considerations for handling hazardous reagents and managing potentially energetic reactions at scale.
Introduction and Strategic Overview
The enantioselective synthesis of small molecules with defined stereocenters is a cornerstone of modern drug development. The biological activity of a chiral molecule is often confined to a single enantiomer, making access to enantiomerically pure compounds a critical requirement. (S)-4-(benzyloxy)-3-methylbutanoic acid serves as a key precursor, where the carboxylic acid provides a handle for further elaboration, the benzyl ether acts as a stable protecting group for the primary alcohol, and the (S)-configured methyl group dictates the molecule's stereochemistry.
For the large-scale production of this compound, several asymmetric strategies could be considered, including enzymatic resolution or asymmetric hydrogenation. However, for robustness, predictability, and high diastereoselectivity, a substrate-controlled approach using a chiral auxiliary is often superior in an industrial setting. We have therefore selected the well-established Evans oxazolidinone auxiliary methodology. This strategy offers several advantages:
-
High Stereocontrol: The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face with high diastereoselectivity.
-
Reliability and Scalability: The reactions are well-precedented and known to be scalable.
-
Recoverable Auxiliary: The chiral auxiliary can be recovered after the synthesis, improving the overall process economy.
The overall synthetic strategy is depicted below. It involves three main stages:
-
Acylation: Attachment of a propionyl group to the (S)-4-benzyl-2-oxazolidinone auxiliary.
-
Diastereoselective Alkylation: Formation of a chiral enolate followed by alkylation with a benzyloxymethyl halide.
-
Hydrolytic Cleavage: Removal of the auxiliary to yield the target carboxylic acid and recover the auxiliary.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Protocols and Experimental Procedures
Materials and Reagents
| Reagent | Grade | Supplier Recommendation | Notes |
| (S)-4-benzyl-2-oxazolidinone | >99% | Sigma-Aldrich, TCI | Chiral auxiliary |
| Propionyl chloride | >99% | Acros Organics, Alfa Aesar | Corrosive and lachrymatory |
| Triethylamine (Et3N) | Anhydrous, >99.5% | Sigma-Aldrich | Store over KOH pellets |
| 4-(Dimethylamino)pyridine (DMAP) | >99% | Sigma-Aldrich | Toxic, handle with care |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Sigma-Aldrich, Acros | Inhibitor-free, for enolate formation |
| Sodium bis(trimethylsilyl)amide (NaHMDS) | 2.0 M solution in THF | Sigma-Aldrich | Moisture-sensitive strong base |
| Benzyl chloromethyl ether (BnOCH2Cl) | Stabilized | TCI, Oakwood Chemical | Caution: Potent Carcinogen |
| Lithium hydroxide (LiOH) | Monohydrate, >98% | Sigma-Aldrich | For cleavage |
| Hydrogen peroxide (H2O2) | 30% w/w in H2O | Fisher Scientific | For cleavage |
| Sodium sulfite (Na2SO3) | ACS Reagent, >98% | Sigma-Aldrich | For quenching peroxide |
Step 1: Acylation of (S)-4-benzyl-2-oxazolidinone
This step attaches the propionyl group to the nitrogen of the chiral auxiliary. The use of DMAP as a nucleophilic catalyst is crucial for achieving high yields under mild conditions.
Protocol:
-
To a clean, dry, nitrogen-purged reactor, add (S)-4-benzyl-2-oxazolidinone (1.0 eq).
-
Add anhydrous dichloromethane (DCM) or toluene (approx. 5-10 L/kg of auxiliary).
-
Cool the mixture to 0 °C with an ice bath.
-
Add triethylamine (1.5 eq) followed by a catalytic amount of DMAP (0.05 eq).
-
Slowly add propionyl chloride (1.1 eq) via an addition funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or HPLC for the disappearance of the starting material.
-
Upon completion, quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude N-propionyl oxazolidinone, which is typically a white to off-white solid and can be used in the next step without further purification if purity is >95%.
Step 2: Diastereoselective Alkylation
This is the critical stereochemistry-defining step. The strong, non-nucleophilic base NaHMDS is used to generate the (Z)-enolate. The chelation of the sodium cation between the two carbonyl oxygens forces the enolate into a rigid conformation. The bulky benzyl group at the C4 position of the auxiliary then sterically blocks the top face, forcing the electrophile (benzyloxymethyl chloride) to approach from the less hindered bottom face.
Caption: Stereocontrol via steric hindrance from the chiral auxiliary.
Protocol:
-
Charge the N-propionyl oxazolidinone (1.0 eq) into a dry, nitrogen-purged reactor.
-
Add anhydrous THF (10-15 L/kg).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add NaHMDS (1.1 eq, 2.0 M in THF) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
In a separate vessel, dissolve benzyl chloromethyl ether (1.2 eq) in a small amount of anhydrous THF.
-
Add the solution of benzyl chloromethyl ether to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, quench by slowly adding saturated aqueous ammonium chloride (NH4Cl) solution at -78 °C.
-
Allow the mixture to warm to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to separate the desired diastereomer.
Safety Note on Benzyl Chloromethyl Ether (BnOCH2Cl): This reagent is a potent lachrymator and a suspected carcinogen. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles. Decontaminate all glassware and surfaces that come into contact with this reagent using a solution of aqueous ammonia.
Step 3: Hydrolytic Cleavage of the Chiral Auxiliary
The cleavage of the N-acyl bond is achieved using lithium hydroperoxide, generated in situ from lithium hydroxide and hydrogen peroxide. This method is highly selective for the exocyclic carbonyl, leaving the auxiliary intact for recovery.
CRITICAL SAFETY WARNING FOR LARGE-SCALE CLEAVAGE: The standard LiOH/H2O2 cleavage protocol is known to vigorously evolve oxygen gas. This is due to the decomposition of an intermediate peracid, which is accelerated by excess H2O2 under basic conditions. On a large scale, this can lead to a dangerous pressure buildup and create a flammable, oxygen-rich headspace in the reactor, especially in the presence of flammable solvents like THF. Strict engineering controls are mandatory.
Safety-Optimized Protocol for Large-Scale Cleavage:
-
Dissolve the purified alkylated product (1.0 eq) in a 4:1 mixture of THF and water (approx. 10 L/kg).
-
Equip the reactor with a robust overhead stirrer, a temperature probe, an addition funnel, and an efficient off-gas system connected to a scrubber. The headspace of the reactor must be continuously purged with a steady stream of nitrogen to keep the oxygen concentration below the lower explosive limit.
-
Cool the solution to 0 °C.
-
Slowly add 30% hydrogen peroxide (4.0 eq) via the addition funnel.
-
Prepare a solution of lithium hydroxide monohydrate (2.0 eq) in water.
-
Crucially, add the LiOH solution dropwise over a period of 1-2 hours. The rate of addition should be carefully controlled to manage the rate of gas evolution and the internal temperature, keeping it below 5 °C. Monitor the headspace oxygen level in real-time.
-
After the addition is complete, stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours until the starting material is consumed (monitor by TLC/HPLC).
-
Cool the reaction back to 0 °C and quench the excess peroxide by the slow, portion-wise addition of sodium sulfite (Na2SO3) until a negative test result is obtained with peroxide test strips.
-
Concentrate the mixture under reduced pressure to remove most of the THF.
-
Dilute with water and adjust the pH to ~10-11 with NaOH to ensure the carboxylic acid is in its salt form and the auxiliary is neutral.
-
Extract the mixture with ethyl acetate or methyl tert-butyl ether (MTBE) multiple times to recover the chiral auxiliary. The combined organic layers can be washed, dried, and concentrated to recover the (S)-4-benzyl-2-oxazolidinone.
-
Cool the remaining aqueous layer to 0 °C and acidify to pH 2-3 with cold 3M HCl.
-
Extract the acidic aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the crude (S)-4-(benzyloxy)-3-methylbutanoic acid. Further purification can be achieved by vacuum distillation or crystallization if required.
Data Summary and Expected Results
| Step | Reactant Mass (Example Scale) | Product Mass (Expected) | Yield (Typical) | Purity (Typical) | Notes |
| 1. Acylation | 177 g (1.0 mol) | 230 g | >98% | >95% (crude) | Can be used directly in next step. |
| 2. Alkylation | 233 g (1.0 mol) | 320 g | 85-90% | >98:2 dr (after column) | Diastereomeric ratio is key. |
| 3. Cleavage & Purification | 353 g (1.0 mol) | 195 g | 90-95% | >99% ee, >98% chemical | Auxiliary recovery typically >85%. |
Concluding Remarks
The protocol detailed above provides a reliable and scalable pathway to high-purity (S)-4-(benzyloxy)-3-methylbutanoic acid. The use of an Evans chiral auxiliary ensures excellent stereocontrol, which is the primary challenge in the synthesis of this molecule. While the reagents and conditions are straightforward, this guide emphasizes the critical importance of process safety, particularly during the hydrolytic cleavage step. The evolution of oxygen is a significant hazard that must be mitigated through careful engineering controls and procedural discipline. By adhering to these protocols, researchers and drug development professionals can confidently produce this valuable chiral intermediate on a large scale.
References
- Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Figshare. [Link]
- Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.
- Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.
- Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. ACS Chemical Biology. [Link]
- Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction.
- Safe Scale-up of an Oxygen-Releasing Cleavage of Evans Oxazolidinone with Hydrogen Peroxide. Organic Process Research & Development. [Link]
- Process for preparing enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone.
- A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone. PubMed. [Link]
- Chiral auxiliary. Wikipedia. [Link]
- Enantioselective Synthesis. Williams College. [Link]
- Facile Preparation of Biodegradable Poly(γ-Butyrolactone) via Base Assisted Ring-Opening Polymerization.
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Williams College. [Link]
- Acid-catalyzed Ring-opening Polymerization of γ-Butyrolactone under High-pressure Conditions.
- Facile preparation of biodegradable poly(γ-butyrolactone)
- Total Synthesis of Polysubstituted γ-Butyrolactone Lignans. PubMed Central. [Link]
- Asymmetric Alkylation of Enolates. Myers Group, Harvard University. [Link]
- Chiral Auxiliaries in Asymmetric Synthesis.
LC-MS/MS protocol for sensitive detection of 4-(Benzyloxy)butanoic acid
An Application Note and Protocol for the Sensitive Detection of 4-(Benzyloxy)butanoic Acid by LC-MS/MS
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive and detailed protocol for the sensitive and selective quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology herein is designed for researchers, scientists, and drug development professionals who require a robust and reliable bioanalytical assay. The protocol covers all critical stages, from sample preparation using Solid-Phase Extraction (SPE) to optimized LC-MS/MS conditions and data analysis. The rationale behind key experimental choices is explained to provide a deeper understanding of the method's principles, ensuring both scientific integrity and practical applicability.
Introduction
This compound (Figure 1) is a carboxylic acid derivative with a molecular weight of 194.23 g/mol and a chemical formula of C₁₁H₁₄O₃.[1][2][3] Its structure, incorporating both a hydrophilic carboxylic acid moiety and a lipophilic benzyl group, presents unique challenges and opportunities for bioanalysis. The accurate quantification of such molecules in complex biological matrices like plasma is crucial for pharmacokinetic, toxicokinetic, and metabolism studies in drug development.
The primary challenge in developing a sensitive assay is the efficient extraction of the analyte from the complex plasma matrix, which contains numerous endogenous compounds that can interfere with the analysis and cause ion suppression. Furthermore, the inherent polarity of the carboxylic acid group requires careful optimization of chromatographic conditions to achieve good peak shape and retention on standard reversed-phase columns.[4]
This application note details a complete workflow that addresses these challenges. We employ a robust Solid-Phase Extraction (SPE) for sample cleanup and an optimized LC-MS/MS method operating in Negative Ion Mode for highly selective and sensitive detection.
Figure 1: Chemical Structure of this compound Molecular Formula: C₁₁H₁₄O₃ Monoisotopic Mass: 194.0943 Da[2][5]
Principle of the Method
The method is based on the principles of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Liquid Chromatography (LC): The extracted sample is injected into a high-performance liquid chromatography system. The analyte is separated from other components based on its differential partitioning between a stationary phase (a C18 column) and a mobile phase. The use of an acidic mobile phase ensures that the carboxylic acid is protonated, enhancing its retention on the reversed-phase column.[6]
-
Tandem Mass Spectrometry (MS/MS): Following chromatographic separation, the analyte is ionized using Electrospray Ionization (ESI). For carboxylic acids, negative mode ESI is highly efficient, generating the deprotonated molecular ion [M-H]⁻.[7] This precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity, as only molecules with the specific precursor-to-product ion transition are detected.
Materials and Methods
Reagents and Chemicals
-
This compound reference standard (≥95% purity)[3]
-
This compound-d₇ (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Formic Acid (LC-MS Grade, ~99%)
-
Ammonium Hydroxide (ACS Grade)
-
Human Plasma (K₂EDTA)
Preparation of Standards and Controls
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock of the stable isotope-labeled IS in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL).
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 (v/v) acetonitrile:water.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations. For example, a calibration curve could range from 0.1 to 100 ng/mL, with QC samples at 0.3 ng/mL (Low), 8 ng/mL (Mid), and 80 ng/mL (High).
Sample Preparation: Solid-Phase Extraction (SPE)
For acidic compounds in biological fluids, a nonpolar extraction on a polymeric sorbent under acidic conditions provides a clean extract and high recovery.[8] Acidifying the sample protonates the carboxylic acid, increasing its hydrophobicity and retention on the nonpolar SPE sorbent.
-
Protocol using a Polymeric SPE Plate (e.g., Agilent Bond Elut Plexa):
-
Pre-treatment: To 100 µL of plasma sample (CC, QC, or unknown), add 20 µL of the IS Working Solution (100 ng/mL). Vortex briefly. Add 200 µL of 2% formic acid in water and vortex for 10 seconds.
-
Conditioning: Condition the SPE wells with 500 µL of methanol, followed by 500 µL of deionized water. Do not allow the sorbent to dry.
-
Loading: Load the entire pre-treated sample onto the SPE plate. Apply a gentle vacuum or positive pressure to draw the sample through the sorbent at a rate of ~1 mL/min.
-
Washing: Wash the sorbent with 500 µL of 5% methanol in water. This removes polar impurities while retaining the analyte.
-
Elution: Elute the analyte and IS with 500 µL of methanol into a clean 96-well collection plate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Workflow Diagram: Sample Preparation to Analysis
Caption: Overall experimental workflow from sample preparation to LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters serve as a starting point and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| LC System | Agilent 1290 Infinity II, Waters Acquity UPLC, or equivalent | High-pressure system for efficient separation. |
| Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase column providing good retention and peak shape. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier to protonate the analyte for C18 retention. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |
| Gradient | 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 95-5% B (4.0-4.1 min), 5% B (4.1-5.0 min) | A gradient is necessary to elute the analyte with good peak shape and clear it from the column. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| MS System | Sciex 6500+, Waters Xevo TQ-S, or equivalent Triple Quadrupole | Provides the necessary sensitivity and selectivity for bioanalysis. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Carboxylic acids readily deprotonate to form [M-H]⁻ ions, yielding high sensitivity.[6][7] |
| Ion Source Gas 1 | 50 psi | Nebulizer gas for efficient spray formation. |
| Ion Source Gas 2 | 60 psi | Heater gas to aid desolvation. |
| Curtain Gas | 35 psi | Prevents neutral molecules from entering the mass analyzer. |
| IonSpray Voltage | -4500 V | Optimal voltage for negative ion formation. |
| Temperature | 550 °C | Facilitates desolvation of the ESI droplets. |
| MRM Transitions | See below | Specific precursor-to-product ion transitions for quantification and confirmation. |
-
Analyte: this compound [M-H]⁻
-
Precursor Ion (Q1): m/z 193.1
-
Product Ion (Q3) Quantifier: m/z 107.1 (Proposed: [C₇H₇O]⁻ fragment)
-
Product Ion (Q3) Qualifier: m/z 85.0 (Proposed: [C₄H₅O₂]⁻ fragment)
-
-
Internal Standard: this compound-d₇ [M-H]⁻
-
Precursor Ion (Q1): m/z 200.1
-
Product Ion (Q3) Quantifier: m/z 112.1 (Proposed: [C₇D₅H₂O]⁻ fragment)
-
Diagram: Proposed MS/MS Fragmentation
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C11H14O3 | CID 562201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-苄氧基丁酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. agilent.com [agilent.com]
- 5. 10385-30-5(this compound) | Kuujia.com [kuujia.com]
- 6. researchgate.net [researchgate.net]
- 7. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Application Note: High-Purity Isolation of 4-(Benzyloxy)butanoic Acid via Automated Flash Column Chromatography
An Application Note for Researchers and Drug Development Professionals
Abstract
4-(Benzyloxy)butanoic acid is a valuable bifunctional molecule utilized as a building block in organic and medicinal chemistry. Its purity is paramount for the success of subsequent synthetic transformations and for ensuring the integrity of final drug candidates. This application note provides a comprehensive, field-proven protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography. We delve into the causality behind methodological choices, from mobile phase development using Thin-Layer Chromatography (TLC) to the execution of the preparative column. This guide is designed to equip researchers, scientists, and drug development professionals with a robust and reproducible purification strategy.
Introduction and Physicochemical Profile
This compound, with the linear formula C₆H₅CH₂O(CH₂)₃CO₂H, possesses both an ether linkage and a terminal carboxylic acid. This dual functionality makes it a polar organic molecule. The presence of the carboxylic acid group (pKa ~4.5) dictates its acidic nature and is a primary consideration for its chromatographic behavior on silica gel, which is inherently acidic.[1][2] Effective purification requires a method that can separate the target molecule from less polar starting materials (e.g., benzyl bromide) and potentially more polar byproducts.
Column chromatography is a powerful and widely used technique for such separations.[3] The principle relies on the differential partitioning of components in a mixture between a stationary phase (in this case, silica gel) and a liquid mobile phase. Polar compounds, like our target acid, exhibit stronger interactions with the polar silica surface and therefore elute more slowly than non-polar impurities when an appropriate mobile phase is used.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₃ | [5][6] |
| Molecular Weight | 194.23 g/mol | [5] |
| Appearance | Liquid / White Solid | |
| Boiling Point | 135 °C @ 0.3 mmHg | [7] |
| Density | 1.097 g/mL at 25 °C | [7] |
| Polar Surface Area | 46.53 Ų | [5][7] |
| Safety | GHS05: Corrosive. Causes severe skin burns and eye damage. | [5][7] |
The Cornerstone of Separation: Method Development with TLC
Before committing a crude sample to a preparative column, it is imperative to develop an optimal solvent system using Thin-Layer Chromatography (TLC).[4] TLC serves as a small-scale, rapid analytical tool to predict the separation that will be achieved on the column.[8][9] The goal is to find a mobile phase composition that provides a retention factor (Rƒ) for the target compound between 0.25 and 0.35.[4] This Rƒ value ensures that the compound spends sufficient time interacting with the stationary phase to be resolved from impurities, without requiring excessive solvent volumes or time for elution.[4]
Protocol 2.1: TLC-Based Mobile Phase Screening
-
Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, carefully spot the dissolved sample onto the pencil-marked baseline of a silica gel TLC plate.[4] Also spot reference standards of known starting materials if available.
-
Development: Place the TLC plate in a developing chamber containing a candidate mobile phase. Common starting systems for polar compounds include mixtures of ethyl acetate and hexane.[10]
-
Analysis: After the solvent front has moved up the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).
-
Optimization for Carboxylic Acids: this compound may exhibit "tailing" or streaking on the silica plate due to interactions of the acidic proton. To counteract this, add a small amount (0.5-1%) of acetic acid to the mobile phase. This suppresses the ionization of the carboxylic acid, resulting in sharper, more defined spots.[11]
-
Rƒ Calculation: Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front)
-
Selection: The optimal mobile phase is the one that gives the target compound an Rƒ of ~0.3 and provides the greatest separation from all impurities. A standard, effective system for this compound is often found to be 30-40% Ethyl Acetate in Hexane + 0.5% Acetic Acid .
Experimental Protocol: Preparative Flash Column Chromatography
This protocol outlines the purification of this compound from a crude mixture using flash column chromatography, a technique that uses pressure to accelerate solvent flow and improve separation efficiency.
Materials and Equipment
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Crude this compound
-
Optimized mobile phase (e.g., 35% EtOAc/Hexane + 0.5% Acetic Acid)
-
Sand (acid-washed)
-
Collection vessels (test tubes or flasks)
-
TLC plates and chamber
-
Rotary evaporator
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.
-
In a separate beaker, create a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% EtOAc/Hexane).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge air bubbles.
-
Open the stopcock to drain some solvent, adding more slurry until the desired column height is reached (typically 15-20 cm). Do not let the top of the silica bed run dry.
-
Add a final protective layer of sand on top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (~2-3 times the mass of the crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.
-
Carefully add this powder to the top of the packed column, creating a uniform, thin band. This technique prevents band broadening and improves resolution.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column without disturbing the top layer.
-
Apply gentle air pressure to begin the flow of the eluent through the column. Maintain a steady flow rate.
-
Begin collecting the eluate in fractions (e.g., 10-20 mL per test tube).
-
If impurities are significantly less polar, you may start with a less polar solvent system (isocratic elution) and then increase the polarity (gradient elution) to elute the target compound.[12] For example, start with 10% EtOAc/Hexane and gradually increase to the 35% EtOAc/Hexane system determined by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Systematically analyze the collected fractions using TLC. Spot every few fractions on a single TLC plate to track the elution profile.
-
Identify the fractions containing only the pure desired product (single spot at the correct Rƒ).
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Confirm purity using analytical methods such as NMR, LC-MS, or melting point.
-
Table 2: Typical Chromatographic Parameters
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel, 60 Å, 230-400 mesh | Slightly acidic medium best for ordinary compounds; provides good separation.[2] |
| Column Dimensions | 40 mm ID x 300 mm Length | Scalable based on sample size; this is suitable for 1-5 g of crude material. |
| Mobile Phase | Gradient: 10% to 40% Ethyl Acetate in Hexane (+0.5% Acetic Acid) | A gradient efficiently removes non-polar impurities before eluting the more polar target compound. Acetic acid ensures sharp peaks for the carboxylic acid.[11][13] |
| Sample Loading | Dry Loading | Minimizes band broadening, leading to superior separation compared to wet loading. |
| Flow Rate | ~5 cm/min solvent level decrease | Optimal for flash chromatography, balancing speed and resolution.[12] |
| Expected Purity | >95% | Dependent on crude mixture, but this method is robust for high purity isolation. |
Trustworthiness: Self-Validating Systems & Troubleshooting
| Issue | Probable Cause | Recommended Solution |
| Product Streaking/Tailing on TLC | The carboxylic acid is interacting ionically with the acidic silica gel. | Add 0.5-1% acetic or formic acid to the mobile phase to suppress deprotonation of the analyte.[11] |
| Poor Separation | The mobile phase polarity is too high, causing compounds to elute too quickly. | Reduce the polarity of the eluent (decrease the percentage of ethyl acetate). Re-optimize using TLC to achieve an Rƒ of 0.25-0.35.[4] |
| Product Will Not Elute | The mobile phase is not polar enough to displace the compound from the silica. | Gradually increase the polarity of the mobile phase. A small percentage of methanol (up to 5%) in dichloromethane can be used for very polar compounds.[2][10] |
| Cracked/Channeled Silica Bed | Improper packing or solvent polarity was changed too drastically, causing thermal stress. | Repack the column. Ensure the slurry is homogenous and allow the column to equilibrate. When running a gradient, increase polarity gradually. |
References
- Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Common Organic Chemistry.
- PubChem. This compound.
- Membrane Solutions.
- Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide. [Link]
- LookChem. Cas no 10385-30-5 (this compound). [Link]
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. [Link]
- Greenberg, D. M., & Greenberg, G. R. (1954). Chromatography of carboxylic acids on a silica gel column with a benzene-ether solvent system. Journal of Biological Chemistry. [Link]
- ResearchGate.
- Amerigo Scientific. This compound. [Link]
- Synthonix. This compound - [B69525]. [Link]
- Ningbo Inno Pharmchem Co.,Ltd. Thin Layer Chromatography (TLC) in Action: Analyzing 4-Acetoxy Benzoic Acid Purity. [Link]
- Organic Syntheses.
- PubChemLite. This compound (C11H14O3). [Link]
- Onishchenko, A., et al. (2020). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases.
- Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]
- SIELC Technologies. Separation of Butanoic acid, 4,4'-dioxybis[4-oxo- on Newcrom R1 HPLC column. [Link]
- Mueller, H. F., et al. (1958). Chromatographic separation and identification of organic acids.
- Agilent. Separation of Organic Acids on an Agilent Polaris C18-A Column. [Link]975EN.pdf)
Sources
- 1. 4-(Benzoyloxy)butanoic acid (30436-10-3) for sale [vulcanchem.com]
- 2. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 5. This compound | C11H14O3 | CID 562201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. 10385-30-5(this compound) | Kuujia.com [kuujia.com]
- 8. nbinno.com [nbinno.com]
- 9. 相关内容暂不可用 [sigmaaldrich.com]
- 10. Chromatography [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. orgsyn.org [orgsyn.org]
- 13. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
Application Note & Protocol: High-Fidelity Asymmetric Hydrogenation of (E)-4-(Benzyloxy)-3-methylbut-2-enoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide for the enantioselective synthesis of chiral 4-(benzyloxy)-3-methylbutanoic acid via the asymmetric hydrogenation of its α,β-unsaturated precursor. The protocols and insights are designed to ensure high yield and exceptional enantiomeric excess (e.e.).
Strategic Overview: The Importance of Chiral Building Blocks
The target molecule, (R)- or (S)-4-(benzyloxy)-3-methylbutanoic acid, is a valuable chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The stereocenter at the C3 position is crucial for the biological activity of many target compounds. Asymmetric hydrogenation stands as one of the most efficient, atom-economical, and scalable methods to establish such stereocenters with high fidelity.[1]
The substrate, (E)-4-(benzyloxy)-3-methylbut-2-enoic acid, is a tetrasubstituted allylic acid. The hydrogenation of tetrasubstituted olefins is notably more challenging than less substituted counterparts, demanding highly active and sterically refined catalyst systems to achieve effective conversion and enantiocontrol.[2][3][4] This guide focuses on a robust Ruthenium-based catalytic system, renowned for its efficacy in these demanding transformations.
Mechanistic Rationale: The Noyori-Class of Catalysts
The selected methodology is grounded in the principles of Noyori asymmetric hydrogenation, which utilizes Ruthenium(II) complexes bearing atropisomeric biaryl diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[5][6][7]
Core Principles:
-
Chiral Environment: The C₂-symmetric, axially chiral BINAP ligand coordinates to the ruthenium center, creating a well-defined and rigid chiral pocket.[5] This steric and electronic environment forces the incoming substrate to adopt a specific orientation.
-
Mechanism of Action: The reaction proceeds via an inner-sphere mechanism. The active catalyst, a ruthenium dihydride species, coordinates the carboxylic acid substrate. This is followed by the migratory insertion of the olefin into a Ru-H bond and subsequent reductive elimination to yield the saturated product and regenerate the catalyst.[8] The facial selectivity of the hydrogen addition is dictated by the chirality of the BINAP ligand.
-
Ligand-Product Relationship: The choice of ligand enantiomer directly determines the product's absolute configuration.
-
(R)-BINAP typically yields the (R)-product .
-
(S)-BINAP typically yields the (S)-product .
-
This direct relationship allows for predictable and controlled synthesis of the desired enantiomer.
Caption: Simplified Catalytic Cycle for Asymmetric Hydrogenation.
Experimental Protocol: Synthesis of (R)-4-(Benzyloxy)-3-methylbutanoic Acid
This protocol details the procedure for obtaining the (R)-enantiomer using an (R)-BINAP-based ruthenium catalyst. For the (S)-enantiomer, simply substitute (S)-BINAP.
Materials and Equipment
-
Reagents:
-
(E)-4-(Benzyloxy)-3-methylbut-2-enoic acid (>98% purity)
-
[RuCl₂(benzene)]₂ or similar Ru(II) precursor
-
(R)-BINAP (>99% purity)
-
Anhydrous, degassed Methanol (MeOH)
-
High-purity Hydrogen gas (H₂)
-
Triethylamine (NEt₃), distilled
-
-
Equipment:
-
High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet.
-
Schlenk line and associated inert atmosphere glassware.
-
Standard laboratory glassware (flasks, syringes, cannulas).
-
In-Situ Catalyst Preparation
Causality: Preparing the catalyst in situ from a stable precursor and the ligand is often more practical and cost-effective than using a pre-formed, isolated catalyst complex. The presence of a base like triethylamine facilitates the formation of the active catalytic species.
-
To a Schlenk flask under an argon atmosphere, add [RuCl₂(benzene)]₂ (e.g., 5.0 mg, 0.01 mmol) and (R)-BINAP (e.g., 13.7 mg, 0.022 mmol).
-
Add 5 mL of anhydrous, degassed methanol via syringe.
-
Add triethylamine (e.g., 5.6 µL, 0.04 mmol).
-
Stir the resulting mixture at 60°C for 30 minutes under argon. The solution should become a clear, homogeneous orange-brown color, indicating the formation of the active catalyst complex.
Asymmetric Hydrogenation Procedure
Caption: Experimental Workflow for Asymmetric Hydrogenation.
-
In a separate flask, dissolve (E)-4-(benzyloxy)-3-methylbut-2-enoic acid (e.g., 412 mg, 2.0 mmol) in 15 mL of anhydrous, degassed methanol.
-
Transfer this substrate solution to the autoclave vessel.
-
Using a cannula, transfer the freshly prepared catalyst solution from the Schlenk flask into the autoclave under a positive pressure of argon.
-
Seal the autoclave securely.
-
Purge the system by pressurizing with H₂ gas to ~10 atm and then venting, repeating this cycle 3-5 times to ensure complete removal of air. Trustworthiness Insight: Oxygen is a potent inhibitor and can deactivate the ruthenium catalyst. A thorough purge is non-negotiable for reproducibility and high conversion.
-
Pressurize the autoclave to the desired reaction pressure (e.g., 50 atm H₂).
-
Begin vigorous stirring and heat the reactor to the target temperature (e.g., 50°C).
-
Maintain the reaction for 12-24 hours. Reaction completion can be monitored by the cessation of hydrogen uptake.
-
After the reaction, cool the autoclave to room temperature and carefully vent the excess hydrogen pressure.
-
Open the autoclave, and transfer the reaction mixture to a round-bottom flask.
-
Concentrate the mixture under reduced pressure to remove the methanol. The residue can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Expected Results
The following table summarizes typical parameters and expected outcomes for this reaction.
| Parameter | Value | Rationale / Insight |
| Substrate/Catalyst (S/C) Ratio | 100:1 - 200:1 | A good starting point for optimization. Higher S/C ratios are possible but may require longer reaction times or higher pressures. |
| H₂ Pressure | 30 - 60 atm | Higher pressure increases the concentration of H₂ in solution, typically accelerating the reaction rate. |
| Temperature | 40 - 60 °C | Provides sufficient thermal energy to overcome the activation barrier without promoting side reactions or catalyst decomposition. |
| Solvent | Methanol | An excellent solvent for both the substrate and the catalyst complex, and its polarity is well-suited for hydrogenation. |
| Expected Yield | >95% | This reaction is typically very clean and high-yielding. |
| Expected e.e. | >98% | The Ru-BINAP system is known for delivering exceptionally high enantioselectivity for this class of substrates.[1][6] |
Product Analysis and Quality Control
Structural Verification
The identity and purity of the product, 4-(benzyloxy)-3-methylbutanoic acid, should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure and disappearance of the olefinic protons/carbons.
-
Mass Spectrometry: To confirm the molecular weight (C₁₂H₁₆O₃, MW: 208.25 g/mol ).[9]
Determination of Enantiomeric Excess (e.e.)
Self-Validation: Direct analysis of the chiral carboxylic acid on a chiral stationary phase is often difficult due to peak broadening. A standard, reliable method involves converting the acid to its methyl ester, which exhibits better chromatographic behavior.[10]
Protocol: Derivatization to Methyl Ester
-
Dissolve a small sample (~5 mg) of the purified product in 1 mL of diethyl ether.
-
Cool the solution to 0°C in an ice bath.
-
Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists. (Caution: Diazomethane is toxic and explosive. Use proper safety precautions and work in a fume hood).
-
Quench any excess diazomethane by adding a drop of acetic acid.
-
Evaporate the solvent to obtain the methyl ester.
Chiral HPLC Analysis
-
Instrument: HPLC system with a UV detector.
-
Column: A chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: Typically a mixture of hexane and isopropanol (e.g., 98:2 v/v).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 254 nm.
The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers: e.e. (%) = [(A_major - A_minor) / (A_major + A_minor)] x 100
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficient H₂ pressure or leak in the system.3. Impure substrate or solvent. | 1. Ensure rigorous inert atmosphere techniques during catalyst preparation and transfer.2. Check for leaks; consider increasing H₂ pressure.3. Use freshly distilled/anhydrous solvents and high-purity substrate. |
| Low Enantioselectivity | 1. Racemization of the ligand.2. Incorrect catalyst formation.3. Reaction temperature is too high. | 1. Use high-purity, enantiomerically pure BINAP.2. Follow the catalyst preparation protocol precisely.3. Reduce the reaction temperature (e.g., to 30-40°C), though this may require longer reaction times. |
| Side Product Formation | 1. Debenzylation of the product (Bn group removed). | 1. This can occur under harsh conditions. Reduce temperature or pressure. If persistent, consider a catalyst system less prone to hydrogenolysis (e.g., certain Iridium catalysts). |
References
- Enantioselective hydrogenation of tetrasubstituted olefins of cyclic beta-(acylamino)acrylates.Journal of the American Chemical Society, 2003. URL: https://pubs.acs.org/doi/10.1021/ja035777h
- Chiral Phosphine−Phosphite Ligands in the Highly Enantioselective Rhodium-Catalyzed Asymmetric Hydrogenation.The Journal of Organic Chemistry, ACS Publications. URL: https://pubs.acs.org/doi/10.1021/jo990333e
- Recent Progress in Iridium-Catalyzed Enantioselective Hydrogenation: Tetrasubstituted Olefins and Polyenes.CHIMIA, 2005. URL: https://chimia.ch/chimia/article/view/2005_277
- Highly Enantioselective Rhodium-Catalyzed Transfer Hydrogenation of Tetrasubstituted Olefins: Application toward the Synthesis of GPR40 Agonist MK-2305.Organic Letters, 2022. URL: https://pubs.acs.org/doi/10.1021/acs.orglett.2c01021
- Noyori Hydrogenation.NROChemistry. URL: https://www.nro-chem.
- Enantioselective Hydrogenation of Tetrasubstituted Olefins of Cyclic β-(Acylamino)acrylates.Journal of the American Chemical Society, 2003. URL: https://pubs.acs.org/doi/10.1021/ja035777h
- Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis.MDPI. URL: https://www.mdpi.com/1420-3049/25/16/3596
- The performance of chiral phosphines in the asymmetric hydrogenation of 1b.ResearchGate. URL: https://www.researchgate.
- Chiral Quest Phosphine Ligands.Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/catalysis-and-inorganic-chemistry/chiral-quest-phosphine-ligands
- Enantioselective hydrogenation of cyclic tetrasubstituted-olefinic dehydroamino acid derivatives.Chemical Communications, 2013. URL: https://pubs.rsc.org/en/content/articlelanding/2013/cc/c3cc44280k
- Synthesis and applications of high-performance P-chiral phosphine ligands.Proceedings of the Japan Academy, Series B, 2012. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3496853/
- Noyori Asymmetric Hydrogenation.Thermo Fisher Scientific. URL: https://www.thermofisher.
- Asymmetric hydrogenation.Wikipedia. URL: https://en.wikipedia.
- Noyori Asymmetric Hydrogenation.YouTube, 2021. URL: https://www.youtube.
- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2764491/
- The Noyori Asymmetric Hydrogenation Reaction.Myers Research Group, Harvard University. URL: https://myers.chemistry.harvard.edu/assignments/20.pdf
- Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents.Analytical Chemistry, 2023. URL: https://pubs.acs.org/doi/10.1021/acs.analchem.3c02506
- 4-(benzyloxy)-3-methylbutanoic acid (C12H16O3).PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2735498
Sources
- 1. Chiral Quest Phosphine Ligands [sigmaaldrich.com]
- 2. Enantioselective hydrogenation of tetrasubstituted olefins of cyclic beta-(acylamino)acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chimia.ch [chimia.ch]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 9. PubChemLite - 4-(benzyloxy)-3-methylbutanoic acid (C12H16O3) [pubchemlite.lcsb.uni.lu]
- 10. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 4-(Benzyloxy)butanoic Acid in the Synthesis of Pharmacologically Active Compounds
Introduction: The Versatility of a Protected Building Block
In the landscape of medicinal chemistry and drug discovery, the strategic use of protecting groups is paramount to achieving complex molecular architectures. 4-(Benzyloxy)butanoic acid stands out as a particularly valuable building block. Its structure combines a carboxylic acid handle for diverse coupling reactions with a benzyl-protected hydroxyl group. This benzyloxy group serves as a stable ether linkage that masks the reactive hydroxyl functionality, preventing it from interfering with reactions at the carboxylic acid terminus. The benzyl group can be reliably cleaved under specific conditions, typically catalytic hydrogenation, to unveil the free hydroxyl group at a later, strategic point in the synthesis. This latent hydroxyl group is a key pharmacophoric feature in a variety of biologically active molecules, making this compound a versatile precursor for a range of therapeutic agents.
This guide provides an in-depth exploration of the applications of this compound in the synthesis of pharmacologically active compounds, complete with detailed protocols and the underlying chemical principles.
Core Physicochemical and Safety Data
A thorough understanding of the starting material is critical for successful synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₄O₃ | [1][2] |
| Molecular Weight | 194.23 g/mol | [1][3][4] |
| CAS Number | 10385-30-5 | [2][3][5] |
| Appearance | Liquid | [2] |
| Density | 1.097 g/mL at 25 °C | [3][5] |
| Boiling Point | 135 °C at 0.3 mmHg | [3][5] |
| Refractive Index | n20/D 1.512 | [3][5] |
| Safety | Causes severe skin burns and eye damage. | [1][5] |
Key Synthetic Transformations and Protocols
The utility of this compound hinges on two primary transformations: the activation and coupling of its carboxylic acid group, and the subsequent deprotection of the benzyl ether.
Activation of the Carboxylic Acid and Amide Bond Formation
A common and powerful method for creating pharmacologically active compounds is the formation of an amide bond between a carboxylic acid and an amine. This requires the initial activation of the carboxylic acid, typically by converting it into a more reactive species like an acyl chloride or by using a coupling agent.
Protocol 1: Synthesis of 4-(Benzyloxy)butanoyl Chloride
This protocol details the conversion of this compound to its corresponding acyl chloride, a highly reactive intermediate for amide synthesis.
dot
Sources
- 1. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Easy and convenient millimole‐scale synthesis of new, potential biomarkers for gamma‐hydroxybutyric acid (GHB) intake: Feasible for analytical laboratories - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cleavage of Evans Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides an in-depth exploration of the experimental procedures for the cleavage of Evans chiral auxiliaries, a cornerstone of modern asymmetric synthesis. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings of various cleavage strategies, offering field-proven insights to empower researchers in their experimental design and execution. Detailed, self-validating protocols for oxidative, reductive, and nucleophilic cleavage methods are presented, accompanied by critical safety considerations and data interpretation guides. The content is structured to serve as both a practical laboratory resource and a deeper reference for understanding the nuances of this pivotal transformation in the synthesis of enantiomerically pure compounds.
Introduction: The Enduring Power of Evans Auxiliaries in Asymmetric Synthesis
First introduced by David A. Evans, chiral oxazolidinones have become one of the most reliable and versatile tools in the synthetic chemist's arsenal for controlling stereochemistry.[1][2] These auxiliaries are temporarily installed onto a prochiral substrate, directing subsequent transformations—such as alkylations, aldol reactions, and Diels-Alder reactions—to proceed with a high degree of diastereoselectivity.[2][3] The success of this strategy hinges on the final, crucial step: the efficient and selective removal of the auxiliary to unveil the desired chiral product while preserving its newly established stereocenter.[4][5]
The choice of cleavage method is dictated by the desired functionality in the final product. The N-acyl bond of the auxiliary-adduct can be selectively cleaved to yield carboxylic acids, esters, amides, alcohols, or aldehydes. This guide will provide a detailed examination of the most common and effective methods for achieving these transformations.
Mechanistic Principles: Understanding Regioselectivity in Cleavage Reactions
The N-acyloxazolidinone contains two electrophilic carbonyl groups: the exocyclic amide carbonyl and the endocyclic carbamate carbonyl. Successful cleavage requires selective attack at the exocyclic carbonyl. The choice of nucleophile is critical to achieving this selectivity.
Recent computational studies have provided significant insight into the regioselectivity of cleavage reactions, particularly for hydroxide (OH⁻) versus hydroperoxide (OOH⁻) nucleophiles.[4][6][7] While both nucleophiles kinetically favor attack at the less sterically hindered endocyclic carbonyl, the subsequent reaction pathway is determined by the stability of the resulting tetrahedral intermediate.[6][7]
-
With LiOH: The tetrahedral intermediate formed from attack at the endocyclic carbonyl has a low barrier to decomposition, leading to cleavage of the oxazolidinone ring itself—an undesired outcome.[6][7]
-
With LiOOH: The corresponding intermediate has a high decomposition barrier. This allows for a reversible initial addition, and the thermodynamically favored pathway of attack at the exocyclic carbonyl ultimately prevails, leading to the desired cleavage product.[4][6][7]
This fundamental difference in reaction pathways underscores the importance of selecting the appropriate reagent to achieve the desired transformation.
Oxidative Cleavage to Carboxylic Acids: The LiOH/H₂O₂ Protocol
The most common method for converting the N-acyl oxazolidinone to the corresponding carboxylic acid is through oxidative cleavage using lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[4][8] This method is widely favored for its mild conditions and high yields.[5][9]
Workflow for Oxidative Cleavage
Caption: General workflow for the oxidative cleavage of Evans auxiliaries.
Detailed Experimental Protocol: Oxidative Cleavage
Materials:
-
N-acyl oxazolidinone
-
Tetrahydrofuran (THF), HPLC grade
-
Deionized Water
-
Hydrogen peroxide (30% w/w aqueous solution)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Sodium sulfite (Na₂SO₃)
-
Hydrochloric acid (e.g., 1 M HCl)
-
Ethyl acetate or Dichloromethane (for extraction)
-
Magnesium sulfate or Sodium sulfate (for drying)
Procedure:
-
Dissolution: Dissolve the N-acyl oxazolidinone (1.0 equiv) in a 3:1 mixture of THF and water (e.g., 0.1 M solution).
-
Cooling and Reagent Addition: Cool the solution to 0 °C in an ice bath. To the stirred solution, add hydrogen peroxide (4.0 equiv, 30% aq. solution).[8]
-
Hydrolysis: Slowly add an aqueous solution of LiOH·H₂O (2.0 equiv) dropwise, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours). Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Cool the reaction mixture back to 0 °C and quench the excess peroxide by the slow addition of an aqueous solution of sodium sulfite (e.g., 1.5 M, ~5.0 equiv) until a negative result is obtained with peroxide test strips.
-
Auxiliary Recovery: Concentrate the mixture in vacuo to remove the THF. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x) to recover the chiral auxiliary. The combined organic layers can be washed with brine, dried over Na₂SO₄, filtered, and concentrated to yield the recovered auxiliary.
-
Product Isolation: Cool the remaining aqueous layer to 0 °C and acidify to pH ~2 with dilute HCl. The carboxylic acid product may precipitate and can be collected by filtration. If no precipitate forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Final Purification: The combined organic extracts containing the product should be washed with brine, dried over Na₂SO₄, filtered, and concentrated in vacuo to yield the crude carboxylic acid. Further purification can be achieved by chromatography or crystallization if necessary.
Causality and Trustworthiness:
-
Why LiOH/H₂O₂? As explained mechanistically, the hydroperoxide anion (OOH⁻) selectively attacks the exocyclic carbonyl, preventing cleavage of the auxiliary ring.[4][6][7]
-
Why the low temperature? The initial addition of reagents is exothermic. Maintaining a low temperature controls the reaction rate and minimizes potential side reactions.
-
Why quench with Na₂SO₃? Sodium sulfite is a mild reducing agent that safely neutralizes the excess, highly reactive hydrogen peroxide, preventing potential hazards during workup.[10]
-
Self-Validation: The successful recovery of the chiral auxiliary in high yield is a key indicator of a successful and selective cleavage reaction.
Safety Considerations:
The reaction of LiOH with H₂O₂ is exothermic and can lead to the decomposition of hydrogen peroxide, releasing gaseous oxygen.[8][11][12] This can create a significant pressure buildup and a flammable atmosphere in the presence of organic solvents like THF.[8][13]
-
Ensure adequate venting: Never perform this reaction in a sealed vessel. A nitrogen sweep can help maintain an inert headspace.[12]
-
Control addition rates: Slow, controlled addition of the LiOH solution is crucial to manage the exotherm.[8][12]
-
Monitor temperature: Always use a thermometer to monitor the internal reaction temperature.
-
Scale-up caution: This reaction poses significant safety risks at a large scale. A thorough safety assessment is required before attempting multi-kilogram scale reactions.[8][11]
Reductive Cleavage to Alcohols and Aldehydes
Reductive cleavage provides direct access to chiral primary alcohols or, with careful reagent selection, chiral aldehydes.
Reduction to Primary Alcohols
Strong hydride reagents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) are effective for the reduction of the N-acyl group to a primary alcohol.[14]
| Reagent | Typical Conditions | Product | Key Considerations |
| LiAlH₄ | THF, 0 °C to RT | Primary Alcohol | Very powerful, will reduce most carbonyls. Requires careful quenching.[15][16] |
| LiBH₄ | Et₂O or THF, 0 °C | Primary Alcohol | Milder than LiAlH₄, can offer better chemoselectivity.[14] |
| NaBH₄ | THF/H₂O | Primary Alcohol | Generally not reactive enough, but can be effective in some cases, offering a milder, safer alternative.[17] |
Detailed Experimental Protocol: Reductive Cleavage with LiBH₄
Procedure:
-
Dissolution: Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous diethyl ether (Et₂O) or THF under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C.
-
Hydride Addition: Add LiBH₄ (2.0-3.0 equiv) portion-wise to the stirred solution.
-
Reaction: Stir the reaction at 0 °C or allow it to warm to room temperature until completion (monitor by TLC/LC-MS).
-
Quenching: Cautiously quench the reaction by the slow, dropwise addition of 1 M NaOH or a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) at 0 °C.
-
Workup: Dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Separate the layers.
-
Extraction: Extract the aqueous layer with the organic solvent (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by silica gel chromatography to separate the chiral alcohol from the recovered auxiliary.
Reduction to Aldehydes
Accessing the aldehyde oxidation state requires a more nuanced approach, typically involving a two-step procedure:
-
Reduction to the primary alcohol as described above.
-
Oxidation of the resulting alcohol to the aldehyde using standard methods (e.g., Swern oxidation, Dess-Martin periodinane).
Alternatively, partial reduction can sometimes be achieved, but this often leads to mixtures and is less reliable.
Nucleophilic Cleavage to Esters and Amides
The N-acyl group can be converted into other useful functionalities like esters and amides via nucleophilic acyl substitution.
Transesterification to Esters
The most common method for generating esters involves the use of a Lewis acid to activate the carbonyl, followed by the addition of an alcohol.
| Reagent | Typical Conditions | Product | Key Considerations |
| Mg(OMe)₂ or Ti(OiPr)₄ | Alcohol solvent, 0 °C to reflux | Corresponding Ester | Mild and effective for a range of alcohols. |
| NaOMe or NaOEt | Corresponding alcohol, 0 °C | Methyl or Ethyl Ester | Strong base can cause epimerization at the α-carbon if it is acidic. |
Detailed Experimental Protocol: Magnesium Methoxide Mediated Transesterification
Procedure:
-
Reagent Preparation: Prepare a solution of magnesium methoxide by reacting magnesium turnings with anhydrous methanol under an inert atmosphere.
-
Reaction Setup: Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous methanol.
-
Addition: Add the prepared magnesium methoxide solution (or a commercially available solution) to the reaction mixture at 0 °C.
-
Reaction: Stir the reaction at 0 °C to room temperature until completion (monitor by TLC/LC-MS).
-
Quenching: Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Workup: Remove the methanol in vacuo. Dilute the residue with water and an organic solvent (e.g., ethyl acetate) and separate the layers.
-
Extraction and Purification: Extract the aqueous layer with the organic solvent (3x). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude ester is then purified by silica gel chromatography.
Aminolysis to Amides
Direct aminolysis is often difficult. A more reliable method involves conversion to a highly activated carbonyl species, such as a Weinreb amide, or using specific reagents like aluminum amides.
Conclusion
The cleavage of the Evans chiral auxiliary is a critical step that unlocks the potential of this powerful asymmetric synthesis methodology. A thorough understanding of the underlying mechanisms and the practical considerations for each cleavage protocol is essential for success. This guide provides the foundational knowledge and detailed procedures to enable researchers to confidently and safely perform these transformations, paving the way for the efficient and stereocontrolled synthesis of complex molecules.
References
- Chow, K. H., Quinn, R. J., Jenkins, I. D., & Krenske, E. H. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]
- ResearchGate. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. [Link]
- Ghosh, A. K., & Fidanze, S. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(23), 19034-19066. [Link]
- ConnectSci. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. [Link]
- ConnectSci. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH. [Link]
- Wikipedia. (n.d.). Chiral auxiliary. [Link]
- YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. [Link]
- Malig, T. C., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1531-1538. [Link]
- ResearchGate. (n.d.). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. [Link]
- RSC Publishing. (n.d.). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. [Link]
- ResearchGate. (n.d.). Safe Scale-up of an Oxygen-Releasing Cleavage of Evans Oxazolidinone with Hydrogen Peroxide. [Link]
- Société Chimique de France. (n.d.). Recent advances in asymmetric synthesis with chiral imide auxiliaries. [Link]
- ACS Figshare. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. [Link]
- Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
- ACS Publications. (2020). Safe Scale-up of an Oxygen-Releasing Cleavage of Evans Oxazolidinone with Hydrogen Peroxide. [Link]
- University of Regensburg. (n.d.).
- Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. [Link]
- ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. [Link]
- Myers, A. (n.d.).
- ResearchGate. (n.d.). Applications of Sodium Borohydride Procedure for the Reductive Removal of Evans and Other Chiral Auxiliaries. [Link]
- National Institutes of Health. (n.d.). Chiral Auxiliary Mediated Conjugate Reduction and Asymmetric Protonation: Synthesis of High Affinity Ligands for HIV Protease Inhibitors. [Link]
- BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. [Link]
- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
Sources
- 1. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. connectsci.au [connectsci.au]
- 5. connectsci.au [connectsci.au]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.williams.edu [chemistry.williams.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Collection - Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - Organic Process Research & Development - Figshare [acs.figshare.com]
- 14. uwindsor.ca [uwindsor.ca]
- 15. byjus.com [byjus.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
Application Note: Real-Time Monitoring of 4-(Benzyloxy)butanoic Acid Reactions by Thin-Layer Chromatography
Sources
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. microbenotes.com [microbenotes.com]
- 5. Thin Layer Chromatography [sigmaaldrich.com]
- 6. rroij.com [rroij.com]
- 7. Home Page [chem.ualberta.ca]
- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 11. silicycle.com [silicycle.com]
- 12. quora.com [quora.com]
- 13. theory.labster.com [theory.labster.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. faculty.fiu.edu [faculty.fiu.edu]
- 16. bitesizebio.com [bitesizebio.com]
- 17. microbiozindia.com [microbiozindia.com]
Application Notes and Protocols for the Synthesis of Chiral Intermediates from 4-(Benzyloxy)butanoic Acid
Introduction: The Strategic Value of 4-(Benzyloxy)butanoic Acid in Chiral Synthesis
In the landscape of medicinal chemistry and drug development, the efficient and stereocontrolled synthesis of chiral building blocks is of paramount importance. This compound has emerged as a versatile and economically viable starting material for the synthesis of a variety of high-value chiral intermediates. Its structure, featuring a protected hydroxyl group and a modifiable carboxylic acid moiety, provides a robust scaffold for the introduction of chirality and further functionalization. This guide provides an in-depth exploration of several field-proven strategies for the synthesis of key chiral intermediates from this compound, with a focus on asymmetric reduction, enzymatic resolution, and the use of chiral auxiliaries. The protocols and insights presented herein are designed to empower researchers, scientists, and drug development professionals to leverage this valuable starting material in their synthetic endeavors.
Strategic Overview: Pathways to Chiral Intermediates
The synthesis of chiral intermediates from this compound typically involves the introduction of a stereocenter at the C3 position. This can be achieved through several distinct and powerful strategies, each with its own set of advantages and considerations. This guide will detail three primary approaches:
-
Asymmetric Reduction of a β-Ketoester: This widely employed method involves the conversion of this compound into its corresponding β-ketoester, followed by a stereoselective reduction of the ketone to generate the chiral β-hydroxy ester.
-
Enzymatic Kinetic Resolution: This biocatalytic approach utilizes lipases to selectively acylate or hydrolyze a racemic mixture of 3-hydroxy-4-(benzyloxy)butanoic acid esters, affording both enantiomers in high optical purity.
-
Chiral Auxiliary-Mediated Diastereoselective Aldol Reaction: This classic and reliable strategy employs a chiral auxiliary to direct the stereochemical outcome of an aldol reaction, leading to the formation of a chiral β-hydroxy acid derivative with high diastereoselectivity.
Figure 1: Overview of synthetic strategies from this compound.
I. Asymmetric Reduction of Ethyl 4-(Benzyloxy)-3-oxobutanoate
This strategy hinges on the reliable and scalable synthesis of the key β-ketoester intermediate, ethyl 4-(benzyloxy)-3-oxobutanoate, followed by its stereoselective reduction.
Protocol 1: Synthesis of Ethyl 4-(Benzyloxy)-3-oxobutanoate
This protocol details the conversion of this compound to its corresponding ethyl ester, followed by a Claisen condensation to yield the desired β-ketoester.
Step 1: Esterification of this compound
-
To a solution of this compound (1.0 eq.) in ethanol (5 mL/g of acid) is added concentrated sulfuric acid (0.05 eq.).
-
The reaction mixture is heated to reflux and stirred for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, the mixture is cooled to room temperature and the ethanol is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the ethyl 4-(benzyloxy)butanoate, which can be used in the next step without further purification.
Step 2: Claisen Condensation
-
To a suspension of sodium hydride (2.5 eq., 60% dispersion in mineral oil) in anhydrous THF is added a solution of ethyl acetate (2.5 eq.) in THF at 0 °C.
-
The mixture is stirred at room temperature for 30 minutes.
-
A solution of ethyl 4-(benzyloxy)butanoate (1.0 eq.) in THF is added dropwise, and the reaction is stirred at room temperature for 12 hours.
-
The reaction is quenched by the slow addition of 1 M HCl at 0 °C until the pH is neutral.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield ethyl 4-(benzyloxy)-3-oxobutanoate as a colorless oil.[1]
Protocol 2: Noyori Asymmetric Hydrogenation of Ethyl 4-(Benzyloxy)-3-oxobutanoate
The Noyori asymmetric hydrogenation is a powerful and widely used method for the enantioselective reduction of β-keto esters, employing a chiral ruthenium-BINAP catalyst.[2]
Materials:
-
Ethyl 4-(Benzyloxy)-3-oxobutanoate
-
[RuCl₂((R)-BINAP)] or [RuCl₂((S)-BINAP)]
-
Methanol (degassed)
-
Hydrogen gas (high purity)
-
High-pressure autoclave
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with ethyl 4-(benzyloxy)-3-oxobutanoate (1.0 mmol) and [RuCl₂((R)-BINAP)] (0.01 mmol, 1 mol%).
-
Add degassed methanol (5 mL) to dissolve the substrate and catalyst.
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen gas to 10 atm.
-
Stir the reaction mixture at 50 °C for 12-24 hours.
-
After cooling to room temperature, carefully vent the autoclave and concentrate the reaction mixture under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to afford the chiral ethyl 4-(benzyloxy)-3-hydroxybutanoate.
Causality Behind Experimental Choices: The choice of the BINAP ligand's chirality ((R) or (S)) dictates the stereochemistry of the product. The mechanism involves the formation of a ruthenium hydride species which coordinates to the ketoester. The C2-symmetric BINAP ligand creates a chiral environment that forces the substrate to adopt a specific orientation, leading to a highly selective hydride transfer to one face of the carbonyl group.[2]
| Method | Catalyst/Enzyme | Typical Yield (%) | Typical ee (%) |
| Asymmetric Hydrogenation | [RuCl₂((R)-BINAP)] | >95 | >98 (R) |
| Asymmetric Hydrogenation | [RuCl₂((S)-BINAP)] | >95 | >98 (S) |
| Enzymatic Reduction | Baker's Yeast | 70-90 | >95 (S) |
| Enzymatic Resolution | Candida antarctica lipase B | ~45 (for each enantiomer) | >99 |
| Chiral Auxiliary | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | >85 (diastereomer) | >99 (de) |
Table 1: Comparison of different methods for the synthesis of chiral 3-hydroxy-4-(benzyloxy)butanoic acid derivatives.
II. Enzymatic Kinetic Resolution
Enzymatic kinetic resolution offers a green and highly selective alternative for the separation of racemic mixtures. Lipases are particularly effective for the resolution of esters.
Protocol 3: Lipase-Catalyzed Kinetic Resolution of Racemic Ethyl 4-(Benzyloxy)-3-hydroxybutanoate
This protocol describes the kinetic resolution of a racemic mixture of ethyl 4-(benzyloxy)-3-hydroxybutanoate using Candida antarctica lipase B (CALB), a widely used and robust enzyme.
Materials:
-
Racemic ethyl 4-(benzyloxy)-3-hydroxybutanoate (prepared by reduction of the β-ketoester with NaBH₄)
-
Immobilized Candida antarctica lipase B (e.g., Novozym® 435)
-
Vinyl acetate
-
Anhydrous solvent (e.g., tert-butyl methyl ether)
Procedure:
-
To a solution of racemic ethyl 4-(benzyloxy)-3-hydroxybutanoate (1.0 eq.) in anhydrous tert-butyl methyl ether is added vinyl acetate (1.5 eq.).
-
Immobilized Candida antarctica lipase B (10-20% by weight of the substrate) is added to the mixture.
-
The suspension is stirred at room temperature (or slightly elevated, e.g., 30-40 °C) and the reaction is monitored by chiral HPLC.
-
The reaction is stopped at approximately 50% conversion by filtering off the enzyme.
-
The filtrate is concentrated under reduced pressure.
-
The resulting mixture of the acetylated product and the unreacted alcohol can be separated by column chromatography on silica gel to afford the (R)-acetate and the (S)-alcohol in high enantiomeric purity.
Causality Behind Experimental Choices: Lipases are highly enantioselective enzymes. In this transesterification reaction, CALB preferentially acylates one enantiomer of the alcohol (typically the R-enantiomer) much faster than the other. By stopping the reaction at 50% conversion, one can isolate the acylated product of one configuration and the unreacted alcohol of the opposite configuration, both with high enantiomeric excess. Vinyl acetate serves as an irreversible acyl donor, driving the reaction forward.
Figure 2: Workflow for enzymatic kinetic resolution.
III. Chiral Auxiliary-Mediated Diastereoselective Aldol Reaction
The use of chiral auxiliaries, such as Evans oxazolidinones, provides a powerful and predictable method for controlling stereochemistry in aldol reactions.
Protocol 4: Evans Aldol Reaction for the Synthesis of a Chiral 3-Hydroxy-4-(benzyloxy)butanoic Acid Derivative
This protocol outlines the acylation of an Evans auxiliary with 4-(benzyloxy)acetyl chloride and its subsequent diastereoselective aldol reaction.
Step 1: Preparation of the N-Acyloxazolidinone
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C is added n-butyllithium (1.05 eq.) dropwise.
-
The solution is stirred for 30 minutes at -78 °C.
-
A solution of 4-(benzyloxy)acetyl chloride (prepared from 4-(benzyloxy)acetic acid and oxalyl chloride) (1.1 eq.) in THF is added dropwise.
-
The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature.
-
The reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Step 2: Diastereoselective Aldol Reaction
-
To a solution of the N-acyloxazolidinone (1.0 eq.) in anhydrous dichloromethane at 0 °C is added di-n-butylboron triflate (1.1 eq.) followed by triethylamine (1.2 eq.).
-
The mixture is stirred at 0 °C for 30 minutes.
-
The reaction is cooled to -78 °C, and a solution of the desired aldehyde (e.g., acetaldehyde) (1.2 eq.) in dichloromethane is added dropwise.
-
The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour.
-
The reaction is quenched with a pH 7 buffer and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried, and concentrated. The crude product, a diastereomerically pure aldol adduct, can be purified by column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
The aldol adduct can be hydrolyzed with lithium hydroxide in a mixture of THF and water to yield the chiral β-hydroxy acid and recover the chiral auxiliary.
Causality Behind Experimental Choices: The chiral oxazolidinone auxiliary, through its bulky substituents, directs the enolization and subsequent reaction with the aldehyde to occur from a specific face of the enolate. The formation of a six-membered chair-like transition state involving the boron atom (from dibutylboron triflate) is key to the high diastereoselectivity observed in Evans aldol reactions.[3][4]
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of important chiral intermediates. The choice of synthetic strategy—asymmetric reduction, enzymatic resolution, or the use of a chiral auxiliary—will depend on factors such as the desired enantiomer, scalability, and available resources. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully implement these powerful synthetic transformations in their own laboratories, accelerating the discovery and development of new therapeutics.
References
- Evans, D. A. Aldrichimica Acta, 1982, 15, 23.
- Kim, B. M. et al. Comp. Org. Syn., 1991, 2, 239.
- Hell, C.; Volhard, J.; Zelinsky, N. Ber. Dtsch. Chem. Ges.1881, 14, 1887-1891.
- Noyori, R.; Ohkuma, T.; Kitamura, M.; Takaya, H.; Sayo, N.; Kumobayashi, H.; Akutagawa, S. J. Am. Chem. Soc.1987, 109, 5856–5858.
Sources
- 1. Ethyl 4-(benzyloxy)-3-oxobutanoate synthesis - chemicalbook [chemicalbook.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Evans Alkylation Technical Support Center: A Guide to Optimizing Diastereoselectivity
Welcome to the technical support center for the Evans Asymmetric Alkylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the diastereomeric ratio in this cornerstone of asymmetric synthesis. Here, we move beyond simple protocols to explain the underlying principles that govern the stereochemical outcome of this powerful reaction.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the stereocontrol in the Evans alkylation?
The stereoselectivity of the Evans alkylation hinges on the formation of a rigid, chelated (Z)-enolate intermediate. The chiral auxiliary, typically an oxazolidinone derived from an amino acid, directs the incoming electrophile to one face of the enolate.[1][2] The bulky substituent on the chiral auxiliary (e.g., an isopropyl or benzyl group) effectively shields one face of the enolate, forcing the electrophile to approach from the less sterically hindered face.[1][3] This facial bias is the primary determinant of the high diastereoselectivity observed in this reaction.
To achieve this, the metal counterion of the base (commonly lithium or sodium) coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a rigid five-membered ring chelate.[3][4] This chelation locks the conformation of the enolate and ensures effective communication of the chiral information from the auxiliary to the reacting center.
Troubleshooting Guide: Improving Diastereomeric Ratio (d.r.)
Q2: My diastereomeric ratio is lower than expected. What are the most common causes?
Several factors can lead to a suboptimal diastereomeric ratio. The most common culprits are incomplete enolate formation, incorrect choice of base or solvent, and issues with the reaction temperature.
-
Incomplete Enolate Formation: If the substrate is not fully converted to the enolate before the electrophile is added, the remaining starting material can be alkylated under non-stereocontrolled conditions, leading to a mixture of diastereomers.[5]
-
Base Selection: The choice of base is critical for ensuring the formation of the desired (Z)-enolate.[6] Sterically hindered bases like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) are preferred as they selectively deprotonate to form the thermodynamically more stable (Z)-enolate.[6][7]
-
Reaction Temperature: The alkylation step is typically performed at low temperatures (e.g., -78 °C) to minimize side reactions and enhance the kinetic control of the stereoselective step.[8][9] Higher temperatures can lead to equilibration of the enolate or reduced facial selectivity.
Q3: How does the choice of base and its counterion affect the diastereoselectivity?
The choice of base and its associated counterion is paramount in achieving high diastereoselectivity. Lithium and sodium enolates are the most reactive and commonly used for alkylations.[10]
-
Lithium Bases (e.g., LDA): Lithium ions are excellent chelating agents, leading to the formation of a tight, rigid enolate structure. This rigidity is key to maximizing the steric influence of the chiral auxiliary.[3]
-
Sodium Bases (e.g., NaHMDS): Sodium enolates are also highly effective.[8][10] In some cases, sodium bases can offer advantages in terms of reactivity and solubility.[10]
The use of weaker bases, such as alkoxides, is generally not recommended as they may not achieve complete enolate formation, leading to a decrease in the diastereomeric ratio.[5][7]
Q4: I'm observing poor diastereoselectivity specifically with acetate enolates. Why is this and how can it be addressed?
This is a well-documented limitation of the Evans alkylation. Acetate enolates (derived from N-acetyl oxazolidinones) often exhibit poor diastereoselectivity.[11] The lack of a substituent at the α-position of the enolate reduces the steric interactions that enforce a highly ordered transition state.[11] Without this steric clash to disfavor one transition state, the energy difference between the two diastereomeric transition states is small, resulting in a low d.r.[11]
To circumvent this, one can consider using alternative chiral auxiliaries or different reaction conditions. For instance, using tin enolates with a modified thiazolidinethione auxiliary has been shown to improve selectivity in acetate aldol reactions, a related transformation.[11]
Q5: Can the solvent choice impact the outcome of my reaction?
Absolutely. The solvent plays a crucial role in solvating the metal counterion and influencing the aggregation state of the enolate.
-
Ethereal Solvents (e.g., THF): Tetrahydrofuran (THF) is the most common solvent for Evans alkylations.[5] It effectively solvates the lithium or sodium cation while being non-protic and inert under the reaction conditions.
-
Additives: In some cases, additives can be beneficial. For instance, the addition of lithium chloride (LiCl) can break up enolate aggregates, leading to a more reactive monomeric species and cleaner reactions.[12]
The solvent can also influence the equilibrium between different enolate aggregates (dimers, tetramers), which can have different reactivities and selectivities.[10]
Visualizing the Mechanism and Workflow
To better understand the key steps and relationships in the Evans alkylation, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.
Caption: Mechanism of Evans Alkylation.
Caption: Experimental Workflow for Evans Alkylation.
Quantitative Data Summary
The following table summarizes the impact of various reaction parameters on the diastereomeric ratio, compiled from seminal literature.
| Parameter | Variation | Typical Diastereomeric Ratio (d.r.) | Reference(s) |
| Base | LDA (Lithium Diisopropylamide) | >99:1 | [1][12] |
| NaHMDS (Sodium Hexamethyldisilazide) | 98:2 | [8][9] | |
| Electrophile | Benzyl Bromide | >99:1 | [1] |
| Methyl Iodide | >99:1 | [2] | |
| Allyl Iodide | 98:2 | [8][9] | |
| Temperature | -78 °C | High (>95:5) | [8][9] |
| 0 °C | Reduced | [10] |
Detailed Experimental Protocol
This protocol provides a general procedure for the diastereoselective alkylation of an N-propionyl oxazolidinone.
Materials:
-
(S)-4-benzyl-2-oxazolidinone
-
Propionic anhydride
-
Triethylamine (Et3N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi)
-
Diisopropylamine
-
Electrophile (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
Part 1: Acylation of the Chiral Auxiliary [8][13]
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF, add triethylamine (1.5 equiv) and a catalytic amount of DMAP.
-
Cool the mixture to 0 °C and add propionic anhydride (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-propionyl oxazolidinone.
Part 2: Diastereoselective Alkylation [1][12]
-
In a flame-dried flask under an inert atmosphere (argon or nitrogen), prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (1.1 equiv) to a solution of diisopropylamine (1.1 equiv) in anhydrous THF at -78 °C.
-
To this freshly prepared LDA solution, add a solution of the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF dropwise at -78 °C.
-
Stir the resulting enolate solution at -78 °C for 30-60 minutes.
-
Add the electrophile (e.g., benzyl bromide, 1.2 equiv) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates completion.
-
Quench the reaction by adding saturated aqueous NH4Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO4, filter, and concentrate.
-
Determine the diastereomeric ratio of the crude product by 1H NMR or GC analysis.
-
Purify the product by flash column chromatography to separate the diastereomers.
Part 3: Cleavage of the Chiral Auxiliary [5][8]
-
Dissolve the purified alkylated product (1.0 equiv) in a 4:1 mixture of THF and water.
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equiv), followed by aqueous lithium hydroxide (LiOH, 2.0 equiv).
-
Stir the reaction vigorously at 0 °C for 1-2 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite (Na2SO3).
-
Concentrate the mixture to remove the THF and extract the aqueous layer with dichloromethane to recover the chiral auxiliary.
-
Acidify the aqueous layer with HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.
-
Dry the organic layers, concentrate, and purify as needed.
References
- Time in Columbia County, US. (n.d.). Google Search.
- de Souza, R. O. M. A., & de Oliveira, A. L. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.Chirality, 31(10), 776–812. [Link]
- Yus, M. (2018). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.Journal of the Mexican Chemical Society, 62(2).
- Meggers, E. (2010). Chiral auxiliaries as emerging tools for the asymmetric synthesis of octahedral metal complexes.Chemistry, 16(3), 752–758. [Link]
- Roos, G. H. P. (2002). Chiral Auxiliaries in Asymmetric Synthesis.
- Myers, A. G. (n.d.). Asymmetric Alkylation of Enolates.Chem 115. Retrieved from a Harvard University course website.
- Collum, D. B., et al. (2020). Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations.Journal of the American Chemical Society.
- Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives.Journal of the American Chemical Society, 104(6), 1737–1739. [Link]
- Larrow, J. F., & Schaus, S. E. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory.
- Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis.
- Larrow, J. F., & Schaus, S. E. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
- Larrow, J. F., & Schaus, S. E. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
- Anonymous. (n.d.). Evans Enolate Alkylation-Hydrolysis.
- LibreTexts. (2023).
- Organic Chemistry Tutor. (2019, August 22). 11.
- Organic Chemistry Tutor. (2023, February 14).
- Macmillan Group. (2002, September 18). The Selective Aldol Reaction.Macmillan Group Meeting.
- ChemTube3D. (n.d.). Enantioselective Enolate Alkylation - Evans - Methylation of chiral enolates.ChemTube3D.
- Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives.Journal of the American Chemical Society.
- Anonymous. (n.d.). III Enolate Chemistry.
- Anonymous. (2025). Alkyl Strategies for Optimizing Reaction Conditions.Unknown source.
- Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.Gavin Publishers.
- Allery, C. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions.YouTube. [Link]...
- Toste, F. D., et al. (2015). Catalytic Enantioselective and Diastereoselective Allylic Alkylation with Fluoroenolates: Efficient Access to C3-Fluorinated and All-Carbon Quaternary Oxindoles.
- Chem-Station. (2014, April 18). Evans Aldol Reaction.
- Google Patents. (n.d.). Separation of diastereomers - CN1608041A.
- NotEvans. (2015, July 3). Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity?Chemistry Stack Exchange. [Link]
- Michigan State University. (n.d.). Asymmetric Induction.MSU Chemistry.
- Bickelhaupt, F. M., et al. (2011). Lewis acid catalyzed reactions of chiral imidazolidinones and oxazolidinones: insights on the role of the catalyst.The Journal of Organic Chemistry.
- de Souza, R. O. M. A., et al. (2014). Easy Access to Evans' Oxazolidinones.
- Pal, S., & Lashgari, D. (2015). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis.RSC Advances.
Sources
- 1. chemtube3d.com [chemtube3d.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. youtube.com [youtube.com]
- 8. chemistry.williams.edu [chemistry.williams.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. pubs.acs.org [pubs.acs.org]
Common side reactions in the synthesis of 4-(Benzyloxy)butanoic acid
Welcome to the technical support center for the synthesis of 4-(benzyloxy)butanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile intermediate in their synthetic workflows. As a key building block, for example in the total synthesis of complex molecules like erythromycin, achieving a high-purity, high-yield synthesis is critical. This document moves beyond a simple protocol, offering in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in mechanistic principles to empower you to optimize your experimental outcomes.
We will focus on the most prevalent laboratory-scale synthesis: the base-mediated ring-opening of γ-butyrolactone with a benzyl halide, a variant of the classic Williamson ether synthesis.[1]
Section 1: The Target Reaction Pathway & Standard Protocol
The primary goal is to achieve a nucleophilic attack by a benzyl alkoxide, generated in situ, on the C4 carbon of γ-butyrolactone. This opens the lactone ring to form the corresponding carboxylate, which is subsequently protonated during acidic workup to yield the final product.
Core Mechanism: Williamson Ether Synthesis Variant
The Williamson ether synthesis is a cornerstone of organic chemistry for forming ethers via an SN2 mechanism, involving an alkoxide nucleophile and an alkyl halide electrophile.[1][2] In this specific application, the alkoxide is generated from benzyl alcohol using a strong base like sodium hydride (NaH), which then acts as the nucleophile to open the γ-butyrolactone ring.
Recommended Experimental Protocol
This protocol is a validated starting point. Critical control points where side reactions can occur are highlighted.
Materials:
-
γ-Butyrolactone (anhydrous)
-
Benzyl alcohol (anhydrous)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.1 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser. Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, then carefully decant the hexane.
-
Alkoxide Formation: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath. Slowly add anhydrous benzyl alcohol (1.0 equivalent) dropwise via the dropping funnel.
-
Causality Note: Adding the alcohol slowly to the NaH slurry at 0 °C controls the exothermic reaction and the evolution of hydrogen gas.[3] Proceeding at higher temperatures can increase the rate of side reactions.
-
-
Reaction Initiation: After the addition is complete and hydrogen evolution has ceased (approx. 30-60 minutes), slowly add anhydrous γ-butyrolactone (1.05 equivalents) dropwise at 0 °C.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux (approx. 66 °C for THF) and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of deionized water to destroy any unreacted NaH.
-
Workup: Add 1 M HCl to the mixture until the pH is ~2-3. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Causality Note: Acidification protonates the carboxylate salt to form the desired carboxylic acid, making it soluble in the organic layer.
-
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization.
Section 2: Troubleshooting Guide for Side Reactions
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My final yield is very low, and I've recovered a significant amount of unreacted γ-butyrolactone. What went wrong?
Answer: This is a classic issue of incomplete reaction, which can stem from several factors related to the potency of your nucleophile and reaction conditions.
-
Probable Cause 1: Inactive Base. Sodium hydride (NaH) is highly reactive with atmospheric moisture. If it has been improperly stored, its activity will be significantly reduced, leading to incomplete deprotonation of benzyl alcohol. Without a sufficient concentration of the benzyl alkoxide nucleophile, the lactone will not be consumed.
-
Solution: Always use a fresh bottle of NaH or titrate an older bottle to determine its active concentration. Ensure the mineral oil is thoroughly washed off with anhydrous solvent (e.g., hexane) before use, as it can coat the NaH particles and hinder reactivity.
-
-
Probable Cause 2: Insufficient Reaction Time or Temperature. The ring-opening of γ-butyrolactone is slower than a simple intermolecular SN2 reaction. Room temperature may not be sufficient to drive the reaction to completion in a reasonable timeframe.
-
Solution: After the initial addition at 0 °C, heating the reaction to reflux in THF is recommended. Monitor the reaction by TLC until the starting lactone spot has disappeared. An overnight reflux is typically sufficient.
-
-
Probable Cause 3: "Wet" Reagents or Solvents. Trace amounts of water will quench the NaH, consuming it in a non-productive acid-base reaction and reducing the amount of benzyl alkoxide generated.
-
Solution: Use anhydrous solvents from a solvent purification system or freshly distilled solvents. Ensure all glassware is rigorously flame-dried or oven-dried before use and the reaction is run under a strictly inert atmosphere.
-
Q2: My characterization (NMR/MS) shows the presence of dibenzyl ether. How did this form and how can I prevent it?
Answer: The formation of dibenzyl ether is a well-known side reaction in syntheses employing benzyl halides or, in this case, a benzyl alkoxide.
-
Mechanism of Formation: This side product arises from an SN2 reaction between the benzyl alkoxide nucleophile and the electrophilic benzyl source. If you are using benzyl bromide as an alternative to benzyl alcohol/NaH, the alkoxide of the product can attack a second molecule of benzyl bromide. Even in the benzyl alcohol/NaH route, under certain conditions, a benzyl alkoxide can react with another benzyl alcohol molecule, though this is less common.
-
Solution:
-
Stoichiometric Control: Use a slight excess of γ-butyrolactone relative to the benzyl alcohol/NaH to ensure the benzyl alkoxide is consumed by the intended electrophile.
-
Slow Addition & Temperature Control: Add the γ-butyrolactone slowly to the pre-formed alkoxide solution at 0 °C. This maintains a low concentration of the electrophile, favoring the desired reaction over the self-reaction.
-
-
Q3: I've isolated a by-product that appears to be the benzyl ester of 4-hydroxybutanoic acid. What is the cause?
Answer: This indicates that the nucleophilic attack occurred at the carbonyl carbon of the lactone rather than the C4 carbon, or that a subsequent esterification occurred. While ring-opening at C4 is generally favored, reaction conditions can influence the outcome.
-
Mechanism of Formation: Under certain conditions, particularly with different base/solvent systems, the benzyl alkoxide can attack the carbonyl carbon. A more common route to a related ester, however, is if 4-hydroxybutanoic acid is used as the starting material instead of the lactone. In this case, the base will deprotonate both the hydroxyl and carboxylic acid groups. The benzyl halide can then react at either the alkoxide or the carboxylate oxygen, with the latter forming a benzyl ester.
-
Solution:
-
Use γ-Butyrolactone: Starting with the lactone strongly favors the desired ether formation pathway.
-
Optimize Base/Solvent: Stick to the recommended NaH/THF system, which is well-established for this transformation. Using stronger, bulkier bases might alter the regioselectivity of the attack.
-
-
Q4: The reaction seems to work, but I lose a significant amount of product during the acidic workup. Why?
Answer: The benzyl ether protecting group, while robust, is not invincible. It is particularly susceptible to cleavage under strongly acidic conditions or catalytic hydrogenation.[4][5][6]
-
Probable Cause 1: Acid-Catalyzed Deprotection. Prolonged exposure to strong acid (e.g., concentrated HCl) or heating during the acidic workup can cleave the benzyl ether, regenerating benzyl alcohol and leading to the re-formation of γ-butyrolactone.
-
Solution: Perform the acidic quench and workup at 0 °C. Use a milder acid (e.g., 1 M HCl or saturated NH₄Cl) and only adjust the pH to the point necessary for full protonation of the carboxylate (~pH 3). Do not let the biphasic mixture sit for extended periods before extraction.
-
-
Probable Cause 2: Re-lactonization. The product itself, this compound, is a γ-hydroxy acid derivative (masked). Under acidic conditions, it can undergo intramolecular Fischer esterification to cyclize back to γ-butyrolactone, cleaving the benzyl group.
-
Solution: As above, minimize contact time with acid and avoid any heating during workup. Rapid extraction into an organic solvent after acidification is key.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: Can I use potassium hydride (KH) or other bases instead of sodium hydride (NaH)?
-
A: Yes, KH is often more reactive than NaH and can be an excellent alternative, potentially allowing for lower reaction temperatures or shorter reaction times. However, it is also more pyrophoric and requires even more careful handling. Other strong, non-nucleophilic bases like lithium diisopropylamide (LDA) could also be used, but NaH provides the best balance of reactivity, cost, and handling for this specific transformation.
-
-
Q: What is the primary advantage of using γ-butyrolactone over 4-hydroxybutanoic acid or its ethyl ester?
-
A: Using γ-butyrolactone avoids the issue of competing reactions at the carboxylate group. With 4-hydroxybutanoic acid, you have two acidic protons, requiring at least two equivalents of base and creating two potential sites (alkoxide and carboxylate) for benzylation, leading to a mixture of products. The lactone provides a "protected" carboxylic acid, simplifying the reaction to a single desired pathway.
-
-
Q: How can I best purify the final product away from dibenzyl ether and unreacted benzyl alcohol?
-
A: Column chromatography on silica gel is the most effective method. A solvent system with a gradient of ethyl acetate in hexanes will typically work well. Dibenzyl ether is very nonpolar and will elute first. Benzyl alcohol is more polar than dibenzyl ether but less polar than the desired carboxylic acid product. The final product, this compound, is quite polar due to the free carboxylic acid and will elute last. An alternative is to extract the acidic product into a basic aqueous solution (e.g., NaHCO₃), wash the aqueous layer with ether or ethyl acetate to remove neutral impurities like dibenzyl ether and benzyl alcohol, and then re-acidify the aqueous layer and extract the pure product back into an organic solvent.
-
Section 4: Visualizing Reaction & Side Reaction Pathways
The following diagrams illustrate the intended synthetic route and the formation of key by-products.
Caption: Desired reaction pathway for the synthesis of this compound.
Caption: Formation pathways for common undesirable side products.
Section 5: Summary of Potential Contaminants
| By-product Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Signature (¹H NMR) | Prevention Strategy |
| Dibenzyl Ether | C₁₄H₁₄O | 198.26 | Singlet ~4.5 ppm (CH₂) and aromatic signals. Absence of COOH and butanoyl protons. | Control stoichiometry, slow addition of electrophile. |
| Benzyl Alcohol | C₇H₈O | 108.14 | Singlet ~4.6 ppm (CH₂), broad singlet for OH, and aromatic signals. | Ensure complete reaction, use slight excess of lactone. |
| γ-Butyrolactone | C₄H₆O₂ | 86.09 | Characteristic multiplets for the three methylene groups of the lactone ring. | Use active base, sufficient heat and reaction time. |
| Benzyl-4-hydroxybutanoate | C₁₁H₁₄O₃ | 194.23 | Different chemical shifts for the benzylic protons (ester vs. ether) and presence of a free OH. | Use γ-butyrolactone instead of 4-hydroxybutanoic acid. |
References
- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
- A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. (2025). [Link]
- Guisan, J. M. (Ed.). (2006). Immobilization of Enzymes and Cells. Humana Press. [Link]
- Globe Thesis. Chiral Reagents (r) -4 - Methyl-gamma-butyrolactone Preparation And Spices Synthesis Of Citralis Nitrile. (2010). [Link]
- Saha, B., et al. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- Synthonix. This compound. [Link]
- PubChem. This compound. [Link]
- Francis Academic Press.
- The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. francis-press.com [francis-press.com]
- 3. youtube.com [youtube.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the synthesis of 4-(Benzyloxy)butanoic acid
This guide provides in-depth technical support for researchers, scientists, and professionals involved in the synthesis of 4-(Benzyloxy)butanoic acid. It is structured as a series of frequently asked questions and troubleshooting scenarios to address common challenges and optimize reaction conditions, ensuring both reproducibility and high yield.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and common laboratory-scale method for synthesizing this compound?
A1: The most prevalent and robust method is a variation of the Williamson ether synthesis.[1] This pathway involves the ring-opening of γ-butyrolactone to form a 4-hydroxybutanoate salt, which then acts as a nucleophile to displace a halide from a benzyl halide (e.g., benzyl bromide or chloride). This SN2 reaction is highly effective for forming the target ether linkage.[2]
Q2: Why is γ-butyrolactone the preferred starting material over 4-hydroxybutanoic acid?
A2: γ-Butyrolactone is an excellent starting material for several reasons. It is a stable, less expensive, and readily available liquid.[3] As a cyclic ester (lactone), it can be easily hydrolyzed in situ under basic conditions to generate the required sodium 4-hydroxybutanoate nucleophile. This avoids the need to handle 4-hydroxybutanoic acid itself, which can be hygroscopic and prone to self-polymerization.[4]
Q3: What is the fundamental mechanism of this reaction?
A3: The reaction proceeds in two main stages:
-
Nucleophile Formation: A base, such as sodium hydroxide (NaOH) or sodium hydride (NaH), is used. NaOH first hydrolyzes the γ-butyrolactone to sodium 4-hydroxybutyrate. The resulting carboxylate is a weak nucleophile, but the primary alcohol's hydroxyl group is then deprotonated by excess base to form a more potent alkoxide nucleophile.
-
SN2 Substitution: The generated alkoxide ion performs a backside attack on the electrophilic benzylic carbon of the benzyl halide.[1][5] This concerted step displaces the halide leaving group and forms the C-O ether bond, yielding the final product after an acidic workup. Since benzyl halides are primary halides, this reaction strongly favors substitution over elimination.[2]
Q4: Which base should I choose: Sodium Hydroxide (NaOH) or Sodium Hydride (NaH)?
A4: The choice of base dictates the solvent system and reaction conditions.
| Base | Solvent System | Mechanism | Pros | Cons |
| NaOH | Water, often with a Phase-Transfer Catalyst (PTC) | Ring-opening and deprotonation in an aqueous phase. The PTC shuttles the alkoxide to the organic phase.[6] | Safer (no flammable H₂ gas), environmentally friendlier, less stringent anhydrous requirements. | Can be slower, may require a PTC for high efficiency, potential for competing hydrolysis of the benzyl halide. |
| NaH | Anhydrous Aprotic (e.g., THF, DMF) | Irreversible deprotonation of the hydroxyl group after ring-opening (if starting from the lactone and a catalytic amount of base for opening). Generates a very strong nucleophile. | High yields, fast reaction rates, drives the reaction to completion. | Requires strictly anhydrous conditions, generates flammable H₂ gas, NaH is a hazardous reagent. |
For most applications, the NaH route is preferred for achieving the highest yields, while the NaOH/PTC method offers a safer, "greener" alternative.[7]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Problem 1: Low or No Yield of this compound
-
Possible Cause A: Incomplete Deprotonation/Nucleophile Formation.
-
Explanation: The alkoxide nucleophile is the key reactive species. If the hydroxyl group of the 4-hydroxybutyrate intermediate is not sufficiently deprotonated, the SN2 reaction will not proceed efficiently. Alcohols typically have a pKa of 16-18, requiring a strong base for complete deprotonation.[8]
-
Solution (NaH Protocol): Ensure your NaH is fresh and has been handled under inert atmosphere (e.g., argon or nitrogen) to prevent quenching by moisture. Use a truly anhydrous solvent; drying solvents over molecular sieves or via distillation is critical.
-
Solution (NaOH Protocol): Ensure an adequate excess of NaOH is used to drive the equilibrium towards the alkoxide. If yields are still low, the efficiency of your phase-transfer catalyst may be the issue. Use a reliable PTC like tetrabutylammonium bromide (TBAB).[6]
-
-
Possible Cause B: Impure or Degraded Benzyl Halide.
-
Explanation: Benzyl bromide and chloride are lachrymators and can degrade upon exposure to light and moisture, often forming benzyl alcohol and polymeric materials.
-
Solution: Use freshly opened or distilled benzyl halide. Store it in a dark bottle under an inert atmosphere. If the reagent is old or appears discolored, purify it by distillation under reduced pressure before use.
-
-
Possible Cause C: Incorrect Reaction Temperature.
-
Explanation: While the SN2 reaction requires energy, excessive heat can promote side reactions. For the NaH protocol, the initial deprotonation is often performed at 0 °C to control the exothermic reaction and hydrogen evolution, followed by warming to room temperature or gentle heating (e.g., 50-60 °C) to drive the substitution.
-
Solution: Follow a well-defined temperature profile. Use an ice bath for the initial addition of NaH and the benzyl halide. Monitor the reaction progress by TLC before increasing the temperature.
-
Problem 2: Significant Formation of Dibenzyl Ether as a Byproduct.
-
Explanation: Dibenzyl ether forms when a benzyl alkoxide attacks another molecule of benzyl halide. The benzyl alkoxide can be generated in two ways: (1) from the reaction of base with benzyl alcohol present as an impurity in the starting material, or (2) from the hydrolysis of benzyl halide by residual water or hydroxide ions.
-
Solution 1: Control Stoichiometry. Avoid using a large excess of benzyl halide. Add the benzyl halide slowly to the reaction mixture to maintain its low concentration, favoring the reaction with the desired 4-hydroxybutanoate nucleophile.
-
Solution 2: Ensure Anhydrous Conditions (NaH route). The rigorous exclusion of water minimizes the hydrolysis of the benzyl halide, thereby preventing the formation of the benzyl alcohol precursor.
Problem 3: Product is Contaminated with Unreacted γ-Butyrolactone or 4-Hydroxybutanoic Acid.
-
Explanation: This indicates an incomplete reaction. The cause could be insufficient base, insufficient benzyl halide, or inadequate reaction time/temperature.
-
Solution: Optimize Reaction and Workup.
-
Verify Stoichiometry: Ensure at least two equivalents of base are used relative to the γ-butyrolactone: one for the initial ring-opening hydrolysis and one for the deprotonation of the resulting hydroxyl group.
-
Monitor Reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the benzyl halide starting material. The reaction is typically complete when the benzyl halide spot is gone.
-
Implement Acid-Base Extraction: During the workup, after quenching the reaction, the aqueous layer should be made basic (pH > 10). This will deprotonate the carboxylic acid of both the desired product and any unreacted 4-hydroxybutanoic acid, keeping them in the aqueous layer while neutral byproducts like dibenzyl ether are extracted into an organic solvent (e.g., diethyl ether). Subsequently, acidifying the aqueous layer to pH < 2 will protonate the desired product, allowing it to be extracted into a fresh portion of organic solvent, leaving any inorganic salts behind.
-
Experimental Workflows & Protocols
Overall Synthesis Workflow
The general process for converting γ-butyrolactone into the target product is visualized below.
Caption: General workflow for the synthesis of this compound.
Protocol 1: Synthesis using Sodium Hydride (High-Yield Method)
-
Safety: This procedure involves sodium hydride, which is flammable and reacts violently with water, and benzyl bromide, which is a lachrymator. Perform all steps in a fume hood under an inert atmosphere (N₂ or Ar) and wear appropriate PPE.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (2.2 eq., 60% dispersion in mineral oil) and wash with anhydrous hexane (3x) to remove the oil. Suspend the washed NaH in anhydrous tetrahydrofuran (THF).
-
Nucleophile Formation: Cool the suspension to 0 °C in an ice bath. Dissolve γ-butyrolactone (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel. Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 1-2 hours until hydrogen evolution ceases. This step forms the sodium salt of 4-hydroxybutanoate.
-
SN2 Reaction: Cool the mixture back to 0 °C. Add benzyl bromide (1.1 eq.) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Gentle heating (reflux) may be required to drive the reaction to completion (monitor by TLC).
-
Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of water, followed by 1 M HCl until the aqueous phase is acidic (pH ~2).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a pure compound.
Troubleshooting Flowchart
This diagram provides a logical path for diagnosing common issues in the synthesis.
Caption: A troubleshooting decision tree for the synthesis.
References
- VulcanChem. 4-(Benzoyloxy)butanoic acid.
- Biosynth. This compound.
- Sigma-Aldrich. 4-Benzyloxybutyric acid 95%.
- Saha, B., et al. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media.
- Chemistry Stack Exchange. Williamson Ether and Carboxylic Acids.
- ChemSynthesis. 4-benzoyloxybutanoic acid.
- Organic Chemistry Tutor. Williamson Ether Synthesis.
- Wikipedia. Williamson ether synthesis.
- Lumen Learning. Williamson ether synthesis.
- Master Organic Chemistry. The Williamson Ether Synthesis.
- CymitQuimica. This compound.
- Utah Tech University. Williamson Ether Synthesis Lab Procedure.
- Chemistry LibreTexts. 9.6: Williamson Ether Synthesis.
- Reddit. Williamson ether synthesis trouble, 2.0.
- PubChem. This compound.
- Wikipedia. γ-Butyrolactone.
- Google Patents.
- Science.gov. precursors gamma-butyrolactone gbl: Topics.
- BenchChem. Side-reaction products in the synthesis of 5-alkyl-gamma-butyrolactones.
- ResearchGate.
- Amerigo Scientific. This compound.
- ResearchGate.
- ACS Publications. Products of the Reaction between γ-Butyrolactone and Phenylmagnesium Bromide.
- PubMed. Production of 4-hydroxybutyric acid...and its conversion to γ-butyrolactone.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 4. Production of 4-hydroxybutyric acid by metabolically engineered Mannheimia succiniciproducens and its conversion to γ-butyrolactone by acid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. researchgate.net [researchgate.net]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: Troubleshooting Low Yields in Chiral Auxiliary Cleavage
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of low yields during the cleavage of chiral auxiliaries. As every synthetic chemist knows, the successful removal of a chiral auxiliary is a critical step that can significantly impact the overall efficiency and viability of a synthetic route. This resource is designed to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.
Introduction: The Critical Nature of Auxiliary Cleavage
Chiral auxiliaries are indispensable tools in modern asymmetric synthesis, enabling the diastereoselective formation of new stereocenters.[1][2][3][4][5] However, the triumph of a highly diastereoselective reaction can be quickly undermined if the subsequent cleavage of the auxiliary proceeds in low yield. This crucial step involves not only the liberation of the desired enantiomerically enriched product but also the potential for recovery and recycling of the often-valuable auxiliary.[6] The challenge lies in achieving efficient cleavage without compromising the stereochemical integrity of the newly formed chiral center or the overall structure of the molecule. This guide will address the most common pitfalls and provide systematic approaches to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My chiral auxiliary cleavage is incomplete, resulting in a mixture of starting material and product. How can I drive the reaction to completion?
Answer: Incomplete cleavage is one of the most frequent issues encountered. The root cause often lies in suboptimal reaction conditions or reagent issues. Here is a systematic approach to troubleshooting this problem:
1. Verify Reagent Quality and Stoichiometry:
-
Reagent Purity: Ensure all reagents, especially the cleaving agent (e.g., LiOH, LiAlH₄), are fresh and of high purity. Degradation of reagents can lead to inaccurate stoichiometry and reduced reactivity.
-
Stoichiometry: An excess of the cleaving reagent is often required to ensure the reaction goes to completion. For instance, in the widely used cleavage of Evans oxazolidinones with lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂), a significant excess of H₂O₂ is crucial to outcompete the undesired endocyclic cleavage pathway.[7][8]
2. Optimize Reaction Conditions:
-
Temperature: The reaction temperature is a critical parameter. While some cleavage reactions require elevated temperatures to proceed at a reasonable rate, heat can also lead to product degradation or epimerization. Conversely, for sensitive substrates, lower temperatures may be necessary. It is often beneficial to start at a lower temperature (e.g., 0 °C) and gradually warm the reaction if the conversion is slow.
-
Reaction Time: Monitor the reaction progress diligently using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Some reactions may simply require more time to reach completion.
-
Solvent Choice: The solvent can significantly influence reaction rates and solubility of reagents and substrates. For biphasic reactions, such as the common THF/water system for LiOH/H₂O₂ cleavage, efficient stirring is essential to maximize the interfacial area.
3. Consider Steric Hindrance:
-
If the substrate is sterically hindered around the auxiliary, the cleavage reaction can be sluggish. In such cases, a more reactive cleaving agent or a different cleavage method may be necessary. For example, for highly hindered N-acyl oxazolidinones, alternative methods have been developed.
Troubleshooting Workflow for Incomplete Cleavage:
Caption: A decision-making workflow for troubleshooting incomplete chiral auxiliary cleavage.
Question 2: I'm observing a loss of stereochemical purity in my product after cleavage. What causes this epimerization and how can I prevent it?
Answer: Epimerization, the inversion of a stereocenter, is a significant risk during auxiliary removal, particularly when the newly formed stereocenter is adjacent to a carbonyl group. This is often caused by the formation of an enolate under basic conditions or an enol under acidic conditions.
Key Factors Influencing Epimerization:
| Factor | Causality & Prevention |
| Base/Acid Strength | Strong bases or acids can readily deprotonate the α-proton, leading to racemization. Solution: Use the mildest base or acid that effectively cleaves the auxiliary. Carefully control the stoichiometry to avoid a large excess. |
| Temperature | Higher temperatures accelerate the rate of both cleavage and epimerization. Solution: Perform the cleavage at the lowest possible temperature that allows for a reasonable reaction rate. |
| Reaction Time | Prolonged exposure to epimerization-promoting conditions increases the risk of racemization. Solution: Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Substrate Structure | The acidity of the α-proton is dictated by the substrate's electronic and steric properties. Solution: If the substrate is highly prone to epimerization, consider a non-hydrolytic cleavage method. |
Alternative Cleavage Methods to Minimize Epimerization:
-
Reductive Cleavage: Reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) can reductively cleave the auxiliary to furnish the corresponding alcohol. These methods are often milder and less prone to causing epimerization. However, be mindful of other reducible functional groups in your molecule.
-
Transamination/Amide Exchange: This can be achieved with various amines, sometimes with the aid of a Lewis acid, to yield an amide product.
Caption: Key factors contributing to epimerization and corresponding prevention strategies.
Question 3: My product seems to be degrading under the cleavage conditions. What are the common degradation pathways and how can I mitigate them?
Answer: Product degradation is a serious issue that can drastically lower yields. The cleavage conditions, while designed to be selective for the auxiliary, can sometimes affect other functional groups in the molecule.
Common Degradation Scenarios and Solutions:
-
Hydrolysis of Other Functional Groups: If your molecule contains other sensitive functional groups, such as esters or acetals, they may be cleaved under the hydrolytic conditions used for auxiliary removal.
-
Solution: A thorough assessment of your substrate's stability to the cleavage conditions is essential. If necessary, employ orthogonal protecting groups or switch to a milder, non-hydrolytic cleavage method.
-
-
Side Reactions with Cleavage Reagents: The reagents used for cleavage can sometimes participate in undesired side reactions. For example, in the LiOH/H₂O₂ cleavage of Evans auxiliaries, a common side reaction is the attack of hydroxide at the endocyclic carbamate carbonyl, leading to the opening of the oxazolidinone ring and destruction of the auxiliary.[7][9][10] While lithium hydroperoxide (LiOOH) preferentially cleaves the desired exocyclic amide bond, a delicate balance must be maintained.[7][9][10] Recent studies have also highlighted the evolution of oxygen gas during this reaction, which can be a safety concern.[8]
-
Base-Catalyzed Elimination: If your product has a leaving group β to a proton that can be abstracted by the basic cleavage medium, elimination can be a competing pathway.
-
Solution: Use of milder, non-basic cleavage conditions is advisable in such cases.
-
Experimental Protocols
Protocol 1: Standard Cleavage of an Evans Oxazolidinone Auxiliary using LiOH/H₂O₂
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
N-acyl oxazolidinone substrate
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
30% Hydrogen peroxide (H₂O₂) solution
-
Sodium sulfite (Na₂SO₃)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve the N-acyl oxazolidinone (1.0 equiv) in a mixture of THF and water (typically a 3:1 to 4:1 ratio) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of LiOH·H₂O (2.0-4.0 equiv) in water.
-
To the cooled substrate solution, add the 30% H₂O₂ solution (4.0-8.0 equiv) dropwise, ensuring the internal temperature remains below 5 °C.
-
Slowly add the aqueous LiOH solution to the reaction mixture, again maintaining a low temperature.
-
Stir the reaction vigorously at 0 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the dropwise addition of an aqueous solution of sodium sulfite (Na₂SO₃) (excess, e.g., 1.5 g per mmol of H₂O₂) at 0 °C to reduce the excess peroxide.
-
Allow the mixture to warm to room temperature and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and perform an extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover the chiral auxiliary.
-
Acidify the aqueous layer to a pH of ~2-3 with 1 M HCl.
-
Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by chromatography or crystallization.
Workflow for Auxiliary Cleavage and Product Isolation:
Caption: A generalized experimental workflow for the removal of a chiral auxiliary and purification of the final product.
Purification Best Practices
Effective purification is paramount to obtaining your desired product in high purity and yield after cleavage.
-
Separation of Diastereomers Before Cleavage: One of the key advantages of using a chiral auxiliary is that the products of the asymmetric reaction are diastereomers. These can often be separated by standard techniques like column chromatography or crystallization before the auxiliary is removed.[6] This can be a more straightforward approach to obtaining an enantiomerically pure final product.
-
Extraction: A liquid-liquid extraction is typically the first step to remove the cleaved auxiliary (which can often be recovered and recycled) and other water-soluble byproducts. The choice of extraction solvent is critical and should be based on the solubility of your product.
-
Column Chromatography: Silica gel column chromatography is a workhorse for purifying the final product. The choice of eluent system will depend on the polarity of your product and any remaining impurities.
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification technique and may even lead to an enhancement of enantiomeric purity.
Recovery and Recycling of the Auxiliary
Many chiral auxiliaries are expensive, making their recovery and reuse an important consideration for the overall cost-effectiveness of a synthesis.[6] For example, Oppolzer's sultam and Evans oxazolidinones can often be recovered in high yield from the initial extraction steps of the workup. The purification strategy should therefore be designed to facilitate the efficient recovery of the auxiliary in a pure form, ready for reuse.
References
- Karton, A. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853.
- Karton, A. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace, The University of Queensland.
- Sibi, M. P., & Ji, J. (1996). Development of an Effective Chiral Auxiliary for Hydroxyalkyl Radicals. Journal of the American Chemical Society, 118(39), 9200–9201.
- Engebretson, J., & Hill, T. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695.
- Engebretson, J., & Hill, T. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695.
- Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1534–1541.
- Karton, A. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ResearchGate.
- Anonymous. (n.d.). evans enolate alkylation-hydrolysisx.
- Clayden, J., et al. (2009). The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-BuSO(NH2). Tetrahedron Letters, 50(26), 3372-3375.
- Wikipedia. (n.d.). Chiral auxiliary.
- Hein, J. E. (2005). DESIGN, SYNTHESIS AND APPLICATION OF FLUOROUS OXAZOLIDINONE CHIRAL AUXILIARIES. MSpace.
- ResearchGate. (2025). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
- University of York. (n.d.). Asymmetric Synthesis.
- chemeurope.com. (n.d.). Chiral auxiliary.
- Wikipedia. (n.d.). Asymmetric induction.
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. york.ac.uk [york.ac.uk]
- 4. Chiral_auxiliary [chemeurope.com]
- 5. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. connectsci.au [connectsci.au]
- 8. pubs.acs.org [pubs.acs.org]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. researchgate.net [researchgate.net]
Preventing racemization during the synthesis of chiral butanoic acids
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the stereoselective synthesis of chiral butanoic acids. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in overcoming common challenges related to racemization. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to help you maintain the stereochemical integrity of your molecules.
Introduction: The Chirality Challenge in Butanoic Acid Synthesis
Chiral butanoic acid derivatives are crucial building blocks in the pharmaceutical industry. The therapeutic efficacy and safety of many drugs are directly dependent on the specific stereochemistry of these components.[1] However, the acidic nature of the α-proton on the chiral center makes these molecules susceptible to racemization, particularly during activation and coupling reactions.[2][3] This guide will delve into the mechanisms of racemization and provide actionable strategies to prevent this undesirable side reaction.
Core Principles: Understanding the Mechanisms of Racemization
Racemization during the synthesis of chiral butanoic acids, especially when they are α-substituted like amino acids, primarily occurs through two pathways involving the deprotonation of the α-carbon.[1][4]
-
Direct Enolization: Under basic conditions, the proton on the α-carbon can be directly abstracted to form a planar, achiral enolate intermediate. Subsequent non-stereospecific reprotonation leads to a mixture of enantiomers.[1][5]
-
Oxazolone (Azlactone) Formation: During the activation of an N-protected carboxyl group, a common step in amide bond formation, an oxazolone intermediate can form.[6][7] The α-proton of this oxazolone is highly acidic (pKa ≈ 9) and is easily removed by even weak bases, leading to a rapid loss of stereochemical information.[4][8] This is often the predominant pathway for racemization in peptide and amide synthesis.[4]
Frequently Asked Questions (FAQs)
Q1: Why is preventing racemization so critical in the synthesis of chiral butanoic acids for pharmaceutical applications?
A1: In biological systems, molecular recognition is highly specific. Typically, only one enantiomer of a chiral drug molecule interacts correctly with its biological target (e.g., an enzyme or receptor) to produce the desired therapeutic effect. The other enantiomer may be inactive or, in some cases, cause harmful side effects.[1] Therefore, synthesizing and maintaining the enantiopurity of chiral butanoic acid intermediates is essential for drug efficacy and patient safety.[1]
Q2: I'm observing significant racemization during the coupling of my N-protected butanoic acid derivative with an amine. What is the likely cause?
A2: The most probable cause is the formation of an oxazolone intermediate during the activation of the carboxylic acid.[4][6] This is especially common when using carbodiimide coupling reagents like DCC or EDC without racemization-suppressing additives.[9] The presence of a base, even a mild one, can then easily abstract the acidic α-proton from the oxazolone, leading to racemization.[10]
Q3: What are "racemization-free" coupling reagents, and how do they work?
A3: "Racemization-free" coupling reagents are designed to activate the carboxylic acid in a way that minimizes or prevents the formation of the problematic oxazolone intermediate.[11] Many of these reagents, such as phosphonium (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU), work by converting the carboxylic acid into a reactive ester in situ.[6][9] These active esters are less prone to racemization than the intermediates formed by carbodiimides alone.[12] Additives like HOBt, HOAt, and Oxyma Pure function similarly by forming active esters that react with the amine before racemization can occur.[6][12]
Q4: Can my choice of base influence the extent of racemization?
A4: Absolutely. The basicity and steric hindrance of the base used are critical factors.[10] Stronger bases like DBU or even DIPEA can readily deprotonate the α-carbon, either directly or via the oxazolone intermediate.[13][14] For sensitive substrates, using a weaker, sterically hindered base like 2,4,6-collidine is often recommended to minimize racemization.[10] In many cases, particularly with carbodiimide couplings using additives, the reaction can proceed efficiently without the need for an additional tertiary base.[6]
Q5: How does temperature affect racemization?
A5: Higher reaction temperatures increase the rate of all chemical reactions, including the reactions that lead to racemization.[3][13] By providing more thermal energy, you increase the likelihood of overcoming the activation energy barrier for proton abstraction.[3] Therefore, it is a general best practice to perform coupling reactions at lower temperatures (e.g., 0 °C to room temperature) to suppress the rate of racemization.[3]
Troubleshooting Guides
This section provides structured solutions to specific problems you might encounter during your synthesis.
Issue 1: Low Enantiomeric Excess (ee) After a Coupling Reaction
-
Symptom: Chiral HPLC analysis of your product shows a significantly lower enantiomeric excess than your starting chiral butanoic acid.
-
Root Cause Analysis & Solutions:
Potential Cause Explanation Recommended Solution Inappropriate Coupling Reagent Carbodiimides (DCC, EDC) used alone are known to cause significant racemization via oxazolone formation.[9] Use a phosphonium (PyBOP, PyAOP) or aminium/uronium (HBTU, HCTU) based coupling reagent.[6][9] Alternatively, if using a carbodiimide, always include an additive like HOBt, HOAt, or Oxyma.[3] Base-Induced Racemization The tertiary amine base (e.g., DIPEA, triethylamine) used in the reaction is abstracting the α-proton.[10] Switch to a weaker, sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[10] If possible, run the reaction without an external base, especially when using DIC/HOBt combinations.[6] Elevated Reaction Temperature Higher temperatures accelerate the rate of proton abstraction and subsequent racemization.[13] Perform the coupling reaction at a reduced temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature.[3] Prolonged Reaction Time The longer the activated chiral butanoic acid exists in solution, the greater the opportunity for racemization.[3] Monitor the reaction closely by TLC or LC-MS. Work up the reaction as soon as the starting material is consumed. Use a more efficient coupling reagent to reduce reaction time.[6] Solvent Effects Polar, protic solvents can facilitate the proton transfer steps involved in racemization.[3][15] Use aprotic polar solvents like DMF, NMP, or DCM.[6] In some cases, less polar solvents may be beneficial.
Issue 2: Racemization Observed During an Asymmetric Alkylation Step Using a Chiral Auxiliary
-
Symptom: After alkylating the enolate of a butanoic acid derivative attached to a chiral auxiliary (e.g., an Evans oxazolidinone), you observe a low diastereomeric excess (de).
-
Root Cause Analysis & Solutions:
Potential Cause Explanation Recommended Solution Incomplete Enolate Formation If the deprotonation is not complete, the remaining starting material can interfere with the stereocontrol of the reaction. Ensure you are using a sufficiently strong base (e.g., LDA, NaHMDS) and the correct stoichiometry. Perform the deprotonation at a low temperature (e.g., -78 °C) to ensure complete and clean enolate formation. Enolate Equilibration The enolate, while stabilized by the auxiliary, may not be completely rigid, allowing for some equilibration to the less-favored diastereomeric form. Keep the temperature strictly controlled and low throughout the deprotonation and alkylation steps. Add the electrophile (alkyl halide) slowly at low temperature. Suboptimal Chiral Auxiliary The chosen chiral auxiliary may not be providing sufficient steric hindrance to direct the incoming electrophile effectively.[1] Consider a different chiral auxiliary. Evans' oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine amides are common choices with well-documented applications.[16][17]
Issue 3: Loss of Stereochemical Purity During Removal of a Chiral Auxiliary
-
Symptom: The product has high diastereomeric excess before cleavage of the chiral auxiliary, but the final butanoic acid product shows low enantiomeric excess after hydrolysis.
-
Root Cause Analysis & Solutions:
Potential Cause Explanation Recommended Solution Harsh Hydrolysis Conditions Strongly basic (e.g., high concentrations of NaOH or KOH at elevated temperatures) or strongly acidic conditions can cause racemization of the final product.[1] Use milder hydrolysis conditions. For Evans' auxiliaries, lithium hydroperoxide (LiOOH) is a standard method that operates under mild conditions. For pseudoephedrine auxiliaries, acidic hydrolysis under controlled conditions is typical.[16] Product Instability The final chiral butanoic acid may be inherently unstable to the pH conditions of the workup or purification.[1] Ensure that all aqueous workup and purification steps (e.g., chromatography) are performed under neutral or mildly acidic conditions and at low temperatures to prevent post-hydrolysis racemization.[1]
Experimental Protocols & Visualizations
Protocol 1: Racemization Suppression in Amide Coupling using DIC/Oxyma
This protocol describes a standard procedure for coupling a chiral N-protected butanoic acid to an amine while minimizing racemization.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected chiral butanoic acid (1.0 eq.), the amine hydrochloride salt (1.1 eq.), and Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) (1.2 eq.) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Base Addition: Add a hindered base such as N,N-Diisopropylethylamine (DIPEA) (1.1 eq.) dropwise to the cooled solution.
-
Activation: Slowly add N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS.
-
Workup: Once the reaction is complete, filter off the diisopropylurea byproduct. Dilute the filtrate with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC.
Workflow Diagram: Key Decision Points for Preventing Racemization
Caption: Decision workflow for minimizing racemization.
Mechanism Diagram: Oxazolone-Mediated Racemization
Caption: Oxazolone formation leads to racemization.
References
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- Kamaruddin, N. A., et al. (2022). Epimerisation in Peptide Synthesis. Pharmaceuticals, 15(9), 1066. [Link]
- Bodanszky, M., & Bodanszky, A. (1966). Racemization in Peptide Synthesis. Mechanism-specific Models.
- Taylor, M. S., et al. (2014). Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives. The Journal of Organic Chemistry, 79(5), 2056-2066. [Link]
- Steendam, R. R. E., et al. (2015). The role of racemisation kinetics in the deracemisation process via temperature cycles.
- ResearchGate. (n.d.).
- ten Hoeve, W. (1991). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. University of Groningen. [Link]
- Steendam, R. R. E., et al. (2016). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Organic Process Research & Development, 20(4), 799-805. [Link]
- Royal Society of Chemistry. (n.d.).
- Steendam, R. R. E., et al. (2018). Role of Additives during Deracemization Using Temperature Cycling. Crystal Growth & Design, 18(11), 6943-6948. [Link]
- Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
- Wikipedia. (n.d.). Chiral auxiliary. [Link]
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2022, July 20). 12.
- Springer. (n.d.). Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Racemization - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. Research Collection | ETH Library [research-collection.ethz.ch]
- 15. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 16. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 17. Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis | springerprofessional.de [springerprofessional.de]
Technical Support Center: Purification of 4-(Benzyloxy)butanoic Acid and Its Isomers
Welcome to the technical support center for challenges related to the purification of 4-(benzyloxy)butanoic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter specific issues during the synthesis and purification of this compound and its related isomers. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and ensure the integrity of your final product.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in the lab. Each answer provides a step-by-step solution grounded in chemical principles.
Question 1: My NMR spectrum shows a persistent signal for benzyl alcohol, even after an aqueous workup. How can I remove it completely?
Answer: This is a very common issue. While benzyl alcohol is water-soluble to some extent, its moderate polarity (logP of ~1.1) means that a simple water or brine wash is often insufficient for complete removal, especially if it was used in excess during the reaction.[1][2] The benzyl alcohol partitions between the organic and aqueous layers, leading to residual contamination.
Root Cause Analysis:
-
Partition Coefficient: Benzyl alcohol's partition coefficient does not overwhelmingly favor the aqueous phase.
-
Excess Reagent: Using a large excess of benzyl alcohol in the preceding reaction exacerbates the problem.
Recommended Solutions:
-
Optimized Aqueous Extraction:
-
Basic Wash: The most effective extraction method leverages the acidic nature of your product, this compound. By washing the organic layer (e.g., ethyl acetate, dichloromethane) with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), you deprotonate the carboxylic acid.[1][3] This forms the water-soluble sodium 4-(benzyloxy)butanoate salt, which partitions into the aqueous layer. The more nonpolar benzyl alcohol remains in the organic layer, which can then be discarded.
-
Re-acidification: The aqueous layer containing your product salt is then re-acidified (e.g., with 1M HCl) to a pH of ~2-3, causing the purified this compound to precipitate or be extracted back into a fresh organic solvent.
-
-
Silica Gel Column Chromatography:
-
If basic extraction is insufficient or not desired, column chromatography is the most reliable method for complete removal.[1] Benzyl alcohol is more polar than dibenzyl ether (a common side product) but less polar than your carboxylic acid product.
-
A typical solvent system would be a gradient of ethyl acetate in hexanes. The less polar impurities will elute first, followed by benzyl alcohol, and finally your desired product.
-
Logic of Acid-Base Extraction
Caption: Workflow for purifying this compound using acid-base extraction.
Question 2: My final product is a persistent oil and fails to crystallize. What steps should I take?
Answer: The failure of a compound to crystallize is almost always due to the presence of impurities that disrupt the formation of a crystal lattice.[1] Residual solvents or reaction side-products can act as "crystallization inhibitors."
Recommended Solutions:
-
Thorough Solvent Removal: First, ensure all volatile solvents are removed under a high vacuum for an extended period. Sometimes, what appears to be an oil is simply the product dissolved in a small amount of residual solvent.
-
Purification via Chromatography: If the product remains oily, it indicates significant impurity content. You must purify the material using silica gel flash chromatography before attempting crystallization again. Refer to the solvent systems outlined in the table below.
-
Inducing Crystallization: Once the product is chromatographically pure, you can attempt crystallization again.
-
Solvent Selection: Use a solvent system where the product is soluble when hot but poorly soluble when cold. A common choice is a mixture of ethyl acetate and hexanes or diethyl ether and petroleum ether.[1] Dissolve the oil in a minimal amount of the more polar solvent (e.g., ethyl acetate) and slowly add the less polar "anti-solvent" (e.g., hexanes) until the solution becomes slightly cloudy. Warm the mixture until it is clear again, then allow it to cool slowly.
-
Seeding: If you have a small crystal of pure product from a previous batch, adding it to the supersaturated solution (a process called "seeding") can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solution's surface can create microscopic imperfections on the glass, which can serve as nucleation sites for crystal growth.
-
Question 3: My HPLC/TLC analysis shows two or more closely eluting spots/peaks. Could these be isomers, and how can I separate them?
Answer: Yes, it is highly probable you are seeing positional isomers, such as 2-, 3-, and this compound. These isomers often have very similar polarities, making their separation on standard silica gel a significant challenge.[4]
Analytical Confirmation:
-
LC-MS: The best way to confirm if these are isomers is to use Liquid Chromatography-Mass Spectrometry (LC-MS). Isomers will have identical mass-to-charge (m/z) ratios but different retention times.
Separation Strategies:
-
Preparative HPLC: For the highest resolution, reverse-phase preparative HPLC is the most effective method.[5] The subtle differences in hydrophobicity between the isomers can be exploited for separation. A typical method would use a C18 column with a water/acetonitrile or water/methanol mobile phase containing a small amount of acid (like 0.1% trifluoroacetic acid) to suppress the ionization of the carboxylic acid group.[5]
-
Specialized GC Columns: For analytical-scale separation, gas chromatography using shape-selective columns, such as those containing cyclodextrin derivatives, can be highly effective at resolving positional isomers that are difficult to separate otherwise.[4] This requires derivatization of the carboxylic acid (e.g., to its methyl ester) to increase volatility.
-
Fractional Crystallization: If the isomers have sufficiently different melting points and crystallization behaviors, fractional crystallization can be attempted. This is an iterative process of crystallization, isolation of solids, and analysis of the mother liquor to enrich one isomer over the other.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound from γ-butyrolactone and benzyl alcohol?
A1: The impurity profile depends on the reaction conditions, but typically includes:
-
Unreacted Starting Materials: Benzyl alcohol and γ-butyrolactone.
-
Reagent-Derived Impurities: Salts from the base used (e.g., sodium hydroxide).
-
Side-Products:
-
Dibenzyl ether: Formed by the self-condensation of benzyl alcohol under basic or acidic conditions.
-
Benzyl benzoate: Can form if benzyl alcohol is oxidized to benzaldehyde and then benzoic acid, followed by esterification.
-
Q2: Which analytical techniques are essential for assessing the purity of this compound?
A2: A combination of methods provides the most complete picture of purity:
-
HPLC (High-Performance Liquid Chromatography): The gold standard for quantitative purity assessment. It can accurately determine the percentage of the main component and quantify impurities.[1]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Essential for confirming the chemical structure of the desired product and identifying the structures of any impurities present.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity, whereas a broad and depressed range suggests the presence of impurities.[6]
-
TLC (Thin-Layer Chromatography): A quick and invaluable tool for monitoring the progress of a reaction and the effectiveness of purification steps like column chromatography.[1]
Q3: What is a good starting point for a purification protocol for a crude reaction mixture?
A3: A robust, general-purpose strategy involves a multi-step approach. The following workflow diagram outlines a decision-making process for purifying your crude product.
General Purification Workflow
Caption: Decision tree for the purification of this compound.
Data Summary & Protocols
Table 1: Recommended Solvent Systems for Chromatography & Crystallization
| Technique | Impurity to Remove | Recommended Solvent System (v/v) | Rationale |
| Flash Chromatography | Benzyl Alcohol | 10-40% Ethyl Acetate in Hexanes (gradient) | Good separation between the more polar product and the less polar benzyl alcohol. |
| Flash Chromatography | Dibenzyl Ether | 5-20% Ethyl Acetate in Hexanes | Dibenzyl ether is much less polar than the product and will elute very early. |
| Recrystallization | General Impurities | Ethyl Acetate / Hexanes | The product dissolves well in hot ethyl acetate, and precipitation is induced by adding the anti-solvent hexanes and cooling. |
| Reverse-Phase HPLC | Positional Isomers | 15-85% Acetonitrile in Water + 0.1% TFA | Provides high-resolution separation based on small differences in hydrophobicity.[5] |
Experimental Protocols
Protocol 1: General Acid-Base Extraction Work-up
-
Cool the completed reaction mixture to room temperature.
-
If the reaction solvent is water-miscible (e.g., THF, DMF), dilute the mixture with an equal volume of a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl (if the reaction was basic, to neutralize excess base).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL per 100 mL of organic layer). Combine these aqueous layers; they contain your product.[1]
-
Brine (saturated NaCl solution) to remove residual water from the organic layer (which contains neutral impurities).
-
-
Isolate the combined basic aqueous layers from step 4.
-
Slowly acidify the aqueous layer with 3M HCl with stirring in an ice bath until the pH is ~2-3 (check with pH paper).
-
Extract the acidified aqueous layer with fresh EtOAc or DCM (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude acid.
Protocol 2: Recrystallization from Ethyl Acetate/Hexanes
This protocol assumes you have ~1g of semi-pure, solid material.
-
Place the solid in a 50 mL Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate (~5-10 mL) to dissolve the solid completely. Gentle heating on a hotplate may be required.[7]
-
While the solution is still warm, slowly add hexanes dropwise with swirling until a persistent cloudiness appears.
-
Add a few more drops of hot ethyl acetate to redissolve the precipitate and obtain a clear, saturated solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.[7]
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.
-
Dry the crystals under a high vacuum to constant weight.
References
- ScienceMadness Discussion Board. (2010). Remove Benzylalcohol from Benzylchloride.
- Filo. (2023). Describe a chemical procedure to separate a mixture of benzyl alcohol and o-cresol.
- PubChem. (n.d.). This compound.
- Organic Syntheses. (n.d.). 4,4-Dimethyl-3-oxo-2-benzylpentanenitrile.
- ResearchGate. (2020). Any solutions to remove benzyl alcohol?
- All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube.
- Shellie, R. A., & Marriott, P. J. (2003). Separation of positional isomers by the use of coupled shape-selective stationary phase columns. Journal of Separation Science, 26(1-2), 101-106.
- Reddy, G. S., et al. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Chirality, 23(3), 277-80.
- Chen, Y. R., & Chen, C. T. (2002). Separation of the positional isomers of phthalic acids in hydroorganic solvents using capillary electrophoresis. Journal of Analytical Chemistry, 57, 812-816.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sciencemadness Discussion Board - Remove Benzylalcohol from Benzylchloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Describe a chemical procedure to separate a mixture of benzyl alcohol and.. [askfilo.com]
- 4. Separation of positional isomers by the use of coupled shape-selective stationary phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. eu-fr.ohaus.com [eu-fr.ohaus.com]
Scaling up the synthesis of 4-(Benzyloxy)butanoic acid from lab to pilot plant
Technical Support Center: Scaling the Synthesis of 4-(Benzyloxy)butanoic Acid
This guide is designed for researchers, chemists, and process development professionals managing the transition of this compound synthesis from the laboratory bench to the pilot plant. Our focus is on anticipating challenges, providing robust troubleshooting strategies, and ensuring a safe, efficient, and reproducible scale-up process. We will delve into the causality behind experimental choices, grounding our recommendations in established chemical principles.
Part 1: The Synthetic Pathway - From Lab Bench to Pilot Plant
The synthesis of this compound is typically a two-step process. First, a Williamson ether synthesis is performed to couple a benzyl group to a four-carbon chain, followed by an oxidation of the terminal alcohol to a carboxylic acid. While straightforward on a lab scale, each step presents unique challenges when scaled.[1]
Step 1: Williamson Ether Synthesis of 4-(Benzyloxy)-1-butanol
This reaction forms the ether linkage by reacting an alkoxide with an alkyl halide.[2] The most common route involves the deprotonation of 1,4-butanediol followed by reaction with benzyl chloride.
-
Reaction: 1,4-Butanediol + Benzyl Chloride --(Base)--> 4-(Benzyloxy)-1-butanol
Scale-Up Considerations:
-
Reagent Stoichiometry: In the lab, a large excess of 1,4-butanediol is often used to minimize the formation of the dibenzylated byproduct (1,4-bis(benzyloxy)butane). At the pilot scale, this is economically and practically inefficient. The molar ratio must be optimized, often closer to 1.2-1.5 equivalents of the diol, with process controls in place to manage selectivity.
-
Base Selection & Handling: Sodium hydride (NaH), a common lab choice for forming the alkoxide, is highly flammable and generates hydrogen gas, posing significant safety risks at scale.[3] A switch to a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) with a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is a safer and more manageable alternative for pilot-plant operations.
-
Heat Management: The reaction is exothermic.[4] A laboratory flask has a high surface-area-to-volume ratio, allowing for efficient heat dissipation.[5] In a large pilot reactor, this ratio decreases dramatically, increasing the risk of a thermal runaway.[6] Gradual, subsurface addition of the benzyl chloride is critical, and the reactor's cooling capacity must be sufficient to maintain the target temperature.[4]
Step 2: Oxidation of 4-(Benzyloxy)-1-butanol to this compound
This step converts the primary alcohol intermediate into the final carboxylic acid product.
-
Reaction: 4-(Benzyloxy)-1-butanol --(Oxidant)--> this compound
Scale-Up Considerations:
-
Oxidant Choice: While strong, stoichiometric oxidants like potassium permanganate or chromic acid are effective in the lab, they are undesirable at scale due to hazardous waste generation and safety concerns.[7] Catalytic oxidation systems are preferred. A widely adopted green chemistry approach is using TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) as a catalyst with sodium hypochlorite (bleach) as the terminal oxidant.[8][9] This system is highly efficient and avoids heavy metal waste.
-
Exotherm and Off-Gas Control: TEMPO-mediated oxidations are also highly exothermic.[5] Careful control of the oxidant addition rate and continuous monitoring of the internal temperature are essential. The reaction can also generate off-gases, requiring proper venting and scrubbing systems in a pilot plant setting.
-
Work-up and pH Adjustment: The reaction is typically quenched with a reducing agent like sodium sulfite. The subsequent acidification to protonate the carboxylate and precipitate the product must be done carefully.[10] Adding acid too quickly can cause a rapid release of heat and potentially gas, leading to pressure buildup.
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the scale-up process.
Category: Low Yield or Stalled Reaction
Q1: My Williamson ether synthesis is showing low conversion of benzyl chloride, even after extended reaction time. What's wrong?
-
Possible Cause 1: Ineffective Deprotonation. Your base may not be strong enough or efficiently contacting the 1,4-butanediol. If using NaOH/KOH, the system requires a phase-transfer catalyst (PTC) to shuttle the hydroxide ion into the organic phase or the alkoxide into the phase containing benzyl chloride.
-
Troubleshooting Suggestion: Ensure your PTC is active and used at the correct loading (typically 1-5 mol%). Check the quality of your base; solid NaOH or KOH can absorb atmospheric water and lose potency.
-
-
Possible Cause 2: Insufficient Temperature. While higher temperatures can promote side reactions, a temperature that is too low will result in very slow reaction kinetics.[11]
-
Troubleshooting Suggestion: Gradually increase the reaction temperature in 5 °C increments, monitoring for the appearance of byproducts by in-process control (IPC) analysis (e.g., GC or HPLC). An optimal balance between rate and selectivity is key.
-
-
Possible Cause 3: Poor Mixing. In a large reactor, inadequate agitation can lead to poor mixing between the aqueous base phase and the organic phase, effectively stopping the reaction.
-
Troubleshooting Suggestion: Verify that the agitator speed and design are appropriate for creating an efficient emulsion between the phases. Check for any "dead spots" in the reactor where mixing is poor.
-
Q2: The oxidation of 4-(benzyloxy)-1-butanol stops prematurely, leaving significant amounts of starting material.
-
Possible Cause 1: Catalyst Deactivation. The TEMPO catalyst can be deactivated. The pH of the reaction medium is critical; it should be maintained in the range of 9-10 for optimal catalytic turnover.
-
Troubleshooting Suggestion: Implement online or frequent offline pH monitoring and adjust as needed with a dilute base solution.
-
-
Possible Cause 2: Oxidant Degradation. Sodium hypochlorite solutions are notoriously unstable and can lose strength over time, especially when exposed to heat or light.
-
Troubleshooting Suggestion: Always use a fresh batch of NaOCl and titrate it to confirm its concentration before starting the reaction. Add the NaOCl solution at a controlled rate to a cooled reaction mixture to prevent localized heating that can accelerate its decomposition.
-
-
Possible Cause 3: Presence of Quenching Agents. The starting alcohol intermediate may contain residual reducing agents from the previous step if not purified properly, which would consume the oxidant.
-
Troubleshooting Suggestion: Ensure the 4-(benzyloxy)-1-butanol intermediate meets purity specifications before proceeding to the oxidation step.
-
Category: Product Purity and Impurity Profile Issues
Q3: I'm observing a significant amount of an elimination byproduct (benzyl alcohol and/or dibenzyl ether) in my ether synthesis step.
-
Possible Cause: High Reaction Temperature or Incorrect Base Addition. The alkoxide is a strong base and can promote the E2 elimination of benzyl chloride, especially at elevated temperatures.[12] This is a common side reaction in Williamson ether synthesis.[2]
-
Troubleshooting Suggestion: Lower the reaction temperature. Add the base to the 1,4-butanediol first to form the alkoxide, then slowly add the benzyl chloride to the alkoxide solution. This keeps the concentration of the alkyl halide low, favoring substitution over elimination. The choice of a primary alkyl halide like benzyl chloride is already optimal for minimizing elimination.[12][13]
-
Q4: My final product, this compound, is contaminated with benzaldehyde or benzoic acid.
-
Possible Cause: Over-oxidation or Benzyl Group Cleavage. Under harsh oxidation conditions (e.g., high temperature, excess oxidant), the benzyl ether linkage can be cleaved, leading to the formation of benzaldehyde, which is then subsequently oxidized to benzoic acid.
-
Troubleshooting Suggestion: Maintain strict temperature control during the oxidation. Use only a slight excess of the oxidant (e.g., 1.1-1.2 equivalents of NaOCl) and monitor the reaction closely. Once the starting alcohol is consumed, quench the reaction promptly.
-
Q5: The isolated product is an oil or fails to crystallize properly.
-
Possible Cause 1: High Impurity Levels. The presence of unreacted starting materials, byproducts, or residual solvent can act as a eutectic contaminant, depressing the melting point and inhibiting crystallization.[14]
-
Troubleshooting Suggestion: Re-purify the crude product. This may involve an additional wash, a re-slurry in a non-polar solvent like hexanes to remove organic impurities, or column chromatography on a small scale to identify the problematic impurity.
-
-
Possible Cause 2: Incorrect Crystallization Solvent or Conditions. The solvent system may be inappropriate for inducing crystallization at the current concentration and temperature.
-
Troubleshooting Suggestion: Experiment with different solvent systems (e.g., toluene, ethyl acetate/heptane mixtures). Try seeding the solution with a small crystal of pure product.[14] Ensure the cooling process is slow and gradual, as crash cooling often leads to oiling out.
-
Category: Operational & Safety Challenges During Scale-Up
Q1: The reaction exotherm during the oxidation step is difficult to control in the pilot reactor.
-
Possible Cause: Addition Rate of Oxidant is Too High. The rate of heat generation is directly proportional to the reaction rate, which is controlled by the addition of the oxidant.[15]
-
Troubleshooting Suggestion: Reduce the addition rate of the sodium hypochlorite. Ensure the reactor's cooling jacket is operating at maximum efficiency. For highly exothermic processes, consider a semi-batch process where the starting material is also added portion-wise. Perform reaction calorimetry studies (e.g., using a Reaction Calorimeter RC1) to accurately model the heat flow and determine safe addition rates before attempting the pilot scale.[4][5]
-
Q2: We are observing significant pressure buildup during the acidification/work-up stage.
-
Possible Cause: CO2 Release from Bicarbonate. If sodium bicarbonate was used to control pH or during the work-up, subsequent acidification will release large volumes of CO2 gas.
-
Troubleshooting Suggestion: Add the acid slowly and subsurface to control the rate of gas evolution. Ensure the reactor is properly vented to a scrubber or the atmosphere. If possible, use a different base for pH control during the reaction that does not produce gas upon neutralization.
-
Part 3: Frequently Asked Questions (FAQs)
Q: What are the key differences in equipment between a lab and pilot plant setup for this synthesis? A: In the lab, you use round-bottom flasks with magnetic stirring and heating mantles. In a pilot plant, you use jacketed glass-lined or stainless-steel reactors with overhead mechanical stirrers.[16] The reactor jacket allows for precise temperature control using a thermal control unit. Reagent addition is done via calibrated pumps through addition ports, not by hand with a dropping funnel. This allows for much more controlled and reproducible additions, which is critical for safety and quality.[4]
Q: What in-process controls (IPCs) are essential for monitoring the reaction at scale? A: At a minimum, you should monitor the consumption of the limiting reagent (benzyl chloride in step 1, 4-(benzyloxy)-1-butanol in step 2) and the formation of the product. This is typically done by taking small samples from the reactor at regular intervals and analyzing them by HPLC or GC. Monitoring reaction temperature and pH is also a critical IPC for ensuring the reaction is proceeding as expected and within safe operating limits.
Q: How should I approach the purification of the final product at the pilot scale? A: While lab purification might involve chromatography, this is often not feasible at a pilot scale. The primary method for purifying this compound at scale is crystallization.[17] After the aqueous work-up and extraction into an organic solvent, the solvent is partially distilled to a target concentration, and the solution is cooled in a controlled manner to induce crystallization. The solid product is then isolated by filtration on a Nutsche filter or centrifugation and dried in a vacuum oven.
Q: What are the most critical safety precautions for this process? A:
-
Thermal Hazard Assessment: Both reaction steps are exothermic. A thorough understanding of the reaction calorimetry is essential to prevent thermal runaway.[5]
-
Reagent Handling: Avoid using sodium hydride at scale. If you must, specialized handling procedures and equipment are required. Benzyl chloride is a lachrymator and corrosive. Sodium hypochlorite and sodium hydroxide are corrosive.[18] Always use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat or chemical-resistant suit.[6]
-
Gas Evolution: Be prepared for hydrogen evolution if using NaH and CO2 evolution during acidification of bicarbonate. Ensure adequate ventilation and pressure relief systems are in place.
Visualizations & Data
Process Workflow: Lab to Pilot Plant
Caption: High-level workflow comparing lab and pilot plant synthesis stages.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for diagnosing the root cause of low product yield.
Table 1: Comparison of Lab vs. Pilot Scale Parameters
| Parameter | Lab Scale (100g) | Pilot Plant (10kg) | Rationale for Change |
| Ether Synthesis | |||
| Base | Sodium Hydride (NaH) | 40% aq. Sodium Hydroxide (NaOH) | Safety, cost, and ease of handling at large scale.[3] |
| Catalyst | None | Tetrabutylammonium Bromide (TBAB) | Required for phase transfer catalysis with aqueous base. |
| Benzyl Chloride Addition | Manual via dropping funnel | Metered pump, subsurface addition | Precise control of addition rate to manage exotherm.[4] |
| Temperature Control | Heating mantle / ice bath | Jacketed reactor with thermal fluid | Accurate and uniform temperature control is critical for safety and reproducibility.[6] |
| Oxidation | |||
| Oxidant | Jones Reagent (CrO₃) | TEMPO (cat.) / NaOCl | Avoids heavy metal waste; greener and more cost-effective process.[7][9] |
| pH Control | Manual addition of base | Automated pH probe and base addition | Maintains optimal pH for catalyst activity and prevents degradation. |
| Quenching | Pouring into NaHSO₃ solution | Slow addition of aq. Na₂SO₃ | Controlled quenching to manage potential exotherm and off-gassing. |
| Purification | |||
| Isolation Method | Column Chromatography | Crystallization & Filtration | Scalability and economic viability.[17] |
References
- Lab Manager. (2022). How to Scale Up a New Synthesis Reaction. [Link]
- Stanford Environmental Health & Safety. (2023). Scale-up Safety. [Link]
- Mettler Toledo. Chemical Process Development and Scale-Up. [Link]
- VisiMix. How to Scale-Up Chemical Processes. [Link]
- Chemistry For Everyone. (2024). What Are The Limitations Of Williamson Ether Synthesis?. [Link]
- Wikipedia. Williamson ether synthesis. [Link]
- CatSci Ltd.
- University of Wisconsin-Stout. The Williamson Ether Synthesis. [Link]
- University of Rochester. How to Troubleshoot a Reaction. [Link]
- University of Rochester. Failed Reaction: FAQ. [Link]
- Chemistry Steps. Williamson Ether Synthesis. [Link]
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- PubChem. This compound. [Link]
- Amerigo Scientific. This compound. [Link]
- An, Z. et al. (2014). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. Molecules, 19(7), 9435-9446. [Link]
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
- ACS Green Chemistry Institute. Oxidation of Primary Alcohols to Carboxylic Acids. [Link]
- Reddit. (2023). Williamson Ether synthesis. [Link]
- Synthonix. This compound. [Link]
- ResearchGate. (2018). Electrochemical Oxidation of Alcohols and Aldehydes to Carboxylic Acids Catalyzed by 4-Acetamido-TEMPO (ACT). [Link]
- Organic Chemistry Portal.
- H.E.L Group.
- Organic Chemistry Portal.
- Chemguide. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. [Link]
- jOeCHEM. (2021). Synthesizing Ethers and Reactions of Ethers (Worksheets Solutions Walkthrough). [Link]
- HALO Science.
- ResearchGate. (2009). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. [Link]
- SpringerLink. (2020). From Upstream to Purification: Production of Lactic Acid from the Organic Fraction of Municipal Solid Waste. [Link]
- Google Patents. (2017).
- ResearchGate. (2022). Pilot Scale for Production and Purification of Lactic Acid from Ceratonia siliqua L. (Carob) Bagasse. [Link]
- MDPI. (2022). Pilot Scale for Production and Purification of Lactic Acid from Ceratonia siliqua L. (Carob) Bagasse. [Link]
Sources
- 1. mt.com [mt.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. catsci.com [catsci.com]
- 5. helgroup.com [helgroup.com]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. Oxidation of Primary Alcohols to Carboxylic Acids - Wordpress [reagents.acsgcipr.org]
- 8. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
- 10. US20170362160A1 - Procedure for the preparation of 4-phenyl butyrate and uses thereof - Google Patents [patents.google.com]
- 11. youtube.com [youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. visimix.com [visimix.com]
- 16. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 17. halo.science [halo.science]
- 18. 4-苄氧基丁酸 95% | Sigma-Aldrich [sigmaaldrich.com]
Overcoming incomplete reactions in the acylation of oxazolidinones
Welcome to the technical support center for oxazolidinone acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot one of the most pivotal steps in asymmetric synthesis: the N-acylation of chiral oxazolidinone auxiliaries. Incomplete reactions can be a significant bottleneck, and this resource provides in-depth, field-proven insights to ensure your reactions proceed to completion with high yield and fidelity.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding incomplete acylation of oxazolidinones.
Q1: My acylation reaction is sluggish or incomplete. What are the most common initial factors to check?
A1: The most frequent culprits for incomplete acylation are threefold:
-
Insufficiently strong base or incomplete deprotonation: The N-H proton of the oxazolidinone must be fully removed to generate the nucleophilic amide. Using a weak base or an insufficient amount of a strong base is a primary cause of failure.
-
Poor quality of the acylating agent: Acyl chlorides and anhydrides are highly reactive and susceptible to hydrolysis. Using aged or improperly stored reagents can significantly reduce their effectiveness.
-
Steric hindrance: If either the oxazolidinone auxiliary or the acylating agent is sterically bulky, the reaction rate can be dramatically reduced.
Q2: I am observing low yields. Could side reactions be the issue?
A2: Yes, several side reactions can compete with the desired N-acylation, leading to lower yields. These include:
-
Epimerization: The use of excess strong base, particularly with auxiliaries derived from ephedrine, can lead to epimerization at the C-5 position.[1][2]
-
Reaction with the acylating agent: Strong bases like n-BuLi can react with the acylating agent, especially at higher temperatures.
-
Cleavage of the oxazolidinone ring: While more common during the removal of the auxiliary, harsh basic conditions can potentially lead to cleavage of the endocyclic carbonyl group.[3]
Q3: Is the use of a strong base like n-BuLi always necessary?
A3: Not necessarily. While the classic Evans protocol calls for deprotonation with a strong base like n-butyllithium at low temperatures followed by the addition of an acyl chloride, several milder and operationally simpler methods have been developed.[1][4] These alternative methods can be particularly advantageous when dealing with base-sensitive substrates.
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving incomplete acylation reactions, explaining the chemical principles behind each recommendation.
Problem 1: Incomplete Deprotonation of the Oxazolidinone
A common reason for a stalled reaction is the incomplete formation of the nucleophilic lithiated or sodiated oxazolidinone.
Symptoms:
-
A significant amount of unreacted oxazolidinone is recovered after workup.
-
TLC analysis shows a persistent spot corresponding to the starting oxazolidinone.
Underlying Causes & Solutions:
-
Insufficient Base: The stoichiometry of the base is critical. Ensure at least one full equivalent of a strong base is used.
-
Base Degradation: n-Butyllithium solutions degrade over time. It is crucial to titrate your n-BuLi solution periodically to determine its exact molarity.
-
Reaction Temperature: While deprotonation is typically performed at -78 °C to minimize side reactions, allowing the reaction to warm slightly (e.g., to -40 °C or 0 °C) for a short period can sometimes drive the deprotonation to completion, especially with more hindered oxazolidinones.
Problem 2: Issues with the Acylating Agent
The nature and quality of your acylating agent are paramount for a successful reaction.
Symptoms:
-
Low conversion to the N-acylated product despite complete consumption of the oxazolidinone.
-
Formation of unexpected byproducts.
Underlying Causes & Solutions:
-
Acylating Agent Reactivity: Acyl chlorides are generally more reactive than acid anhydrides.[5][6] If you are using an anhydride and observing a slow reaction, switching to the corresponding acyl chloride may be beneficial. Conversely, for highly reactive systems, an anhydride might offer better control.
-
Acylating Agent Purity: Acyl chlorides and anhydrides are sensitive to moisture and can hydrolyze back to the corresponding carboxylic acid, which will not participate in the reaction. Always use freshly opened bottles or distill/purify the acylating agent before use.
-
Use of Acid Fluorides: For particularly challenging acylations, consider converting the carboxylic acid to an acyl fluoride. Acyl fluorides are highly reactive and can acylate oxazolidinones under mild basic conditions (e.g., with triethylamine or diisopropylethylamine), avoiding the need for strong bases like n-BuLi.[2]
Problem 3: Steric Hindrance
As the steric bulk of either the oxazolidinone auxiliary or the acyl group increases, the rate of acylation can decrease significantly.
Symptoms:
-
The reaction is very slow or stalls, even with a strong base and high-quality acylating agent.
-
This is more common with highly substituted oxazolidinones or branched acyl chains.
Underlying Causes & Solutions:
-
Elevated Reaction Temperature: While low temperatures are generally preferred, a modest increase in temperature after the addition of the acylating agent can sometimes overcome the activation energy barrier imposed by steric hindrance.
-
Alternative Acylation Methods: Milder, catalyst-driven methods can be more effective in these cases. The use of 4-(dimethylamino)pyridine (DMAP) as a nucleophilic catalyst with an acid anhydride can facilitate acylation at room temperature or with gentle heating, avoiding the need for strong bases.[4][7]
-
Lewis Acid Catalysis: In some cases, particularly for Diels-Alder precursors, Lewis acids like Et2AlCl have been shown to promote the reaction of less reactive dienophiles.[8]
Data Presentation: Comparison of Acylation Methods
| Method | Base | Acylating Agent | Typical Temperature | Advantages | Disadvantages | Key References |
| Classic Evans | n-BuLi, LDA, NaN(TMS)2 | Acyl Chloride or Anhydride | -78 °C to 0 °C | High yielding, well-established | Requires strong base, cryogenic temperatures, sensitive to moisture | [4] |
| DMAP Catalysis | Et3N (stoichiometric) | Acid Anhydride | Room Temperature to Reflux | Milder conditions, operationally simple | Slower for hindered substrates, requires an anhydride | [4][9] |
| LiCl Mediated | Et3N | Mixed Anhydride | Room Temperature | High yields, mild conditions, suitable for large scale | Requires preparation of a mixed anhydride | [10] |
| Acid Fluoride | iPr2NEt or Et3N | Acyl Fluoride | Room Temperature | Mild, high yielding, avoids strong bases | Requires preparation of the acyl fluoride | [2][11] |
| Aerobic Oxidative NHC Catalysis | DBU | Aldehyde | Room Temperature | Uses readily available aldehydes, sustainable | Requires a catalyst system | [1][12] |
Experimental Protocols
Protocol 1: Classic n-BuLi Method
-
Dissolve the oxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried flask under an inert atmosphere (N2 or Ar).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-BuLi (1.05 equiv) dropwise via syringe.
-
Stir the solution at -78 °C for 30 minutes.
-
Add the acyl chloride (1.1 equiv) dropwise.
-
Stir at -78 °C for 1 hour, then allow the reaction to warm to 0 °C and stir for an additional 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Proceed with standard aqueous workup and purification.
Protocol 2: DMAP-Catalyzed Method
-
To a solution of the oxazolidinone (1.0 equiv) in CH2Cl2 or toluene, add triethylamine (1.5 equiv), the acid anhydride (1.2 equiv), and a catalytic amount of DMAP (0.1 equiv).[4]
-
Stir the reaction mixture at room temperature overnight or at reflux for 30 minutes for faster reaction times.[4]
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous acid (e.g., 1 M HCl), saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography.
Visualizing the Process
General Acylation Mechanism
Caption: General mechanism of oxazolidinone acylation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting incomplete reactions.
References
- Gage, J. R., & Evans, D. A. (1990). Lithium-Initiated Imide Formation. A Simple Method for N-Acylation of 2-Oxazolidinones and Bornane-2,10-Sultam. The Journal of Organic Chemistry, 55(15), 4585-4585. [Link]
- Ta, L., Axelsson, A., & Sundén, H. (2018). N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. The Journal of Organic Chemistry, 83(18), 11323–11330. [Link]
- Larrow, J. F., & Lindsley, C. W. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
- Chalk, A. J., & Williams, C. M. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]
- Wang, Z., & Miller, S. J. (2022). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis.
- Kulkarni, S. J., Pedduri, Y., Chittiboyina, A. G., & Avery, M. A. (2010). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters, 12(18), 4102–4105. [Link]
- Wang, Y., et al. (2018). Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. The Journal of Organic Chemistry, 83(24), 15159-15167. [Link]
- Ghosh, A. K., & Kawahama, R. (1998). Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors. Tetrahedron Letters, 39(50), 9129-9132. [Link]
- Prashad, M., Kim, H. Y., Har, D., Repic, O., & Blacklock, T. J. (1998). A convenient and practical method for N-acylation of 2-oxazolidinone chiral auxiliaries with acids. Tetrahedron Letters, 39(51), 9369-9372. [Link]
- Lindsley, C. W., & Larrow, J. F. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
- Gage, J. R., & Evans, D. A. (1990). Lithium-Initiated Imide Formation. A Simple Method for N-Acylation of 2-Oxazolidinones and Bornane-2,10-Sultam. The Journal of Organic Chemistry, 55(15), 4585-4585. [Link]
- ChemistryViews. (2018).
- ResearchGate. (2002). α-Selective Sialylations with N-Acetyl-5-N,4-O-Oxazolidinone-Protected p-Toluenethiosialoside. [Link]
- Reddy, G. V., & Li, G. (2015). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. The Journal of Organic Chemistry, 80(23), 11956–11963. [Link]
- Alcaide, B., Almendros, P., & Aragoncillo, C. (2007). Chiral oxazolidinones as electrophiles: Intramolecular cyclization reactions with carbanions and preparation of functionalized lactams. Beilstein Journal of Organic Chemistry, 3, 13. [Link]
- Lindsley, C. W., & Larrow, J. F. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
- Crunch Chemistry. (2024). The reactions of acyl chlorides and acid anhydrides. [Link]
- Lee, D., & Kim, S. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 23(10), 2469. [Link]
- Crich, D., & Li, W. (2007). Exploration of the Oxazolidinthione Protecting System for the Synthesis of Sialic Acid Glycosides. The Journal of Organic Chemistry, 72(11), 4049–4054. [Link]
- Reddit. (2017). ELI5:How are Acyl Chlorides more reactive than Acid Anhydrides? [Link]
- Myers, A. G. (n.d.).
- Chemistry Stack Exchange. (2015). Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? [Link]
- Organic Chemistry at the University of Rochester. (n.d.).
- Kumar, A., et al. (2013). Current Updates on Oxazolidinone and Its Significance. International Journal of Medicinal Chemistry. [Link]
- Shinabarger, D. L., et al. (1997). Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions. Antimicrobial Agents and Chemotherapy, 41(10), 2132–2136. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. connectsci.au [connectsci.au]
- 4. chemistry.williams.edu [chemistry.williams.edu]
- 5. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. N-Acylation of Oxazolidinones - ChemistryViews [chemistryviews.org]
Technical Support Center: Mastering Low-Temperature Alkylation Reactions
Welcome to the technical support center for managing temperature control in low-temperature alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining precise thermal conditions during your experiments. Here, we will explore the causality behind experimental choices and offer robust, self-validating protocols to enhance the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical in low-temperature alkylation reactions?
Precise temperature control is paramount because it directly influences the reaction's kinetic and thermodynamic pathways.[1] Many alkylation reactions are highly exothermic, and even minor temperature fluctuations can lead to a cascade of undesirable outcomes, including:
-
Reduced Selectivity: Higher temperatures can favor the formation of undesired byproducts through competing side reactions like polymerization, isomerization, or elimination.[2][3][4] For instance, in the alkylation of enols, low temperatures are used to favor the kinetically controlled product over the thermodynamically more stable, but often undesired, product.[1]
-
Lower Yield and Purity: The formation of side products directly reduces the yield of the desired compound and complicates downstream purification efforts.[5][6]
-
Thermal Runaway: For highly exothermic reactions, inadequate temperature control can lead to a rapid, uncontrolled increase in temperature and pressure, posing a significant safety hazard.[6][7]
Ultimately, maintaining a stable, low temperature ensures the reaction proceeds through the desired pathway, maximizing yield, purity, and safety.[5][8]
Q2: What are the common methods for achieving and maintaining low temperatures in a laboratory setting?
Several methods are available, each with its own advantages and optimal temperature range. The choice depends on the target temperature, the duration of the reaction, and the equipment available.[9][10]
-
Cooling Baths: These are the most common and accessible methods for achieving sub-ambient temperatures.[9][11] They work by immersing the reaction vessel in a mixture of a cooling agent and a solvent.[10][11]
-
Cryocoolers and Immersion Coolers: These are refrigerated probes that are placed directly into a cooling bath, offering precise, automated temperature control for extended periods.[12][13]
-
Circulating Baths/Chillers: These systems pump a temperature-controlled fluid through the jacket of a reactor, providing excellent uniformity and control for both heating and cooling.[14][15]
Q3: What is the difference between kinetic and thermodynamic control, and how does temperature influence it in alkylation?
In many reactions, including the alkylation of unsymmetrical ketones, different products can be formed depending on the reaction conditions.
-
Kinetic Control: At low temperatures and with a strong, sterically hindered base, the reaction favors the formation of the kinetic enolate. This is the product that forms the fastest because it results from the removal of the most accessible proton, even though it may not be the most stable product.[1]
-
Thermodynamic Control: At higher temperatures and with a weaker base, the reaction is reversible, allowing equilibrium to be established. This favors the formation of the thermodynamic enolate, which is the most stable product, often due to a more substituted double bond.[1]
Therefore, running the alkylation at a low temperature is a key strategy to "trap" the reaction at the kinetically favored product and prevent the formation of more stable, rearranged, or poly-alkylated side products.[1]
Troubleshooting Guides
Issue 1: My reaction temperature is unstable and consistently overshooting the target setpoint.
This is a common issue, particularly with exothermic reactions. The root cause often lies in a mismatch between the rate of heat generation and the rate of heat removal.
Potential Causes & Solutions:
-
Inadequate Heat Transfer:
-
Cause: Poor thermal contact between the reaction flask and the cooling bath, or inefficient stirring. In jacketed reactors, this can be due to the viscosity of the heat transfer fluid or delays in the control system.[14][16]
-
Solution:
-
Ensure the cooling bath is well-stirred and that the flask is immersed to a sufficient depth.
-
For viscous reaction mixtures, increase the stirring speed or use a more appropriate stirrer design (e.g., a paddle or turbine stirrer instead of a simple stir bar) to prevent localized hot spots.[16]
-
In jacketed systems, check the flow rate and viscosity of the heat transfer fluid. Advanced PID controllers can help compensate for heat transfer delays.[5][14]
-
-
-
Rate of Reagent Addition is Too High:
-
Cause: For exothermic reactions, adding a reagent too quickly generates heat faster than the cooling system can dissipate it.[7]
-
Solution: Employ a semi-batch approach by adding the limiting reagent slowly and controllably using a syringe pump or a dropping funnel. This allows you to manage the rate of the exotherm.[7] Monitor the internal temperature closely during the addition.
-
-
Cooling Bath Capacity is Insufficient:
-
Cause: The cooling bath may not have enough thermal mass or a low enough temperature to absorb the heat generated by the reaction, especially on a larger scale.
-
Solution:
-
Issue 2: I am observing poor selectivity and the formation of multiple byproducts.
Poor selectivity in low-temperature alkylation is often a direct consequence of temperature control issues or suboptimal reaction setup.
Potential Causes & Solutions:
-
Temperature is Too High:
-
Cause: As discussed, higher temperatures can favor thermodynamic byproducts, polymerization, or elimination reactions.[1][2][3][4] Even brief temperature spikes during reagent addition can be detrimental.
-
Solution:
-
Verify the accuracy of your thermometer at low temperatures. Low-temperature alcohol or digital thermometers are recommended.[12]
-
Implement the solutions from "Issue 1" to ensure stable, low-temperature conditions are maintained throughout the entire reaction.
-
Run the reaction at the lowest feasible temperature to maximize selectivity.[4]
-
-
-
Incorrect Stoichiometry or Order of Addition:
-
Cause: Using an incorrect ratio of reagents can lead to side reactions. For instance, in malonate alkylation, if the mono-alkylated product is deprotonated and reacts again, a dialkylated byproduct will form.[4]
-
Solution:
-
Carefully control the stoichiometry. A slight excess of the starting material relative to the base and alkylating agent can favor mono-alkylation.[4]
-
Add the alkylating agent slowly to the pre-formed enolate. This maintains a low concentration of the electrophile, favoring reaction with the more abundant starting enolate.[4]
-
-
Issue 3: How should I prepare and handle a cooling bath safely and effectively?
Proper preparation is key to achieving the desired temperature and ensuring safety.
Protocol: Preparing a Dry Ice/Acetone Bath (-78 °C)
-
Safety First: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and cryogenic gloves. Perform the procedure in a well-ventilated fume hood.[18]
-
Container: Use a Dewar flask or a well-insulated container to minimize evaporation and maintain temperature.[18] Do not use a container that could become brittle and crack at low temperatures.
-
Procedure: Place the solvent (e.g., acetone) in the Dewar first. Then, slowly add small pieces of dry ice to the solvent. Adding the dry ice to the solvent, rather than the other way around, minimizes splashing and rapid bubbling caused by the sublimation of CO₂.[11][17] Continue adding dry ice until a portion of it remains solid at the bottom of the bath.
-
Monitoring: Use a low-temperature thermometer to monitor the bath's temperature. The bath will maintain a steady -78 °C as long as solid dry ice is present.[9][11]
Data & Protocols
Table 1: Common Laboratory Cooling Baths
For easy reference, this table summarizes common cooling baths and their achievable temperatures.
| Cooling Agent | Solvent/Salt | Temperature (°C) |
| Ice | Water | 0 |
| Ice | Sodium Chloride (25% w/w) | ~ -20 |
| Dry Ice (CO₂) | Acetone | -78[9][12] |
| Dry Ice (CO₂) | Acetonitrile | -40[12] |
| Liquid Nitrogen | Dichloromethane | -92[12] |
| Liquid Nitrogen | Diethyl Ether | ~ -100 |
| Liquid Nitrogen | (Pure) | -196[10] |
Note: Always add the solid cooling agent to the liquid solvent slowly to control bubbling and prevent splashing.[17]
Experimental Workflow: Troubleshooting Temperature Instability
The following diagram outlines a logical workflow for diagnosing and resolving temperature control issues in a low-temperature reaction setup.
Caption: A decision tree for troubleshooting temperature instability.
Diagram: Heat Management in a Jacketed Reactor System
This diagram illustrates the key components and relationships in managing heat for a low-temperature reaction in a jacketed reactor.
Caption: Heat flow and control loop in a jacketed reactor system.
References
- How Is Temperature Controlled in A Jacketed Lab Reactor? - News - Achieve Chem. (2025, January 2).
- reactor temperature control systems - LNEYA Thermo Refrigeration Co.,Ltd. (n.d.).
- Tips & Tricks: Heating and Cooling - Department of Chemistry : University of Rochester. (n.d.).
- Optimal-Temperature-Control-of-Reactors - Lab Unlimited. (n.d.).
- Solutions for low temperature synthesis - Interchim – Blog. (2019, January).
- Reactor Temperature Control - celsicontech.com. (n.d.).
- How To Perform Reactions At Low Temperatures | Radleys UK. (n.d.).
- Alkylation unit - Wikipedia. (n.d.).
- Technical Support Center: Managing Exothermic Reactions of 2-Octyne - Benchchem. (n.d.).
- Study on the alkylation of aromatic hydrocarbons and propylene - PMC - NIH. (n.d.).
- Control Strategies For Managing Exothermic Reactions In Flow - Patsnap Eureka. (2025, September 3).
- Side reactions in potassium tert-butyl malonate alkylation and how to avoid them - Benchchem. (n.d.).
- Why should alkylation of enols/carbonyl compounds be done at low temperature with a strong base? - Chemistry Stack Exchange. (2015, April 6).
- Conducting Reactions Below Room Temperature - Moodle@Units. (n.d.).
- Working with Exothermic Reactions during Lab and Scale up - Amar Equipment. (2023, October 12).
- How do you maintain low temperature (-10C) for long periods of time while stirring? - Reddit. (2016, March 17).
- Cooling baths - Chemistry LibreTexts. (2021, August 15).
- Going Low Temperature | Pharmaceutical Technology. (2015, September 2).
- Cooling bath - Wikipedia. (n.d.).
- Cooling bath - Grokipedia. (n.d.).
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Alkylation unit - Wikipedia [en.wikipedia.org]
- 3. Study on the alkylation of aromatic hydrocarbons and propylene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lneya-online.com [lneya-online.com]
- 6. celsicontech.com [celsicontech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pharmtech.com [pharmtech.com]
- 9. radleys.com [radleys.com]
- 10. moodle2.units.it [moodle2.units.it]
- 11. Cooling bath - Wikipedia [en.wikipedia.org]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. reddit.com [reddit.com]
- 14. achievechem.com [achievechem.com]
- 15. labunlimited.co.uk [labunlimited.co.uk]
- 16. amarequip.com [amarequip.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. grokipedia.com [grokipedia.com]
Technical Support Center: Hydroxyl Protecting Group Strategies in Butyric Acid Derivatives Synthesis
Introduction: The Chemoselectivity Challenge in Hydroxy Acid Scaffolds
In the synthesis of complex molecules, particularly within drug development, scaffolds such as 4-hydroxybutyric acid present a fundamental chemoselectivity challenge.[1][2] These molecules possess two reactive centers: a nucleophilic hydroxyl group and an electrophilic carboxylic acid. To achieve selective modification at the carboxyl terminus—for instance, in amide coupling or esterification reactions—the hydroxyl group must be temporarily masked or "protected" to prevent unwanted side reactions.[3][4][5]
This guide serves as a technical resource for researchers navigating the selection and implementation of alternative protecting groups for the hydroxyl function in butyric acid derivatives. We will delve into the practical application, underlying mechanistic principles, and troubleshooting of common and alternative protecting group strategies, moving beyond theoretical knowledge to provide field-proven insights.
General Synthesis Workflow
The core strategy involves a three-stage process: protection of the hydroxyl group, reaction at the carboxylic acid, and finally, deprotection to reveal the final product. The choice of protecting group (PG) is critical and dictates the conditions for the entire sequence, demanding an "orthogonal" approach where the protection and deprotection steps do not interfere with other functional groups in the molecule.[3]
Sources
- 1. US6703216B2 - Methods, compositions and apparatuses for detection of gamma-hydroxybutyric acid (GHB) - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. Protective Groups [organic-chemistry.org]
Technical Support Center: Optimizing Chiral HPLC Separations for Butanoic Acid Enantiomers
Welcome to our dedicated technical support center for the chiral separation of butanoic acid enantiomers. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs). As Senior Application Scientists, we have structured this guide to address the specific challenges you may encounter, moving from foundational questions to advanced mobile phase optimization and troubleshooting. Our focus is on explaining the scientific principles behind each step to empower you to make informed decisions in your method development.
Frequently Asked Questions (FAQs)
Q1: Why is an acidic additive necessary in the mobile phase for separating butanoic acid enantiomers?
A1: For acidic analytes like butanoic acid and its derivatives, maintaining a consistent and appropriate ionization state is crucial for achieving good peak shape and reproducible retention times. The addition of a small amount of a strong acid, such as trifluoroacetic acid (TFA) or formic acid (FA), to the mobile phase serves two primary purposes:
-
Suppressing Analyte Ionization: In normal-phase chromatography, the presence of an acidic additive suppresses the deprotonation of the carboxylic acid group on the butanoic acid enantiomers.[1] This ensures that the analyte interacts with the chiral stationary phase (CSP) primarily through hydrogen bonding and dipole-dipole interactions, rather than unpredictable ionic interactions, leading to sharper, more symmetrical peaks.
-
Minimizing Stationary Phase Interactions: The acidic additive can also help to mask active sites on the silica surface of the stationary phase, reducing secondary interactions that can lead to peak tailing.[2]
The concentration of the acidic additive is a critical parameter to optimize; typically, a concentration of 0.1% (v/v) is a good starting point.[1][2]
Q2: Which type of chiral stationary phase (CSP) is most effective for butanoic acid enantiomers?
A2: There is no single universal chiral column, and the selection of the most appropriate CSP is a critical first step.[1] For small carboxylic acids like butanoic acid derivatives, the following classes of CSPs have shown the most success:
-
Polysaccharide-Based CSPs: Columns with cellulose or amylose derivatives are frequently successful for separating a wide range of enantiomers, including hydroxy acids.[1][3] These CSPs offer broad enantiorecognition capabilities through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion in chiral cavities.[4][5] Commercial examples include the CHIRALCEL® and CHIRALPAK® series of columns.
-
Anion-Exchanger CSPs: Chiral stationary phases like CHIRALPAK QN-AX and QD-AX are specifically designed for the enantioseparation of acidic compounds.[6] The separation mechanism is based on the ionic exchange between the protonated chiral selector and the anionic analytes.[6] These columns often operate with weakly acidic mobile phases.[6]
A screening of different columns is often necessary to find the optimal stationary phase for a new compound.[1]
Q3: I am not getting any separation of my butanoic acid enantiomers. What should I do first?
A3: Observing no separation can be disheartening, but a systematic approach can quickly identify the issue. Here are the initial steps to take:
-
Verify Column Choice: Confirm that the chosen chiral stationary phase is appropriate for acidic compounds. As mentioned in Q2, polysaccharide-based or anion-exchanger columns are good starting points.[1][6]
-
Confirm Mobile Phase Composition: Ensure that an acidic additive (e.g., 0.1% TFA) is present in your mobile phase to suppress the ionization of the carboxylic acid.[1] For normal-phase separations, a typical mobile phase would be a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier like isopropanol or ethanol.[7]
-
Check for Co-elution: It's possible the enantiomers are eluting very close together. Try decreasing the flow rate to see if any separation appears. A lower flow rate generally improves resolution, though an excessively low rate can lead to band broadening.[1]
-
Optimize the Alcohol Modifier: The type and concentration of the alcohol modifier in the mobile phase can drastically affect selectivity.[8] If you are using isopropanol, try switching to ethanol or vice-versa, and vary the concentration (e.g., from 5% to 20%).
If these initial steps do not yield a separation, a more comprehensive screening of different chiral columns and mobile phase systems is warranted.
Troubleshooting Guide: Mobile Phase Optimization
Problem 1: Poor Peak Shape (Tailing or Fronting)
Cause: Peak tailing for acidic compounds is often due to secondary ionic interactions with the stationary phase or issues with the sample solvent.[1] Peak fronting can be a sign of column overload.
Solution:
-
Adjust Acidic Additive Concentration: While 0.1% TFA is a common starting point, the optimal concentration can vary. Try increasing the concentration to 0.2% or decreasing it to 0.05%. The goal is to find the concentration that provides the most symmetrical peaks.[8]
-
Switch the Acidic Additive: Sometimes, one acidic additive will perform better than another. If you are using TFA, try formic acid or acetic acid. The pKa and hydrophobicity of the additive can influence the separation.
-
Check Sample Solvent: Ensure your sample is dissolved in the mobile phase or a solvent that is weaker than the mobile phase. Injecting in a stronger solvent can cause peak distortion.
-
Reduce Sample Concentration: If you suspect column overload, dilute your sample and inject a smaller volume.
Problem 2: Insufficient Resolution (Rs < 1.5)
Cause: The mobile phase composition is not optimal for creating a sufficient difference in the interaction energies between the two enantiomers and the chiral stationary phase.
Solution: A systematic approach to optimizing the mobile phase is required.
-
Vary the Alcohol Modifier Ratio: The ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier is a powerful tool for adjusting retention and selectivity. Create a series of mobile phases with varying alcohol content (e.g., Hexane/Isopropanol 95:5, 90:10, 85:15) to find the optimal balance.
-
Change the Alcohol Modifier: The choice of alcohol can have a significant impact on enantioselectivity. Screening different alcohols (e.g., methanol, ethanol, 2-propanol) is a key step in method development.[9]
-
Optimize Column Temperature: Temperature affects the thermodynamics of the separation and can influence enantioselectivity.[1] Try adjusting the column temperature (e.g., in 5°C increments from 15°C to 40°C). Lower temperatures often increase chiral selectivity but may also increase analysis time and backpressure.[8]
Experimental Protocols & Data
Protocol 1: Initial Screening of Mobile Phase for Polysaccharide-Based CSPs
This protocol outlines a general approach for the initial screening of mobile phases for the separation of hydroxybutanoic acid enantiomers on a cellulose or amylose-based column.
-
Column Selection:
-
Chiralcel® OD-H (Cellulose-based) or Chiralpak® AD-H (Amylose-based)
-
-
Mobile Phase Preparation:
-
Prepare a series of mobile phases consisting of n-Hexane and an alcohol modifier (Isopropanol or Ethanol) in varying ratios (e.g., 90:10, 80:20, 70:30 v/v).
-
Add 0.1% Trifluoroacetic Acid (TFA) to each mobile phase to improve peak shape for the acidic analyte.[1]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm (if the analyte lacks a strong chromophore, a universal detector like a mass spectrometer or a refractive index detector may be necessary).
-
Injection Volume: 5-10 µL
-
-
Data Analysis:
-
Evaluate the chromatograms for resolution (Rs), selectivity (α), and peak shape.
-
A resolution of Rs > 1.5 indicates baseline separation.
-
| Mobile Phase Composition (v/v/v) | Expected Outcome |
| n-Hexane / Isopropanol / TFA (90:10:0.1) | A good starting point for many hydroxy acids, often providing a balance of retention and resolution.[4][7] |
| n-Hexane / Ethanol / TFA (90:10:0.1) | Ethanol may offer different selectivity compared to isopropanol and is worth screening.[9] |
| n-Hexane / Isopropanol / TFA (80:20:0.1) | Increasing the alcohol content will decrease retention times but may increase or decrease resolution. |
Visualizations
Workflow for Mobile Phase Optimization
The following diagram illustrates a systematic workflow for optimizing the mobile phase for the chiral separation of butanoic acid enantiomers.
Caption: A systematic workflow for mobile phase optimization in chiral HPLC.
References
- Sugiyama, E., Nakamura, M., Mizuno, H., Furusho, A., & Todoroki, K. (2023). Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent. Analytical Methods. [Link]
- Sugiyama, E., Nakamura, M., Mizuno, H., Furusho, A., & Todoroki, K. (2023). Simultaneous determination of all aminobutyric acids by chiral derivatization and liquid chromatography-tandem mass spectrometry. Analytical Sciences, 39(4), 463-472. [Link]
- Nacalai USA. (2023, November 14). Simultaneous Separation and Identification of All Structural Isomers and Enantiomers of Aminobutyric Acid. [Link]
- Daicel Chiral Technologies. (n.d.).
- Gomez-Perez, A. M., et al. (2017). Chiral Separation of Short Chain Aliphatic Hydroxycarboxylic Acids on Cinchonan Carbamate-Based Weak Chiral Anion Exchangers and Zwitterionic Chiral Ion Exchangers.
- Ahuja, S. (2011). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Phenomenex. (n.d.).
- Kazusaki, M., & Matlin, S. A. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
- Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]
- Jene, P. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
- Zaggout, F. R., et al. (2014). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry. [Link]
- Al-Majnoni, S., et al. (2022). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. Molecules. [Link]
- ResearchGate. (2019).
- ResearchGate. (2013, April 26). Mobile phase additives to enhance resolution between derivatized chiral enantiomers using reverse-phased HPLC/MS analysis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. chiraltech.com [chiraltech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U - PMC [pmc.ncbi.nlm.nih.gov]
Reducing impurities in the synthesis of 4-(Benzyloxy)butanoic acid
Welcome to the technical support center for the synthesis of 4-(Benzyloxy)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and reduce impurities in this important synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Introduction to the Synthesis
The preparation of this compound is a fundamental transformation in organic synthesis, often utilized in the development of pharmaceutical intermediates. A prevalent and accessible laboratory method involves the acid-catalyzed ring-opening of γ-butyrolactone with benzyl alcohol.[1] While seemingly straightforward, this reaction is susceptible to several side reactions that can lead to significant impurities, complicating purification and compromising final product quality. This guide will focus on troubleshooting these issues to achieve high purity and yield.
An alternative approach is the Williamson ether synthesis, which involves the reaction of a salt of 4-hydroxybutanoic acid with a benzyl halide.[2] This method also presents its own set of challenges, primarily related to reaction conditions and substrate reactivity.
This support center will address specific issues encountered in both synthetic routes through a practical question-and-answer format, grounded in mechanistic understanding and supported by actionable protocols.
Troubleshooting Guide & FAQs
Synthesis via Ring-Opening of γ-Butyrolactone
Question 1: My final product is contaminated with a high-boiling, non-polar impurity that is difficult to remove by simple distillation or recrystallization. What is it likely to be, and how can I prevent its formation?
Answer:
This common impurity is most likely dibenzyl ether . Its formation is a classic side reaction associated with benzyl alcohol, especially under acidic conditions and/or at elevated temperatures.[3][4]
-
Mechanism of Formation: Benzyl alcohol can undergo acid-catalyzed self-condensation. One molecule of benzyl alcohol is protonated, forming a good leaving group (water). A second molecule of benzyl alcohol then acts as a nucleophile, attacking the benzylic carbocation to form dibenzyl ether.
*dot graph Dibenzyl_Ether_Formation { layout=dot; rankdir=LR; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [fontsize=10, fontname="Arial"];
} * Caption: Formation of Dibenzyl Ether Impurity.
-
Troubleshooting & Prevention:
-
Control Reaction Temperature: Avoid excessive heating. The self-condensation of benzyl alcohol is more pronounced at higher temperatures.
-
Minimize Acid Catalyst Concentration: Use the minimum effective amount of acid catalyst. While the acid is necessary for the ring-opening of the lactone, an excess will accelerate the formation of dibenzyl ether.
-
Choice of Catalyst: Consider using a milder acid catalyst. For example, a solid-supported acid catalyst might offer better control over the reaction.
-
Reaction Time: Monitor the reaction progress carefully (e.g., by TLC or GC) and stop it as soon as the starting material is consumed to prevent further side reactions.
-
Question 2: I'm observing an additional ester impurity in my product. What could it be?
Answer:
Another potential impurity is benzyl 4-(benzyloxy)butanoate . This is formed through the Fischer esterification of the desired product, this compound, with the excess benzyl alcohol present in the reaction mixture.[5][6]
-
Mechanism of Formation: The carboxylic acid group of the product is protonated by the acid catalyst, making the carbonyl carbon more electrophilic. A molecule of benzyl alcohol then attacks this activated carbonyl, leading to the formation of the benzyl ester after the elimination of water.
-
Troubleshooting & Prevention:
-
Stoichiometry Control: Use a minimal excess of benzyl alcohol. While a slight excess can help drive the initial ring-opening to completion, a large excess will favor the subsequent esterification.
-
Temperature and Time: Similar to the formation of dibenzyl ether, lower temperatures and shorter reaction times will help minimize the formation of this ester byproduct.
-
Work-up Procedure: During the work-up, ensure that the acid catalyst is thoroughly neutralized and removed. This will prevent further esterification during product isolation.
-
Question 3: My reaction seems to be incomplete, and I have a significant amount of unreacted γ-butyrolactone. How can I improve the conversion?
Answer:
Incomplete conversion can be due to several factors related to the thermodynamic stability of γ-butyrolactone and the reaction conditions.
-
Troubleshooting & Optimization:
-
Catalyst Activity: Ensure your acid catalyst is active. If using a solid catalyst, it may need activation. For liquid acids like sulfuric acid, ensure it has not been diluted over time.
-
Reaction Temperature: While high temperatures can lead to side reactions, the reaction may be too slow at very low temperatures. A moderate temperature (e.g., 80-100 °C) is often a good starting point, but this should be optimized for your specific setup.
-
Water Removal: The ring-opening reaction is an equilibrium process. The presence of water can shift the equilibrium back towards the starting materials. If feasible with your setup, consider removing water as it is formed (e.g., using a Dean-Stark apparatus).
-
Stirring: Ensure efficient mixing of the reactants, especially if you have a biphasic system.
-
| Problem | Potential Cause | Recommended Action |
| High levels of dibenzyl ether | Excess acid, high temperature | Reduce catalyst concentration, lower reaction temperature. |
| Presence of benzyl ester impurity | Excess benzyl alcohol | Use a smaller excess of benzyl alcohol. |
| Incomplete reaction | Insufficient catalyst, low temperature | Check catalyst activity, optimize reaction temperature. |
| Unreacted γ-butyrolactone | Equilibrium limitations | Consider water removal during the reaction. |
Synthesis via Williamson Ether Synthesis
Question 4: I am attempting the Williamson ether synthesis, but I am getting a low yield of the desired product and observing the formation of an alkene. What is happening?
Answer:
The formation of an alkene is a classic competing side reaction in the Williamson ether synthesis, which proceeds via an E2 (elimination) mechanism instead of the desired SN2 (substitution) pathway.[7] This is particularly problematic when using a sterically hindered alkyl halide or a strong, bulky base.
-
Mechanism of Competition (SN2 vs. E2):
-
SN2 (Desired): The alkoxide (nucleophile) attacks the carbon atom bearing the leaving group (halide), leading to the formation of the ether. This is favored with primary and methyl halides.[7]
-
E2 (Side Reaction): The alkoxide acts as a base and abstracts a proton from a carbon adjacent to the carbon with the leaving group, leading to the formation of a double bond (alkene) and elimination of the halide. This is favored with secondary and tertiary alkyl halides and with strong, bulky bases.
*dot graph SN2_vs_E2 { layout=dot; rankdir=LR; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [fontsize=10, fontname="Arial"];
} * Caption: Competing SN2 and E2 Pathways.
-
-
Troubleshooting & Prevention:
-
Choice of Reagents: For the synthesis of this compound, it is preferable to use the sodium salt of 4-hydroxybutanoic acid and benzyl chloride (a primary halide) rather than sodium benzoxide and a 4-halobutanoic acid derivative. Benzyl chloride is highly reactive towards SN2 and less prone to elimination.
-
Base Selection: Use a strong, but not overly hindered base to form the alkoxide. Sodium hydride (NaH) is a common and effective choice.
-
Solvent: Use a polar aprotic solvent like DMF or DMSO to favor the SN2 reaction.
-
Temperature: Keep the reaction temperature as low as reasonably possible to disfavor the elimination reaction, which often has a higher activation energy.
-
Experimental Protocols
Protocol 1: Synthesis of this compound via Ring-Opening of γ-Butyrolactone
*dot graph Ring_Opening_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontsize=12, fontname="Arial", fillcolor="#F1F3F4", style=filled]; edge [fontsize=10, fontname="Arial"];
} * Caption: Workflow for Ring-Opening Synthesis.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add γ-butyrolactone (1.0 eq), benzyl alcohol (1.1 - 1.5 eq), and a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, a few drops).
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or GC until the γ-butyrolactone is consumed.
-
Work-up: Cool the reaction mixture to room temperature and dilute with diethyl ether. Wash the organic layer with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic. Then, wash with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane).
-
Column Packing: Pack a silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Loading and Elution: Load the slurry onto the column and elute with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Analytical Methods for Impurity Detection
The identification and quantification of impurities are crucial for ensuring the quality of the final product. A combination of chromatographic and spectroscopic techniques is recommended.
| Analytical Technique | Purpose | Typical Observations |
| TLC (Thin Layer Chromatography) | Rapid reaction monitoring and fraction analysis | Separation of product from starting materials and major byproducts. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Identification and quantification of volatile impurities | Detection of dibenzyl ether, unreacted benzyl alcohol, and benzyl ester. |
| HPLC (High-Performance Liquid Chromatography) | Quantification of non-volatile impurities and product purity | Separation of the product from less volatile impurities. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Structural elucidation of product and impurities | Characteristic peaks for the benzylic protons and the aliphatic chain. |
| FTIR (Fourier-Transform Infrared Spectroscopy) | Functional group analysis | Presence of a broad O-H stretch for the carboxylic acid and a C=O stretch. |
Conclusion
The synthesis of this compound, while a common procedure, requires careful control of reaction conditions to minimize the formation of impurities. By understanding the mechanisms behind the formation of byproducts such as dibenzyl ether and benzyl 4-(benzyloxy)butanoate, researchers can implement effective troubleshooting strategies to improve product purity and yield. This guide provides a framework for identifying and addressing these common challenges, enabling the reliable synthesis of this valuable compound.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Benzyl Alcohol?
- ResearchGate. (n.d.). Scheme 1.4: Mechanism of dibenzyl ether formation.
- Ataman Kimya. (n.d.). DIBENZYL ETHER.
- Vedantu. (n.d.). What is the esterification reaction equation of benzyl alcohol and acetic acid?
- Campos, P. O., et al. (2018). The preparation of benzyl esters using stoichiometric niobium (V) chloride versus niobium grafted SiO2 catalyst: A comparison study. National Institutes of Health.
- Google Patents. (n.d.). CN102746123A - Method of preparing dibenzyl ether from benzyl alcohol under catalysis of graphene oxide.
- ResearchGate. (2017). A variety of methods for the synthesis of benzyl esters.
- Royal Society of Chemistry. (n.d.). Direct transformation of benzyl esters into esters, amides, and anhydrides using catalytic ferric(iii) chloride under mild conditions.
- PrepChem.com. (n.d.). Synthesis of dibenzyl ether.
- Science.gov. (n.d.). precursors gamma-butyrolactone gbl: Topics by Science.gov.
- Silva, A. S., et al. (2015). Benzyl benzoate and dibenzyl ether from of benzoic acid and benzyl alcohol under microwave irradiation using a SiO2–SO3H catal. ResearchGate.
- ACS Publications. (2024, February 16). γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion.
- Polimery. (n.d.). Ring-opening polymerization of γ-butyrolactone and its derivatives: A review.
- Google Patents. (n.d.). US6521763B1 - Method for producing gamma-butyrolactone.
- ResearchGate. (2025, August 9). Acid-catalyzed Ring-opening Polymerization of ^|^gamma;-Butyrolactone under High-pressure Conditions.
- ResearchGate. (n.d.). Simultaneous dehydrogenation of 1,4- butanediol to γ-butyrolactone and hydrogenation of benzaldehyde to benzyl alcohol mediated over competent CeO2–Al2O3 supported Cu as catalyst.
- PubChem. (n.d.). This compound.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- Royal Society of Chemistry. (2023, September 19). Organocatalyzed ring-opening reactions of γ-carbonyl-substituted ε-caprolactones.
- PubMed Central. (n.d.). Identification of Gamma-Butyrolactone in JUUL Liquids.
- BioPharm International. (n.d.). Analytical Strategies for Monitoring Residual Impurities.
- Amerigo Scientific. (n.d.). This compound.
- Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Royal Society of Chemistry. (n.d.). Facile preparation of biodegradable poly(γ-butyrolactone) via base-assisted ring-opening polymerization.
- National Institutes of Health. (n.d.). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon.
- YouTube. (2020, March 28). Williamson ether synthesis (done wrong).
- Google Patents. (n.d.). EP1404638B1 - Synthesis of 4-phenylbutyric acid.
- Google Patents. (n.d.). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
- Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- Google Patents. (n.d.). EP1097919A2 - Process for producing 4-amino-3-oxo-butanoic acid ester.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- National Institutes of Health. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
Sources
- 1. 4-Benzyloxybutyric acid 95 10385-30-5 [sigmaaldrich.com]
- 2. francis-press.com [francis-press.com]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 6. What is the esterification reaction equation of benzyl class 12 chemistry CBSE [vedantu.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Enhancing the Storage Stability of 4-(Benzyloxy)butanoic Acid
Welcome to the technical support center for 4-(benzyloxy)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability of this compound during storage. This document offers troubleshooting advice and frequently asked questions to address specific issues you may encounter in your experiments, ensuring the integrity of your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, with the molecular formula C₁₁H₁₄O₃, is a carboxylic acid that contains a benzyl ether functional group.[1] It is often used as a building block in organic synthesis, particularly in the preparation of more complex molecules in the pharmaceutical and chemical industries. Its structure combines the reactivity of a carboxylic acid with the protective nature of a benzyl group, making it a versatile intermediate.
Q2: What are the primary stability concerns for this compound during storage?
The main stability concerns for this compound stem from its two primary functional groups: the benzyl ether and the carboxylic acid. The molecule is susceptible to degradation through several pathways, including:
-
Oxidative Cleavage: The benzyl ether linkage can be cleaved through oxidation, potentially leading to the formation of benzaldehyde and succinic acid derivatives.[2][3][4]
-
Hydrolysis: While generally stable, the benzyl ether can be susceptible to cleavage under strong acidic conditions.[5]
-
Thermal Decomposition: Carboxylic acids can be prone to decarboxylation or other forms of degradation at elevated temperatures.[6]
-
Photodegradation: Exposure to light, particularly UV light, can potentially initiate degradation pathways.[7][8]
Q3: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration (2-8 °C) is advisable. It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Q4: How can I tell if my sample of this compound has degraded?
Degradation of this compound may be indicated by several observations:
-
Physical Changes: A change in color (e.g., yellowing), the appearance of particulates, or a change in odor.
-
Analytical Characterization: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the sample and detect the presence of degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify structural changes.
Troubleshooting Guide: Stability Issues and Solutions
This section provides a structured approach to troubleshooting common stability issues encountered with this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Yellowing of the sample | Oxidation of the benzyl ether. | Store the compound under an inert atmosphere (e.g., nitrogen or argon). Avoid exposure to air and light. Use of antioxidants can be considered for formulated products. |
| Appearance of new peaks in HPLC analysis | Degradation of the parent compound. | Perform a forced degradation study to identify the potential degradation products and their formation pathways. This will help in developing a stability-indicating analytical method. |
| Decreased potency or unexpected reaction outcomes | Degradation of the starting material. | Re-analyze the purity of the this compound before use. If degradation is confirmed, purify the material (e.g., by recrystallization or chromatography) or obtain a fresh batch. |
| Inconsistent results between batches | Variability in storage conditions or batch purity. | Standardize storage conditions for all batches. Ensure a certificate of analysis with purity data is available for each batch. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
A forced degradation study is essential for understanding the intrinsic stability of a molecule and for developing a stability-indicating analytical method.[9][10][11]
Objective: To identify the potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, acetonitrile, and methanol
-
UV-Vis spectrophotometer
-
HPLC system with a UV detector
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Acidic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Heat the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Keep the mixture at room temperature for a specified period.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep the mixture at room temperature for a specified period, protected from light.
-
At each time point, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at a controlled temperature (e.g., 60°C).
-
At specified time points, dissolve a small amount of the sample in a suitable solvent for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark.
-
At specified time points, analyze both the exposed and control samples by HPLC.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent drug from all degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[12][13][14]
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Typical HPLC Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to control pH).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (typically around 254 nm).
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30 °C
Method Development Strategy:
-
Initial Screening: Start with a broad gradient (e.g., 5% to 95% acetonitrile over 30 minutes) to elute all components.
-
Optimization: Adjust the gradient slope, initial and final mobile phase compositions, and pH of the aqueous phase to achieve optimal separation of the parent peak and any degradation peaks observed in the forced degradation samples.
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizing Degradation Pathways and Workflows
Potential Degradation Pathways of this compound
The following diagram illustrates the potential degradation pathways of this compound under different stress conditions.
Caption: General workflow for stability assessment.
References
- Organic Chemistry Portal. (n.d.). Benzyl Ethers.
- ProQuest. (n.d.). Facile Oxidation of Benzyl Ethers by In Situ Generated o-Iodoxybenzoic Acid.
- Volwiler, E. H., & Vliet, E. B. (1921). PREPARATION AND HYDROLYSIS OF BENZYL ESTERS. Journal of the American Chemical Society, 43(7), 1672–1679.
- Bobbitt, J. M., & Merbouh, N. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(22), 8853–8856.
- Organic Chemistry Portal. (n.d.). Benzyl Esters.
- Scite.ai. (n.d.). Preparation and Hydrolysis of Benzyl Esters.
- ResearchGate. (n.d.). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt.
- Mukaiyama, T., Shintou, T., & Fukumoto, K. (2003). Benzylation of Carboxylic Acids by Oxidation-Reduction Condensation Using Quinones and Benzyloxydiphenylphosphine. Chemistry Letters, 32(8), 734-735.
- Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
- RSC Publishing. (n.d.). Photooxidation of benzyl alcohols and photodegradation of cationic dyes by Fe3O4@sulfur/reduced graphene oxide as catalyst.
- ResearchGate. (n.d.). Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds.
- SlideShare. (2015, May 26). Forced Degradation & Stability Testing: Strategies and Analytical perspectives.
- ResearchGate. (n.d.). Photooxidation of Benzyl Alcohols and Photodegradation of Cationic Dyes by Fe3O4@Sulfur/Reduced Graphene Oxide as Catalyst.
- IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
- RJPT. (n.d.). Stability Indicating Forced Degradation Studies.
- BJSTR. (2022, November 30). Forced Degradation – A Review.
- ResearchGate. (n.d.). Condition used for forced degradation.
- PubChem. (n.d.). This compound.
- Scholars Research Library. (n.d.). Kinetics and mechanism of oxidation of 4-oxo-4-phenyl butanoic acid by benzimidazolium fluorochromate in presence of 1.
- Oriental Journal of Chemistry. (n.d.). Kinetic and Thermodynamic study for the Oxidation of 4-Oxo-4-phenyl butanoic Acid by Tripropylammonium fluorochromate in Aqueous Acetic Acid Medium.
- RSC Publishing. (n.d.). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film.
- Biosciences Biotechnology Research Asia. (2022, November 8). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- PubMed. (2018, March 1). Thermal Degradation of Long Chain Fatty Acids.
- Biosciences Biotechnology Research Asia. (2024, January 24). Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence.
- IJCRT.org. (2023, October 10). Stability Indicating Assay Method.
- NIH. (n.d.). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids.
- Der Pharma Chemica. (n.d.). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a.
- ResearchGate. (n.d.). Thermal Degradation of Antioxidant Compounds: Effects of Parameters, Thermal Degradation Kinetics, and Formulation Strategies.
- ResearchGate. (n.d.). Kinetics of the partial defluorination and degradation of 4-fluorobenzoic acid and three chlorofluorobenzoic acid substrates after 3 h of UV illumination.
Sources
- 1. This compound | C11H14O3 | CID 562201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facile Oxidation of Benzyl Ethers by <em>in situ</em> Generated <em>o</em>-Iodoxybenzoic Acid - ProQuest [proquest.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Photooxidation of benzyl alcohols and photodegradation of cationic dyes by Fe3O4@sulfur/reduced graphene oxide as catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 10. rjptonline.org [rjptonline.org]
- 11. biomedres.us [biomedres.us]
- 12. ijsdr.org [ijsdr.org]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. ijcrt.org [ijcrt.org]
Technical Support Center: Diastereoselective Alkylation Base Selection
Welcome to the Technical Support Center for Diastereoselective Alkylation. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of selecting a suitable base for achieving high diastereoselectivity in alkylation reactions. Here, we move beyond simple protocols to explain the underlying principles that govern success in these sensitive transformations. Our goal is to empower you with the knowledge to not only follow a procedure but to troubleshoot and optimize it for your specific synthetic challenges.
The Cornerstone of Stereocontrol: Understanding Enolate Generation
The diastereoselectivity of an alkylation reaction is often decided at the very first step: the formation of the enolate. The choice of base dictates the geometry (E/Z) of the resulting enolate and whether the reaction proceeds under kinetic or thermodynamic control. These factors, in turn, influence the facial selectivity of the subsequent alkylation.
A critical aspect of successful diastereoselective alkylation is the generation of a single, geometrically defined enolate. The use of strong, non-nucleophilic bases is paramount to ensure rapid and complete deprotonation, minimizing side reactions and preventing equilibration to undesired enolate isomers.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between kinetic and thermodynamic enolates, and how does my choice of base influence their formation?
A1: The distinction between kinetic and thermodynamic enolates is crucial for controlling the regioselectivity and, consequently, the stereoselectivity of alkylation.[3][4]
-
Kinetic Enolate: This is the enolate that is formed faster. Deprotonation occurs at the less sterically hindered α-proton.[4][5] To favor the kinetic enolate, you should use a strong, sterically hindered, non-nucleophilic base at low temperatures (typically -78 °C).[6][7] Lithium diisopropylamide (LDA) is a classic example of a base used to generate kinetic enolates.[6][8] The low temperature and the bulky nature of the base prevent the system from reaching equilibrium, effectively "trapping" the faster-forming, less substituted enolate.[5][9]
-
Thermodynamic Enolate: This is the more stable enolate, which is typically the more substituted one.[4][5] Its formation is favored under conditions that allow for equilibrium to be established. This usually involves using a weaker base (where the pKa of the conjugate acid is closer to that of the ketone), a protic solvent, or higher reaction temperatures.[5][8] These conditions allow for proton exchange, eventually leading to the predominance of the most stable enolate isomer.[10]
Q2: I'm using an Evans chiral auxiliary. How does the choice of base and counterion affect the diastereoselectivity?
A2: Evans oxazolidinone auxiliaries are powerful tools for directing diastereoselective alkylations.[11][12] The stereochemical outcome is highly dependent on the formation of a specific Z-enolate, which then forms a rigid, chelated transition state with the metal counterion. This chelation blocks one face of the enolate, forcing the electrophile to approach from the opposite face.
-
Base: Strong amide bases like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) are typically used to ensure complete and irreversible formation of the Z-enolate.[11]
-
Counterion: The choice of the metal counterion (Li⁺, Na⁺, K⁺) is critical. Lithium and sodium enolates are known to form well-defined chelated structures that are key to high diastereoselectivity.[13][14] The reactivity of the enolate can be influenced by the counterion; for instance, sodium enolates of N-acyl oxazolidinones are often more reactive than their lithium counterparts, allowing for alkylation at lower temperatures and sometimes resulting in higher diastereoselectivity.[13] The counterion's ability to chelate effectively is a major factor in achieving high levels of asymmetric induction.[13][15]
Troubleshooting Guide
Problem 1: Low Diastereoselectivity
Symptom: The ratio of desired to undesired diastereomers is low.
Possible Causes & Solutions:
-
Incomplete Enolate Formation: If deprotonation is not complete, the remaining starting material can act as a proton source, leading to enolate equilibration and a loss of stereocontrol.
-
Incorrect Enolate Geometry: The desired diastereomer may arise from a specific enolate geometry (E or Z). Your reaction conditions might be favoring the undesired isomer.
-
Solution: The geometry of the enolate can be influenced by the base, solvent, and additives. For instance, the presence of HMPA can favor the formation of Z-enolates. The size of the base can also play a role; bulkier bases may favor one isomer over another.
-
-
Epimerization: The product itself may have an acidic proton that can be removed by any excess base, leading to erosion of the diastereomeric ratio.
-
Solution: Carefully quench the reaction at low temperature before warming up. Use a non-nucleophilic base to minimize reactions with the product. If possible, choose a substrate where the product is less acidic than the starting material.
-
Problem 2: Low Yield of the Alkylated Product
Symptom: The overall yield of the desired product is poor, even if the diastereoselectivity is acceptable.
Possible Causes & Solutions:
-
Competing Side Reactions:
-
O-Alkylation: This is a common side reaction where the electrophile reacts with the oxygen atom of the enolate.[16]
-
Dialkylation: If the mono-alkylated product still has an acidic α-proton, it can be deprotonated and react again.[9][16]
-
Solution: Use a strong base to ensure rapid and complete deprotonation of the starting material so that no excess base is available to deprotonate the product.[16] Use a stoichiometric amount of the alkylating agent.
-
-
Aldol Condensation: Enolates can react with any unreacted starting carbonyl compound.[17][18]
-
Solution: This is another reason why complete enolization with a strong base is critical.[1] Adding the alkylating agent to the pre-formed enolate minimizes the time the enolate and starting material are in the same solution.
-
-
-
Poor Reactivity of the Electrophile:
-
Solution: The alkylation of enolates is typically an Sₙ2 reaction.[1][19] Therefore, primary alkyl halides, especially allylic and benzylic halides, are the best electrophiles.[1] Secondary halides are sluggish, and tertiary, vinyl, or aryl halides are generally unreactive under these conditions.[1][18]
-
Data at Your Fingertips: Properties of Common Non-Nucleophilic Bases
| Base | Conjugate Acid pKa (in THF) | Key Characteristics |
| Lithium Diisopropylamide (LDA) | ~36 | Strong, sterically hindered, widely used for kinetic enolate formation.[6] |
| Lithium Hexamethyldisilazide (LHMDS) | ~26 | Strong, very sterically hindered, often provides higher selectivity than LDA. |
| Sodium Hexamethyldisilazide (NaHMDS) | ~26 | Similar to LHMDS, but the sodium counterion can alter reactivity and selectivity.[14] |
| Potassium Hexamethyldisilazide (KHMDS) | ~26 | The potassium counterion can lead to more ionic and reactive enolates. |
| Lithium Tetramethylpiperidide (LiTMP) | ~37 | Even more sterically hindered than LDA, useful for highly congested systems.[20] |
Note: pKa values can vary depending on the solvent and measurement method.[6]
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Alkylation using LDA
This protocol outlines the formation of a kinetic lithium enolate followed by alkylation.
Materials:
-
Carbonyl substrate (e.g., a ketone or an N-acyl oxazolidinone)
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine (freshly distilled)
-
n-Butyllithium (n-BuLi) in hexanes (titrated)
-
Alkyl halide (electrophile)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of nitrogen throughout the reaction.
-
LDA Preparation: a. In the reaction flask, dissolve diisopropylamine (1.05 equivalents) in anhydrous THF under nitrogen. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add n-BuLi (1.0 equivalents) dropwise via syringe. d. Stir the resulting solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA.[21]
-
Enolate Formation: a. Cool the freshly prepared LDA solution back down to -78 °C. b. In a separate flame-dried flask, dissolve the carbonyl substrate (1.0 equivalent) in anhydrous THF. c. Add the substrate solution dropwise to the LDA solution at -78 °C.[22] d. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.[16]
-
Alkylation: a. Add the alkyl halide (1.05 equivalents) neat or as a solution in THF to the enolate solution at -78 °C.[16] b. Stir the reaction mixture at this temperature for 2-4 hours, or until TLC analysis indicates consumption of the starting material.[16]
-
Work-up: a. Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.[16] b. Allow the mixture to warm to room temperature. c. Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by column chromatography.
References
- Fiveable. (n.d.). Kinetic vs. Thermodynamic Enolate Definition.
- Grokipedia. (n.d.). Non-nucleophilic base.
- Patsnap Eureka. (2025, April 16). Enolates Formation and Reactions: Aldol, Alkylation, and More.
- Wikipedia. (n.d.). Non-nucleophilic base.
- Li, H. N. (n.d.). Regioselectivity in Kinetics Aldols/'Kinetic' Enolate Generation.
- Ashenhurst, J. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry.
- Química Organica.org. (n.d.). Regioselectivity and Stereoselectivity in the Alkylation of Enolates.
- Evans, D. A. (1984). Stereoselective Alkylation Reactions of Chiral Metal Enolates. In Asymmetric Synthesis (Vol. 3, p. 1). New York: AP.
- JoVE. (2023, April 30). Video: Regioselective Formation of Enolates.
- Roy, P., & Walsh, P. J. (2010). Overriding Felkin control: a general method for highly diastereoselective chelation-controlled additions to alpha-silyloxy aldehydes. Journal of the American Chemical Society, 132(12), 4176–4177.
- Myers, A. G. (n.d.). Chapter 1: Enolate Alkylations.
- Roy, P., & Walsh, P. J. (2010). Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. Journal of the American Chemical Society, 132(12), 4176–4177.
- Neuman, R. C. (n.d.). 18: Reactions of Enolate Ions and Enols.
- PubMed. (2006, June 22). Alkali metal counterion control of enolate protonation stereoselectivity.
- Reich, H. J. (n.d.). Carbonyl Chemistry :: Overview of Enolate Alkylations.
- Organic Chemistry Tutor. (n.d.). Alkylation of Enolates.
- University of Calgary. (n.d.). pKa Values of Common Bases.
- ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal....
- Walsh, P. J., et al. (2014). Alkenes as Chelating Groups in Diastereoselective Additions of Organometallics to Ketones. Journal of the American Chemical Society, 136(38), 13346–13349.
- Semantic Scholar. (n.d.). Overriding Felkin control: a general method for highly diastereoselective chelation-controlled additions to alpha-silyloxy aldehydes.
- Wikipedia. (n.d.). Asymmetric induction.
- Lumen Learning. (n.d.). 9.7. Enolate alkylation. Organic Chemistry 1: An open textbook.
- Organic Syntheses. (n.d.). Asymmetric synthesis of 4,4-dialkylcyclohexenones from chiral bicyclic lactams.
- Wikipedia. (n.d.). Vicinal difunctionalization.
- Chemistry Steps. (n.d.). The pKa in Organic Chemistry.
- Collum, D. B., et al. (2021). Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations. Journal of the American Chemical Society, 143(35), 14389–14402.
- Chemistry Stack Exchange. (2024, November 1). Diastereoselectivity in enolate alkylation reactions.
- RSC Publishing. (n.d.). Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines.
- Zhang, X., et al. (2024). Facile construction of distal and diversified tertiary and quaternary stereocenters.
- Carreira, E. M., et al. (2016). Iridium-Catalyzed Diastereo-, Enantio-, and Regioselective Allylic Alkylation with Prochiral Enolates.
- Wikipedia. (n.d.). Steric effects.
- Wikipedia. (n.d.). Chiral auxiliary.
- Chemistry LibreTexts. (2020, May 30). 23.6: Alkylation of the alpha-Carbon via the LDA pathway.
- Feng, X., et al. (2017). Diastereodivergent asymmetric Michael-alkylation reactions using chiral N,N′-dioxide/metal complexes.
- Myers, A. G. (n.d.). Asymmetric Alkylation of Enolates. Chem 115.
- The Royal Society of Chemistry. (2006). Representative procedure for the alkylation reaction: Preparation of 9.
- Chemistry LibreTexts. (2023, February 12). 22.7: Alkylation of Enolate Ions.
- Toste, F. D., et al. (2017). Catalytic Enantioselective and Diastereoselective Allylic Alkylation with Fluoroenolates: Efficient Access to C3-Fluorinated and All-Carbon Quaternary Oxindoles.
- Singleton, D. A., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A, 126(11), 1827–1835.
- O'Tuathail, F. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube.
- Reddit. (2023, December 23). Improvement of selectivity/yield of Alkylation. r/OrganicChemistry.
- ResearchGate. (n.d.). Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions.
- Liu, W.-B., et al. (2021). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society, 143(49), 20856–20864.
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. fiveable.me [fiveable.me]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Video: Regioselective Formation of Enolates [jove.com]
- 6. grokipedia.com [grokipedia.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. publish.uwo.ca [publish.uwo.ca]
- 14. Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alkali metal counterion control of enolate protonation stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 18. organicchemistrydata.org [organicchemistrydata.org]
- 19. Enolates Formation and Reactions: Aldol, Alkylation, and More [eureka.patsnap.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. rsc.org [rsc.org]
- 22. orgsyn.org [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 4-(Benzyloxy)-3-methylbutanoic Acid
Introduction
4-(Benzyloxy)-3-methylbutanoic acid is a valuable chiral building block in the synthesis of various pharmaceutical compounds and complex organic molecules. Its structure, featuring a protected hydroxyl group and a stereocenter, makes it an important intermediate where precise control of chirality is crucial for the biological activity of the final product. This guide provides a comparative analysis of two distinct stereoselective synthetic routes to (R)-4-(Benzyloxy)-3-methylbutanoic acid, offering insights into the strategic choices and experimental considerations for researchers in organic synthesis and drug development.
Route 1: Chiral Pool Synthesis via Asymmetric Hydrogenation and Nitrile Hydrolysis
This strategy commences with a commercially available α-keto ester and introduces chirality via an asymmetric hydrogenation step. The subsequent conversion of a hydroxyl group to a nitrile, followed by hydrolysis, provides the target carboxylic acid.
Scientific Rationale and Strategy
The core of this approach lies in the highly efficient and stereoselective reduction of a prochiral ketone to a chiral alcohol. This transformation is a cornerstone of modern asymmetric synthesis, often employing well-defined catalysts to achieve high enantiomeric excess (ee). The subsequent steps involve standard functional group interconversions. The conversion of the resulting alcohol to a nitrile, followed by hydrolysis, is a reliable method for a two-carbon homologation to the desired butanoic acid structure.
Experimental Protocol
Step 1: Asymmetric Hydrogenation of Ethyl 2-oxo-3-methylbutanoate
A solution of ethyl 2-oxo-3-methylbutanoate in a suitable solvent, such as methanol, is subjected to hydrogenation (H₂) in the presence of a chiral ruthenium-based catalyst, for example, Ru(OAc)₂[(R)-BINAP]. The reaction is typically carried out under pressure at room temperature until the starting material is consumed.
Step 2: Conversion to (R)-Ethyl 3-hydroxy-2-methylbutanoate
Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield (R)-ethyl 3-hydroxy-2-methylbutanoate. This product is often used in the next step without further purification if the conversion is high.
Step 3: Synthesis of (R)-4-(Benzyloxy)-3-methylbutanenitrile
The chiral alcohol is first protected as its benzyl ether. The alcohol is treated with sodium hydride (NaH) in a polar aprotic solvent like tetrahydrofuran (THF) to form the alkoxide. Benzyl bromide (BnBr) is then added to the reaction mixture to yield the benzyl-protected ether. The ester group is then reduced to the primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄). The resulting alcohol is converted to a good leaving group, for instance, by tosylation with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. Finally, the tosylate is displaced with sodium cyanide (NaCN) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to afford (R)-4-(benzyloxy)-3-methylbutanenitrile.
Step 4: Hydrolysis to (R)-4-(Benzyloxy)-3-methylbutanoic acid
The nitrile is hydrolyzed to the carboxylic acid under basic conditions. The nitrile is refluxed with an aqueous solution of a strong base, such as sodium hydroxide (NaOH)[1][2][3]. The reaction mixture is then cooled and acidified with a strong acid, like hydrochloric acid (HCl), to precipitate the carboxylic acid. The product is then isolated by extraction and purified by recrystallization or chromatography.
Diagram of Synthetic Pathway
Caption: Route 1: Synthesis via Asymmetric Hydrogenation and Nitrile Hydrolysis.
Route 2: Chiral Pool Synthesis via Malonic Ester Alkylation
This approach utilizes a readily available chiral starting material, such as a derivative of 3-hydroxyisobutyric acid, and employs the classic malonic ester synthesis to construct the carbon skeleton of the target molecule.
Scientific Rationale and Strategy
The malonic ester synthesis is a robust and well-established method for the preparation of substituted carboxylic acids[4][5][6]. The acidity of the α-protons of a malonic ester allows for easy deprotonation to form a stabilized enolate, which can then act as a nucleophile in an Sₙ2 reaction with an appropriate electrophile[4][5]. Subsequent hydrolysis of the ester groups and decarboxylation yields the desired carboxylic acid. The stereocenter is introduced from a chiral starting material, ensuring the enantiopurity of the final product.
Experimental Protocol
Step 1: Preparation of (R)-1-(Benzyloxy)-2-methyl-3-iodopropane
The synthesis begins with a commercially available chiral building block, such as methyl (R)-(-)-3-hydroxy-2-methylpropionate. The hydroxyl group is first protected as a benzyl ether by treating it with sodium hydride and benzyl bromide. The ester is then reduced to the corresponding primary alcohol using a reducing agent like diisobutylaluminium hydride (DIBAL-H). The resulting alcohol is then converted to an iodide, a good leaving group for the subsequent alkylation step, by reaction with iodine, triphenylphosphine, and imidazole.
Step 2: Alkylation of Diethyl Malonate
Diethyl malonate is deprotonated using a base such as sodium ethoxide (NaOEt) in ethanol to form the sodiomalonic ester enolate. The prepared (R)-1-(benzyloxy)-2-methyl-3-iodopropane is then added to the enolate solution, and the mixture is heated to effect the Sₙ2 alkylation.
Step 3: Hydrolysis and Decarboxylation
The resulting substituted malonic ester is then subjected to saponification by heating with a strong base like potassium hydroxide (KOH) in aqueous ethanol. This hydrolyzes both ester groups to carboxylates. The reaction mixture is then acidified with a strong acid (e.g., H₂SO₄) and heated. The resulting malonic acid derivative readily undergoes decarboxylation upon heating to yield the final product, (R)-4-(benzyloxy)-3-methylbutanoic acid.
Diagram of Synthetic Pathway
Caption: Route 2: Synthesis via Malonic Ester Alkylation.
Comparison of the Synthetic Routes
| Feature | Route 1: Asymmetric Hydrogenation & Nitrile Hydrolysis | Route 2: Malonic Ester Alkylation |
| Starting Materials | Ethyl 2-oxo-3-methylbutanoate (achiral) | Methyl (R)-(-)-3-hydroxy-2-methylpropionate (chiral) |
| Introduction of Chirality | Asymmetric hydrogenation (catalyst-controlled) | Chiral pool starting material |
| Key Reactions | Asymmetric hydrogenation, Nitrile formation, Nitrile hydrolysis | Williamson ether synthesis, Reduction, Iodination, Malonic ester alkylation, Decarboxylation |
| Number of Steps | ~4-5 steps | ~5 steps |
| Potential Advantages | High enantioselectivity achievable with modern catalysts. | Utilizes a well-established and reliable C-C bond formation method. Avoids the use of highly toxic cyanides. |
| Potential Disadvantages | Requires specialized and often expensive chiral catalysts. Use of highly toxic cyanide in one step. | The alkylation step can sometimes be sluggish. Requires careful control of conditions to avoid side reactions. |
| Overall Yield | Moderate to good, dependent on the efficiency of each step. | Moderate to good, generally reliable yields for malonic ester synthesis. |
| Scalability | Can be scalable, but catalyst cost may be a factor. | Generally scalable and cost-effective for larger quantities. |
Conclusion
Both synthetic routes presented offer viable pathways to enantiomerically enriched 4-(benzyloxy)-3-methylbutanoic acid.
Route 1 is elegant in its use of asymmetric catalysis to establish the stereocenter. This approach is particularly attractive for its potential for high enantioselectivity. However, the reliance on expensive and air-sensitive catalysts, as well as the use of toxic cyanide reagents, are significant considerations for process safety and cost, especially on an industrial scale.
Route 2 , on the other hand, leverages a readily available chiral starting material and employs the classic and robust malonic ester synthesis. This route avoids the need for specialized asymmetric catalysts and toxic cyanides, making it potentially more cost-effective and safer for large-scale production. While it may involve a slightly greater number of functional group manipulations, the reactions are generally high-yielding and well-understood.
The choice between these two routes will ultimately depend on the specific requirements of the researcher or organization, including factors such as the desired scale of synthesis, budget for catalysts and reagents, and the available expertise and equipment for handling specific reaction types. For academic and early-stage research, the flexibility and high enantioselectivity of Route 1 might be preferred, while for process development and larger-scale manufacturing, the cost-effectiveness and safety profile of Route 2 present a compelling advantage.
References
- Malonic ester synthesis - Grokipedia.
- Malonic Ester Synthesis - Organic Chemistry Tutor.
- Hydrolysis of Nitriles to Carboxylic Acid - Ventura College Organic Chemistry Lab.
- Malonic Ester Synthesis - Organic Chemistry Portal.
- US3701814A - Process of alkylation with base of metal oxide - Google Patents.
- hydrolysis of nitriles with aqueous acid to give carboxylic acids - Master Organic Chemistry.
- hydrolysis of nitriles - Chemguide.
- Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts.
Sources
- 1. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US3701814A - Process of alkylation with base of metal oxide - Google Patents [patents.google.com]
A Comparative Guide to Chiral Carboxylic Acid Synthesis: Evans Auxiliary vs. Nitrile Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure chiral carboxylic acids is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where the stereochemistry of a molecule dictates its biological activity.[1] Among the myriad of synthetic strategies, the use of chiral auxiliaries, exemplified by the Evans auxiliary, and the hydrolysis of nitriles, especially through biocatalytic routes, represent two powerful and distinct approaches. This guide provides an in-depth cost-benefit analysis of these two methodologies, offering experimental insights and data to inform synthetic route selection.
The Enduring Power of the Evans Auxiliary: A Gold Standard in Asymmetric Synthesis
Developed by David A. Evans, oxazolidinone-based chiral auxiliaries have become a reliable and versatile tool for stereocontrolled synthesis.[2][3] These auxiliaries are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, after which they can be cleaved and often recovered.[4] The Evans auxiliary approach is particularly renowned for its high levels of stereocontrol in asymmetric alkylation and aldol reactions, consistently delivering high diastereoselectivity.[3][5]
The rigidity of the N-acylated oxazolidinone scaffold and the steric hindrance provided by the substituent at the C4 position are the keys to its success.[3] By controlling the enolate geometry, the auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer.[6]
Key Advantages of the Evans Auxiliary:
-
High Diastereoselectivity: Often exceeding 99:1, providing excellent stereocontrol.[7]
-
Predictable Stereochemistry: The stereochemical outcome is well-understood and predictable based on the auxiliary's stereochemistry and the reaction conditions.[8]
-
Versatility: Applicable to a wide range of transformations, including aldol, alkylation, and conjugate addition reactions.[4][9]
-
Well-Established Protocols: A wealth of literature and experimental procedures are available, making it a reliable choice.[8]
Cost and Process Considerations:
The primary drawback of the Evans auxiliary lies in its stoichiometric use, which introduces additional steps for attachment and removal, impacting the overall atom economy and process mass intensity.[4] While the auxiliary itself can often be recovered, the initial cost and the need for additional reagents and purification steps contribute to the overall expense.[10]
Nitrile Hydrolysis: A Greener Path to Chiral Carboxylic Acids
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis.[11][12] While traditional chemical hydrolysis using strong acids or bases is effective, it often requires harsh reaction conditions that can be incompatible with sensitive functional groups and may lead to racemization.[13][14]
A significant advancement in this area is the use of nitrile-converting enzymes, such as nitrilases and nitrile hydratases, which offer a greener and more selective alternative.[13][15] These biocatalysts operate under mild conditions (near ambient temperature and neutral pH) in aqueous media, reducing energy consumption and waste generation.[1][15]
Two Pathways for Enzymatic Nitrile Hydrolysis:
-
Nitrilase: Directly converts a nitrile to a carboxylic acid in a single step.[16]
-
Nitrile Hydratase and Amidase: A two-step process where nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed to the carboxylic acid by an amidase.[16][17]
The stereoselectivity of these enzymes makes them particularly valuable for the synthesis of chiral carboxylic acids.[16][18]
Advantages of Biocatalytic Nitrile Hydrolysis:
-
High Enantioselectivity: Enzymes can exhibit excellent enantioselectivity, producing chiral acids with high enantiomeric excess (e.e.).[17][18]
-
Mild Reaction Conditions: Reactions are typically run in water at or near room temperature and neutral pH, preserving sensitive functional groups.[1][15]
-
Environmental Sustainability: Biocatalysis is considered a "green chemistry" technology due to its use of renewable catalysts, reduced energy consumption, and minimal waste production.[15]
-
Potential for High Throughput: Amenable to high-throughput screening for enzyme discovery and optimization.
Challenges and Considerations:
While highly promising, the application of enzymatic nitrile hydrolysis is dependent on the availability of a suitable enzyme for a specific substrate. Enzyme stability, substrate scope, and potential inhibition can also be limiting factors. However, advances in protein engineering and directed evolution are continuously expanding the toolbox of available biocatalysts.[18]
Head-to-Head Comparison: Evans Auxiliary vs. Nitrile Hydrolysis
| Feature | Evans Auxiliary | Nitrile Hydrolysis (Biocatalytic) |
| Stereocontrol | High diastereoselectivity (often >99:1)[7] | High enantioselectivity (often >99% e.e.)[17][18] |
| Methodology | Stoichiometric use of a chiral auxiliary[4] | Catalytic use of an enzyme[1] |
| Process Steps | Attachment, diastereoselective reaction, cleavage, and recovery of auxiliary[4] | Single or two-step enzymatic conversion[16] |
| Reaction Conditions | Often requires cryogenic temperatures and anhydrous conditions[19] | Mild, aqueous conditions at ambient temperature and neutral pH[1][15] |
| Atom Economy | Lower, due to the mass of the auxiliary | Higher, as the catalyst is used in small amounts |
| Cost | Higher initial cost of auxiliary and reagents for attachment/cleavage[10] | Potentially lower, especially at scale, but dependent on enzyme cost and availability |
| Waste Generation | Generates waste from auxiliary attachment and removal steps | Minimal waste, primarily aqueous buffer |
| Scalability | Well-established and scalable, but can be resource-intensive[6][20] | Highly scalable and suitable for industrial applications[16] |
| Substrate Scope | Broad and well-documented for many reaction types[8] | Dependent on the substrate specificity of the available enzymes[21] |
Experimental Protocols
Evans Auxiliary: Asymmetric Aldol Reaction
This protocol describes a typical Evans aldol reaction to generate a syn-aldol product.[5]
Step 1: Acylation of the Evans Auxiliary To a solution of the (4R,5S)-4-methyl-5-phenyloxazolidin-2-one in an anhydrous solvent (e.g., THF) at 0 °C, add a base (e.g., n-BuLi) followed by the desired acyl chloride.
Step 2: Boron Enolate Formation Cool the solution of the N-acyloxazolidinone to -78 °C and add a Lewis acid (e.g., dibutylboron triflate) and a hindered base (e.g., diisopropylethylamine) to form the Z-enolate.[4]
Step 3: Aldol Addition Add the aldehyde to the enolate solution at -78 °C and stir for several hours.
Step 4: Auxiliary Cleavage Cleave the auxiliary using a reagent such as lithium hydroperoxide (LiOOH) to yield the chiral carboxylic acid.[22][23] The auxiliary can then be recovered.
Nitrile Hydrolysis: Enzymatic Synthesis of (R)-Mandelic Acid
This protocol is an example of the biocatalytic synthesis of a chiral α-hydroxy acid using a nitrilase.[16]
Step 1: Enzyme and Substrate Preparation Prepare a suspension of whole cells containing the nitrilase enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.0). Add the substrate, mandelonitrile.
Step 2: Biocatalytic Reaction Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation. Monitor the reaction progress by techniques such as HPLC.
Step 3: Product Isolation Once the reaction is complete, remove the cells by centrifugation. Acidify the supernatant to precipitate the (R)-mandelic acid. The product can be further purified by recrystallization.
Visualization of Synthetic Pathways
Evans Auxiliary Workflow
Caption: Workflow for chiral carboxylic acid synthesis using an Evans auxiliary.
Nitrile Hydrolysis Workflow
Sources
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 13. [Applications of nitrile converting enzymes in the production of fine chemicals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 15. journals.co.za [journals.co.za]
- 16. researchgate.net [researchgate.net]
- 17. chimia.ch [chimia.ch]
- 18. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evans aldol ppt | PPTX [slideshare.net]
- 20. researchgate.net [researchgate.net]
- 21. Thieme E-Books & E-Journals [thieme-connect.de]
- 22. connectsci.au [connectsci.au]
- 23. uwindsor.ca [uwindsor.ca]
A Senior Application Scientist's Guide to the Validation of HPLC Methods for the Analysis of Chiral Carboxylic Acids
For: Researchers, scientists, and drug development professionals.
Introduction: The Criticality of Enantioselective Purity in Drug Development
In the pharmaceutical industry, the stereochemistry of a drug molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. For chiral carboxylic acids, a common structural motif in many active pharmaceutical ingredients (APIs), the separation and quantification of individual enantiomers is a critical aspect of drug development and quality control. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for this purpose.
This guide provides a comprehensive framework for the validation of HPLC methods for the analysis of chiral carboxylic acids. Grounded in the principles of scientific integrity and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), this document will not only detail the requisite validation parameters but also delve into the rationale behind the experimental designs.[1][2][3][4][5][6][7] We will explore and compare the two primary strategies for chiral separation by HPLC: the direct approach using chiral stationary phases (CSPs) and the indirect approach involving chiral derivatizing agents (CDAs).
Pillar 1: Foundational Principles of Chiral HPLC Method Validation
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[5][7] For the enantioselective analysis of chiral carboxylic acids, this translates to demonstrating that the HPLC method can accurately and reliably distinguish and quantify the enantiomers of interest. The core validation characteristics, as stipulated by ICH Q2(R1) guidelines, are specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][4][8][9][10][11]
The "Why" Behind the Validation Parameters
Understanding the purpose of each validation parameter is crucial for designing meaningful experiments.
-
Specificity: This is the cornerstone of any chiral method. It is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, including its counter-enantiomer, impurities, degradation products, and matrix components.[1][8][10][12] For a chiral method, specificity primarily demonstrates the resolution of the two enantiomers from each other and from any other potential interferents.
-
Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[1][8][12] This is fundamental for accurate quantification.
-
Accuracy: This expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8][12] In essence, it measures how close the experimental results are to the actual concentration.
-
Precision: This is a measure of the degree of scatter or agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[8][11] It is typically assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][8][13] For chiral analysis, the LOQ of the undesired enantiomer is particularly important for controlling chiral purity.
-
Robustness: This is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[12][14]
Pillar 2: Strategic Approaches to Chiral Separation of Carboxylic Acids
The enantioselective separation of chiral carboxylic acids by HPLC can be achieved through two main strategies: direct and indirect separation. The choice between these approaches depends on several factors, including the nature of the analyte, the required sensitivity, and available resources.
Direct Chiral Separation: The Power of Chiral Stationary Phases (CSPs)
The direct approach involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[15] This is often the preferred method due to its simplicity and the avoidance of a derivatization step.
Mechanism of Chiral Recognition on CSPs: Enantiomers separate on a CSP based on the formation of transient diastereomeric complexes with the chiral selector immobilized on the stationary phase.[16] This interaction relies on a "three-point interaction model," where at least three simultaneous interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) are necessary for chiral recognition.[16]
Commonly Used CSPs for Carboxylic Acid Separation:
-
Polysaccharide-based CSPs: Derivatives of cellulose and amylose are the most widely used CSPs due to their broad enantioselectivity.[15][17][18] They can be operated in normal-phase, reversed-phase, and polar organic modes.
-
Macrocyclic Glycopeptide CSPs: These phases, such as those based on vancomycin and teicoplanin, are particularly effective for the separation of amino acids and other chiral compounds containing ionizable groups, including carboxylic acids.[16][19]
-
Pirkle-type or Brush-type CSPs: These CSPs involve a small chiral molecule covalently bonded to the silica support and often rely on π-π interactions for chiral recognition.[15]
-
Anion-Exchanger CSPs: Specifically designed for acidic compounds, these CSPs, such as those based on quinine or quinidine derivatives, utilize an ion-exchange mechanism for enantiomer recognition.[20]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption [Chiral HPLC Separation Strategies]
Indirect Chiral Separation: The Versatility of Chiral Derivatizing Agents (CDAs)
The indirect approach involves reacting the racemic carboxylic acid with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[21][22] These diastereomers have different physicochemical properties and can be separated on a conventional achiral HPLC column.[15][21][23]
Mechanism of Indirect Separation: The formation of a covalent bond between the chiral analyte and the CDA creates two diastereomers with distinct properties, allowing for their separation using standard reversed-phase or normal-phase chromatography.[22]
Commonly Used CDAs for Carboxylic Acids:
-
Chiral Amines: Enantiomerically pure amines, such as (S)-(-)-α-methylbenzylamine, react with carboxylic acids in the presence of a coupling agent (e.g., DCC) to form diastereomeric amides.[23]
-
Chiral Alcohols: Esterification with a chiral alcohol, like (R)- or (S)-2-butanol, forms diastereomeric esters that can be separated by HPLC.[23]
-
Other Specialized Reagents: A variety of commercially available CDAs with fluorescent or UV-active moieties can be used to enhance detection sensitivity.[24][25][26]
Comparison of Direct and Indirect Methods
| Feature | Direct Separation (CSP) | Indirect Separation (CDA) |
| Sample Preparation | Minimal, direct injection of the sample. | Requires a chemical reaction, which may be time-consuming and require optimization. |
| Method Development | Can be complex, requiring screening of multiple CSPs and mobile phases. | Often simpler, as separation is on a standard achiral column. |
| Potential for Artifacts | Low risk of artifacts. | Risk of racemization during derivatization, and the CDA must be enantiomerically pure. |
| Sensitivity | Dependent on the analyte's chromophore. | Can be significantly enhanced by using a CDA with a fluorescent or strong UV-absorbing tag.[25][26] |
| Cost | Chiral columns are generally more expensive than achiral columns. | Cost of the CDA and coupling agents needs to be considered. |
| Elution Order | Can sometimes be reversed by changing the CSP or mobile phase.[18] | Fixed for a given CDA and analyte. |
Pillar 3: Experimental Protocols and Data Interpretation
This section provides detailed, step-by-step methodologies for the key validation experiments, along with guidance on interpreting the results.
Experimental Workflow for Method Validation
dot graph TD { A[Method Development & Optimization] --> B[Validation Protocol Definition]; B --> C{System Suitability Testing}; C --> D[Specificity]; D --> E[Linearity & Range]; E --> F[Accuracy]; F --> G[Precision]; G --> H[LOD & LOQ]; H --> I[Robustness]; I --> J[Validation Report]; subgraph Validation_Parameters [Validation Parameters] D; E; F; G; H; I; end } caption [HPLC Method Validation Workflow]
Detailed Experimental Protocols
1. Specificity
-
Objective: To demonstrate the separation of the enantiomers from each other and from potential interferences.
-
Procedure:
-
Prepare a solution containing the racemic mixture of the carboxylic acid.
-
Prepare solutions of the individual enantiomers (if available).
-
Prepare a placebo solution (containing all formulation components except the API).
-
Spike the placebo solution with the racemic analyte.
-
Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.
-
Inject all solutions into the HPLC system.
-
-
Acceptance Criteria:
-
The two enantiomers should be well-resolved (baseline separation is ideal, with a resolution factor (Rs) > 1.5).
-
No interfering peaks from the placebo or degradation products should co-elute with either enantiomer.
-
Peak purity analysis (using a photodiode array detector) should confirm the homogeneity of the enantiomer peaks.[27]
-
2. Linearity
-
Objective: To establish a linear relationship between the analyte concentration and the detector response.
-
Procedure:
-
Prepare a series of at least five standard solutions of the analyte at different concentrations, covering the expected range of the assay (e.g., 50% to 150% of the target concentration).
-
For determining the purity of one enantiomer in the presence of the other, a linearity curve for the minor enantiomer should be prepared from the LOQ to a level corresponding to the specification limit.
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) of the linear regression line should be ≥ 0.99.[28]
-
The y-intercept should be insignificant relative to the response at the 100% level.
-
The residuals should be randomly distributed around the regression line.
-
3. Accuracy
-
Objective: To determine how close the measured values are to the true values.
-
Procedure:
-
For Drug Substance: Analyze a sample of known purity (e.g., a reference standard).
-
For Drug Product: Perform a recovery study by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare at least three replicates at each level.
-
-
Acceptance Criteria:
-
The percent recovery should be within a predefined range, typically 98.0% to 102.0%.[29]
-
4. Precision
-
Objective: To assess the degree of scatter in the results.
-
Procedure:
-
Repeatability (Intra-assay precision):
-
Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Alternatively, analyze nine determinations across the specified range (e.g., three concentrations, three replicates each).[11]
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
-
Acceptance Criteria:
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Procedure:
-
Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the response (e.g., from the y-intercept of the regression line or the standard deviation of blank injections) and S is the slope of the calibration curve.[1]
-
-
-
Acceptance Criteria: The LOQ must be demonstrated to be precise and accurate.
6. Robustness
-
Objective: To evaluate the method's reliability when subjected to small, deliberate changes in method parameters.
-
Procedure:
-
Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).
-
Vary each parameter within a small, realistic range (e.g., mobile phase organic content ±2%, pH ±0.2 units, temperature ±5°C, flow rate ±10%).
-
Analyze a sample under each of the modified conditions and evaluate the impact on key system suitability parameters (e.g., resolution, retention time, peak asymmetry).
-
-
Acceptance Criteria:
-
The system suitability criteria (e.g., resolution > 1.5) should still be met under all varied conditions.
-
The results should not be significantly affected by the small changes in the method parameters.
-
Conclusion: Ensuring the Enantiomeric Purity of Chiral Carboxylic Acids
The validation of an HPLC method for the analysis of chiral carboxylic acids is a rigorous but essential process in pharmaceutical development and quality control. By systematically evaluating the method's specificity, linearity, accuracy, precision, sensitivity, and robustness, scientists can ensure the reliability and suitability of the method for its intended purpose. This guide has provided a comprehensive overview of the principles, strategies, and experimental protocols for conducting a thorough method validation. Adherence to these principles, grounded in regulatory guidelines and sound scientific reasoning, is paramount for ensuring the safety and efficacy of pharmaceutical products containing chiral carboxylic acids.
References
- Synthesis and evaluation of a novel chiral derivatization reagent for resolution of carboxylic acid enantiomers by RP-HPLC. (n.d.). ResearchGate.
- Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. (2025, December 5). Pharmanity.
- A Systematic Study of Achiral Stationary Phases Using Analytes Selected with a Molecular Diversity Model. (n.d.). LCGC International.
- Enantioselective separation of chiral arylcarboxylic acids on an immobilized human serum albumin chiral stationary phase. (n.d.). PubMed.
- Validation of Analytical Methods in Accordance With ICH Guidelines Q2. (n.d.). Scribd.
- Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. (n.d.). National Institutes of Health.
- The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions.
- HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. (2025, August 6). ResearchGate.
- Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. (n.d.). LCGC International.
- Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate.
- Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. (n.d.). SciSpace.
- Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). International Journal of Research and Review.
- Chiral derivatizing agent. (n.d.). Wikipedia.
- Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? (2018, March 29). ResearchGate.
- HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. (2025, August 7). ResearchGate.
- Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. (2022, July 4). National Institutes of Health.
- HPLC Separation Robustness and Ruggedness. (2015, November 20). Agilent.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- Q2(R2) Validation of Analytical Procedures. (n.d.). U.S. Food and Drug Administration.
- Chiral High Performance Liquid Chromatography: Review. (2020, July 30). IJPPR.
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (n.d.). MDPI.
- Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia.
- Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6). U.S. Food and Drug Administration.
- FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). National Institutes of Health.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). International Council for Harmonisation.
- Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. (1998, August 8). Scholars' Mine.
- Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. (n.d.). Journal of the American Chemical Society.
- ANALYTICAL PROCEDURE DEVELOPMENT Q14. (2022, March 24). International Council for Harmonisation.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). MDPI.
- The Development and Validation of a Chiral High Performance Liquid Chromatography Method for the Identification and Quantification of (R)-Enantiomer in 10-Hydroxycamptothecin. (2025, August 6). ResearchGate.
- Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (n.d.). Dhaka University Journal of Pharmaceutical Sciences.
- New Method Development by HPLC and Validation as per ICH Guidelines. (2020, March 23). Acta Scientific.
- Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. (n.d.). IJRPR.
Sources
- 1. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 2. scribd.com [scribd.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. database.ich.org [database.ich.org]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. scispace.com [scispace.com]
- 14. agilent.com [agilent.com]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. chiraltech.com [chiraltech.com]
- 21. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 22. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 23. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 24. researchgate.net [researchgate.net]
- 25. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tcichemicals.com [tcichemicals.com]
- 27. actascientific.com [actascientific.com]
- 28. demarcheiso17025.com [demarcheiso17025.com]
- 29. dujps.com [dujps.com]
A Senior Application Scientist's Guide to Cross-Validation of LC-MS/MS and HPLC-UV Bioanalytical Methods
In the landscape of drug development, the generation of reliable bioanalytical data is the bedrock upon which decisions of safety and efficacy are built. The quantification of drugs and their metabolites in biological matrices is a critical component of pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence (BE) studies submitted for regulatory approval.[1][2] Consequently, the methods used to generate this data must be rigorously characterized and validated to ensure they are fit for purpose.[3][4]
This guide provides an in-depth comparison and a procedural framework for the cross-validation of two workhorse analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As drug development programs evolve, it is not uncommon for a bioanalytical method to be transferred between laboratories, or for a method to be updated from an older platform (like HPLC-UV) to a more modern one (like LC-MS/MS).[5] In such instances, a cross-validation study is mandated to demonstrate that the data generated by both methods are comparable and can be reliably combined or compared.[6][7]
This document is structured not as a rigid protocol, but as a narrative guide grounded in scientific principles and regulatory expectations, primarily drawing from the harmonized International Council for Harmonisation (ICH) M10 guideline.[8][9] We will explore the causality behind experimental choices, ensuring that every protocol described is a self-validating system built on expertise and trustworthiness.
Understanding the Contenders: A Tale of Two Detectors
The choice between HPLC-UV and LC-MS/MS is fundamentally a choice in detection strategy, which dictates the method's performance characteristics. Both techniques utilize liquid chromatography to separate the analyte of interest from other components in the biological matrix. However, how they "see" and quantify the analyte is vastly different.
HPLC-UV: The Robust Workhorse
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection operates on the principle of light absorbance.[10] After chromatographic separation, the analyte passes through a flow cell where it is exposed to UV light. The amount of light absorbed at a specific wavelength is proportional to the analyte's concentration, governed by the Beer-Lambert Law.[10]
-
Expertise & Causality: The primary strength of HPLC-UV lies in its robustness, lower cost, and simpler operation. However, its selectivity is entirely dependent on two factors: the chromatographic separation and the analyte possessing a suitable chromophore (a part of the molecule that absorbs UV light).[11] If a matrix component co-elutes with the analyte and also absorbs at the same wavelength, the method's specificity is compromised, leading to inaccurate quantification.[12] This makes HPLC-UV best suited for well-characterized assays where the analyte concentration is relatively high and the matrix is clean, or for compounds with unique and strong chromophores.[13]
LC-MS/MS: The Selective Powerhouse
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for quantitative bioanalysis due to its superior sensitivity and selectivity.[4][14] After chromatographic separation, the analyte is ionized and enters the mass spectrometer. The first mass analyzer (Q1) selects the ion corresponding to the analyte's molecular weight (the precursor ion). This ion is then fragmented in a collision cell, and a specific fragment ion (the product ion) is selected by the second mass analyzer (Q3) for detection.[15]
-
Expertise & Causality: This precursor-to-product ion transition is a unique molecular fingerprint, granting the method exceptional selectivity.[16] Even if a matrix component co-elutes chromatographically, it is highly unlikely to have the same molecular weight and produce the same fragment ion, thus minimizing interference.[17] This high degree of specificity allows for faster chromatographic run times. However, the ionization process is susceptible to "matrix effects," where co-eluting endogenous components can suppress or enhance the analyte's ionization, leading to inaccurate results if not properly addressed during method development and validation.[6][18]
The Imperative of Cross-Validation
A cross-validation is a formal comparison of two validated bioanalytical methods, designed to demonstrate that the data they produce are interchangeable.[19][20] According to the ICH M10 guideline, cross-validation is necessary when:
-
Data from different validated methods are combined within a single study or across different studies to support regulatory decisions.[21]
-
Sample analysis for a single study is conducted at more than one laboratory using the same method.[6][22]
The ultimate goal is to assess for any systemic bias between the two methods and ensure that switching from one to the other does not impact the interpretation of study data.[21][23]
Experimental Design & Protocol for Cross-Validation
A robust cross-validation study requires a meticulous experimental design that can statistically evaluate the agreement between the two methods. This protocol is designed to be a self-validating system, incorporating both standardized quality control samples and actual study samples.
Sample Selection: The Key to a Meaningful Comparison
The choice of samples is critical. The comparison must be performed using the same set of biological samples analyzed by both methods.[19]
-
Spiked Quality Control (QC) Samples: A minimum of three concentration levels (low, medium, and high) should be prepared in the relevant biological matrix. These QCs should be analyzed in at least triplicate with each method.[21] This allows for a direct comparison of accuracy and precision on samples of known concentration.
-
Incurred Samples (IS): These are study samples obtained from dosed subjects and are the most critical component of a cross-validation.[5] They represent the true complexity of the sample matrix, containing metabolites and other concomitant medications that spiked QCs lack. A minimum of 30 incurred samples spanning the quantifiable range should be selected for analysis by both methods.[21]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of a cross-validation study.
Caption: Workflow for a bioanalytical method cross-validation study.
Step-by-Step Methodology
-
Preparation: Ensure both the reference method (e.g., HPLC-UV) and the comparator method (e.g., LC-MS/MS) have undergone full validation according to ICH M10 guidelines.[3][9]
-
Sample Selection: Select incurred samples that cover the low, medium, and high ends of the calibration curve range. Prepare fresh spiked QC samples at low, medium, and high concentrations.
-
Aliquoting: Thaw all selected samples. Create two identical sets of aliquots from each sample – one for analysis by Method A and one for Method B. This is crucial to eliminate variability from multiple freeze-thaw cycles.
-
Analysis: Analyze the first set of aliquots using the fully validated Method A. Concurrently or subsequently, analyze the second set of aliquots using the fully validated Method B. It is recommended to randomize the injection sequence of QCs and incurred samples.
-
Data Processing: Process the data from each run independently, using the respective method's validated calibration curve to determine the concentration of each sample.
-
Statistical Evaluation: Collate the concentration data for each sample from both methods.
-
Calculate Percent Difference: For each sample, calculate the percent difference between the methods: (% Difference) = [(Conc_MethodB - Conc_MethodA) / Mean(Conc_A, Conc_B)] * 100.
-
Assess Bias: Use appropriate statistical tools to visualize and quantify the agreement between the methods. A Bland-Altman plot is highly recommended to visualize the difference between methods against their mean, helping to identify concentration-dependent bias.[5][21] Deming regression can also be used to assess for proportional and constant bias.[24]
-
Acceptance Criteria
While the ICH M10 guideline does not mandate specific pass/fail acceptance criteria for cross-validation, it requires an assessment of bias.[23] A common and widely accepted approach, adapted from incurred sample reanalysis (ISR) criteria, is as follows:
| Parameter | Acceptance Criteria | Regulatory Basis |
| Spiked QCs | The mean concentration at each level should be within ±15.0% of the nominal value for both methods. | [25][26] |
| Incurred Samples | The percent difference between the values obtained by the two methods should be within ±20% for at least 67% of the analyzed samples. | Adapted from ISR criteria[25] |
| Bias Assessment | The Bland-Altman plot should show no significant concentration-dependent bias, with the majority of data points falling within the 90% confidence intervals. | [5][24] |
Causality Note: The ±20% window for incurred samples is wider than the ±15% for QCs because it accounts for the inherent variability of in-vivo samples, including protein binding and metabolite presence, which can affect analytical methods differently.[25] If a significant bias is observed, its impact on the clinical data interpretation must be thoroughly assessed.[21]
Head-to-Head Comparison: LC-MS/MS vs. HPLC-UV
| Feature | LC-MS/MS | HPLC-UV | Rationale & Causality |
| Selectivity | Excellent . Based on unique mass-to-charge (m/z) transitions.[15][17] | Moderate to Good . Dependent on chromatographic resolution and analyte chromophore.[12] | MS/MS can distinguish between co-eluting compounds with different molecular weights, whereas UV detection cannot.[12] |
| Sensitivity | Excellent . Typically in the low pg/mL to ng/mL range.[15][27] | Moderate . Typically in the high ng/mL to µg/mL range.[11] | Mass spectrometers are inherently more sensitive detectors. HPLC-UV sensitivity is limited by the analyte's molar absorptivity and the detector's path length.[28] |
| Linearity Range | Wide . Typically 3-4 orders of magnitude. | Narrower . Typically 2-3 orders of magnitude. | Detector saturation at high concentrations is less of an issue for MS than for UV detectors. |
| Matrix Effects | High Susceptibility . Ion suppression or enhancement can affect accuracy.[6] | Low Susceptibility . Less prone to signal interference from non-chromophoric matrix components. | The ionization source of an MS is sensitive to co-eluting compounds, while the UV detector is "blind" to compounds that do not absorb at the selected wavelength. |
| Method Development | Complex . Requires optimization of ionization, fragmentation, and chromatographic conditions.[29] | Simpler . Primarily focused on chromatographic separation.[30] | MS/MS adds multiple layers of parameters (e.g., source temperature, gas flows, collision energy) that must be optimized. |
| Cost & Throughput | High initial and operational cost. Can have very high throughput due to shorter run times.[12] | Lower initial and operational cost. Throughput is limited by longer chromatographic run times needed for resolution. | Mass spectrometers are significantly more expensive instruments to purchase and maintain. |
| Robustness | Moderate . Sensitive to instrument contamination and complex to troubleshoot. | High . Generally considered a more rugged and easier-to-maintain platform.[13] | The high sensitivity of MS makes it more susceptible to performance degradation from matrix buildup in the ion source. |
Conclusion: Choosing the Right Tool for the Job
The cross-validation of bioanalytical methods is a non-negotiable step in ensuring data integrity and comparability throughout a drug's lifecycle. While LC-MS/MS offers unparalleled sensitivity and selectivity, making it the preferred platform for most modern bioanalytical challenges, HPLC-UV remains a viable and robust option for specific applications, particularly in later-stage quality control or for high-concentration analytes.
As a Senior Application Scientist, my recommendation is to approach cross-validation not as a mere box-checking exercise, but as a rigorous scientific investigation. The choice of experimental design, sample selection, and statistical analysis must be deliberate and justified. Understanding the fundamental principles and inherent limitations of each technique—the causality behind their performance—is paramount. By adhering to the principles outlined in this guide and the harmonized standards of ICH M10, researchers can confidently bridge data from different methods and laboratories, ensuring the unwavering quality and consistency of the bioanalytical data that supports the development of new medicines.[3]
References
- ICH M10 Bioanalytical Method Valid
- ICH M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
- ICH M10 guideline: validation of bioanalytical methods. Kymos. [Link]
- Innovative bioanalytical LC-MS/MS techniques overcome biologic quantitation challenges. Alturas Analytics. [Link]
- ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]
- Challenges and solutions for biologics quantit
- M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S.
- Cross validation of pharmacokinetic bioanalytical methods: Experimental and st
- Peptide Bioanalysis Using LC-MS/MS: Challenges and Str
- Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS. Anapharm Bioanalytics. [Link]
- Essential FDA Guidelines for Bioanalytical Method Valid
- Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. Analytical Chemistry. [Link]
- Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]
- Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health (NIH). [Link]
- Bioanalytical Method Validation - Guidance for Industry. U.S.
- Bioanalytical Method Validation FDA 2001.pdf. U.S.
- ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material.
- Bioanalytical method validation: An updated review. National Institutes of Health (NIH). [Link]
- Cross-Validations in Regul
- Recent advances in bioanalytical sample prepar
- Bioanalytical Method Validation (Draft Guidance). U.S.
- Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]
- LC-MS and LC-MS/MS. Pacific BioLabs. [Link]
- A REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY RP - HPLC. GSC Biological and Pharmaceutical Sciences. [Link]
- Preparing Samples for HPLC-MS/MS Analysis.
- New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Ovid. [Link]
- An Overview of the Development and Validation of Bioanalytical Methods using HPLC. Journal of Drug Delivery and Therapeutics. [Link]
- Cross Validation of Pharmacokinetic Bioanalytical Methods: Experimental and Statistical Design.
- Cross Validations. European Bioanalysis Forum. [Link]
- The Essence of Modern HPLC: Advantages, Limitations, Fundamentals, and Opportunities.
- FDA Adopts ICH Final Guidance On Bioanalytical Method Valid
- Sample preparation & Solvent considerations for UHPLC-UV-MS. University of Illinois Urbana-Champaign. [Link]
- Essential Guide to LCMS Sample Prepar
- SOP 12: Validation of Bioanalytical Methods. European Journal of Pharmaceutical Sciences. [Link]
- Bioanalytical Method Validation. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. National Institutes of Health (NIH). [Link]
- HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. LinkedIn. [Link]
- Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC–UV and LC–MS.
- Comparative Study of UV And HPLC Methods for Estimation of Drug. International Journal of Pharmaceutical and Bio-Medical Science. [Link]
- Is HPLC becoming obsolete for bioanalysis?
- Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. National Institutes of Health (NIH). [Link]
- Trends in Bioanalysis Using LC–MS–MS.
- Wh
Sources
- 1. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 9. fda.gov [fda.gov]
- 10. certara.com [certara.com]
- 11. A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pacificbiolabs.com [pacificbiolabs.com]
- 16. selectscience.net [selectscience.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 19. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 20. moh.gov.bw [moh.gov.bw]
- 21. e-b-f.eu [e-b-f.eu]
- 22. karger.com [karger.com]
- 23. labs.iqvia.com [labs.iqvia.com]
- 24. researchgate.net [researchgate.net]
- 25. ema.europa.eu [ema.europa.eu]
- 26. globalresearchonline.net [globalresearchonline.net]
- 27. Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies - Aragen Life Sciences [aragen.com]
- 28. chromatographyonline.com [chromatographyonline.com]
- 29. Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS - Anapharm [anapharmbioanalytics.com]
- 30. ijpsjournal.com [ijpsjournal.com]
4-(Benzyloxy)butanoic acid vs. other protected butyric acid derivatives in synthesis
An In-Depth Guide to Carboxylic Acid Protection: 4-(Benzyloxy)butanoic Acid vs. Common Alternatives in Complex Synthesis
For researchers, synthetic chemists, and professionals in drug development, the strategic protection and deprotection of functional groups are paramount to the success of multi-step syntheses. The carboxylic acid moiety in molecules like butyric acid, a common building block, is often reactive under conditions required for modifications elsewhere in the molecule.[1][2] Its temporary masking with a suitable protecting group is therefore not merely an expedient step, but a foundational element of a robust synthetic strategy.[3]
This guide provides a detailed comparison of this compound, the benzyl-protected form of γ-hydroxybutyric acid's carboxyl group, against other widely used protected derivatives: methyl, tert-butyl, and silyl esters. We will delve into the causality behind experimental choices, provide validated protocols, and present a logic-based framework for selecting the optimal protecting group. The core principle guiding this selection is often that of orthogonal protection , a strategy that allows for the selective removal of one protecting group in a complex molecule without affecting others, enabling precise and efficient synthesis.[4][5][6][7]
Comparative Analysis of Butyric Acid Protecting Groups
The choice of a protecting group is dictated by its stability profile relative to the planned synthetic route. A group that is easily installed and removed in high yield is ideal, but its resilience to a range of reaction conditions is what truly defines its utility.[3] Benzyl, methyl, tert-butyl, and silyl esters each offer a unique set of properties, making them suitable for different strategic applications.
| Protecting Group | Structure | Typical Protection Method | Deprotection Conditions | Stability Profile | Key Advantages & Disadvantages |
| Benzyl (Bn) Ester | R-CO₂Bn | Acid-catalyzed esterification with benzyl alcohol or reaction with benzyl bromide and a base. | Hydrogenolysis: H₂, Pd/C.[8] | Stable: Mild acid/base, nucleophiles, organometallics.[9] Labile: Catalytic hydrogenation, dissolving metal reduction.[10][11] | ✓ Orthogonal to acid/base-labile groups (Boc, t-Bu ethers). ✓ Stable to many synthetic conditions. ✗ Incompatible with reducible functional groups (alkenes, alkynes, some N-O bonds).[12] |
| Methyl (Me) Ester | R-CO₂Me | Acid-catalyzed esterification with methanol (e.g., Fischer esterification). | Saponification: Base hydrolysis (e.g., LiOH, NaOH).[9] Acid Hydrolysis: Strong acidic conditions.[8] | Stable: Mildly acidic/basic conditions, hydrogenolysis. Labile: Strong acid/base, nucleophilic attack (e.g., Grignard reagents).[9][13] | ✓ Simple, inexpensive, and easy to introduce. ✗ Limited orthogonality; sensitive to common nucleophilic and basic reagents. |
| tert-Butyl (t-Bu) Ester | R-CO₂tBu | Reaction with isobutylene under acidic catalysis. | Acidolysis: Strong acid (e.g., TFA, HCl).[8][9][14] | Stable: Base, nucleophiles, organometallics, hydrogenolysis.[9] Labile: Strong acidic conditions.[13] | ✓ Excellent stability to bases and nucleophiles; ideal for syntheses involving organolithium or Grignard reagents. ✗ Not suitable for molecules with other acid-sensitive functional groups. |
| Silyl Ester | R-CO₂SiR₃ | Reaction with a silyl halide (e.g., TBDMSCl) in the presence of a base (e.g., imidazole). | Fluoride Ions: TBAF, HF-Pyridine.[9] Mild Acid/Base: Highly labile to aqueous acidic or basic conditions.[15] | Stable: Neutral, anhydrous conditions. Labile: Acid, base, fluoride, nucleophiles. The stability increases with the steric bulk of the silyl group.[15][16] | ✓ Cleaved under very mild, specific (fluoride) conditions. ✗ Generally too labile for multi-step sequences unless highly hindered "supersilyl" groups are used.[15][16][17] |
Strategic Selection: An Orthogonal Approach
The true expertise in synthesis lies in foreseeing the entire reaction sequence and selecting protecting groups that form an "orthogonal set."[3] This means each group can be removed with specific reagents that do not affect the others. The benzyl ester is a cornerstone of this strategy due to its unique removal via hydrogenolysis.
Consider a molecule containing both a tert-butoxycarbonyl (Boc) protected amine and a carboxylic acid. If the synthetic plan requires a basic hydrolysis step, a methyl ester on the carboxyl group would be a poor choice, as both it and the final product might be sensitive. A t-butyl ester would be incompatible with a later step requiring strong acid to remove the Boc group. In this scenario, a benzyl ester is ideal. It will remain intact during both basic reactions and the acidic deprotection of the Boc group, only to be removed cleanly in a final, neutral hydrogenation step.
Caption: Decision-making flowchart for selecting an orthogonal protecting group.
Experimental Protocols: From Synthesis to Deprotection
Trustworthiness in synthetic chemistry is built on reproducible, high-yielding protocols. Below are detailed methodologies for the protection of butyric acid as its benzyl ester and its subsequent deprotection.
Protocol 1: Synthesis of this compound from γ-Butyrolactone
This procedure provides the benzyl ester by ring-opening of the corresponding lactone, a common and efficient route.[18]
Rationale: The reaction utilizes benzyl alcohol as both the nucleophile and solvent, driven by an acid catalyst. Using a large excess of benzyl alcohol pushes the equilibrium towards the ring-opened product. The subsequent basic workup removes the acid catalyst and any unreacted starting material.
-
Reagents: γ-Butyrolactone, Benzyl Alcohol, Sulfuric Acid (conc.), Diethyl Ether, Sodium Bicarbonate (sat. aq.), Sodium Sulfate (anhydrous).
-
Procedure:
-
To a round-bottom flask charged with benzyl alcohol (5-10 equivalents), add γ-butyrolactone (1.0 equivalent).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction by TLC or GC-MS until the starting lactone is consumed.
-
Cool the mixture to room temperature and dilute with diethyl ether.
-
Carefully wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst. Repeat until the aqueous layer is no longer acidic.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the diethyl ether and excess benzyl alcohol (via vacuum distillation).
-
The resulting crude oil, this compound, can be purified by column chromatography if necessary.
-
Protocol 2: Deprotection via Catalytic Hydrogenolysis
This is the hallmark method for cleaving benzyl ethers and esters, valued for its mild and neutral conditions.[11]
Rationale: A palladium on carbon (Pd/C) catalyst facilitates the reaction between hydrogen gas and the benzyl ester. The reaction cleaves the benzylic C-O bond, releasing the free carboxylic acid and toluene as a byproduct. Solvents like ethanol or THF are chosen for their ability to dissolve the substrate and for their inertness under the reaction conditions.[19]
-
Reagents: this compound, Palladium on Carbon (10 wt. % Pd/C), Ethanol or Tetrahydrofuran (THF), Hydrogen (H₂) gas.
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., ethanol) in a flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol % palladium relative to the substrate).
-
Seal the flask and purge the atmosphere by evacuating and backfilling with nitrogen or argon three times.
-
Replace the inert atmosphere with hydrogen gas, typically supplied by a balloon.
-
Stir the reaction vigorously at room temperature. Monitor the reaction's progress by TLC, looking for the disappearance of the starting material.
-
Upon completion, carefully vent the hydrogen atmosphere and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected butanoic acid derivative. The byproduct, toluene, is typically volatile enough to be removed with the solvent.
-
Sources
- 1. Butyric acid - Wikipedia [en.wikipedia.org]
- 2. Butyric Acid - Definition, Structure, Properties | Turito [turito.com]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. fiveable.me [fiveable.me]
- 5. Protective Groups [organic-chemistry.org]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Benzyl group - Wikipedia [en.wikipedia.org]
- 11. Benzyl Ethers [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Carboxyl Protecting Groups Stability [organic-chemistry.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The supersilyl group as a carboxylic acid protecting group: application to highly stereoselective aldol and Mannich reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 4-Benzyloxybutyric acid 95 10385-30-5 [sigmaaldrich.com]
- 19. atlanchimpharma.com [atlanchimpharma.com]
A Guide to Inter-Laboratory Comparison of 4-(Benzyloxy)butanoic Acid Quantification Methods
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of pharmaceutical intermediates and active ingredients is paramount. This guide provides an in-depth comparison of common analytical methodologies for the quantification of 4-(Benzyloxy)butanoic acid, a key building block in various synthetic pathways. The objective is to equip laboratories with the necessary framework to conduct an inter-laboratory comparison, also known as a proficiency test, to ensure the reliability and comparability of their analytical data.[1][2][3] Such studies are a cornerstone of quality assurance and are often a prerequisite for laboratory accreditation under standards like ISO 17025.[1]
This guide is structured to provide not just procedural steps, but also the scientific rationale behind the selection of methods and experimental parameters. We will delve into three widely used analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). For each method, we will present a detailed protocol, a visual workflow, and a discussion of its performance characteristics.
The Importance of Inter-Laboratory Comparison
Before delving into the specific analytical methods, it is crucial to understand the purpose and value of an inter-laboratory comparison. These studies serve as an external quality assessment tool, allowing a laboratory to evaluate its performance against a cohort of its peers.[1][3] The fundamental process involves the distribution of a homogeneous and stable test sample from a central provider to multiple participating laboratories.[1] Each laboratory analyzes the sample using their routine methods and reports the results back to the organizer. The organizer then statistically evaluates the data to provide each participant with a performance score, often a z-score, which indicates how their result compares to the consensus value.[2] This process is instrumental in identifying potential systematic errors, improving analytical methodologies, and ultimately ensuring the consistency and reliability of data across different testing sites.[4][5]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is a robust and widely accessible technique for the quantification of non-volatile and thermally labile compounds like this compound.[6][7] For carboxylic acids, a common approach is ion-suppression reversed-phase chromatography, where the pH of the mobile phase is lowered to suppress the ionization of the acidic analyte, thereby increasing its retention on a non-polar stationary phase.[8]
Experimental Protocol: HPLC-UV
-
Preparation of Standard Solutions:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a 1:1 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a 1:1 mixture of acetonitrile and water to achieve an expected concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.1% phosphoric acid in water (A) and acetonitrile (B) in an isocratic elution (e.g., 50:50 v/v). The acidic mobile phase ensures that the carboxylic acid is in its protonated form, enhancing retention.[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detector set at a wavelength of 254 nm, where the benzene ring exhibits strong absorbance.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the calibration standards against their corresponding concentrations.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.[9]
-
Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.
-
HPLC-UV Workflow
Sources
Benchmarking the yield and purity of 4-(Benzyloxy)butanoic acid synthesis protocols
For researchers and professionals in drug development and organic synthesis, the efficient and high-purity synthesis of key intermediates is paramount. 4-(Benzyloxy)butanoic acid is a valuable building block, and this guide provides an in-depth, objective comparison of two common synthetic protocols for its preparation. We will delve into the mechanistic underpinnings of each method, provide detailed experimental procedures, and present a clear comparison of their respective yields and purities, supported by experimental data from the literature.
Introduction: The Significance of this compound
This compound serves as a crucial intermediate in the synthesis of a variety of more complex molecules. Its structure combines a carboxylic acid functionality with a benzyl-protected hydroxyl group, making it a versatile synthon for introducing a four-carbon chain with a protected hydroxyl group in multi-step syntheses. The benzyl ether protecting group is stable under a range of reaction conditions but can be readily removed when needed, a desirable characteristic in complex synthetic campaigns.
This guide will compare two primary approaches to the synthesis of this compound:
-
The Multi-Step Williamson Ether Synthesis Route: A robust and reliable three-step sequence starting from γ-butyrolactone.
-
The Direct Benzylation of γ-Butyrolactone: A seemingly more direct, one-pot approach that presents significant challenges.
We will analyze the causality behind the experimental choices in each protocol and provide a transparent assessment of their outcomes.
Protocol 1: The Williamson Ether Synthesis Approach
The Williamson ether synthesis is a classic and highly effective method for forming ethers.[1] In the context of this compound synthesis, this is a three-step process that offers excellent control over the final product's purity.
Overall Reaction Scheme:
Caption: Overall workflow for the Williamson ether synthesis of this compound.
Step 1: Synthesis of Ethyl 4-hydroxybutanoate
The first step involves the ring-opening of γ-butyrolactone with ethanol under acidic catalysis to form ethyl 4-hydroxybutanoate. This esterification reaction is a straightforward and high-yielding process.
Experimental Protocol:
-
To a solution of γ-butyrolactone (1.0 eq) in absolute ethanol (5.0 eq), add a catalytic amount of concentrated sulfuric acid (0.05 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain crude ethyl 4-hydroxybutanoate.
-
Purify the crude product by vacuum distillation to yield a colorless oil.
-
Reported Yield: 94%[2]
Step 2: Williamson Ether Synthesis of Ethyl 4-(benzyloxy)butanoate
This is the core step where the ether linkage is formed. The hydroxyl group of ethyl 4-hydroxybutanoate is deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide in an SN2 reaction.
Experimental Protocol:
-
To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethyl 4-hydroxybutanoate (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 4-(benzyloxy)butanoate as a colorless oil.
-
Estimated Yield: ~88.5% (based on a similar synthesis)
Step 3: Saponification to this compound
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is achieved through saponification, a base-catalyzed hydrolysis.[3]
Experimental Protocol:
-
Dissolve the ethyl 4-(benzyloxy)butanoate (1.0 eq) in a mixture of methanol and a 30% aqueous solution of sodium hydroxide.
-
Reflux the mixture for 4 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous phase with concentrated hydrochloric acid to a pH of ~2.
-
Extract the acidified aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound. The product can be further purified by recrystallization if necessary.
-
Reported Yield: 98%[3]
Protocol 2: The Problematic Direct Benzylation of γ-Butyrolactone
A one-step synthesis of this compound from γ-butyrolactone and benzyl alcohol would be highly desirable for its atom economy and reduced number of synthetic steps. However, this approach is fraught with challenges, primarily the formation of an isomeric byproduct.
Reaction Scheme and Mechanistic Challenge:
Caption: The challenge of direct benzylation of γ-butyrolactone.
The Underlying Chemical Principle:
The direct reaction of γ-butyrolactone with benzyl alcohol under either acidic or basic conditions leads to the ring-opening of the lactone to form a 4-hydroxybutanoate intermediate. In this intermediate, there are two nucleophilic centers: the alkoxide and the carboxylate (or carboxylic acid). The carboxylate is a more potent nucleophile than the alcohol, and under these conditions, it will preferentially attack the benzyl alcohol (or its activated form) to form an ester linkage. This results in the formation of 4-(benzoyloxy)butanoic acid as the major product, rather than the desired ether, this compound.[4]
Experimental Outcome:
Protocols attempting the direct benzylation of γ-butyrolactone generally report low yields of the desired this compound, with the major product being the 4-(benzoyloxy)butanoic acid isomer. The separation of these two isomers can be challenging, leading to low purity of the target compound.
-
Yield: Low to negligible for the desired product.
-
Purity: Poor, due to contamination with the isomeric byproduct.
Comparative Analysis
| Parameter | Protocol 1: Williamson Ether Synthesis | Protocol 2: Direct Benzylation of γ-Butyrolactone |
| Overall Yield | High (estimated ~75-80% over 3 steps) | Low to negligible for the desired product |
| Purity | High (>98% achievable with purification) | Poor (significant isomeric byproduct formation) |
| Number of Steps | 3 | 1 |
| Scalability | Readily scalable | Not recommended for scalable synthesis |
| Predictability | Highly predictable and reliable | Unreliable, prone to side reactions |
| Key Advantage | High purity and yield of the desired product | Simplicity in concept |
| Key Disadvantage | Multi-step process | Formation of isomeric byproduct |
Conclusion and Recommendation
For researchers requiring high-purity this compound, the multi-step Williamson ether synthesis is the unequivocally recommended protocol. While it involves more synthetic steps, the high yields at each stage and the ability to purify the intermediates result in a final product of excellent purity and a reliable overall yield. The mechanistic principles of the Williamson ether synthesis ensure the regioselective formation of the desired ether linkage.
The direct benzylation of γ-butyrolactone, while appealing in its simplicity, is a problematic route due to the preferential formation of the 4-(benzoyloxy)butanoic acid isomer. This protocol is not recommended for the synthesis of this compound, as it leads to low yields and significant purification challenges. This comparative analysis underscores the importance of understanding the underlying reaction mechanisms to select a synthetic strategy that is both efficient and reliable.
References
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- OperaChem. (2024, April 27). Saponification-Typical procedures.
Sources
A Senior Application Scientist's Guide to Chiral Acid Synthesis: Diastereoselective Alkylation vs. Asymmetric Hydrogenation
Introduction: The Imperative of Chirality in Modern Chemistry
In the landscape of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise; it is a critical determinant of biological activity, safety, and efficacy. Chiral carboxylic acids, particularly α-arylpropionic acids, form the backbone of numerous blockbuster drugs, including widely used non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen and Ibuprofen.[1] Typically, only one enantiomer of these drugs provides the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to undesirable side effects. Consequently, the development of robust, scalable, and efficient methods to access single-enantiomer chiral acids is of paramount importance.[2][3]
This guide provides an in-depth comparison of two dominant strategies for achieving this goal: substrate-controlled diastereoselective alkylation using chiral auxiliaries and reagent-controlled asymmetric hydrogenation. We will explore the fundamental principles, mechanistic underpinnings, practical workflows, and key performance metrics of each approach, providing researchers with the data-driven insights needed to select the optimal synthetic route for their specific target.
Diastereoselective Alkylation: The Chiral Auxiliary Approach
This strategy relies on the temporary installation of a chiral auxiliary onto a prochiral substrate.[4] The inherent chirality of the auxiliary directs the stereochemical outcome of a subsequent reaction, typically an enolate alkylation, by creating a diastereomeric intermediate. Because diastereomers have different physical properties, this method allows for separation and purification before the auxiliary is cleaved, yielding the desired enantiomerically pure product.[5]
Guiding Principles and Mechanism
The success of this method hinges on the ability of the chiral auxiliary to enforce a rigid, well-defined conformation in the key reactive intermediate—the enolate. This conformational rigidity ensures that the incoming electrophile attacks from the sterically least hindered face, leading to the preferential formation of one diastereomer.
Two of the most successful and widely adopted classes of auxiliaries are Evans' oxazolidinones and Myers' pseudoephedrine amides.[6]
-
Evans' Oxazolidinones: These auxiliaries, derived from readily available amino alcohols like L-valinol or L-phenylalaninol, are acylated to form N-acyl imides.[] Upon deprotonation with a strong base (e.g., LDA or NaHMDS), they form a Z-enolate that is rigidly chelated to the lithium or sodium cation. The bulky substituent at the C4 position of the oxazolidinone effectively blocks one face of the enolate, directing alkylation to the opposite side.[8][9]
-
Myers' Pseudoephedrine Amides: In this system, the inexpensive and commercially available pseudoephedrine is acylated to form a tertiary amide.[6][10] Deprotonation with a base like lithium diisopropylamide (LDA) in the presence of lithium chloride generates a rigid Z-enolate chelated between the enolate oxygen and the auxiliary's hydroxyl oxygen.[11] This chelation forces the electrophile to approach from the face opposite the bulky phenyl group, ensuring high diastereoselectivity.[10]
General Experimental Workflow
The diastereoselective alkylation process is a multi-step sequence, which introduces considerations of overall yield and process mass intensity.
Figure 1. General workflow for chiral acid synthesis via diastereoselective alkylation.
Representative Protocol: Evans' Oxazolidinone Alkylation
This protocol is adapted from established procedures for the asymmetric synthesis of 2-methyl-4-pentenoic acid.[8][9][12]
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF (0.2 M) at 0 °C under an argon atmosphere, add n-butyllithium (1.05 equiv., 2.5 M in hexanes) dropwise.
-
Stir the resulting solution for 15 minutes at 0 °C.
-
Add propionyl chloride (1.1 equiv.) dropwise, and allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify by flash chromatography to yield the N-propionyl oxazolidinone.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-propionyl oxazolidinone (1.0 equiv.) in anhydrous THF (0.1 M) and cool the solution to -78 °C under argon.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv., 1.0 M in THF) dropwise. Stir for 30 minutes to ensure complete enolate formation.
-
Add allyl iodide (1.2 equiv.) dropwise. Stir the reaction at -78 °C for 4 hours.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR or HPLC analysis. Purification by flash chromatography typically yields the major diastereomer in >98:2 d.r.[8]
Step 3: Auxiliary Cleavage
-
Dissolve the purified alkylated product (1.0 equiv.) in a 3:1 mixture of THF and water (0.1 M) and cool to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 equiv.) followed by aqueous lithium hydroxide (2.0 equiv., 1.0 M).
-
Stir the biphasic mixture vigorously at 0 °C for 4 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃).
-
Separate the layers. The chiral auxiliary can be recovered from the organic layer.
-
Acidify the aqueous layer with 1 M HCl and extract the desired chiral acid with dichloromethane. Dry, concentrate, and purify to obtain the enantiomerically enriched 2-methyl-4-pentenoic acid.
Asymmetric Hydrogenation: The Catalytic Approach
Asymmetric hydrogenation is a powerful and atom-economical method that uses a small amount of a chiral catalyst to convert a prochiral unsaturated substrate (e.g., an alkene or ketone) into a chiral product with high enantioselectivity.[3][13] This technology, for which William S. Knowles and Ryōji Noyori shared the 2001 Nobel Prize in Chemistry, has become a cornerstone of industrial pharmaceutical synthesis.[2][3]
Guiding Principles and Mechanism
The strategy involves the reaction of a prochiral olefin, such as an α,β-unsaturated carboxylic acid, with molecular hydrogen (H₂) in the presence of a chiral transition metal catalyst.[14][15] The catalyst, typically a complex of rhodium, ruthenium, or iridium with a chiral phosphine ligand, creates a chiral environment around the metal center.[16]
The substrate coordinates to the chiral catalyst, and hydrogen is delivered to one face of the double bond preferentially, establishing the new stereocenter. A well-known example is the Noyori asymmetric hydrogenation, which often utilizes ruthenium catalysts bearing the C₂-symmetric BINAP ligand.[17][18] The catalytic cycle generally involves the activation of H₂, coordination of the substrate to the chiral metal complex, migratory insertion, and reductive elimination to release the product and regenerate the catalyst.[17][18][19]
Catalysis can be either homogeneous , where the catalyst is dissolved in the reaction medium, or heterogeneous , where the catalyst is on a solid support.[20] Homogeneous catalysts generally offer higher activity and selectivity, while heterogeneous catalysts simplify product purification and catalyst recovery.[21][22]
General Experimental Workflow
The catalytic nature of this method leads to a more streamlined workflow compared to the stoichiometric auxiliary-based approach.
Figure 2. General workflow for chiral acid synthesis via asymmetric hydrogenation.
Representative Protocol: Ru-BINAP-Catalyzed Hydrogenation for (S)-Naproxen
This protocol is based on established methods for the asymmetric hydrogenation of 2-(6'-methoxy-2'-naphthyl)propenoic acid to produce the NSAID Naproxen.[23]
Materials:
-
Substrate: 2-(6'-methoxy-2'-naphthyl)propenoic acid
-
Catalyst: Ru(OAc)₂[(R)-BINAP]
-
Solvent: Anhydrous, degassed methanol
-
Additive: Triethylamine (Et₃N)
-
Equipment: High-pressure autoclave (e.g., Parr hydrogenator) with a glass liner and magnetic stir bar.
Procedure:
-
In a glovebox under an inert atmosphere (N₂ or Ar), charge the glass liner of the autoclave with the substrate (1.0 equiv.) and the Ru(OAc)₂[(R)-BINAP] catalyst (0.01 mol%).
-
Add anhydrous, degassed methanol to achieve a substrate concentration of ~0.5 M, followed by triethylamine (1.5 equiv.).
-
Seal the glass liner inside the autoclave. Remove the autoclave from the glovebox.
-
Purge the autoclave by pressurizing with H₂ gas to 10 atm and then venting, repeating this cycle 3-5 times to remove all air.
-
Pressurize the vessel to the final reaction pressure (e.g., 10 MPa or ~100 atm) with H₂.
-
Begin stirring and heat the reaction to the desired temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by observing the drop in H₂ pressure. Once the pressure stabilizes, the reaction is complete (typically a few hours).
-
Cool the reactor to room temperature and carefully vent the excess H₂ gas in a well-ventilated fume hood.
-
Open the autoclave, remove the reaction mixture, and concentrate it in vacuo.
-
Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with dilute acid to remove the triethylamine. The crude product can then be purified by crystallization to afford (S)-Naproxen with high enantiomeric excess (>99% ee) and chemical yield (>99%).[23]
Head-to-Head Comparison: Choosing the Right Path
The choice between diastereoselective alkylation and asymmetric hydrogenation is not arbitrary; it is a strategic decision based on project goals, available resources, and the specific chemical nature of the target molecule.
Quantitative and Qualitative Performance Metrics
| Feature | Diastereoselective Alkylation (Chiral Auxiliary) | Asymmetric Hydrogenation (Catalytic) | Justification & Expert Insights |
| Stereocontrol | Excellent (often >98% de).[8] | Excellent (often >98% ee).[23] | Both methods provide top-tier stereocontrol. Alkylation benefits from the potential to separate diastereomers to achieve >99.9% purity. |
| Atom Economy | Poor. | Excellent. | Alkylation incorporates a stoichiometric, heavy auxiliary that is later removed as waste. Hydrogenation adds only H₂, representing the pinnacle of atom economy. |
| Process Steps | Multi-step (3-4 steps): Acylation, alkylation, purification, cleavage. | Typically a single catalytic step followed by workup. | The streamlined nature of hydrogenation is a major advantage for scalability and reducing process mass intensity. |
| Substrate Scope | Broad. Versatile for creating many C-C bonds with various electrophiles.[6][10] | More specific. Requires a prochiral olefin or ketone precursor.[16][24] | Auxiliary methods are more flexible for medicinal chemistry exploration where diverse side chains are needed. Hydrogenation is ideal for a known target with an established olefin precursor. |
| Scalability | Challenging. | Highly Scalable. | Cryogenic conditions (-78 °C), stoichiometric strong bases (LDA), and chromatography are difficult and costly to implement on an industrial scale.[25] Hydrogenation is a proven industrial technology. |
| Reagent/Catalyst | Stoichiometric, inexpensive auxiliary (e.g., pseudoephedrine).[6] | Catalytic, expensive precious metal catalyst and chiral ligand.[2][25] | While the catalyst is expensive, its low loading (0.1-0.001 mol%) and high turnover number (TON) make the catalyst cost per kg of product manageable on a large scale. |
| Safety/Handling | Requires handling of pyrophoric bases (n-BuLi, LDA) and cryogenic temperatures. | Requires handling of flammable H₂ gas under high pressure. | Both require specialized equipment and trained personnel. High-pressure hydrogenation is a well-engineered industrial process with established safety protocols. |
| Purification | Often requires chromatography to separate diastereomers or byproducts.[8] | Often purified by simple crystallization of the final product.[23] | The high selectivity of hydrogenation and the crystalline nature of many carboxylic acids simplify downstream processing significantly. |
Decision-Making Framework
To assist in methodology selection, the following flowchart outlines key decision points for a researcher embarking on the synthesis of a chiral acid.
Figure 3. Decision flowchart for selecting a chiral acid synthesis strategy.
Conclusion and Future Outlook
Both diastereoselective alkylation and asymmetric hydrogenation are powerful, reliable methods for producing enantiomerically pure chiral acids.
Diastereoselective alkylation using chiral auxiliaries offers tremendous flexibility and is an invaluable tool in a research or discovery setting. Its broad substrate scope allows for the rapid synthesis of diverse analogs from a common intermediate, making it ideal for structure-activity relationship (SAR) studies. However, its poor atom economy, reliance on stoichiometric reagents, and operational complexities (cryogenics, chromatography) make it less attractive for large-scale manufacturing.
Asymmetric hydrogenation , in contrast, represents the state-of-the-art for the industrial production of chiral molecules.[2][25] Its exceptional atom economy, catalytic nature, and operational simplicity (once developed) lead to highly efficient, cost-effective, and environmentally benign processes. While the initial investment in catalyst screening and high-pressure equipment can be significant, the benefits for large-scale production are undeniable.
For the modern researcher, the choice is clear: for flexibility and rapid analog synthesis at the bench scale, the chiral auxiliary method remains a go-to strategy. For process development and manufacturing, where efficiency and sustainability are paramount, asymmetric hydrogenation is the superior and industry-proven approach.
References
- Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, 1993.
- Novel asymmetric catalytic synthesis method of (S)-naproxen.
- Lennon, I. C., & Johnson, N. B. Manufacture of Asymmetric Hydrogenation Catalysts. Pharmaceutical Technology, 2007. [Link]
- Scott, J. P., & Myers, A. G. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Org. Lett., 2014, 16(18), 4842–4845. [Link]
- Kim, H., & Lee, C. Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules, 2021, 26(5), 1295. [Link]
- Smith, T. E., et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. J. Chem. Educ., 2008, 85(5), 695. [Link]
- NROChemistry.
- Noyori, R. Asymmetric Hydrogenation.
- Myers, A. G., et al. Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. J. Am. Chem. Soc., 1997, 119(28), 6496–6511. [Link]
- Myers, A. G., & McKinstry, L. Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. J. Am. Chem. Soc., 1996, 118(14), 3555-3556. [Link]
- Organic Chemistry.
- Okibe, G., et al. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Journal of Chemical Reviews, 2023, 5(4), 346-367. [Link]
- Wikipedia.
- Smith, T. E., et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Williams College. [Link]
- Method for the synthesis of chiral alpha-aryl propionic acid derivatives.
- Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]
- Novel asymmetric catalytic synthesis method of (S)-naproxen.
- Oreate AI Blog. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. 2024. [Link]
- Baiker, A. Recent Progress in Heterogeneous Asymmetric Hydrogenation of C=O and C=C Bonds on Supported Noble Metal Catalysts. Chem. Rev., 2017, 117(15), 9763–9806. [Link]
- Pericàs, M. A. (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary in Asymmetric Conjugate Addition and Tandem Conjugate Addition/α-Alkylation Reactions.
- Xie, B., et al. Catalytic asymmetric hydrogenation to produce Naproxen by using novel biquinoline biphosphine ligands. Journal of Guangzhou University (Natural Science Edition), 2015, 14(3), 30-33. [Link]
- Asymmetric hydroformylation strategy for (S)-naproxen synthesis.
- Lennon, I. C. Industrial-Scale Synthesis and Applications of Asymmetric Hydrogenation Catalysts. Acc. Chem. Res., 2007, 40(12), 1303–1311. [Link]
- Wikipedia. Chiral auxiliary. [Link]
- Smith, T. E., et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. J. Chem. Educ., 2008, 85(5), 695. [Link]
- Larsen, R. D., et al. α-Hydroxy esters as chiral reagents: asymmetric synthesis of 2-arylpropionic acids. J. Am. Chem. Soc., 1989, 111(19), 7650–7651. [Link]
- Gnas, Y., & Glorius, F. Chiral Auxiliaries — Principles and Recent Applications.
- An, G. Chiral Auxiliaries in Polymer-Supported Organic Synthesis. SciSpace, 2001. [Link]
- Synthesis of novel α-arylpropionic acids and their derivatives. Indian Journal of Chemistry, 2005, 44B, 1507-1511. [Link]
- Neuland Labs.
- Heravi, M. M., et al. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Adv., 2016, 6, 95610-95646. [Link]
- Lennon, I. C.
- Evans enolate alkyl
- Denton, J. R., & Davies, H. M. L. Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes.
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed, 2018. [Link]
- Diastereoselective alkylation and methods for chiral auxiliary removal.
- Brueckner, A. C., & Snapper, M. L. Diastereoselective Synthesis of Unnatural Amino Acids by Alkylation of α-tert-Butanesulfinamide Auxiliary-Bound Enolates. J. Org. Chem., 2006, 71(15), 5767–5770. [Link]
- Mechanistic comparison of heterogeneous and homogeneous hydrogen
- Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]
- Asymmetric Hydrogenation of Prochiral Olefins Catalysed by Furanoside Thioether-Phosphinite Rh(I) and Ir(I) Complexes. PubMed, 2005. [Link]
- Larsen, R. D., et al. α-Hydroxy esters as chiral reagents: asymmetric synthesis of 2-arylpropionic acids.
- Catalytic Hydrogenation of Alkenes and Alkynes. YouTube, 2024. [Link]
- Smith, T. E., et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Semantic Scholar, 2008. [Link]
- Pescitelli, G., et al. Absolute Configuration Sensing of Chiral Aryl- and Aryloxy-Propionic Acids by Biphenyl Chiroptical Probes. MDPI, 2021. [Link]
- Ojima, I., et al. Asymmetric hydrogenation of prochiral olefins catalyzed by rhodium complexes with chiral pyrrolidinodiphosphines. Crucial factors for the effective asymmetric induction. J. Org. Chem., 1980, 45(24), 4728–4739. [Link]
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.
- Metal-Free Heterogeneous Asymmetric Hydrogenation of Olefins Promoted by Chiral Frustrated Lewis Pair Framework. University of North Texas, 2023. [Link]
Sources
- 1. US20120029226A1 - Method for the synthesis of chiral alpha-aryl propionic acid derivatives - Google Patents [patents.google.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 4. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.williams.edu [chemistry.williams.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 12. [PDF] Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary | Semantic Scholar [semanticscholar.org]
- 13. 3 Key Elements of Successful Hydrogenation Scale-Up | Neuland Labs [neulandlabs.com]
- 14. Asymmetric hydrogenation of prochiral olefins catalysed by furanoside thioether-phosphinite Rh(I) and Ir(I) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 17. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 18. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Catalytic asymmetric hydrogenation to produce Naproxen by using novel biquinoline biphosphine ligands [xb.gzhu.edu.cn]
- 24. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Accuracy and Precision of Titration Methods for Carboxylic Acid Assay
Introduction: The Criticality of Accurate Carboxylic Acid Quantification
In the landscape of pharmaceutical development and chemical research, the precise quantification of carboxylic acids is paramount. These organic compounds are foundational as active pharmaceutical ingredients (APIs), key intermediates, and excipients. Their concentration directly impacts product efficacy, stability, and safety.[1][2] Consequently, selecting an analytical method that guarantees high accuracy and precision is not merely a procedural choice—it is a cornerstone of quality control and regulatory compliance.[3][4]
This guide provides an in-depth comparison of the principal titration methods for carboxylic acid assay. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, the inherent strengths and limitations of each method, and the validation required to ensure the trustworthiness of your results.
Core Principles: The Stoichiometry of Neutralization
At its heart, the titration of a carboxylic acid (a weak acid, R-COOH) relies on a straightforward acid-base neutralization reaction with a strong base titrant, typically sodium hydroxide (NaOH).[5]
R-COOH + NaOH → R-COONa + H₂O
The central challenge lies in accurately determining the equivalence point : the exact moment when the moles of added base equal the initial moles of the acid.[6][7] The method used to detect this point fundamentally defines the technique's accuracy, precision, and applicability.
Comparative Analysis of Titration Methodologies
We will compare the three most prevalent methodologies: classic visual indicator titration, potentiometric titration, and conductometric titration. Each offers a distinct balance of simplicity, cost, and analytical power.
Visual Indicator Titration
This is the quintessential acid-base titration learned in introductory chemistry.[8] It employs a chemical pH indicator, such as phenolphthalein, which undergoes a distinct color change at or near the equivalence point.
-
Mechanistic Insight: The choice of indicator is critical. Its pH range of color change (pKa) must bracket the pH of the salt solution at the equivalence point. For a weak acid/strong base titration, this pH is slightly alkaline (>7), making phenolphthalein (pH 8.2-10) a suitable choice.[5]
-
Strengths: The primary advantages are speed, simplicity, and low equipment cost.[9]
-
Limitations & Causality:
-
Subjectivity: The endpoint is a visual judgment, introducing analyst-dependent variability and reducing precision.[10] Factors like color blindness or inconsistent perception of the "first permanent pink" can lead to errors.[11]
-
Sample Matrix Interference: This method is unsuitable for colored or turbid solutions where the color change would be obscured.[12]
-
Weak Acids: For very weak carboxylic acids, the pH change at the equivalence point is gradual, not sharp, making the color transition indistinct and the endpoint difficult to determine accurately.
-
Potentiometric Titration
Potentiometric titration elevates the assay by replacing the subjective visual indicator with an electrochemical sensor, typically a pH electrode.[13][14] The pH of the analyte solution is monitored continuously as the titrant is added, generating a titration curve (pH vs. titrant volume).
-
Mechanistic Insight: The equivalence point is identified as the point of maximum inflection on the S-shaped titration curve.[2] Mathematically, this is the point where the first derivative (ΔpH/ΔV) is maximal, or the second derivative is zero. This mathematical determination removes operator subjectivity and is a core reason for its superior precision.[14]
-
Strengths:
-
Objectivity & Precision: The endpoint is determined mathematically, leading to highly precise and repeatable results.[10] It is considered a more robust and reliable method.[10][15]
-
Versatility: It is unaffected by colored or turbid samples.[13] Furthermore, it can resolve mixtures of acids (e.g., a strong acid and a weak carboxylic acid) by identifying multiple equivalence points, provided their pKa values are sufficiently different.[14]
-
Automation: The process is easily automated, increasing throughput and further reducing human error.[15]
-
-
Limitations: Requires a higher initial investment in equipment (autotitrator, pH meter, electrode) and proper electrode calibration and maintenance.
Conductometric Titration
This technique monitors the reaction's progress by measuring the solution's electrical conductivity.[7][16]
-
Mechanistic Insight: The conductivity of a solution depends on the concentration and ionic mobility of the ions present. The titration of a weak carboxylic acid (R-COOH) with a strong base (Na⁺OH⁻) involves replacing the few ions from the weak acid's dissociation with highly mobile OH⁻ ions after the endpoint.
-
Initial Stage: The initial conductivity is low due to the slight dissociation of the weak carboxylic acid.
-
During Titration: As NaOH is added, the acid is converted to its salt (R-COONa). The conductivity increases slightly due to the introduction of Na⁺ and R-COO⁻ ions.
-
Equivalence Point: All the acid has been neutralized.
-
Post-Equivalence: Excess NaOH is added. The conductivity increases sharply due to the presence of the highly mobile hydroxide ions (OH⁻). The equivalence point is determined graphically as the intersection of the two linear segments of the titration curve.[7]
-
-
Strengths:
-
Limitations: The presence of high concentrations of other electrolytes can mask the conductivity changes of the titration reaction, making the method unsatisfactory.[12]
Data Summary: Performance Comparison
| Feature | Visual Indicator Titration | Potentiometric Titration | Conductometric Titration |
| Principle | pH-sensitive dye color change | Electrochemical potential (pH) measurement | Electrical conductivity measurement |
| Endpoint Detection | Subjective visual observation | Objective; maximum of 1st derivative of pH curve | Objective; intersection of lines on conductivity plot |
| Typical Accuracy | Relative Error: 0.1–0.2% (optimal)[18] | High; validated methods show excellent closeness to true value[10][19] | High, especially for dilute solutions |
| Typical Precision | Analyst-dependent; RSD can be >1% | High; RSD often <0.5%[19] | High; Relative precision better than 1%[17] |
| Advantages | Low cost, simple, fast | Objective, highly precise, automatable, suitable for colored/turbid solutions, can analyze mixtures[10] | Excellent for very weak acids and dilute solutions, sharp endpoints[12][16] |
| Limitations | Subjective, not for colored/turbid solutions, poor for very weak acids | Higher equipment cost, requires electrode calibration | Sensitive to other electrolytes, less effective in concentrated solutions[12] |
| Primary Application | Routine, non-critical QC of clear, colorless samples | Pharmaceutical QC, R&D, stability testing, assay of APIs and excipients[2][13] | Analysis of trace-level acids, weak acids in aqueous systems |
Experimental Protocol: Validated Potentiometric Assay of a Carboxylic Acid
This protocol describes a self-validating system for the accurate and precise determination of a carboxylic acid, grounded in principles outlined by USP <1225> and ICH Q2(R1).[3][19]
Titrant Standardization (Trustworthiness Pillar)
Causality: The accuracy of the entire assay hinges on the precisely known concentration of the NaOH titrant.[15][19] Commercially prepared solutions change concentration over time due to atmospheric CO₂ absorption. Standardization is therefore mandatory.
-
Procedure:
-
Accurately weigh approximately 0.5 g of primary standard potassium hydrogen phthalate (KHP), dried at 110°C for 2 hours, and record the weight.
-
Dissolve the KHP in ~50 mL of deionized, CO₂-free water in a 150 mL beaker.
-
Immerse a calibrated pH electrode and a temperature probe into the solution.
-
Titrate with the prepared ~0.1 M NaOH solution using an autotitrator until the potentiometric endpoint is reached.
-
Repeat in triplicate. The Relative Standard Deviation (RSD) of the molarity should be ≤ 0.2%.
-
Calculate the exact molarity of the NaOH titrant.
-
Assay of Carboxylic Acid Sample
-
Procedure:
-
Accurately weigh an appropriate amount of the carboxylic acid sample (to consume ~15-20 mL of titrant) into a 150 mL beaker. Record the weight.
-
Dissolve the sample in a suitable solvent (e.g., deionized water, or a water/alcohol mixture for poorly soluble acids).
-
Immerse the calibrated pH electrode and temperature probe.
-
Titrate with the standardized 0.1 M NaOH solution past the equivalence point.
-
The autotitrator software will calculate the equivalence point volume from the first or second derivative of the titration curve.
-
Calculate the purity of the carboxylic acid based on its molecular weight, the sample weight, and the volume and molarity of the NaOH titrant consumed.
-
Method Validation Parameters
To ensure the method is suitable for its intended purpose, the following parameters must be assessed:
-
Accuracy: Determined by assaying a sample of a certified reference standard of the carboxylic acid. The recovery should typically be between 98.0% and 102.0%.[3][19]
-
Precision (Repeatability): Perform at least six replicate determinations on the same sample. The RSD should be ≤ 1.0%.[19]
-
Linearity: Analyze samples at different concentrations (e.g., 80%, 100%, and 120% of the target concentration). Plot the titrant volume consumed versus the sample weight. The coefficient of determination (R²) should be ≥ 0.999.[15][19]
-
Specificity: Demonstrate that excipients or impurities do not interfere with the titration. This can be done by titrating a placebo (all components except the API) and showing no significant consumption of titrant at the analyte's equivalence point.
Visualization of Workflows and Logic
Caption: A generalized workflow for a validated titration assay.
Caption: Relationship between titration methods and their principles.
Conclusion: Selecting the Appropriate Method
While visual indicator titration has its place for rapid, simple assays, its inherent subjectivity makes it less suitable for the rigorous demands of drug development and release testing. For robust, reliable, and defensible data, potentiometric titration stands as the superior choice for the assay of most carboxylic acids. Its objectivity, high precision, and amenability to validation and automation align with the stringent requirements of the pharmaceutical industry.[3][10]
Conductometric titration serves as a powerful alternative in niche applications, particularly for very weak acids or highly dilute samples where other methods falter.[16][17] Ultimately, the choice of method must be driven by a thorough understanding of the analyte's properties, the sample matrix, and the required levels of accuracy and precision, all underpinned by a comprehensive method validation.
References
- White paper gives guidance for validation of titr
- Recommendations for titration methods valid
- Validation of titr
- Guide: Validation of titration methods. European Pharmaceutical Review.
- Recommendations for titration methods valid
- Evaluation of Acid–Base Titrimetry. BrainKart.
- A Precise Method for Processing Data to Determine the Dissociation Constants of Polyhydroxy Carboxylic Acids via Potentiometric Titr
- (PDF) Conductometric Determination of Some Important Carboxylic Acid Derivatives and Hydrochlorides in Pharmaceutical Formulations.
- 6.2.
- Potentiometric titration of naphthyl esters of carboxylic acids in non-aqueous solvent. Analyst (RSC Publishing).
- The carboxylic acid content determined by potentiometric titration...
- Basic Principles of Titr
- Determination of Salts of Carboxylic Acids by Aqueous Acidometric Titr
- Introduction: Quantitative Classical Chemical Analysis Titr
- Acid-Base Titrations - NONAQUEOUS SOLVENTS. GFS Chemicals.
- Assay by Potentiometric Titration in Pharmaceutical Production. Metrohm USA Blog.
- Conductometric Titr
- POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. University of California, Santa Cruz.
- Instrument Based Testing: A More Modern and Robust Approach to Titr
- Titr
- How accurate is classic titr
- Conductometric titration works where other methods struggle. Metrohm.
- An Advanced Guide to Titr
- Carboxylic Acid Unknowns and Titration. Web.
- What is the procedure for determining carboxylic acid groups by the acid-base titration?
- What is Titration Used For in Real Life? The Chemistry Blog.
- Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts.
- Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
- lect 23:Conductometric Titr
- Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts | Request PDF.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Titration, Electronic Titrator, An Advanced Guide to Titration | Microlit [microlit.com]
- 3. selectscience.net [selectscience.net]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. gwb.fi [gwb.fi]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. chemicals.co.uk [chemicals.co.uk]
- 9. info.gfschemicals.com [info.gfschemicals.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. quora.com [quora.com]
- 12. byjus.com [byjus.com]
- 13. blog.metrohmusa.com [blog.metrohmusa.com]
- 14. chem.fsu.edu [chem.fsu.edu]
- 15. Validation of titration methods | Metrohm [metrohm.com]
- 16. Conductometric titration works where other methods struggle | Metrohm [metrohm.com]
- 17. tau.ac.il [tau.ac.il]
- 18. brainkart.com [brainkart.com]
- 19. usp.org [usp.org]
A Senior Application Scientist's Guide to Oxidizing Agents for Lactonization Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
Lactones, cyclic esters, are prevalent structural motifs in a vast array of biologically active natural products and pharmaceuticals. Their synthesis is a cornerstone of modern organic chemistry, and the oxidative lactonization of diols or hydroxy acids represents one of the most direct and efficient strategies for their construction. The choice of oxidizing agent is paramount, dictating the reaction's efficiency, selectivity, and compatibility with other functional groups. This guide provides a comparative analysis of common and contemporary oxidizing agents for lactonization, offering insights into their mechanisms, practical applications, and experimental protocols to aid in rational reagent selection.
The Strategic Importance of the Oxidant
The oxidative lactonization of a diol typically proceeds through a two-step sequence within a single pot: the selective oxidation of one primary alcohol to an aldehyde, which then exists in equilibrium with its cyclic hemiacetal (a lactol), followed by the oxidation of this lactol to the final lactone. The ideal oxidant accomplishes this transformation under mild conditions, with high yield, and without over-oxidizing the substrate or affecting sensitive functional groups.
Classical Workhorses: Chromium(VI) Reagents
Chromium(VI)-based reagents, such as Jones reagent (CrO₃ in aqueous sulfuric acid) and Pyridinium Chlorochromate (PCC), are powerful and cost-effective oxidants that have long been employed for lactonization.
Mechanism & Rationale: The Jones reagent operates under strongly acidic conditions.[1] The reaction initiates with the formation of a chromate ester from a primary alcohol.[2] Subsequent elimination, often facilitated by a base (water), yields an aldehyde. This aldehyde, in the presence of water, forms a hydrate, which is then further oxidized by another equivalent of the chromium reagent to a carboxylic acid. In the context of a diol, the initially formed hydroxy aldehyde cyclizes to a lactol, which, being a secondary alcohol, is rapidly oxidized to the lactone. PCC, a milder and more selective reagent, can also effect this transformation, often with less risk of side reactions.[3]
Comparative Analysis:
-
Advantages: High reactivity, well-established procedures, and low cost. Jones oxidation is particularly effective for robust substrates that can tolerate harsh acidic conditions.[4][5]
-
Limitations: The primary drawback is the extreme toxicity and carcinogenicity of Cr(VI) compounds, which necessitates stringent handling precautions and creates hazardous waste.[4] The strongly acidic nature of Jones reagent limits its use with acid-sensitive substrates.[1][4]
Data Summary: Chromium-Based Lactonization
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| 1,5-Pentanediol | Jones Reagent | Acetone, 0°C to RT | ~85% | General Literature |
| Substituted 1,5-Diol | PCC | CH₂Cl₂, RT | Variable, often moderate | [6] |
Representative Protocol: Jones Oxidation of 1,5-Pentanediol
Warning: Chromium(VI) compounds are highly toxic and carcinogenic. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Reagent Preparation (Jones Reagent): In a beaker cooled in an ice-water bath, carefully and slowly add 2.5 mL of concentrated sulfuric acid to 7.5 mL of water. To this solution, add 2.5 g of chromium trioxide (CrO₃) in portions with stirring.[4] The final volume is approximately 10 mL, resulting in a 2.5 M solution.
-
Reaction Setup: Dissolve 1,5-pentanediol (1.04 g, 10 mmol) in acetone (50 mL) in a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. Cool the solution to 0°C using an ice bath.
-
Oxidation: Add the prepared Jones reagent dropwise to the vigorously stirred diol solution. The rate of addition should be controlled to maintain the internal temperature below 10°C. The reaction is exothermic. The color of the mixture will change from orange to a bluish-green as the Cr(VI) is reduced to Cr(III).[7]
-
Monitoring: Continue the addition until a faint orange color persists for approximately 20 minutes, indicating a slight excess of the oxidant.[5]
-
Quenching: Quench the excess oxidant by adding isopropyl alcohol dropwise until the green color is restored.
-
Workup: Decant the acetone solution from the chromium salts. Concentrate the solution under reduced pressure. Resuspend the residue in ethyl acetate and filter to remove remaining salts. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield crude δ-valerolactone.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
The Gentle Giants: Hypervalent Iodine Reagents
Hypervalent iodine(III) and iodine(V) compounds, such as 2-Iodoxybenzoic acid (IBX) and Dess-Martin Periodinane (DMP), have emerged as indispensable tools for mild and selective oxidations.[8][9]
Mechanism & Rationale: DMP, an acylated version of IBX, is widely used due to its excellent solubility in common organic solvents like dichloromethane (DCM).[10][11] The oxidation proceeds via ligand exchange between the alcohol and an acetate group on the iodine center. An intramolecular proton transfer, facilitated by the liberated acetate, leads to the reductive elimination of the product carbonyl and an iodine(III) species. For lactonization, the intermediate lactol is oxidized in the same manner.
Comparative Analysis:
-
Advantages: These reagents operate under mild, neutral conditions at room temperature, offering high chemoselectivity and tolerance for a wide range of sensitive functional groups.[11] Workups are generally straightforward.[10] DMP is significantly less toxic than chromium reagents.[10]
-
Limitations: Both IBX and DMP are potentially explosive under impact or upon heating, a critical safety consideration.[10][12] They are relatively expensive and generate stoichiometric amounts of iodine-containing byproducts. IBX suffers from poor solubility in most organic solvents except DMSO, whereas DMP is much more soluble.[12][13]
Data Summary: Hypervalent Iodine-Mediated Lactonization
| Oxidant | Key Features | Typical Conditions | Advantages | Disadvantages |
| IBX | Insoluble in most organic solvents | DMSO or THF/H₂O, often requires heating | Powerful oxidant | Poor solubility, potential explosive hazard[12] |
| DMP | Soluble in CH₂Cl₂, CHCl₃[11] | CH₂Cl₂, RT | Mild conditions, high yields, faster reactions[11] | Expensive, potential explosive hazard[10] |
Representative Protocol: DMP Oxidation of a 1,5-Diol
Warning: Dess-Martin Periodinane is heat- and shock-sensitive. Avoid grinding the solid or heating it excessively. Conduct the reaction behind a safety shield.
-
Reaction Setup: To a solution of the 1,5-diol (1.0 mmol) in dry dichloromethane (DCM, 20 mL) under a nitrogen atmosphere, add Dess-Martin Periodinane (2.2-2.5 equiv., ~2.3 g, 5.5 mmol). Using a slight excess ensures the oxidation of both the initial alcohol and the intermediate lactol.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃) (e.g., 1:1 mixture). Stir vigorously for 15-20 minutes until the layers are clear. The thiosulfate reduces any remaining DMP and iodine byproducts.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude lactone by silica gel column chromatography.
The Green Revolution: Catalytic Aerobic Oxidation
Modern synthetic chemistry prioritizes sustainable methods. Catalytic systems that use air or oxygen as the terminal oxidant represent the pinnacle of green chemistry. Systems based on stable nitroxyl radicals like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl), often in combination with a co-catalyst, are exceptionally effective.
Mechanism & Rationale: The catalytic cycle typically involves the oxidation of TEMPO to the active N-oxoammonium ion by a co-oxidant (e.g., bleach, or a metal catalyst with O₂). This oxoammonium ion is the true oxidant that converts the alcohol to an aldehyde. The resulting hydroxylamine is then re-oxidized back into the catalytic cycle. For lactonization, copper/TEMPO systems are particularly efficient, using ambient air as the terminal oxidant.[14][15][16]
Comparative Analysis:
-
Advantages: This method is environmentally benign, using catalytic amounts of reagents and air as the ultimate oxidant.[14] The conditions are exceptionally mild (room temperature, neutral pH), providing high chemo- and regioselectivity.[14] This makes it ideal for complex and sensitive substrates.
-
Limitations: The catalyst system may be sensitive to certain functional groups. Optimization of the metal co-catalyst and reaction conditions may be required for novel substrates.
Data Summary: Cu/TEMPO Aerobic Lactonization[14]
| Substrate | Catalyst System | Conditions | Yield (%) |
| 1,5-Hexanediol | Cu(I)/TEMPO | Acetonitrile, Air, RT | 94% |
| Symmetrical Diols | Cu/ABNO | Acetonitrile, Air, RT | >90% |
| Less Hindered Unsymmetrical Diols | Cu/TEMPO | Acetonitrile, Air, RT | High Regioselectivity |
Representative Protocol: Cu/TEMPO-Catalyzed Aerobic Lactonization of 1,5-Hexanediol[14]
-
Reaction Setup: In a flask open to the air (or with an air-filled balloon), combine 1,5-hexanediol (118 mg, 1.0 mmol), TEMPO (16 mg, 0.1 mmol), and a copper(I) source like CuBr (7 mg, 0.05 mmol) in acetonitrile (5 mL).
-
Reaction: Stir the solution vigorously at room temperature. The solution will typically turn green or blue as the copper catalyst becomes active.
-
Monitoring: Monitor the reaction by TLC or GC-MS. The reaction may take 12-24 hours to reach completion.
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: Directly purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure ε-caprolactone.
Other Notable Reagents
While the above classes are most common, other reagents offer specific advantages:
-
Manganese Dioxide (MnO₂): Activated MnO₂ is a mild, heterogeneous oxidant primarily used for oxidizing allylic and benzylic alcohols. Its application in lactonization is typically for diols containing such activated hydroxyl groups. It often requires a large excess of the reagent and longer reaction times.[17][18]
-
Oxone®: This inexpensive and stable potassium peroxymonosulfate salt is a green oxidant that can perform Baeyer-Villiger oxidations of cyclic ketones to lactones in buffered aqueous solutions, avoiding hazardous peracids.[19][20][21]
Summary and Selection Guide
Choosing the right oxidizing agent is a critical decision based on substrate complexity, scale, cost, and environmental considerations.
Comparative Overview of Oxidizing Agents
| Agent Class | Key Reagents | Conditions | Pros | Cons | Best For |
| Chromium(VI) | Jones, PCC | Harsh (acidic) | Inexpensive, powerful | Highly toxic, poor selectivity | Robust, simple substrates |
| Hypervalent Iodine | IBX, DMP | Mild, neutral | High selectivity, broad scope | Expensive, explosive risk | Complex molecules, sensitive groups |
| Catalytic Aerobic | Cu/TEMPO | Very mild, neutral | Green, highly selective, catalytic | May require optimization | Green chemistry, complex synthesis |
| Manganese | MnO₂ | Heterogeneous | Mild for specific substrates | Large excess needed, slow | Allylic/benzylic diols |
Decision-Making Workflow
To assist in the selection process, the following flowchart outlines a logical approach based on key substrate properties and experimental goals.
Caption: Oxidant selection workflow based on substrate sensitivity and synthetic goals.
Conclusion
The field of oxidative lactonization has evolved significantly from reliance on stoichiometric, hazardous reagents to the adoption of mild, selective, and sustainable catalytic systems. While classical chromium reagents retain a role for simple, robust substrates, hypervalent iodine reagents like DMP offer superior selectivity for complex molecule synthesis. The future, however, clearly lies in catalytic aerobic methods, such as the Cu/TEMPO system, which combine high efficiency with an excellent environmental profile, aligning with the principles of modern, green chemistry. The judicious selection of an oxidizing agent, guided by the principles and data outlined in this guide, is essential for the successful synthesis of lactones in research and development.
References
- Xie, X., & Stahl, S. S. (2015). Efficient and Selective Cu/Nitroxyl-Catalyzed Methods for Aerobic Oxidative Lactonization of Diols. Journal of the American Chemical Society, 137(11), 3767–3770. [Link][14][15][16]
- Dohi, T., Takenaga, N., Goto, A., Maruyama, A., & Kita, Y. (2007). Direct Lactone Formation by Using Hypervalent Iodine(III) Reagents with KBr via Selective C−H Abstraction Protocol. Organic Letters, 9(16), 3129–3132. [Link][22]
- Payne, J. L., Deng, Z., Flach, A. L., & Johnston, J. N. (2022). Enantioselective iodolactonization to prepare ε-lactone rings using hypervalent iodine. Chemical Science, 13(24), 7193–7198. [Link][23][24]
- Duhamel, T., & Muñiz, K. (2019). Cooperative iodine and photoredox catalysis for direct oxidative lactonization of carboxylic acids.
- Bertolini, V., Appiani, R., Pallavicini, M., & Bolchi, C. (2021). Green Oxidation of Ketones to Lactones with Oxone in Water. The Journal of Organic Chemistry, 86(21), 15712–15716. [Link][19][20]
- Chem-Station. (2014). Jones Oxidation.
- Wikipedia. (n.d.). Dess–Martin periodinane. In Wikipedia. Retrieved January 9, 2026. [Link][11]
- Hansen, T. M., Florence, G. J., Lugo-Mas, P., Chen, J., Abrams, J. N., & Forsyth, C. J. (2003). Highly chemoselective oxidation of 1,5-diols to δ-lactones with TEMPO/BAIB. Tetrahedron Letters, 44(3), 57-59. [Link][6][27]
- Organic Chemistry Portal. (n.d.). Dess-Martin periodinane, Triacetoxyperiodinane, DMP. Organic Chemistry Portal. Retrieved January 9, 2026. [Link][28]
- Chemistry Steps. (n.d.). Jones Oxidation. Chemistry Steps. Retrieved January 9, 2026. [Link][1]
- ADI Chemistry. (n.d.). JONES REAGENT & OXIDATION REACTIONS. ADICHEMISTRY. Retrieved January 9, 2026. [Link][7]
- Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved January 9, 2026. [Link][5]
- Common Organic Chemistry. (n.d.). Dess-Martin Periodinane (DMP). Common Organic Chemistry. Retrieved January 9, 2026. [Link][10]
- Organic Chemistry Portal. (n.d.). Green Oxidation of Ketones to Lactones with Oxone in Water. Organic Chemistry Portal. Retrieved January 9, 2026. [Link][21]
- YouTube. (2023). Tricky Oxidation of a Diol to a Lactone. Andrey K. [Link][3]
- Wikipedia. (n.d.). Oxidation with chromium(VI) complexes. In Wikipedia. Retrieved January 9, 2026. [Link][29]
- University of Illinois Urbana-Champaign. (n.d.). OXIDATIONS 5 Oxidations. University of Illinois Urbana-Champaign. Retrieved January 9, 2026. [Link][2]
- National Institutes of Health. (2023). Catalyst-controlled site-selective methylene C H lactonization of dicarboxylic acids.
- The Journal of Organic Chemistry. (n.d.). The Manganese Dioxide Oxidation of Allylic Alcohols. ACS Publications. Retrieved January 9, 2026. [Link][18]
Sources
- 1. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 2. vanderbilt.edu [vanderbilt.edu]
- 3. youtube.com [youtube.com]
- 4. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. adichemistry.com [adichemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 11. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 12. Page loading... [guidechem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Efficient and Selective Cu/Nitroxyl-Catalyzed Methods for Aerobic Oxidative Lactonization of Diols [organic-chemistry.org]
- 15. Lactone synthesis [organic-chemistry.org]
- 16. TEMPO [organic-chemistry.org]
- 17. Catalyst-controlled site-selective methylene C─H lactonization of dicarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. air.unimi.it [air.unimi.it]
- 20. Green Oxidation of Ketones to Lactones with Oxone in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Green Oxidation of Ketones to Lactones with Oxone in Water [organic-chemistry.org]
A Researcher's Guide to Quantifying Green Chemistry: Comparing Synthetic Pathways for Pharmaceutical Manufacturing
For the modern researcher and drug development professional, the elegance of a synthetic pathway is no longer solely defined by its yield and novelty. As our industry grapples with its environmental and economic responsibilities, the principles of green chemistry have become integral to process development. This guide provides a framework for assessing and comparing the environmental performance of synthetic pathways, moving beyond qualitative descriptors to quantitative, data-driven metrics. We will explore the core metrics of green chemistry, their practical application, and their inherent limitations, using the well-documented evolution of the sertraline (Zoloft®) synthesis as a central case study. This guide is designed to be a practical tool, empowering you to make more informed and sustainable decisions in your own research and development endeavors.
The Imperative for Measurement: Why Green Chemistry Metrics Matter
The 12 Principles of Green Chemistry provide a qualitative framework for designing safer, more efficient, and environmentally benign chemical processes. However, to truly optimize and compare different synthetic strategies, we need objective, quantitative measures of their "greenness." Green chemistry metrics provide this essential toolkit, allowing us to:
-
Benchmark Performance: Objectively compare the environmental footprint of different synthetic routes to the same target molecule.
-
Identify Hotspots: Pinpoint the specific steps in a synthesis that are the most wasteful or hazardous, guiding process optimization efforts.
-
Drive Innovation: Quantify the benefits of new technologies and methodologies, justifying their adoption from both an environmental and economic perspective.
-
Enhance Communication: Provide a common language for discussing and reporting the sustainability of chemical processes across different teams and organizations.
While a plethora of metrics have been developed, a few have emerged as industry standards due to their utility and relative ease of calculation. In this guide, we will focus on the most widely adopted mass-based metrics: Atom Economy, E-Factor, and Process Mass Intensity (PMI).
Core Green Chemistry Metrics: A Practical Toolkit
The following sections provide a detailed overview of the three most fundamental green chemistry metrics, including their conceptual basis, calculation protocols, and practical implications.
Atom Economy (AE)
Introduced by Barry Trost, Atom Economy is a theoretical measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product.[1] It is a fundamental concept in green chemistry, as it highlights the inherent wastefulness of certain reaction types.
Conceptual Basis: Atom Economy considers only the stoichiometric relationship between reactants and the desired product. It calculates the percentage of the total mass of the reactants that is incorporated into the final product. A higher atom economy indicates a more efficient reaction with less waste generated as byproducts.
Experimental Protocol: Calculating Atom Economy
The calculation of Atom Economy is a theoretical exercise based on the balanced chemical equation.
Formula:
Step-by-Step Calculation:
-
Write the balanced chemical equation for the reaction.
-
Determine the molecular weight of the desired product.
-
Determine the sum of the molecular weights of all reactants.
-
Apply the Atom Economy formula to calculate the percentage.
Example: The synthesis of ibuprofen via the Boots process involves a six-step synthesis. A key step is the acylation of isobutylbenzene. For simplicity, let's consider a generic esterification reaction:
CH3COOH + CH3CH2OH → CH3COOCH2CH3 + H2O
-
Desired Product: Ethyl acetate (CH3COOCH2CH3), Molecular Weight = 88.11 g/mol
-
Reactants: Acetic acid (CH3COOH), MW = 60.05 g/mol ; Ethanol (CH3CH2OH), MW = 46.07 g/mol
-
Sum of Reactant Molecular Weights = 60.05 + 46.07 = 106.12 g/mol
-
Atom Economy = (88.11 / 106.12) x 100 = 83.0%
This means that, at best, 83.0% of the mass of the reactants can be incorporated into the desired product, with the remaining 17.0% being lost as a byproduct (in this case, water).
Environmental Factor (E-Factor)
Developed by Roger Sheldon, the E-Factor provides a more practical measure of the waste generated in a chemical process by considering the actual mass of waste produced per unit of product.[2][3]
Conceptual Basis: The E-Factor is an empirical metric that quantifies the total mass of waste generated (excluding water in many cases) relative to the mass of the desired product. A lower E-Factor is indicative of a greener process. The ideal E-factor is zero.[4]
Experimental Protocol: Calculating the E-Factor
The E-Factor is calculated based on the actual masses of materials used and the product obtained in a process.
Formula:
where, Total Mass of Waste = (Total Mass of Inputs - Mass of Product)
Step-by-Step Calculation:
-
Quantify the mass of all inputs to the process, including reactants, reagents, solvents, and catalysts.
-
Determine the mass of the isolated, purified product.
-
Calculate the total mass of waste by subtracting the mass of the product from the total mass of inputs.
-
Apply the E-Factor formula to determine the ratio of waste to product.
Significance: The E-Factor provides a clear and simple measure of the overall wastefulness of a process. It is a powerful tool for comparing different synthetic routes and for tracking the impact of process improvements over time.
Process Mass Intensity (PMI)
Process Mass Intensity (PMI) is a comprehensive metric that has been championed by the ACS Green Chemistry Institute Pharmaceutical Roundtable as the key high-level metric for evaluating the sustainability of pharmaceutical manufacturing processes.[5]
Conceptual Basis: PMI is the ratio of the total mass of all materials used in a process (including reactants, reagents, solvents, process water, and catalysts) to the mass of the final active pharmaceutical ingredient (API) produced. It provides a complete picture of the material efficiency of a process.
Experimental Protocol: Calculating Process Mass Intensity (PMI)
The calculation of PMI is similar to that of the E-Factor but includes all mass inputs.
Formula:
Relationship to E-Factor: PMI = E-Factor + 1
Step-by-Step Calculation:
-
Identify all materials used in the entire manufacturing process for the API.
-
Determine the total mass of each input material. This includes all raw materials, solvents (fresh and recycled), reagents, catalysts, and water used in reactions and workups.
-
Sum the masses of all inputs to get the total mass.
-
Determine the mass of the final, isolated API.
-
Apply the PMI formula to calculate the process mass intensity.
The Power of PMI: PMI is a powerful metric because it encourages a holistic view of the entire process, from starting materials to the final product. It highlights the significant contribution of solvents and water to the overall mass intensity of a process, which are often overlooked by simpler metrics like yield and atom economy.
Visualizing the Metrics Workflow
To better understand the relationship and workflow for calculating these key metrics, the following diagram illustrates the process.
Caption: Workflow for calculating and applying green chemistry metrics.
Case Study: The Green Redesign of the Sertraline Synthesis
The synthesis of the antidepressant sertraline (Zoloft®) is a landmark example of how the application of green chemistry principles can lead to a dramatically improved manufacturing process. Pfizer was awarded the Presidential Green Chemistry Challenge Award in 2002 for this work.[6][7]
The Original ("Brown") Synthesis
The original commercial synthesis of sertraline was a multi-step process that, while effective, had several significant environmental and safety drawbacks. A key part of the synthesis involved a three-step sequence that was condensed into a single step in the redesigned process.[6] The original process was characterized by:
-
Use of Hazardous Reagents: The process utilized titanium tetrachloride (TiCl4), a corrosive and water-sensitive reagent.[8]
-
Multiple Solvents: The synthesis required the use of several solvents, including tetrahydrofuran (THF), toluene, hexane, and methylene chloride, which complicated solvent recovery and increased waste.[6]
-
Low Overall Yield: The multi-step nature of the process contributed to a lower overall yield of the final product.
-
Significant Waste Generation: The combination of hazardous reagents, multiple solvents, and lower yield resulted in a substantial amount of waste.
The Redesigned ("Green") Synthesis
The redesigned synthesis of sertraline is a testament to the power of process optimization guided by green chemistry principles. The key innovation was the development of a single-step "combined" process that replaced the previous three-step sequence.[6][7] This was achieved through a clever choice of solvent and reaction conditions.
Key Improvements in the Green Synthesis:
-
Solvent Substitution: The use of multiple hazardous solvents was replaced by a single, more benign solvent: ethanol.[8]
-
Elimination of Hazardous Reagents: The redesigned process completely eliminated the need for titanium tetrachloride.[6][8]
-
Improved Yield: The streamlined, single-step process doubled the overall product yield.[6]
-
Waste Reduction: The combination of solvent substitution, elimination of hazardous reagents, and improved yield led to a dramatic reduction in waste generation.
Quantitative Comparison of the Sertraline Syntheses
The following table provides a quantitative comparison of the original and redesigned sertraline syntheses, highlighting the dramatic improvements achieved through the application of green chemistry.
| Metric | Original Synthesis | Redesigned ("Green") Synthesis | Improvement |
| Process Mass Intensity (PMI) | High (exact public data limited, but estimated to be significantly higher) | Lower | Significant Reduction |
| Solvent Usage | 979 L/kg of product[8] | 256 L/kg of product[8] | 74% Reduction |
| Key Hazardous Reagent | Titanium Tetrachloride | Eliminated | 100% Elimination |
| Number of Solvents | Four (THF, toluene, hexane, methylene chloride)[6] | One (Ethanol)[8] | 75% Reduction |
| Overall Yield | Baseline | Doubled[6] | 100% Increase |
Beyond the Numbers: Limitations and a Holistic Perspective
While mass-based metrics like AE, E-Factor, and PMI are invaluable tools, it is crucial to recognize their limitations.[9] A critical assessment of these metrics reveals that:
-
They are "mass-centric": These metrics primarily focus on the mass of materials and do not inherently account for the toxicity or environmental impact of the waste generated. A process with a lower PMI could still be less "green" if it produces a small amount of highly toxic waste.
-
Energy consumption is often ignored: The energy required for heating, cooling, separations, and other unit operations is not typically factored into these simple mass-based metrics.
-
Lifecycle impacts are not considered: The environmental impact of producing the starting materials and solvents, as well as the ultimate fate of the product and byproducts, are outside the scope of these metrics.
To address these limitations, a more holistic approach to assessing the greenness of a synthetic pathway is necessary. This can involve:
-
Life Cycle Assessment (LCA): LCA is a comprehensive methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction to disposal or recycling.[10] While more complex and data-intensive, LCA provides a much more complete picture of the overall environmental footprint of a process.
-
Qualitative and Semi-Quantitative Tools: Tools like the "Green Star" metric, which uses a radar chart to visually represent performance across the 12 Principles of Green Chemistry, can provide a more balanced and holistic assessment.[11]
-
Consideration of Hazard and Risk: It is essential to supplement quantitative metrics with a thorough evaluation of the hazards associated with all chemicals used and produced in a process.
Visualizing a Holistic Assessment
The following diagram illustrates the concept of a holistic assessment, which integrates quantitative metrics with other critical factors.
Caption: A holistic approach to assessing the greenness of a synthetic pathway.
Conclusion: A Call to Action for the Modern Chemist
The assessment of green chemistry metrics is no longer a niche academic exercise but a critical component of modern drug development and manufacturing. By embracing a quantitative and data-driven approach to evaluating the environmental performance of synthetic pathways, we can drive innovation, reduce waste, improve safety, and enhance the overall sustainability of the pharmaceutical industry.
This guide has provided a practical framework for understanding and applying key green chemistry metrics, using the successful redesign of the sertraline synthesis as a compelling case study. However, the journey towards greener chemistry is ongoing. As a community of scientists, we must continue to critically evaluate our processes, challenge the status quo, and strive for continuous improvement. By integrating the principles and metrics of green chemistry into our daily work, we can ensure that the life-saving medicines we develop are produced in a manner that is both economically viable and environmentally responsible.
References
- Life Cycle Assessment in Pharmaceutical Applications.
- Green Chemistry and Engineering Metrics - American Chemical Society
- Life cycle assessment of fine chemical production: A case study of pharmaceutical synthesis
- Metrics for green syntheses | Request PDF - ResearchG
- Green chemistry metrics: Insights from case studies in fine chemical processes
- Presidential Green Chemistry Challenge: 2002 Greener Synthetic P
- Introduction to Green Metrics - ACS GCI Pharmaceutical Roundtable
- Green Principles in Active Pharmaceutical Ingredient Manufacturing as Seen through the Lens of Life Cycle Assessment - World Scientific Publishing
- Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC - NIH
- Green chemistry metrics - Wikipedia
- Metrics to 'green' chemistry—which are the best?
- Metrics Toolkit - Department of Chemistry - University of York
- “Green Star”: a holistic Green Chemistry metric for evaluation of teaching laboratory experiments - ResearchG
- Life Cycle Impacts and Environmental F
- Tools – ACSGCIPR
- 13.10: The E-Factor in Green Chemistry
- Redesign of the Sertraline Production Process - Green Chemistry For Sustainability
- E-Factor - Welcome to www.sheldon.nl
- Green Chemistry Using Smarter Metrics: A Life Cycle Approach
- Green process chemistry in the pharmaceutical industry - Taylor & Francis Online
- Process Mass Intensity (PMI) – ACSGCIPR
- The development of an environmentally benign synthesis of sildenafil citrate (Viagra™) and its assessment by Green Chemistry metrics - Green Chemistry (RSC Publishing) DOI:10.1039/B312329D
- The E Factor and Process Mass Intensity | Request PDF - ResearchG
- Green chemistry metrics for Safe and Sustainable-by-design chemicals: The case of renewable amines - Student Theses Faculty of Science and Engineering
- Green chemistry metrics for organic synthetic chemistry - OuluREPO
- METRICS - Green Chemistry Toolkit
Sources
- 1. researchgate.net [researchgate.net]
- 2. wiley-1888.docs.contently.com [wiley-1888.docs.contently.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Improved industrial synthesis of antidepressant sertraline | Semantic Scholar [semanticscholar.org]
- 6. epa.gov [epa.gov]
- 7. chemistryforsustainability.org [chemistryforsustainability.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Yields of 4-(Benzyloxy)butanoic Acid
This guide provides an in-depth analysis of the primary synthetic routes to 4-(Benzyloxy)butanoic acid, a key intermediate in various research and development applications, including the asymmetric total synthesis of erythromycin.[1] We will objectively compare methodologies, focusing on reaction yields, the rationale behind experimental choices, and practical considerations for researchers in drug development and chemical synthesis.
Introduction: Strategic Importance of this compound
This compound serves as a versatile building block in organic synthesis. Its structure incorporates a terminal carboxylic acid, amenable to a wide range of coupling reactions, and a benzyl ether protecting group for the hydroxyl functionality. This protecting group is stable under many reaction conditions but can be readily cleaved via hydrogenolysis, offering a strategic advantage in multi-step syntheses. The efficiency of its preparation is therefore a critical factor for downstream applications. This guide evaluates the most common synthetic strategies to empower researchers with the data needed to select the optimal route for their specific laboratory or scale-up requirements.
Synthetic Strategies and Mechanistic Overview
Two principal pathways dominate the synthesis of this compound: the base-mediated ring-opening of γ-butyrolactone followed by benzylation, and the Williamson ether synthesis starting from a 4-halobutanoic acid derivative.
Pathway 1: Ring-Opening of γ-Butyrolactone followed by Benzylation
This is one of the most frequently cited methods for preparing this compound.[1] The strategy involves two key steps:
-
Nucleophilic Ring-Opening: A strong base, typically sodium hydride (NaH) or an alkali metal hydroxide, attacks the electrophilic carbonyl carbon of γ-butyrolactone. This opens the lactone ring to form the corresponding sodium 4-hydroxybutanoate salt.
-
Benzylation: The resulting alkoxide then acts as a nucleophile, displacing a halide from a benzylating agent (e.g., benzyl bromide or benzyl chloride) in a classic SN2 reaction to form the benzyl ether.
The causality for this approach is rooted in the ready availability and low cost of γ-butyrolactone. The choice of a strong, non-nucleophilic base like NaH is crucial to deprotonate the initially formed hydroxyl group, creating the potent alkoxide nucleophile required for the subsequent etherification.
Caption: Pathway 1: Synthesis via γ-Butyrolactone Ring-Opening.
A thesis on the synthesis of related chiral reagents reports a similar reaction of a hydrolyzed γ-butyrolactone derivative with benzyl bromide, achieving yields of 90-91% for the corresponding acid and benzyl ester products.[2] This suggests that high yields are attainable through this pathway.
Pathway 2: Williamson Ether Synthesis from 4-Bromobutanoic Acid Derivatives
The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry.[3] It involves the SN2 reaction between an alkoxide and an alkyl halide.[3][4] In the context of this compound, this can be approached by reacting a benzyl alkoxide with an ester of 4-bromobutanoic acid, followed by saponification of the ester.
-
Formation of Benzyl Alkoxide: Benzyl alcohol is deprotonated with a strong base (e.g., sodium hydride) to form sodium benzylate, a potent nucleophile.
-
Nucleophilic Substitution: The benzylate attacks the primary carbon bearing the bromine atom in a 4-bromobutanoate ester. Primary alkyl halides are ideal for this SN2 reaction to avoid competing elimination reactions.[3][4]
-
Hydrolysis: The resulting benzyl ether ester is then hydrolyzed (saponified) with a base like NaOH, followed by acidic workup, to yield the final carboxylic acid.
The primary advantage here is the highly reliable nature of the Williamson ether synthesis. The esterification of 4-bromobutyric acid to protect the carboxylic acid is a critical initial step, as a free carboxylate would be a competing nucleophile. The synthesis of an intermediate, benzyl 4-bromobutanoate, has been reported with yields as high as 95%.[5] Another protocol for the same intermediate reports an 83% yield.[6] These high-yielding precursor steps indicate the viability of this route.
Caption: Pathway 2: Williamson Ether Synthesis Approach.
Quantitative Data Summary
| Synthetic Pathway | Key Steps | Reported Yields (for intermediates or related products) | Key Reagents | Advantages | Disadvantages |
| 1. γ-Butyrolactone Ring-Opening | 1. Base-mediated ring-opening2. Benzylation with BnBr | 90-91% reported for a similar system[2] | γ-Butyrolactone, NaH, Benzyl Bromide | Fewer steps, readily available starting material. | The reaction can be exothermic and requires careful handling of sodium hydride. |
| 2. Williamson Ether Synthesis | 1. Esterification of 4-bromobutanoic acid2. Reaction with benzyl alkoxide3. Saponification | 83-95% for Benzyl 4-bromobutanoate intermediate[5][6] | 4-Bromobutanoic acid, Benzyl Alcohol, NaH, NaOH | Classic, reliable SN2 reaction.[3] High-yielding precursor steps. | Multi-step process involving protection and deprotection. |
Detailed Experimental Protocols
The following protocols are synthesized from general procedures for the described reaction types and specific examples for related molecules. Researchers should optimize these for their specific laboratory conditions.
Protocol 1: Synthesis from γ-Butyrolactone
This protocol is based on the general principles of lactone ring-opening and benzylation, with yields informed by analogous reactions.[2]
Objective: To synthesize this compound from γ-butyrolactone.
Methodology:
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) in anhydrous tetrahydrofuran (THF).
-
Ring-Opening: Slowly add a solution of γ-butyrolactone (1.0 eq.) in anhydrous THF to the NaH suspension at 0 °C. Allow the mixture to warm to room temperature and stir for 1-2 hours until hydrogen evolution ceases. This forms the sodium 4-hydroxybutanoate intermediate.
-
Benzylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise. Allow the reaction to stir at room temperature overnight.
-
Work-up: Carefully quench the reaction by the slow addition of water. Acidify the aqueous solution to a pH of ~2 using 6M HCl.[7]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).[7]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.
Protocol 2: Synthesis via Williamson Ether Synthesis
This protocol is a multi-step procedure based on the high-yield preparation of a key intermediate[5] and standard Williamson ether synthesis and saponification techniques.[3][7]
Objective: To synthesize this compound from 4-bromobutanoic acid and benzyl alcohol.
Step A: Synthesis of Benzyl 4-bromobutanoate [5]
-
Esterification: To a solution of 4-bromobutanoic acid (1.0 eq.) and benzyl alcohol (5.0 eq.) in dry dichloromethane, add magnesium sulfate (4.0 eq.) and a catalytic amount of concentrated sulfuric acid (0.01 eq.).
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Quench the reaction with a saturated sodium bicarbonate solution. Separate the organic layer, wash with water, dry over MgSO₄, and evaporate the solvent. Purify the crude product by column chromatography (eluent: dichloromethane) to obtain benzyl 4-bromobutanoate (Reported Yield: 95%).[5]
Step B: Ether Formation and Saponification
-
Alkoxide Formation: In a separate flame-dried flask under nitrogen, add benzyl alcohol (1.1 eq.) to a suspension of sodium hydride (1.1 eq.) in anhydrous THF at 0 °C. Stir until hydrogen evolution ceases.
-
Substitution: Add a solution of benzyl 4-bromobutanoate (from Step A, 1.0 eq.) in THF to the sodium benzylate solution. Heat the reaction to reflux and maintain until the starting material is consumed (monitored by TLC).
-
Saponification: Cool the reaction mixture and add an aqueous solution of sodium hydroxide (2.0 eq.). Stir vigorously at room temperature or gently heat to hydrolyze the ester.
-
Work-up and Isolation: After hydrolysis is complete, cool the mixture and wash with diethyl ether to remove any unreacted benzyl alcohol. Acidify the aqueous layer with 6M HCl to precipitate the product.[7] Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Conclusion and Recommendations
Both synthetic pathways present viable options for the preparation of this compound.
-
Pathway 1 (from γ-Butyrolactone) is more direct and likely more atom-economical. For laboratories where cost and step-count are primary drivers, this method is highly attractive, with literature suggesting that high yields are achievable.[2]
-
Pathway 2 (Williamson Ether Synthesis) is a more traditional, multi-step approach. While it involves protection and deprotection steps, the individual reactions are robust and high-yielding.[5][6] This route may offer more control and easier purification of intermediates, which can be advantageous for ensuring the final product's high purity, a critical parameter in drug development.
The ultimate choice depends on the specific needs of the researcher, balancing factors such as the scale of the synthesis, available starting materials, and the required purity of the final compound.
References
- Amerigo Scientific. 4-Benzyloxybutyric acid (95%).
- Wiley-VCH. Supporting Information.
- University of Massachusetts Boston. The Williamson Ether Synthesis.
- Globe Thesis. Chiral Reagents (r) -4 - Methyl-gamma-butyrolactone Preparation And Spices Synthesis Of Citralis Nitrile.
- ResearchGate. Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media.
- Wikipedia. Williamson ether synthesis.
- Chemistry LibreTexts. 11.8: Williamson Ether Synthesis.
- Master Organic Chemistry. The Williamson Ether Synthesis.
- PubChem. This compound.
Sources
- 1. 4-Benzyloxybutyric acid (95%) - Amerigo Scientific [amerigoscientific.com]
- 2. globethesis.com [globethesis.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. BENZYL 4-BROMOBUTANOATE | 126430-46-4 [chemicalbook.com]
- 7. The Williamson Ether Synthesis [cs.gordon.edu]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(Benzyloxy)butanoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-(Benzyloxy)butanoic acid (CAS No. 10385-30-5). As a laboratory chemical, its proper management is not merely a matter of regulatory compliance but a cornerstone of laboratory safety and environmental stewardship. The procedures outlined herein are grounded in established safety principles and are designed to be a self-validating system for your laboratory's waste management program.
The primary hazard dictating these protocols is the corrosive nature of this compound. The Globally Harmonized System (GHS) classifies it as a substance that causes severe skin burns and serious eye damage[1]. Therefore, every step, from personal protective equipment to final disposal, is designed to mitigate this risk.
Hazard Profile and Critical Safety Data
A thorough understanding of a chemical's properties is fundamental to its safe management. The following table summarizes the essential hazard and physical data for this compound, which forms the basis for the subsequent disposal procedures.
| Identifier | Information | Source(s) |
| Chemical Name | This compound | [1][2] |
| CAS Number | 10385-30-5 | [1][2] |
| Molecular Formula | C₁₁H₁₄O₃ | [1][2] |
| Molecular Weight | 194.23 g/mol | [1] |
| GHS Classification | Skin Corrosion, Category 1B; Serious Eye Damage, Category 1 | [1] |
| Signal Word | Danger | [1][3] |
| Hazard Statements | H314: Causes severe skin burns and eye damage | [1] |
| UN Transport Number | UN 3265 | [3] |
| Transport Name | Corrosive liquid, acidic, organic, n.o.s. (4-Benzyloxybutyric acid) | |
| Physical Form | Liquid | [2] |
| Flash Point | 113 °C (235.4 °F) - Closed Cup | [3] |
| Density | 1.097 g/mL at 25 °C | [3] |
Pre-Disposal Safety: Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the corrosive hazard necessitates stringent personal protection. This is a non-negotiable step to prevent severe chemical burns.
-
Hand Protection : Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or holes before use.
-
Eye and Face Protection : Use safety goggles and a face shield. The GHS classification of "Serious Eye Damage, Category 1" indicates a high risk of irreversible eye injury upon contact[1].
-
Skin and Body Protection : A lab coat is mandatory. For larger quantities or in case of a potential splash, a chemically resistant apron and sleeves are required. Ensure legs and feet are fully covered.
-
Respiratory Protection : If there is a risk of generating aerosols or vapors, especially in a poorly ventilated area, use a respirator with a filter type appropriate for organic vapors (e.g., ABEK filter).
Waste Characterization and Segregation: The Causality of Chemical Safety
Proper disposal begins the moment a chemical is deemed "waste"[4]. Due to its properties, this compound must be treated as hazardous chemical waste . It cannot be disposed of down the drain or in regular trash[4][5].
The core principle of waste segregation is to prevent dangerous reactions. This compound, as an organic acid, must be stored separately from:
-
Bases (e.g., sodium hydroxide, ammonium hydroxide) : Mixing can cause a violent, heat-generating (exothermic) neutralization reaction.
-
Strong Oxidizing Agents (e.g., nitric acid, permanganates) : These can react with organic materials, potentially leading to fire or explosion[6].
-
Reactive Metals (e.g., sodium, potassium, magnesium) : These can react with the acidic proton to generate flammable hydrogen gas.
Failure to segregate properly can lead to container pressurization, rupture, and dangerous chemical exposures.
Step-by-Step Disposal Protocol
This protocol ensures that waste is contained, identified, and stored in a manner that is safe for laboratory personnel and waste management professionals.
Step 1: Select a Compatible Waste Container The container must be chemically compatible with the acidic and organic nature of the waste[4][7].
-
Recommended : The original chemical container is often the best choice[4].
-
Acceptable : If the original is unavailable, use a high-density polyethylene (HDPE) or glass container with a secure, screw-on cap[6].
-
Unacceptable : Never use metal containers, as acids can corrode them[6][8]. Do not use food or beverage containers[4].
Step 2: Label the Waste Container Proper labeling is critical for safety and regulatory compliance. Before any waste is added, the container must be labeled with:
-
The words "Hazardous Waste"[7].
-
The full chemical name: "this compound". Do not use abbreviations.
-
The associated hazards: "Corrosive, Acidic, Organic".
-
The date when the first drop of waste was added to the container[7].
Step 3: Transfer the Waste
-
Perform all transfers within a certified chemical fume hood to minimize inhalation exposure.
-
Use a funnel to prevent spills.
-
Keep the waste container closed at all times, except when adding waste[4][7]. This prevents the release of vapors and contamination.
-
Do not overfill the container. Leave at least 10% of the volume (one-inch of headroom) as empty space to allow for vapor expansion[6].
Step 4: Store the Waste in a Satellite Accumulation Area (SAA)
-
The SAA is a designated location at or near the point of waste generation[6][7].
-
The area must be under the control of laboratory personnel and clearly marked.
-
Ensure the container is stored in secondary containment (such as a spill tray) to contain any potential leaks[8].
-
Your laboratory may accumulate up to 55 gallons of hazardous waste in an SAA[7].
Step 5: Arrange for Disposal
-
Once the container is full or you have finished the project generating the waste, contact your institution's Environmental Health & Safety (EH&S) or equivalent hazardous waste management office to request a pickup[4][7].
-
Do not accumulate large quantities of waste. Regular disposal is a key tenet of laboratory safety[9].
Disposal Workflow Visualization
The following diagram illustrates the logical flow from waste generation to its final removal from the laboratory.
Caption: Workflow for the safe disposal of this compound.
Spill Cleanup and Empty Container Management
Spill Response: In the event of a spill, evacuate the area if necessary and consult your institution's emergency procedures.
-
For small spills, use an absorbent material appropriate for acids (do not use combustible materials like paper towels).
-
The absorbent material and any contaminated PPE must be collected and placed into a sealed, labeled hazardous waste container for disposal[4][10].
Empty Containers: A container that has held a corrosive hazardous chemical should be managed as hazardous waste itself.
-
Do not rinse the container into the sewer.
-
Leave the cap on, ensure the hazardous waste label is intact, and request pickup along with your other chemical waste. If your institutional policy allows for container decontamination, it must be a triple-rinse procedure with the rinsate collected as hazardous waste[4].
By adhering to this comprehensive guide, you contribute to a safer research environment, ensure regulatory compliance, and uphold the principles of scientific integrity and responsibility.
References
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- Properly Managing Chemical Waste in Laboratories. Ace Waste.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- This compound | C11H14O3 | CID 562201. PubChem, National Center for Biotechnology Information.
- Hazardous Waste and Disposal Considerations. American Chemical Society.
- Hazardous Waste. Department of Materials, University of Oxford.
Sources
- 1. This compound | C11H14O3 | CID 562201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 10385-30-5(this compound) | Kuujia.com [kuujia.com]
- 4. vumc.org [vumc.org]
- 5. acs.org [acs.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Hazardous Waste | Department of Materials [materials.ox.ac.uk]
- 10. aksci.com [aksci.com]
Personal protective equipment for handling 4-(Benzyloxy)butanoic acid
Comprehensive Safety and Handling Guide: 4-(Benzyloxy)butanoic Acid
This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound. It is intended for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.
Hazard Identification and Risk Assessment
This compound is a corrosive substance that requires careful handling to prevent severe injury.[1] The primary hazards associated with this chemical are:
-
Severe Skin Burns: The compound is classified under GHS as Skin Corrosion Category 1B, meaning it can cause severe skin burns upon contact.[1]
-
Serious Eye Damage: It is also classified as Eye Damage Category 1, indicating a risk of serious and potentially irreversible eye damage.[1]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory tract.[2]
Given its corrosive nature, a thorough risk assessment should be conducted before any handling of this compound. This assessment should consider the quantity of the substance being used, the potential for spills or splashes, and the adequacy of available safety equipment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.
| Body Part | Required PPE | Reasoning |
| Eyes/Face | Chemical splash goggles and a face shield | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face.[3][4] |
| Skin/Body | Chemical-resistant lab coat and appropriate gloves | A fully buttoned lab coat protects against incidental skin contact. Nitrile or butyl rubber gloves are recommended for their resistance to acids.[4][5] Gloves should be inspected before each use and changed immediately if contaminated.[5] |
| Hands | Chemical-resistant gloves (e.g., nitrile, butyl rubber) | Direct contact with the skin can cause severe burns. Gloves should have a sufficient thickness and breakthrough time for the intended duration of use. |
| Respiratory | Use in a certified chemical fume hood | To prevent inhalation of dust or aerosols, all handling of solid this compound should be performed within a functioning chemical fume hood.[5] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic acids should be used.[4] |
| Feet | Fully enclosed, chemical-resistant shoes | Protects feet from potential spills.[5] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring the safe handling of this compound.
Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or airborne particles.[5]
-
Ventilation Check: Before starting, ensure that the chemical fume hood is functioning correctly.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and properly labeled waste containers, before handling the chemical.[5]
-
Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.
Handling the Chemical
Caption: Workflow for handling this compound.
-
Donning PPE: Put on all required PPE as detailed in the table above.
-
Weighing: Carefully weigh the solid this compound within the chemical fume hood. Use a disposable weigh boat to minimize contamination of balances.
-
Dissolving: If dissolving the solid, add it slowly to the solvent to avoid splashing. Be aware that some reactions with solvents can be exothermic.
-
Transferring: When transferring solutions, use appropriate glassware and techniques (e.g., a funnel) to prevent spills.
Post-Handling Procedures
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the face shield, goggles, and then the lab coat.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
-
Spills: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures. Do not let the product enter drains.[6]
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[5]
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet: 4-Benzyloxybutyric acid.
- MedChemExpress. (2025, February 19). (2S)-4-(Benzyloxy)-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoic acid SDS.
- AK Scientific, Inc. (n.d.). 4-(Benzyloxy)-3-hydroxybutanoic acid Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 4-Benzyloxybutyric acid 95.
- Thermo Fisher Scientific. (2025, December 26). 4-(Benzyloxycarbonylamino)butyric acid Safety Data Sheet.
- BenchChem. (2025). Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid.
- LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?
- Breckland Scientific Supplies Ltd. (2018, October 23). Butanoic Acid Safety Data Sheet.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
